Cu(II)astm
Descripción
Structure
2D Structure
3D Structure of Parent
Propiedades
IUPAC Name |
copper;N'-methyl-N-[(E)-[(3E)-3-[(N-methyl-C-sulfidocarbonimidoyl)hydrazinylidene]butan-2-ylidene]amino]carbamimidothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N6S2.Cu/c1-5(11-13-7(15)9-3)6(2)12-14-8(16)10-4;/h1-4H3,(H2,9,13,15)(H2,10,14,16);/q;+2/p-2/b11-5+,12-6+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHDKYTVDCRMOE-JPAPVDFESA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=NC)[S-])C(=NNC(=NC)[S-])C.[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=NC)[S-])/C(=N/NC(=NC)[S-])/C.[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14CuN6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68341-09-3 | |
| Record name | Cu(II)astm | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068341093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper(II) dithiosemicarbazone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16963 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ATSM COPPER (II) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YDK1H9L3A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Chemical Structure and Properties of Cu(II)ATSM
For Researchers, Scientists, and Drug Development Professionals
Introduction: Copper(II) diacetyl-bis(N4-methylthiosemicarbazone), commonly abbreviated as Cu(II)ATSM, is a neutral, lipophilic coordination complex that has garnered significant interest in the scientific community. Its unique redox properties and ability to cross biological membranes, including the blood-brain barrier, have made it a focal point of research for various biomedical applications.[1] Initially investigated as a positron emission tomography (PET) imaging agent for delineating hypoxic tissues in tumors and ischemic myocardium, its therapeutic potential in neurodegenerative diseases like amyotrophic lateral sclerosis (ALS) and Parkinson's disease is now being extensively explored.[2][3][4] This guide provides an in-depth overview of its chemical structure, physicochemical properties, synthesis and characterization protocols, and its proposed mechanism of action.
Chemical Structure and Physicochemical Properties
Cu(II)ATSM is a bis(thiosemicarbazone) complex where a central copper(II) ion is coordinated by the tetradentate ligand, diacetyl-bis(N4-methylthiosemicarbazone). The ligand wraps around the copper ion in a square planar geometry through an N₂S₂ donor set.[1][5] This structure confers high stability to the complex. The lipophilicity of the complex allows it to readily permeate cell membranes.[1]
Table 1: Physicochemical Properties of Cu(II)ATSM
| Property | Value | References |
|---|---|---|
| Systematic Name | Copper(II) diacetyl-di(N4-methylthiosemicarbazone) | [3] |
| Synonyms | Diacetyl-bis(N4-methylthiosemicarbazone) copper(II) | [3] |
| Molecular Formula | C₈H₁₄CuN₆S₂ | [1] |
| Molecular Weight | 321.91 g/mol | [1] |
| Appearance | Brown to dark red-brown powder | [1] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [1][6] |
| Coordination Geometry | Distorted Square Planar |[1] |
Experimental Protocols
The synthesis of Cu(II)ATSM is a two-step process involving the initial synthesis of the ATSM ligand followed by its complexation with a copper(II) salt.
Synthesis of the ATSM Ligand (Diacetyl-bis(N4-methylthiosemicarbazone))
This protocol is adapted from previously reported methods.[6][7]
-
Materials:
-
4-Methyl-3-thiosemicarbazide (11.4 mmol, 1.2 g)
-
Diacetyl (2,3-butanedione) (5.7 mmol, 0.5 mL)
-
Ethanol (50 mL)
-
Glacial Acetic Acid (5-6 drops)
-
-
Procedure:
-
Dissolve 4-Methyl-3-thiosemicarbazide in 50 mL of ethanol with constant heating and stirring.
-
Add an ethanolic solution of diacetyl dropwise to the heated solution.
-
Add 5-6 drops of glacial acetic acid to the reaction mixture.
-
Reflux the mixture at 60–70 °C for 4 hours, during which a white precipitate will form.
-
For complete precipitation, transfer the flask to a cold environment (4 °C) and leave it overnight.
-
Collect the white precipitate (ATSM ligand) by filtration.
-
Synthesis of the Cu(II)ATSM Complex
This protocol describes the complexation of the ATSM ligand with copper(II) acetate.[6][7]
-
Materials:
-
ATSM ligand (0.38 mmol, 0.1 g)
-
Copper(II) acetate (0.38 mmol, 0.0768 g)
-
Ethanol
-
-
Procedure:
-
Dissolve the synthesized ATSM ligand in ethanol.
-
Separately, dissolve copper(II) acetate in ethanol.
-
Add the ethanolic solution of copper acetate dropwise to the ATSM ligand solution. The solution's color will change from turbid white to a distinct brown-red.
-
Reflux the reaction mixture at 60–70 °C for 3-4 hours.
-
Allow the mixture to continue refluxing overnight at room temperature.
-
The resulting product is the Cu(II)ATSM complex.
-
Characterization of Cu(II)ATSM
Standard analytical techniques are used to confirm the identity and purity of the synthesized complex.
-
Electrospray Ionization Mass Spectrometry (ESI-MS): Confirms the molecular weight of the complex. The expected m/z value for the protonated molecule [C₈H₁₄CuN₆S₂ + H]⁺ is approximately 322.[6][7]
-
UV-Visible Spectroscopy: The absorption spectrum of Cu(II)ATSM in DMSO shows characteristic peaks. Typical λ_max values are observed around 311 nm, 355 nm (shoulder), 476 nm, and 525 nm (shoulder).[6][7]
-
Nuclear Magnetic Resonance (¹H NMR): While the paramagnetic Cu(II) center can cause peak broadening, ¹H NMR of the ATSM ligand in DMSO-d₆ is used for characterization prior to complexation. Expected chemical shifts for the ligand are approximately 10.22 ppm (s, 2H, NH), 8.38 ppm (m, 2H, NHCH₃), 3.02 ppm (d, 6H, NHCH₃), and 2.20 ppm (s, 6H, 2xCH₃).[6][7]
-
Single-Crystal X-ray Diffraction: This technique provides definitive information on the crystal structure, confirming the square planar geometry and providing precise bond lengths and angles.[1]
Mechanism of Action and Cellular Uptake
The primary mechanism that makes Cu(II)ATSM a valuable hypoxia imaging agent is its selective trapping in oxygen-deficient cells.[3] In neurodegenerative diseases, its action is thought to involve copper delivery and the inhibition of ferroptosis, a form of iron-dependent cell death.[2][8]
Hypoxia-Selective Trapping
The proposed mechanism for selective retention in hypoxic tissues is a redox-dependent process.[3][9]
-
Cellular Uptake: The neutral, lipophilic Cu(II)ATSM complex readily diffuses across the cell membrane.
-
Intracellular Reduction: In the low-oxygen environment of hypoxic cells, the Cu(II) center of the complex is reduced to Cu(I). This reduction is thought to be mediated by intracellular reducing agents and enzymatic systems within the mitochondrial or microsomal electron transport chains.[3][9]
-
Dissociation and Trapping: The resulting Cu(I) complex is less stable than its Cu(II) counterpart. This instability leads to the dissociation of the Cu(I) ion from the ATSM ligand. The released copper ion is then trapped within the cell, likely by binding to intracellular proteins.[3][6][10]
-
Reoxidation and Efflux (Normoxic Cells): In cells with normal oxygen levels (normoxia), the reduced Cu(I)ATSM complex is rapidly re-oxidized back to the stable Cu(II)ATSM form. This stable complex can then diffuse out of the cell, preventing its accumulation.[11]
The diagram below illustrates the proposed workflow for the cellular uptake and hypoxia-selective retention of Cu(II)ATSM.
Figure 1: Hypoxia-selective trapping mechanism of Cu(II)ATSM.
A proposed cellular uptake pathway suggests the involvement of copper transport proteins such as Ctr1, Atox1, and ATP7B, integrating the complex into the cellular copper cycle.[6][10] However, other studies propose that Cu(II)ATSM remains intact and does not directly engage with these specific copper cycle proteins, with its effects stemming from its intrinsic redox activity.[6] Further research is ongoing to fully elucidate the precise molecular interactions.
References
- 1. Cu(II)astm | 68341-09-3 | Benchchem [benchchem.com]
- 2. CuII(atsm) inhibits ferroptosis: Implications for treatment of neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper(II) diacetyl-di(N4-methylthiosemicarbazone) - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Does the ATSM-Cu(II) Biomarker Integrate into the Human Cellular Copper Cycle? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-ATSM as a Treatment for ALS: Support from Mutant SOD1 Models and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Some thoughts on the mechanism of cellular trapping of Cu(II)-ATSM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Synthesis and Characterization of Cu(II)ATSM
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diacetyl-bis(N4-methylthiosemicarbazone) copper(II), or Cu(II)ATSM, is a lipophilic, neutral complex that has garnered significant attention for its theranostic applications. Its ability to cross the blood-brain barrier and selectively accumulate in hypoxic tissues has made it a valuable agent for Positron Emission Tomography (PET) imaging of tumor hypoxia and a promising therapeutic candidate for neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and Parkinson's disease.[1][2][3] This technical guide provides a comprehensive overview of the synthesis and characterization of Cu(II)ATSM, offering detailed experimental protocols, data presentation in structured tables, and visual diagrams of key processes to aid researchers in their drug development endeavors.
Synthesis of Cu(II)ATSM
The synthesis of Cu(II)ATSM is a two-step process that begins with the synthesis of the ligand, diacetyl-bis(N4-methylthiosemicarbazone) (H₂ATSM), followed by the complexation of this ligand with a copper(II) salt.
Synthesis of the Ligand: Diacetyl-bis(N4-methylthiosemicarbazone) (H₂ATSM)
The H₂ATSM ligand is synthesized through the condensation reaction of diacetyl (2,3-butanedione) with 4-methyl-3-thiosemicarbazide.[4][5]
Experimental Protocol:
-
Dissolve 4-methyl-3-thiosemicarbazide (1.2 g, 11.4 mmol) in ethanol (50 mL) with constant heating and stirring.[4][5]
-
Add a solution of diacetyl (0.5 mL, 5.7 mmol) in ethanol dropwise to the heated solution.[4][5]
-
Add 5-6 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[4][5]
-
Reflux the reaction mixture at 60-70 °C for 4 hours, during which a white precipitate of the H₂ATSM ligand will form.[4][5]
-
Allow the flask to cool and then place it at 4 °C overnight to ensure complete precipitation.[4][5]
-
Wash the precipitate thoroughly with ethanol and then diethyl ether, each for 3-4 times, to remove any unreacted starting materials and impurities.[4][5]
-
Dry the purified H₂ATSM ligand under vacuum.
Synthesis of the Complex: Cu(II)ATSM
The final Cu(II)ATSM complex is formed by reacting the H₂ATSM ligand with a copper(II) salt, typically copper(II) acetate.[4][5]
Experimental Protocol:
-
Dissolve the synthesized H₂ATSM ligand (0.1 g, 0.38 mmol) in ethanol.[4][5]
-
In a separate flask, prepare an ethanolic solution of copper(II) acetate (0.0768 g, 0.38 mmol).[4][5]
-
Add the copper(II) acetate solution dropwise to the H₂ATSM solution. The color of the solution will change from a turbid white to a brown-red, indicating the formation of the copper complex.[4][5]
-
Reflux the reaction mixture at 60-70 °C for 3-4 hours.[4][5]
-
Continue to stir the reaction mixture overnight at room temperature to ensure complete complexation.[4][5]
-
Collect the resulting brown to dark red-brown precipitate of Cu(II)ATSM by filtration.
-
Wash the precipitate with ethanol and diethyl ether.
-
Dry the final product under vacuum.
Characterization of Cu(II)ATSM
Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized Cu(II)ATSM. The following are standard analytical techniques employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the structure of the H₂ATSM ligand. Due to the paramagnetic nature of the Cu(II) ion, NMR of the final complex results in broad signals and is less informative for structural elucidation.[6]
Table 1: ¹H NMR Characterization Data for H₂ATSM
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
| 10.22 | s | 2H | NH | [4][5] |
| 8.38 | m | 2H | NHCH₃ | [4][5] |
| 3.02 | d | 6H | NHCH₃ | [4][5] |
| 2.20 | s | 6H | 2xCH₃ | [4][5] |
| Solvent: DMSO-d₆ |
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of both the ligand and the final complex, confirming their elemental composition.
Table 2: Mass Spectrometry Data for H₂ATSM and Cu(II)ATSM
| Compound | Calculated m/z | Found m/z | Ion | Reference |
| H₂ATSM | 260.4 | 260.4 | [M+H]⁺ | [4][5] |
| Cu(II)ATSM | 322 | 322 | [M+H]⁺ | [4][5] |
UV-Visible Spectroscopy
UV-Visible spectroscopy is a valuable tool for characterizing the electronic transitions in the Cu(II)ATSM complex and can be used to monitor its formation and stability.
Table 3: UV-Visible Spectroscopy Data for Cu(II)ATSM
| Wavelength (λₘₐₓ) nm | Solvent | Reference |
| 311 | DMSO | [4][5][7] |
| 355 (shoulder) | DMSO | [4][5][7] |
| 476 | DMSO | [4][5][7] |
| 525 (shoulder) | DMSO | [4][5][7] |
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the synthesized Cu(II)ATSM. A reversed-phase C18 column is typically used with a suitable mobile phase.
Table 4: Representative HPLC Data for Cu(II)ATSM
| Retention Time (Rt) min | Purity | Reference |
| 10.20 | >99% | [6] |
| Note: HPLC conditions can vary, and the retention time should be determined with a standard. |
Mechanism of Action and Experimental Workflow
The biological activity of Cu(II)ATSM, particularly its selective retention in hypoxic cells, is attributed to its reduction from Cu(II) to Cu(I) in the low-oxygen environment.[8][9][10]
Signaling Pathway in Hypoxic Cells
Caption: Hypoxia-selective trapping of Cu(II)ATSM.
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and characterization of Cu(II)ATSM.
Caption: Workflow for Cu(II)ATSM synthesis and analysis.
Applications and Future Directions
Cu(II)ATSM's unique properties have led to its investigation in several key areas of medical research.
-
PET Imaging of Hypoxia: Labeled with positron-emitting copper isotopes (e.g., ⁶⁴Cu), Cu-ATSM is used to non-invasively image hypoxic tissues in tumors, which can inform prognosis and treatment strategies.[1][11][12]
-
Neurodegenerative Diseases: Cu(II)ATSM has shown therapeutic potential in animal models of ALS and Parkinson's disease, believed to be due to its ability to modulate copper homeostasis and reduce oxidative stress.[2][13][14] Clinical trials are underway to evaluate its efficacy in human patients.[15][16][17]
-
Cancer Therapy: Beyond imaging, the radioactive isotopes of copper in Cu-ATSM can also have a therapeutic effect, making it a "theranostic" agent that can both diagnose and treat cancer.[3]
Future research will likely focus on optimizing the synthesis for clinical-grade production, further elucidating its mechanisms of action in different disease states, and exploring the therapeutic potential of derivatives of the Cu(II)ATSM scaffold.
Conclusion
This technical guide provides a comprehensive and practical resource for the synthesis and characterization of Cu(II)ATSM. The detailed protocols, tabulated data, and clear visual diagrams are intended to facilitate the work of researchers and professionals in the fields of medicinal chemistry, nuclear medicine, and drug development. The continued investigation of Cu(II)ATSM and its analogs holds significant promise for advancing the diagnosis and treatment of cancer and neurodegenerative diseases.
References
- 1. Cu–ATSM: A radiopharmaceutical for the PET imaging of hypoxia - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. CuII (atsm) inhibits ferroptosis: Implications for treatment of neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hypoxia imaging and theranostic potential of [64Cu][Cu(ATSM)] and ionic Cu(II) salts: a review of current evidence and discussion of the retention mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Does the ATSM-Cu(II) Biomarker Integrate into the Human Cellular Copper Cycle? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CuII(atsm) inhibits ferroptosis: Implications for treatment of neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular Uptake of the ATSM−Cu(II) Complex under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Focus on the Controversial Aspects of 64Cu-ATSM in Tumoral Hypoxia Mapping by PET Imaging [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cu-ATSM: a radiopharmaceutical for the PET imaging of hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cu–ATSM: A radiopharmaceutical for the PET imaging of hypoxia - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. neurosciencenews.com [neurosciencenews.com]
- 14. The hypoxia imaging agent CuII(atsm) is neuroprotective and improves motor and cognitive functions in multiple animal models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Trial: Phase 1 Dose Escalation and PK Study of Cu(II)ATSM... | ALS TDI [als.net]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
physicochemical properties of Cu(II)ATSM
An In-depth Technical Guide on the Physicochemical Properties of Diacetylbis(N4-methylthiosemicarbazonato)copper(II) (Cu(II)ATSM)
Audience: Researchers, scientists, and drug development professionals.
Abstract
Diacetylbis(N4-methylthiosemicarbazonato)copper(II), or Cu(II)ATSM, is a neutral, lipophilic coordination complex with significant therapeutic and diagnostic potential. Its ability to cross the blood-brain barrier and selectively accumulate in hypoxic tissues has made it a subject of intense research for neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS) and as a Positron Emission Tomography (PET) imaging agent for hypoxia.[1][2] The mechanism of action is multifaceted, involving the inhibition of ferroptosis, modulation of cellular copper homeostasis, and interaction with key signaling pathways.[3][4] This document provides a comprehensive overview of the core , detailed experimental protocols for its synthesis and characterization, and a visual representation of its primary biological mechanisms.
Core Physicochemical Properties
The unique physicochemical characteristics of Cu(II)ATSM underpin its biological activity. Its low molecular weight, neutral charge, and high lipophilicity facilitate passive diffusion across cellular membranes, including the blood-brain barrier.[2][5]
General and Structural Properties
The fundamental identifiers and structural properties of Cu(II)ATSM are summarized below.
| Property | Value | Reference |
| Formal Name | (SP-4-2)--copper | [6] |
| Synonyms | Cu-ATSM, CuII(atsm), Copper-ATSM | [6] |
| CAS Number | 68341-09-3 | [6] |
| Molecular Formula | C₈H₁₄CuN₆S₂ | [6] |
| Molecular Weight | 321.9 g/mol | [6] |
| Appearance | Crystalline solid | [6] |
Solubility and Lipophilicity
Cu(II)ATSM is poorly soluble in aqueous solutions but shows good solubility in organic solvents.[7][8] This high lipophilicity is crucial for its ability to permeate cell membranes.[2][9]
| Solvent | Solubility | Reference |
| Water / Aqueous Buffers | Insoluble | [7][8] |
| DMSO | 10 mg/mL | [6] |
| DMF | 2 mg/mL | [6] |
| DMSO:PBS (pH 7.2) (1:9) | 0.1 mg/mL | [6] |
The octanol/water partition coefficient (log P) for the radiolabeled complex [⁶⁴Cu]ATSM has been determined to be high, confirming its lipophilic nature.[9]
Stability and Binding Affinity
Cu(II)ATSM is a highly stable complex. The affinity of the ATSM ligand for copper is remarkably high, with a dissociation constant (Kd) in the femtomolar range, indicating that the copper ion is not readily released under normal physiological conditions.[4][7][8]
| Parameter | Value / Observation | Reference |
| Dissociation Constant (Kd) | 7.7 ± 2.02 × 10⁻¹⁵ M | [5][7][8] |
| Serum Stability | Stable in human serum for at least 12 hours at 37°C with >99% radiochemical purity. | [9] |
| Thermal Stability | Thermally unstable; degrades upon autoclaving. | [9] |
| Stability vs. Biological Chelators | Remains stable and intact in the presence of high-affinity extracellular Cu(II) binding motifs like DAHK and NCtr1. | [7][8] |
Redox and Spectroscopic Properties
The biological activity of Cu(II)ATSM is intrinsically linked to its redox potential. The complex is believed to be reduced from Cu(II) to Cu(I) within the reductive intracellular environment, particularly under hypoxic conditions.[10][11] This reduction is a key step for its trapping mechanism in hypoxic cells.[8]
| Property | Value / Observation | Reference |
| Redox Mechanism | Reduced from Cu(II) to Cu(I) by cellular reductants like NADH and NADPH. This reduction is more pronounced in cancer cells and under hypoxia. | [10][11] |
| Reaction with Thiols | Reacts readily with biological thiols such as dithiothreitol (DTT) and cysteamine in the absence of oxygen. | [12] |
| UV-vis λmax (in DMSO) | 310 nm, 355 nm (shoulder), 476 nm, 525 nm (shoulder) | [7][8] |
| UV-vis λmax (in 30% DMSO / Buffer) | 461 nm (blue shift from 475 nm in pure DMSO) | [7][8] |
| Electron Paramagnetic Resonance (EPR) | Exhibits a Type 1 Cu(II) spectrum, indicative of a deviation from a perfect square planar 2N2S coordination. | [13] |
Experimental Protocols
Synthesis of ATSM Ligand
This protocol describes the synthesis of the metal-free ligand, diacetyl-bis(N4-methylthiosemicarbazone).
-
Dissolution: Dissolve 4-Methyl-3-thiosemicarbazide (1.2 g, 11.4 mmol) in ethanol (50 mL) with constant heating and stirring.[7][8]
-
Addition of Diacetyl: Add an ethanolic solution of diacetyl (2,3-butanedione) (0.5 mL, 5.7 mmol) dropwise to the solution.[7][8]
-
Catalysis: Add 5–6 drops of glacial acetic acid to the reaction mixture.[7][8]
-
Reflux: Reflux the mixture at 60–70 °C for 4 hours. A white precipitate will form.[7][8]
-
Precipitation: Cool the reaction flask and keep it at 4 °C overnight to ensure complete precipitation of the white ATSM ligand.[7][8]
-
Characterization: The product can be characterized by ¹H NMR and Electrospray Ionization Mass Spectrometry (ESI-MS). Expected ESI-MS (+): m/z 260.4.[7][8]
Synthesis of Cu(II)ATSM Complex
This protocol outlines the chelation of copper(II) by the ATSM ligand.
-
Ligand Dissolution: Dissolve the synthesized ATSM ligand (0.1 g, 0.38 mmol) in ethanol.[7][8]
-
Copper Addition: Add an ethanolic solution of copper(II) acetate (0.0768 g, 0.38 mmol) dropwise. The solution color will change from turbid white to brown-red.[7][8]
-
Reflux: Reflux the reaction mixture at 60–70 °C for 3–4 hours.[7][8]
-
Cooling: Allow the mixture to reflux overnight at room temperature.[7][8]
-
Characterization: The final complex can be characterized by UV-vis spectroscopy and ESI-MS. Expected ESI-MS (+): m/z 322.[7][8]
Quality Control by High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of the synthesized complex.
-
System: A reverse-phase column (e.g., C18) is typically used.[9]
-
Mobile Phase: A mixture of water and acetonitrile (e.g., 1:1 ratio) can be used as the eluent.[9]
-
Detection: UV detection at a relevant wavelength (e.g., 477 nm) and/or gamma detection for radiolabeled versions.[9][10]
-
Analysis: The lipophilic Cu(II)ATSM complex will have a longer retention time (e.g., ~6.2 minutes) compared to the free, hydrophilic Cu²⁺ ion (e.g., ~2.0 minutes). Purity should be >98%.[9][14]
Determination of Dissociation Constant (Kd) via UV-vis Titration
This method is used to quantify the binding affinity between the ATSM ligand and Cu(II).
-
Preparation: Prepare a 0.5 mM solution of the ATSM ligand in DMSO in a 1 mm optical path length cell.[7][8]
-
Titration: Add small aliquots (e.g., 3 µL) of a Cu(II) stock solution sequentially to the ligand solution.[7][8]
-
Measurement: Record the UV-vis absorption spectrum after each addition, monitoring the changes in the characteristic d-d bands (e.g., 476 nm).[7][8]
-
Calculation: Plot the change in absorbance against the Cu(II) concentration. Fit the data to a 1:1 ligand-to-metal binding isotherm to calculate the dissociation constant, Kd.[8]
Biological Mechanisms and Signaling Pathways
The therapeutic effects of Cu(II)ATSM are attributed to several biological mechanisms. Its ability to be reduced intracellularly is central to its use in hypoxia imaging, while its antioxidant properties contribute to its neuroprotective effects.
Cellular Uptake and Hypoxic Trapping
Cu(II)ATSM is thought to enter cells via passive diffusion due to its lipophilicity. Once inside the highly reductive environment of a hypoxic cell, Cu(II) is reduced to Cu(I). This change in oxidation state leads to the dissociation of the Cu(I) ion from the ATSM ligand, trapping the copper inside the cell.[5][8] While some studies have proposed the involvement of the copper transporter Ctr1, others suggest that Cu(II)ATSM does not significantly interact with proteins of the cellular copper cycle.[7][8][10]
Caption: Proposed mechanism for cellular uptake and hypoxic trapping of Cu(II)ATSM.
Inhibition of Ferroptosis
Ferroptosis is an iron-dependent form of regulated cell death characterized by lipid peroxidation. Cu(II)ATSM is a potent inhibitor of ferroptosis, with an efficacy approaching that of reference compounds like liproxstatin-1.[4] It is believed to act as a radical-trapping antioxidant, directly scavenging lipid radicals to halt the chain reaction of lipid peroxidation.[4]
Caption: Mechanism of ferroptosis inhibition by Cu(II)ATSM via radical trapping.
Modulation of ABC Transporter Signaling
Studies have shown that Cu(II)ATSM can stimulate the activity of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (Mrp2/P-gp), in renal tubules. This effect is mediated through a complex signaling pathway involving the endothelin B (ETB) receptor, Protein Kinase C alpha (PKCα), and the PI3K/mTOR pathway, ultimately leading to increased transporter expression and function.[15]
Caption: Signaling pathway for Cu(II)ATSM-induced activation of ABC transporters.
References
- 1. researchgate.net [researchgate.net]
- 2. Cu(ATSM) Increases P-Glycoprotein Expression and Function at the Blood-Brain Barrier in C57BL6/J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-ATSM as a Treatment for ALS: Support from Mutant SOD1 Models and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CuII(atsm) inhibits ferroptosis: Implications for treatment of neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. Does the ATSM-Cu(II) Biomarker Integrate into the Human Cellular Copper Cycle? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 10. Cellular Uptake of the ATSM−Cu(II) Complex under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alteration of Cellular Reduction Potential Will Change 64Cu-ATSM Signal With or Without Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Cu(II)astm | 68341-09-3 | Benchchem [benchchem.com]
- 15. Cu(II)ATSM - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Cu(II)ATSM mechanism of action in hypoxic cells
An In-depth Technical Guide to the Mechanism of Action of Cu(II)ATSM in Hypoxic Cells
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Copper(II)-diacetyl-bis(N4-methylthiosemicarbazone), or Cu(II)ATSM, is a neutral, lipophilic complex that has garnered significant attention as both a positron emission tomography (PET) imaging agent for delineating hypoxic tissues and a potential therapeutic agent. Its mechanism of action is rooted in the unique biochemical environment of hypoxic cells, particularly their altered redox state. This document provides a comprehensive overview of the core mechanism, presents key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the associated molecular pathways and workflows. The hypoxia-selective accumulation of Cu(II)ATSM is primarily driven by its intracellular reduction from Cu(II) to Cu(I) in the over-reduced environment characteristic of low-oxygen conditions, leading to the dissociation of the complex and the irreversible trapping of copper.
Introduction to Tumor Hypoxia and Cu(II)ATSM
Tumor hypoxia, a condition of low oxygen tension, is a common feature of solid tumors resulting from a mismatch between oxygen supply and consumption.[1] It is a critical factor in tumor progression, metastasis, and resistance to radiotherapy and chemotherapy.[1][2] Non-invasive methods to accurately identify and quantify hypoxic regions are crucial for diagnosis, prognosis, and treatment planning.
Cu(II)ATSM is a radiopharmaceutical that leverages the unique metabolic state of hypoxic cells for selective imaging and therapy.[3][4] Labeled with positron-emitting copper isotopes such as ⁶⁰Cu, ⁶²Cu, or ⁶⁴Cu, it allows for the visualization of hypoxic regions via PET.[3][5] The compound is highly permeable to the cell membrane and blood-brain barrier, enabling rapid tissue distribution.[6][7] Its retention mechanism, which is central to its utility, is exquisitely sensitive to the intracellular oxygen concentration and redox environment.[2][8]
Core Mechanism of Action
The hypoxia selectivity of Cu(II)ATSM is not based on a direct reaction with oxygen but rather on the metabolic consequences of its absence. The proposed mechanism involves a series of steps from cellular entry to irreversible intracellular trapping.
Cellular Uptake
Cu(II)ATSM is a small, neutral, and lipophilic molecule that readily diffuses across the cell membrane.[5] This process is believed to occur primarily through passive diffusion, although some studies have suggested a potential role for carrier-mediated transport.[9][10] Unlike ionic copper, there is no definitive evidence to support a primary role for the main copper transporter, CTR1, in the initial uptake of the intact complex.[10][11]
Hypoxia-Selective Reduction and Trapping
The cornerstone of the mechanism is the reduction of the copper center from Cu(II) to Cu(I) within the cell.
-
In Normoxic Cells: Under normal oxygen levels, the intracellular environment is relatively oxidized. Cu(II)ATSM, with its low redox potential, remains stable and is not significantly reduced.[8][11] The intact, neutral complex can therefore diffuse back out of the cell, leading to rapid washout from normoxic tissues.[5]
-
In Hypoxic Cells: Hypoxia disrupts mitochondrial respiration, leading to an "over-reduced" state characterized by an accumulation of reducing equivalents like NADH and NADPH.[9][10][12] In this highly reductive environment, Cu(II)ATSM is readily reduced to Cu(I)ATSM.[8][9] This reduction is thought to be enzymatically mediated, potentially involving mitochondrial complex I or other NADH/NADPH-dependent reductases.[1][8][10]
The resulting Cu(I)ATSM complex is unstable. It is believed to undergo protonation and subsequent dissociation, releasing the Cu(I) ion.[10] This free copper is then sequestered by intracellular copper-binding proteins and other thiols, effectively trapping it inside the hypoxic cell.[10][13] This irreversible trapping leads to the high-contrast signal observed in PET imaging of hypoxic tumors.
Downstream Effects and Therapeutic Potential
The accumulation of copper within cancer cells can have therapeutic consequences. The redox cycling between Cu(II) and Cu(I) can catalyze the production of reactive oxygen species (ROS) through Fenton-like reactions, inducing oxidative stress and damaging DNA, lipids, and proteins.[11][14] This selective cytotoxicity in hypoxic regions, which are often radioresistant, makes Cu(II)ATSM a "theranostic" agent, combining diagnosis and therapy. Studies have shown that ⁶⁴Cu-ATSM can inhibit tumor growth and reduce the population of cancer stem cells.[15]
Quantitative Analysis of Cu(II)ATSM Behavior
The hypoxia-selective behavior of Cu(II)ATSM has been quantified in numerous preclinical studies. The following tables summarize key data on its uptake, biodistribution, and cytotoxicity.
Table 1: In Vitro Cellular Uptake of ⁶⁴Cu-ATSM
This table presents the percentage of ⁶⁴Cu-ATSM taken up by various cancer cell lines under different oxygen concentrations. The data clearly demonstrate a significant increase in tracer retention as oxygen levels decrease.
| Cell Line | Oxygen Concentration | Incubation Time | % Uptake / Retention | Reference |
| EMT6 | 0 ppm (Anoxic) | 1 hour | 90% | [16][17] |
| EMT6 | 1 x 10³ ppm (~0.1% O₂) | 1 hour | 77% | [16][17] |
| EMT6 | 5 x 10³ ppm (~0.5% O₂) | 1 hour | 38% | [16][17] |
| EMT6 | 2 x 10⁵ ppm (~20% O₂) | 1 hour | 31% | [16][17] |
| MCF-7 | Hypoxic | 3 hours | 2.75% | [11] |
| MCF-7 | Normoxic | 3 hours | 1.1% | [11] |
| C6 | 21% O₂ (Normoxic) | Not Specified | 20.6 ± 0.7 % uptake/mg protein | [18] |
Table 2: In Vivo Biodistribution of ⁶⁴Cu-ATSM
This table summarizes the biodistribution of ⁶⁴Cu-ATSM in tumor-bearing mice, expressed as the percentage of the injected dose per gram of tissue (%ID/g). The data show rapid tumor uptake and clearance from most normoxic tissues.
| Organ/Tissue | Time Post-Injection (BALB/c Nude Mice) | %ID/g (Mean ± SD) | Reference |
| Blood | 5 min | 5.25 ± 0.69 | [19] |
| Blood | 1 hour | 1.63 ± 0.16 | [19] |
| Liver | 5 min | 21.05 ± 1.25 | [19] |
| Liver | 1 hour | 23.90 ± 2.66 | [19] |
| Kidney | 5 min | 12.00 ± 2.19 | [19] |
| Kidney | 1 hour | 6.44 ± 0.69 | [19] |
| Muscle | 5 min | 1.16 ± 0.23 | [19] |
| Muscle | 1 hour | 0.58 ± 0.05 | [19] |
| EMT6 Tumor | 5 min (BALB/c Mice) | 0.76 %ID/organ | [16][17] |
Table 3: Cytotoxicity (IC₅₀) of Cu(II)ATSM
This table shows the half-maximal inhibitory concentration (IC₅₀) of non-radioactive Cu(II)ATSM, illustrating its increased toxicity under hypoxic conditions in certain cell lines.
| Cell Line | Condition | IC₅₀ (µM) (Mean ± SEM) | Reference |
| DA-3 (Mouse Breast Cancer) | Normoxic | 298.0 ± 18.7 | [11] |
| DA-3 (Mouse Breast Cancer) | Hypoxic | < 50 | [11] |
| MCF-7 (Human Breast Cancer) | Normoxic | 68.7 ± 5.6 | [11] |
| MCF-7 (Human Breast Cancer) | Hypoxic | 52.3 ± 4.2 | [11] |
| HEK-293 (Normal Kidney) | Normoxic | > 500 | [11] |
| HEK-293 (Normal Kidney) | Hypoxic | > 500 | [11] |
Key Experimental Methodologies
Reproducing and building upon existing research requires a clear understanding of the experimental protocols used. Below are detailed methodologies for key assays.
In Vitro Cellular Uptake and Retention Assay
This protocol is designed to measure the oxygen-dependent uptake of radiolabeled Cu-ATSM in cultured cells.
-
Cell Culture: Plate cells (e.g., EMT6, MCF-7) in multi-well plates and grow to ~80% confluency in standard culture medium.
-
Induction of Hypoxia: Transfer plates to a hypoxic incubator or chamber with a controlled gas environment (e.g., 95% N₂, 5% CO₂, <0.1% O₂). A range of oxygen concentrations can be tested. Incubate for a sufficient time (e.g., 2-4 hours) to establish a hypoxic state. Maintain control plates in a normoxic incubator (e.g., 95% air, 5% CO₂).
-
Radiotracer Incubation: Add ⁶⁴Cu-ATSM to the culture medium at a specified activity concentration. Incubate the plates under their respective oxygen conditions for various time points (e.g., 5, 15, 30, 60 minutes).
-
Washing: After incubation, rapidly aspirate the radioactive medium. Wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove non-internalized tracer.
-
Cell Lysis and Counting: Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH). Collect the lysate from each well and measure the radioactivity using a gamma counter.
-
Data Analysis: Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay). Express the cellular uptake as a percentage of the total added activity or as activity per milligram of protein.
Measurement of Intracellular Cu(I) Concentration
This method uses the Cu(I)-specific chelator bicinchoninic acid (BCA) to quantify the amount of reduced copper in cells following treatment with Cu(II)ATSM.[11]
-
Cell Culture and Treatment: Plate cells (e.g., HEK-293, MCF-7) and expose them to normoxic or hypoxic conditions as described above.
-
Compound Addition: Treat the cells with a final concentration of 10 µM non-radioactive Cu(II)ATSM for various durations (e.g., 0.5, 1, 3, 6 hours).
-
Cell Lysis: Wash the cells with PBS and then lyse them. The lysate must be handled carefully to prevent re-oxidation of Cu(I).
-
BCA Assay: Add BCA solution to the cell lysate. BCA forms a purple-colored complex with Cu(I), which has a strong absorbance at 562 nm.
-
Spectrophotometry: Measure the absorbance of the solution at 562 nm using a spectrophotometer.
-
Quantification: Calculate the concentration of Cu(I) by comparing the absorbance to a standard curve generated with known concentrations of a Cu(I) standard.
Animal Biodistribution Studies
This protocol outlines the in vivo evaluation of ⁶⁴Cu-ATSM distribution in a tumor model.
-
Tumor Model: Induce tumors in immunocompromised mice (e.g., BALB/c nude mice) by subcutaneous or orthotopic injection of cancer cells (e.g., EMT6). Allow tumors to grow to a specified size.
-
Radiotracer Administration: Administer a known activity of ⁶⁴Cu-ATSM to the mice, typically via intravenous (tail vein) injection.
-
Time-Course Analysis: At designated time points post-injection (e.g., 5, 15, 30, 60, 120 minutes), euthanize a cohort of mice.
-
Organ Harvesting and Weighing: Immediately dissect and harvest key organs and tissues (e.g., tumor, blood, liver, kidneys, muscle, brain). Record the wet weight of each tissue sample.
-
Radioactivity Measurement: Measure the radioactivity in each tissue sample using a gamma counter, along with standards prepared from the injected dose.
-
Data Analysis: Calculate the tracer uptake in each tissue and express it as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizing the Mechanism and Workflows
The following diagrams, created using the DOT language, illustrate the core concepts and experimental processes.
Caption: Core mechanism of Cu(II)ATSM selective retention in hypoxic cells.
Caption: Experimental workflow for an in vitro cellular uptake assay.
Caption: Logical cascade from hypoxia to Cu(I) trapping.
Conclusion
The mechanism of action of Cu(II)ATSM in hypoxic cells is a compelling example of how the unique pathophysiology of the tumor microenvironment can be exploited for targeted imaging and therapy. Its selective retention is fundamentally linked to the intracellular redox state, which is profoundly altered under low-oxygen conditions. The robust preclinical data supporting its hypoxia-selective accumulation, combined with its theranostic potential, position Cu(II)ATSM as a significant tool in oncology. Further research clarifying the precise enzymatic pathways involved in its reduction and the full spectrum of its downstream therapeutic effects will continue to enhance its clinical utility.
References
- 1. Assessing tumor hypoxia by positron emission tomography with Cu-ATSM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Examining the Relationship Between Cu-ATSM Hypoxia Selectivity and Fatty Acid Synthase Expression in Human Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cu-ATSM: a radiopharmaceutical for the PET imaging of hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cu–ATSM: A radiopharmaceutical for the PET imaging of hypoxia - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Evaluation of Hypoxia with Cu-ATSM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Does the ATSM-Cu(II) Biomarker Integrate into the Human Cellular Copper Cycle? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-ATSM as a Treatment for ALS: Support from Mutant SOD1 Models and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-62-ATSM: a new hypoxia imaging agent with high membrane permeability and low redox potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Focus on the Controversial Aspects of 64Cu-ATSM in Tumoral Hypoxia Mapping by PET Imaging [frontiersin.org]
- 11. Cellular Uptake of the ATSM−Cu(II) Complex under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alteration of Cellular Reduction Potential Will Change 64Cu-ATSM Signal With or Without Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Some thoughts on the mechanism of cellular trapping of Cu(II)-ATSM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Hypoxia imaging and theranostic potential of [64Cu][Cu(ATSM)] and ionic Cu(II) salts: a review of current evidence and discussion of the retention mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of 64Cu-ATSM in vitro and in vivo in a hypoxic tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jnm.snmjournals.org [jnm.snmjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Redox Potential and Stability of Cu(II)ATSM
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacetyl-bis(N4-methylthiosemicarbazonato)copper(II), or Cu(II)ATSM, is a lipophilic, neutral copper complex that has garnered significant attention for its therapeutic potential in neurodegenerative diseases, such as Amyotrophic Lateral Sclerosis (ALS), and as a positron emission tomography (PET) imaging agent for hypoxic tissues.[1][2][3] The biological activity of Cu(II)ATSM is intrinsically linked to its redox properties and its stability in physiological environments. This technical guide provides a comprehensive overview of the current understanding of the redox potential and stability of Cu(II)ATSM, presenting key data, experimental methodologies, and relevant biological pathways.
Redox Potential of Cu(II)ATSM
The redox potential of copper complexes is highly dependent on the nature of the coordinating ligands. For bis(thiosemicarbazone) complexes like Cu(II)ATSM, the alkyl substitution on the ligand backbone plays a significant role in tuning the Cu(II)/Cu(I) redox potential.[5]
Experimental Protocol: Determination of Redox Potential by Cyclic Voltammetry
Cyclic voltammetry (CV) is the standard electrochemical technique to determine the redox potential of metal complexes. A detailed protocol for the determination of the redox potential of a copper complex like Cu(II)ATSM is provided below.
Objective: To determine the half-wave potential (E½) of the Cu(II)/Cu(I) redox couple of Cu(II)ATSM.
Materials and Apparatus:
-
Potentiostat
-
Three-electrode cell (working electrode, reference electrode, counter electrode)
-
Glassy carbon working electrode
-
Ag/AgCl reference electrode
-
Platinum wire counter electrode
-
Inert gas (Argon or Nitrogen)
-
Solvent (e.g., Acetonitrile or Dimethylformamide, DMF)
-
Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate, TBAPF6)
-
Cu(II)ATSM sample
-
Ferrocene (as an internal standard)
Procedure:
-
Solution Preparation: Prepare a solution of Cu(II)ATSM (e.g., 1 mM) in the chosen solvent containing the supporting electrolyte (e.g., 0.1 M TBAPF6 in acetonitrile).
-
Deoxygenation: Purge the solution with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution throughout the experiment.
-
Electrode Preparation: Polish the glassy carbon working electrode with alumina slurry on a polishing pad, rinse thoroughly with deionized water and the solvent, and dry it before use.
-
Cell Assembly: Assemble the three-electrode cell with the prepared working electrode, the Ag/AgCl reference electrode, and the platinum wire counter electrode immersed in the sample solution.
-
Cyclic Voltammetry Measurement:
-
Set the potential window to scan a range that encompasses the expected redox event of the Cu(II)/Cu(I) couple (e.g., from +0.5 V to -1.0 V vs Ag/AgCl).
-
Set the scan rate (e.g., 100 mV/s).
-
Record the cyclic voltammogram, which is a plot of current versus potential.
-
-
Data Analysis:
-
Identify the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc).
-
Calculate the half-wave potential (E½) as the average of the anodic and cathodic peak potentials: E½ = (Epa + Epc) / 2.
-
The peak separation (ΔEp = |Epa - Epc|) provides information about the reversibility of the redox process. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.
-
-
Internal Standard: To ensure accuracy, the experiment can be repeated with the addition of ferrocene, which has a well-defined redox potential, as an internal standard. The potential of the Cu(II)ATSM redox couple can then be reported relative to the ferrocene/ferrocenium (Fc/Fc+) couple.
Stability of Cu(II)ATSM
The high thermodynamic stability of Cu(II)ATSM is a key characteristic that prevents the premature release of the copper ion in biological systems, which could otherwise lead to toxicity. This stability allows for its safe administration and targeted delivery.
Quantitative Stability Data
The stability of a metal complex is quantified by its stability constant (K) or, more commonly, its logarithm (log K), or by its dissociation constant (Kd).
| Parameter | Value | Conditions | Reference |
| Dissociation Constant (Kd) | 7.7 ± 2.02 × 10⁻¹⁵ M | 30% DMSO in 0.1 M phosphate buffer (pH 7.4) | [6] |
This extremely low dissociation constant indicates a very high affinity of the ATSM ligand for the Cu(II) ion, resulting in a highly stable complex.[6]
Stability in Biological Media
-
Serum Stability: Cu(II)ATSM demonstrates high stability in human serum. Studies with radiolabeled [64Cu]ATSM have shown that the complex remains more than 99% intact after 12 hours of incubation in freshly prepared human serum at 37°C.[7]
-
Stability in the Presence of Biological Reductants: The reduction of Cu(II)ATSM by endogenous reducing agents is a key aspect of its mechanism of action. However, the complex is remarkably stable in the presence of physiological concentrations of reductants. High, non-physiological concentrations of reductants such as ascorbate, L-cysteine, and glutathione (GSH) are required to achieve incomplete reduction of the complex.[4]
Physicochemical Stability
-
Thermal Stability: Cu(II)ATSM is known to be thermally unstable, and autoclaving can lead to its degradation.[7] Therefore, sterile filtration is the preferred method for sterilization.
Experimental Protocol: Determination of Stability by UV-Vis Spectrophotometry
UV-Vis spectrophotometry can be used to monitor the stability of Cu(II)ATSM by observing changes in its characteristic absorption spectrum upon addition of a competing chelator or under different physicochemical conditions.
Objective: To assess the stability of Cu(II)ATSM in a given medium over time.
Materials and Apparatus:
-
UV-Vis Spectrophotometer
-
Cuvettes
-
Cu(II)ATSM solution
-
Buffer solution of desired pH (e.g., phosphate-buffered saline, PBS)
-
Incubator or water bath
Procedure:
-
Solution Preparation: Prepare a stock solution of Cu(II)ATSM in a suitable solvent (e.g., DMSO). Dilute the stock solution in the desired buffer (e.g., PBS, pH 7.4) to a final concentration that gives an absorbance in the optimal range of the spectrophotometer (typically 0.1 - 1.0).
-
Spectral Scan: Record the initial UV-Vis absorption spectrum of the Cu(II)ATSM solution at time zero. The characteristic d-d transition bands of Cu(II)ATSM are observed in the visible region.[6]
-
Incubation: Incubate the solution under the desired conditions (e.g., 37°C).
-
Time-course Measurements: At regular time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), record the UV-Vis spectrum of the solution.
-
Data Analysis:
-
Monitor the absorbance at the wavelength of maximum absorbance (λmax). A decrease in absorbance over time would indicate decomposition of the complex.
-
The percentage of intact complex at each time point can be calculated as: (Absorbance at time t / Initial Absorbance) * 100%.
-
For studying the effect of pH or temperature, the same procedure can be followed by preparing solutions in buffers of different pH values or incubating at different temperatures.
-
Biological Signaling Pathways and Mechanisms of Action
The biological effects of Cu(II)ATSM are mediated through its interaction with and modulation of several key cellular signaling pathways.
Inhibition of Ferroptosis
Recent studies have identified Cu(II)ATSM as a potent inhibitor of ferroptosis, a form of iron-dependent regulated cell death characterized by lipid peroxidation.[8][9] Cu(II)ATSM acts as a radical-trapping antioxidant, effectively quenching lipid radicals and preventing the propagation of lipid peroxidation.[8] This mechanism is distinct from that of many other antioxidants and contributes to its neuroprotective effects.[9]
Activation of the Nrf2 Signaling Pathway
Cu(II)ATSM has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon activation by Cu(II)ATSM, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a wide array of cytoprotective genes, including antioxidant enzymes.
Conclusion
Cu(II)ATSM is a highly stable copper complex with promising therapeutic and diagnostic applications. Its biological activity is intimately tied to its redox properties, which allow for its selective reduction in hypoxic or oxidatively stressed cells. While a precise redox potential value remains to be definitively reported in the literature, its characterization as a "low potential" complex is consistent with its observed biological behavior. The exceptional thermodynamic stability of Cu(II)ATSM ensures its integrity in biological fluids, minimizing off-target toxicity. The elucidation of its mechanisms of action, including the potent inhibition of ferroptosis via radical trapping and the activation of the protective Nrf2 signaling pathway, provides a strong rationale for its continued development in the treatment of neurodegenerative diseases and as a hypoxia imaging agent. Further research to precisely quantify its redox potential and to explore its stability under a broader range of conditions will undoubtedly contribute to a more complete understanding of this promising molecule.
References
- 1. mdpi.com [mdpi.com]
- 2. Hypoxia imaging and theranostic potential of [64Cu][Cu(ATSM)] and ionic Cu(II) salts: a review of current evidence and discussion of the retention mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic effects of CuII(atsm) in the SOD1-G37R mouse model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Does the ATSM-Cu(II) Biomarker Integrate into the Human Cellular Copper Cycle? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 8. CuII(atsm) inhibits ferroptosis: Implications for treatment of neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CuII (atsm) inhibits ferroptosis: Implications for treatment of neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Cu(II)ATSM as a potential therapeutic for ALS
An In-depth Technical Guide to Cu(II)ATSM as a Potential Therapeutic for Amyotrophic Lateral Sclerosis (ALS)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Amyotrophic Lateral Sclerosis (ALS) is a fatal neurodegenerative disease characterized by the progressive loss of motor neurons, for which there is currently no cure. A growing body of evidence points towards dysregulated copper homeostasis as a key event in ALS pathophysiology, making copper delivery a promising therapeutic strategy. Cu(II)ATSM (diacetyl-bis(4-methylthiosemicarbazonato)copper(II)) is a small, orally bioavailable, and blood-brain barrier-penetrant copper complex that has demonstrated significant therapeutic potential in preclinical models of ALS and is currently undergoing clinical evaluation. This document provides a comprehensive technical overview of Cu(II)ATSM, including its proposed mechanisms of action, a summary of key preclinical and clinical data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Introduction: The Role of Copper in ALS
Copper is an essential trace element crucial for the function of numerous enzymes, particularly within the central nervous system (CNS).[1] It is a required cofactor for critical enzymes such as Cu/Zn-superoxide dismutase 1 (SOD1), which is vital for antioxidant defense, and cytochrome c oxidase in the mitochondrial electron transport chain.[2][3]
The pathophysiology of ALS is linked to a disruption in copper homeostasis, where both functional copper deficiency and copper-mediated toxicity may occur simultaneously.[2] This imbalance can lead to:
-
Protein Aggregation: Metal-deficient SOD1 is prone to misfolding and aggregation, a key pathological hallmark in familial ALS cases with SOD1 mutations.[3][4] Protein aggregates can, in turn, sequester functional cuproproteins, exacerbating the deficiency.[2]
-
Oxidative Stress: A lack of copper in antioxidant enzymes like SOD1 impairs their ability to neutralize harmful reactive oxygen species (ROS), leading to oxidative damage to neurons.[5][6][7]
-
Mitochondrial Dysfunction: Impaired function of copper-dependent mitochondrial enzymes can disrupt cellular energy production.[2]
Evidence from post-mortem tissues of sporadic ALS patients reveals decreased copper levels in the ventral grey matter of the spinal cord, the primary site of motor neuron loss, supporting the relevance of copper dysregulation beyond familial, SOD1-mediated ALS.[8][9] Cu(II)ATSM is being investigated as a therapeutic agent that can safely deliver copper to the CNS to address this deficiency.[8][10]
Cu(II)ATSM: Chemical Properties and Pharmacokinetics
Cu(II)ATSM is a lipophilic, neutral copper complex that can readily cross the blood-brain barrier.[10][11]
| Property | Value | Reference |
| Formal Name | (SP-4-2)--copper | [12] |
| Molecular Formula | C₈H₁₄CuN₆S₂ | [12] |
| Molecular Weight | 321.9 g/mol | [12] |
| Solubility | DMSO: 10 mg/ml; DMF: 2 mg/ml; Water: Insoluble | [12][13][14] |
| Oral Bioavailability | ~53% (in rats) | [15] |
Pharmacokinetic studies in rats following a single 20 mg/kg oral dose showed prolonged absorption with a Tmax of 10 hours and an elimination half-life of approximately 3.1 hours.[15] PET imaging studies using radiolabeled copper have confirmed that Cu(II)ATSM delivers copper selectively to motor neuron-related areas in ALS patients.[9]
Proposed Mechanisms of Action
The therapeutic effects of Cu(II)ATSM in ALS are believed to be multifactorial, targeting several key pathological processes.
Restoration of Copper Homeostasis
The primary proposed mechanism is the delivery of bioavailable copper to the CNS.[10] Studies in SOD1-mutant mice demonstrated that copper from orally administered ⁶⁵Cu(II)ATSM was incorporated into the mutant SOD1 protein in the spinal cord.[10][16] This process converts the unstable, aggregation-prone, copper-deficient SOD1 into a more stable, fully metallated (holo) form, which is hypothesized to be less toxic.[16] Paradoxically, this stabilization can lead to an increase in the total amount of mutant SOD1 protein, yet it is associated with improved motor function and survival.[16][17]
Inhibition of Ferroptosis
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[18] Tissues affected by neurodegenerative diseases like ALS and Parkinson's disease share features consistent with ferroptosis, including elevated iron, low glutathione, and increased lipid peroxidation.[18] Cu(II)ATSM has been shown to be a potent inhibitor of ferroptosis in neuronal cell models, protecting against lipid peroxidation and cell death with an efficacy approaching that of the reference compound liproxstatin-1.[18] This anti-ferroptotic activity may represent a key disease-modifying mechanism.[18]
Antioxidant and Metabolic Effects
Cu(II)ATSM exhibits antioxidant properties, including the ability to scavenge peroxynitrite, a potent oxidant that contributes to cellular damage.[15][19][20] Additionally, recent studies suggest Cu(II)ATSM may act as a "metabolic switch."[19][21] In astrocyte models derived from ALS patients, Cu(II)ATSM appeared to revert the cellular metabolic phenotype towards that of healthy controls, potentially improving the metabolic support that astrocytes provide to motor neurons.[19][21]
Caption: Proposed multi-target mechanism of action for Cu(II)ATSM in ALS.
Preclinical Efficacy Data
Cu(II)ATSM has been extensively tested in transgenic mouse models of ALS that express mutant forms of human SOD1 (e.g., SOD1-G93A and SOD1-G37R), which are considered robust models of the disease.[10][22] The results have been independently validated by the ALS Therapy Development Institute, a significant milestone in preclinical ALS research.[23]
Table 1: Summary of Key Preclinical Studies in SOD1 Mouse Models
| Model | Treatment Paradigm | Key Findings | Reference |
| SOD1-G37R | Oral admin., dose-dependent | - Improved locomotor function (rotarod).- Increased survival by up to 26% (highest dose).- More effective than riluzole (3.3% survival benefit).- Effective even when started after symptom onset. | [24][25] |
| SOD1-G37R | Oral admin. | - Preserved α-motor neurons in the spinal cord.- Decreased levels of oxidatively modified proteins.- Increased levels of fully metallated (holo) SOD1. | [16][17] |
| SOD1-G93A | Oral admin., presymptomatic | - Delayed disease onset.- Extended survival by 14%.- Slowed disease progression from onset to end-stage. | [20] |
| SOD1-G93A | Oral admin. | - Delayed onset of neurological symptoms.- Improved locomotive capacity.- Increased median survival by 8% and mean survival by 11%.- Selectively increased enzymatically active SOD1 in the spinal cord. | [26] |
| SOD1-G93A | Oral admin. | - Independent validation of efficacy.- Delayed disease onset by an average of 6 days.- Animals maintained peak body weight longer. | [23] |
Clinical Development
Based on the robust preclinical data, Cu(II)ATSM has progressed to clinical trials in humans.
Table 2: Summary of Cu(II)ATSM Clinical Trials in ALS
| Trial ID | Phase | Study Design | Dose Levels | Key Objectives & Endpoints | Status | Reference |
| NCT02870634 | 1 | Multicenter, open-label, dose-escalation | 3, 6, 12, 24, 48 mg/day (oral) | Primary: Safety, tolerability, pharmacokinetics.Secondary: Preliminary efficacy (ALSFRS-R). | Completed | [27][28] |
| NCT04082832 | 2/3 | Multicenter, randomized, double-blind, placebo-controlled | Not specified | Primary: Change from baseline in ALSFRS-R score.Secondary: Survival, slow vital capacity (SVC), ECAS score. | Active | [10][29] |
The Phase 1 trial established the safety profile and recommended Phase 2 dose (RP2D).[27] A Phase 2/3 study is currently underway to assess the efficacy of Cu(II)ATSM compared to a placebo over a 24-week treatment period.[29]
Experimental Protocols
This section details the methodologies used in the key preclinical and clinical studies cited.
Preclinical Animal Studies
-
Animal Models:
-
SOD1-G93A Mice: Transgenic mice expressing the human SOD1 gene with a glycine-to-alanine substitution at position 93. These mice develop a progressive motor neuron disease that closely mimics human ALS.[30][31]
-
SOD1-G37R Mice: Transgenic mice expressing the human SOD1 gene with a glycine-to-arginine substitution at position 37. This is another widely used model with a robust and predictable disease progression.[24][25]
-
-
Drug Administration:
-
Assessment of Motor Function:
-
Survival Analysis:
-
Histological and Biochemical Analysis:
-
At the study endpoint, spinal cord tissue is harvested.
-
Motor Neuron Counts: Lumbar spinal cord sections are stained (e.g., with cresyl violet), and the number of large, healthy α-motor neurons in the ventral horn is manually counted.[17][20]
-
Biochemical Assays: Spinal cord homogenates are used to measure levels of SOD1 protein (Western blot), SOD1 activity, markers of oxidative stress (e.g., protein carbonylation), and markers of neuroinflammation (e.g., GFAP for astrogliosis).[17][26]
-
Caption: A typical experimental workflow for preclinical testing of Cu(II)ATSM in ALS mouse models.
Clinical Trial Protocols (Phase 2 Example)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled study.[29]
-
Participant Population: Patients diagnosed with familial or sporadic ALS according to Awaji-shima Consensus Recommendations. Key exclusion criteria include inability to swallow, dependence on mechanical ventilation, and certain gastrointestinal or immune conditions.[27][29]
-
Randomization and Blinding: Patients are randomized on a 1:1 basis to receive either Cu(II)ATSM or a matching placebo. Both patients and investigators are blinded to the treatment allocation.[29]
-
Intervention: The study drug is administered orally once a day in a fasted state for 24 weeks (six 28-day cycles).[29]
-
Efficacy Assessments:
-
Revised ALS Functional Rating Scale (ALSFRS-R): A validated questionnaire that assesses disability in 12 domains of daily function. It is the primary efficacy endpoint.[29]
-
Slow Vital Capacity (SVC): A measure of respiratory muscle strength.[29]
-
Edinburgh Cognitive and Behavioural ALS Screen (ECAS): Assesses cognitive and behavioral changes common in ALS.[29]
-
-
Safety Assessments: Safety is monitored through physical examinations, vital signs, and standard hematology and serum chemistry panels at baseline and after each treatment cycle.[29]
Conclusion and Future Directions
Cu(II)ATSM represents a promising and rationally designed therapeutic candidate for ALS. Its mechanism, centered on correcting the underlying copper dyshomeostasis implicated in both familial and sporadic forms of the disease, distinguishes it from many other therapeutic approaches. Robust and independently validated preclinical data have demonstrated significant improvements in motor function and survival in animal models.
The ongoing Phase 2/3 clinical trial is a critical step in determining if these compelling preclinical results will translate into meaningful clinical benefits for patients. The outcomes of this trial will not only define the future of Cu(II)ATSM as an ALS therapy but will also provide crucial validation for targeting metal homeostasis in neurodegenerative diseases. Further research may also explore the potential of Cu(II)ATSM in other neurodegenerative conditions where copper dysregulation and ferroptosis are implicated, such as Parkinson's disease.[9][18]
References
- 1. Insights into the mechanisms of copper dyshomeostasis in amyotrophic lateral sclerosis | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 2. Frontiers | Copper toxicity and deficiency: the vicious cycle at the core of protein aggregation in ALS [frontiersin.org]
- 3. Importance of Copper in ALS and and Huntington’s Disease – Metals, Metalloproteins and Disease [metals.blogs.wesleyan.edu]
- 4. alsnewstoday.com [alsnewstoday.com]
- 5. Causative Links between Protein Aggregation and Oxidative Stress: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Oxidative Stress in Amyotrophic Lateral Sclerosis: Synergy of Genetic and Environmental Factors [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Clinical Trials - Collaborative Medicinal Development [colmeddev.com]
- 10. Copper-ATSM as a Treatment for ALS: Support from Mutant SOD1 Models and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper Homeostasis as a Therapeutic Target in Amyotrophic Lateral Sclerosis with SOD1 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. Does the ATSM-Cu(II) Biomarker Integrate into the Human Cellular Copper Cycle? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The hypoxia imaging agent CuII(atsm) is neuroprotective and improves motor and cognitive functions in multiple animal models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Oral Treatment with CuII(atsm) Increases Mutant SOD1 In Vivo but Protects Motor Neurons and Improves the Phenotype of a Transgenic Mouse Model of Amyotrophic Lateral Sclerosis [openresearch-repository.anu.edu.au]
- 17. Oral Treatment with CuII(atsm) Increases Mutant SOD1 In Vivo but Protects Motor Neurons and Improves the Phenotype of a Transgenic Mouse Model of Amyotrophic Lateral Sclerosis | Journal of Neuroscience [jneurosci.org]
- 18. CuII(atsm) inhibits ferroptosis: Implications for treatment of neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CuATSM effectively ameliorates ALS patient astrocyte‐mediated motor neuron toxicity in human in vitro models of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. alsnewstoday.com [alsnewstoday.com]
- 22. Copper-ATSM as a Treatment for ALS: Support from Mutant SOD1 Models and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Blog: Copper ATSM Slows Down Disease in Independent Precl... | ALS TDI [als.net]
- 24. UQ eSpace [espace.library.uq.edu.au]
- 25. Therapeutic effects of CuII(atsm) in the SOD1-G37R mouse model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. CuII(atsm) improves the neurological phenotype and survival of SOD1G93A mice and selectively increases enzymatically active SOD1 in the spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ClinicalTrials.gov [clinicaltrials.gov]
- 28. Trial: Phase 1 Dose Escalation and PK Study of Cu(II)ATSM... | ALS TDI [als.net]
- 29. ClinicalTrials.gov [clinicaltrials.gov]
- 30. criver.com [criver.com]
- 31. Blog: Modeling ALS for Drug Screening at ALS TDI | ALS TDI [als.net]
The Role of Cu(II)ATSM in Cancer Cell Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Copper(II)-diacetyl-bis(N4-methylthiosemicarbazone), or Cu(II)ATSM, is a lipophilic metal complex that has garnered significant attention in oncology for its dual role as both a therapeutic agent and a hypoxia-selective imaging agent for Positron Emission Tomography (PET). Its ability to readily cross cellular membranes and its unique redox chemistry allow it to selectively target the distinct metabolic environment of hypoxic cancer cells. This guide provides an in-depth technical overview of the core mechanisms by which Cu(II)ATSM influences cancer cell metabolism, its cytotoxic effects, and the experimental methodologies used to elucidate its function.
Mechanism of Action: Hypoxia-Selective Trapping and Redox Cycling
The primary mechanism of Cu(II)ATSM's action and hypoxia selectivity is based on its redox potential and the over-reduced state characteristic of hypoxic tumor cells.
-
Cellular Uptake: As a neutral and lipophilic molecule, Cu(II)ATSM passively diffuses across the plasma membrane into the cell.[1]
-
Reductive Trapping in Hypoxia: In the low-oxygen (hypoxic) intracellular environment, which is rich in reducing equivalents such as NADH and NADPH, Cu(II)ATSM is reduced from its Cu(II) (cupric) state to the Cu(I) (cuprous) state.[2][3] This reduction makes the complex unstable.
-
Dissociation and Intracellular Copper Accumulation: The unstable Cu(I)ATSM complex is prone to dissociation. The released Cu(I) ion is then trapped within the cell, likely by binding to intracellular copper-binding proteins and chaperones.[2] In contrast, in normoxic cells with a more oxidized environment, the Cu(I)ATSM can be re-oxidized back to the stable Cu(II)ATSM, which can then efflux out of the cell.[1] This differential retention is the basis for its use as a hypoxia imaging agent with radiolabeled copper isotopes (e.g., 64Cu).
Figure 1: Mechanism of Cu(II)ATSM uptake and retention.
Impact on Cancer Cell Metabolism
The intracellular accumulation of copper ions profoundly disrupts cancer cell metabolism, primarily by inducing oxidative stress and interfering with mitochondrial function.
Induction of Reactive Oxygen Species (ROS)
The trapped Cu(I) is highly redox-active and participates in Fenton-like reactions, leading to a surge in reactive oxygen species (ROS) such as superoxide (O₂⁻) and hydroxyl radicals (•OH). Cancer cells, while often having a higher basal level of ROS, are also more vulnerable to excessive oxidative stress.[4] This Cu(II)ATSM-induced ROS burst overwhelms the cellular antioxidant capacity, leading to widespread damage to lipids, proteins, and DNA.
Mitochondrial Dysfunction
Mitochondria are a primary target of Cu(II)ATSM-mediated toxicity.
-
Electron Transport Chain (ETC) Inhibition: Studies have shown that Cu(II)ATSM reduction is significantly enhanced when mitochondrial complex I is inhibited, suggesting a direct link to the ETC. The disturbed electron flow in hypoxic mitochondria creates an over-reduced state that promotes the reduction and trapping of Cu(II)ATSM.[2]
-
TCA Cycle Perturbation: Copper ions can inhibit key enzymes in the tricarboxylic acid (TCA) cycle, such as pyruvate dehydrogenase and α-ketoglutarate dehydrogenase.[5] This disruption further impairs mitochondrial respiration and the production of ATP and essential metabolic intermediates.[5]
-
Mitochondrial Membrane Potential Collapse: The excessive ROS production and direct effects of copper can lead to a decrease in the mitochondrial membrane potential (ΔΨm), a critical event that precedes apoptosis.[6]
Induction of Apoptosis
The culmination of oxidative stress and mitochondrial damage is the activation of programmed cell death, or apoptosis.
-
Bcl-2 Family Regulation: Cu(II)ATSM treatment has been shown to alter the expression of Bcl-2 family proteins, increasing the expression of pro-apoptotic proteins like Bax and Bak while decreasing the expression of anti-apoptotic proteins like Bcl-2.[7][8] This shift in the Bax/Bcl-2 ratio favors the permeabilization of the outer mitochondrial membrane.
-
Caspase Activation: The release of cytochrome c from damaged mitochondria triggers the formation of the apoptosome and the activation of the intrinsic caspase cascade. This involves the sequential activation of initiator caspase-9 and effector caspase-3, which then cleave a host of cellular substrates, leading to the execution of apoptosis.[9]
Figure 2: Cu(II)ATSM-induced apoptotic signaling pathway.
Quantitative Data Summary
The cytotoxic efficacy of Cu(II)ATSM varies across different cancer cell lines and is influenced by oxygenation status.
Table 1: IC50 Values of Cu(II)ATSM in Various Cell Lines
| Cell Line | Cancer Type | Condition | IC50 (µM) | Reference |
| DA-3 | Mouse Breast Cancer | Normoxic | > 1000 | [4] |
| DA-3 | Mouse Breast Cancer | Hypoxic | 230 ± 1.15 | [4] |
| MCF-7 | Human Breast Cancer | Normoxic | 35 ± 1.2 | [4] |
| MCF-7 | Human Breast Cancer | Hypoxic | < 50 | [4] |
| Hela | Human Cervical Cancer | Normoxic | > 500 | [4] |
| Hela | Human Cervical Cancer | Hypoxic | > 500 | [4] |
| HEK-293 | Human Embryonic Kidney (Non-cancerous) | Normoxic | > 1000 | [4][10] |
| HEK-293 | Human Embryonic Kidney (Non-cancerous) | Hypoxic | 850 ± 1.3 | [4][10] |
Table 2: In Vitro Uptake of 64Cu-ATSM in EMT6 Cells
| Oxygen Concentration (ppm) | % Uptake after 1 hour | Reference |
| 0 (Anoxic) | 90% | [11] |
| 1 x 10³ | 77% | [11] |
| 5 x 10³ | 38% | [11] |
| 5 x 10⁴ | 35% | [11] |
| 2 x 10⁵ (Normoxic) | 31% | [11] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to study the effects of Cu(II)ATSM.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells (e.g., MCF-7, Hela) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a range of Cu(II)ATSM concentrations (e.g., 0-1000 µM). For hypoxic conditions, place the plates in a hypoxic chamber (O₂ < 0.1%) for the duration of the treatment (typically 24 hours).[4]
-
MTT Incubation: After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
64Cu-ATSM Cellular Uptake Assay
This protocol quantifies the retention of radiolabeled Cu-ATSM.
-
Cell Culture: Culture cells (e.g., EMT6, C6) to near confluency in petri dishes.[3][11]
-
Hypoxic Preconditioning: For hypoxic groups, place cells in a hypoxic environment (e.g., 0.5% O₂) for a specified time (e.g., 3-24 hours) before the assay.[12]
-
Radiotracer Incubation: Add 64Cu-ATSM to the culture medium at a defined activity and incubate for various time points (e.g., 1-4 hours) under the respective oxygen conditions.[12]
-
Washing: After incubation, remove the radioactive medium and wash the cells three times with ice-cold PBS to remove non-internalized radiotracer.
-
Cell Lysis and Counting: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH). Collect the lysate and measure the radioactivity using a gamma counter.
-
Protein Quantification: Use a portion of the lysate to determine the total protein content (e.g., using a BCA assay) for normalization.
-
Analysis: Express the results as a percentage of the added dose per milligram of protein (%ID/mg).
Western Blot for Apoptosis Markers
This technique detects the expression levels of key apoptotic proteins.
-
Sample Preparation: Treat cells with Cu(II)ATSM as described above. Collect both adherent and floating cells, wash with ice-cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30-50 µg) on an 8-12% SDS-polyacrylamide gel.[13]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2) and a loading control (e.g., β-actin).[1]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL chemiluminescence detection system.[1]
-
Analysis: Quantify band intensities using densitometry software and normalize to the loading control.
Figure 3: A generalized workflow for in vitro studies of Cu(II)ATSM.
Conclusion and Future Directions
Cu(II)ATSM stands out as a promising agent in oncology due to its hypoxia-selective mechanism. By exploiting the over-reduced metabolic state of hypoxic cancer cells, it facilitates the intracellular accumulation of copper, leading to overwhelming oxidative stress, mitochondrial collapse, and apoptotic cell death. Its utility in PET imaging further allows for non-invasive patient stratification and treatment response monitoring.
Future research should focus on elucidating the full spectrum of its metabolic targets through comprehensive metabolomic and proteomic studies. Investigating potential resistance mechanisms and exploring synergistic combinations with other anticancer therapies, such as radiation or inhibitors of antioxidant pathways, will be crucial in translating the full potential of Cu(II)ATSM into clinical practice.
References
- 1. Apoptosis western blot guide | Abcam [abcam.com]
- 2. Copper-62-ATSM: A new hypoxia imaging agent with high membrane permeability and low redox potential - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. Cellular Uptake of the ATSM−Cu(II) Complex under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mitochondrial pathways of copper neurotoxicity: focus on mitochondrial dynamics and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper Induces Apoptosis of Neuroblastoma Cells Via Post-translational Regulation of the Expression of Bcl-2-family Proteins and the txJ Mouse is a Better Model of Hepatic than Brain Cu Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper Induces Apoptosis of Neuroblastoma Cells Via Post-translational Regulation of the Expression of Bcl-2-family Proteins and the tx Mouse is a Better Model of Hepatic than Brain Cu Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Role of caspase-3, -8, and -9 in apoptosis of copper induced primary cortical neurons] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cellular Uptake of the ATSM-Cu(II) Complex under Hypoxic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Lipophilicity and Cell Membrane Permeability of Cu(II)ATSM: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper(II)-diacetyl-bis(N4-methylthiosemicarbazone), or Cu(II)ATSM, is a neutral, lipophilic complex that has garnered significant interest for its potential as a positron emission tomography (PET) imaging agent for hypoxic tissues and as a therapeutic agent for neurodegenerative diseases.[1][2] Its efficacy in these applications is intrinsically linked to its ability to cross cellular membranes and accumulate within target cells. This technical guide provides an in-depth analysis of the lipophilicity and cell membrane permeability of Cu(II)ATSM, summarizing key quantitative data, detailing experimental methodologies, and visualizing the proposed mechanisms of cellular uptake and retention.
Physicochemical Properties and Lipophilicity
Cu(II)ATSM is a small molecular weight compound that readily penetrates cells.[3] Its lipophilic nature is a key determinant of its ability to passively diffuse across the lipid bilayer of cell membranes.
Quantitative Lipophilicity Data
The lipophilicity of a compound is a critical factor influencing its membrane permeability. It is commonly expressed as the logarithm of the partition coefficient (logP) between an organic and an aqueous phase, typically octanol and water. A higher logP value indicates greater lipophilicity.
| Parameter | Value | Reference |
| logP of 64Cu-ATSM | 1.85 | [4] |
Note: The logP value indicates that Cu(II)ATSM is moderately lipophilic, favoring partitioning into a non-polar environment over an aqueous one.
Cell Membrane Permeability
Quantitative Cellular Uptake Data
The following table summarizes the cellular uptake of radiolabeled Cu(II)ATSM (64Cu-ATSM) in various cell lines under both normal (normoxic) and low oxygen (hypoxic) conditions. This data demonstrates the compound's ability to permeate cell membranes and highlights the influence of the cellular microenvironment on its accumulation.
| Cell Line | Condition | Incubation Time | Cellular Uptake (% of initial activity) | Reference |
| HEK-293 | Hypoxic | 1 h | 1.07% | [3] |
| HEK-293 | Hypoxic | 3 h | 3.35% | [3] |
| MCF-7 | Normoxic | 3 h | 1.1% | [3] |
| MCF-7 | Hypoxic | 1 h | 0.79% | [3] |
| MCF-7 | Hypoxic | 3 h | 2.75% | [3] |
| EMT6 | Anoxic | 15 min | 73.9 ± 1.7% | [4] |
| EMT6 | Normoxic | 15 min | 36.3 ± 0.3% | [4] |
Note: The cellular uptake of 64Cu-ATSM is cell-line dependent and generally increases under hypoxic conditions and with longer incubation times.
Mechanism of Cellular Uptake and Retention
The prevailing mechanism for Cu(II)ATSM's cellular accumulation is a multi-step process initiated by passive diffusion across the cell membrane, followed by intracellular redox reactions that lead to the trapping of the copper ion.
Proposed Cellular Uptake and Trapping Pathway
The following diagram illustrates the proposed mechanism of Cu(II)ATSM cellular uptake and retention.
Figure 1: Proposed Cellular Uptake and Retention Mechanism of Cu(II)ATSM
This process can be described in the following steps:
-
Passive Diffusion: Due to its neutral charge and lipophilicity, Cu(II)ATSM readily crosses the cell membrane from the extracellular space into the cytoplasm.[3]
-
Intracellular Reduction: In the reducing intracellular environment, particularly under hypoxic conditions, the copper(II) center of the complex is reduced to copper(I).[3]
-
Dissociation: The Cu(I) ion is less tightly bound to the ATSM ligand and dissociates from the complex.
-
Trapping: The released Cu(I) ion is then trapped within the cell by binding to intracellular components such as proteins and glutathione.[3]
-
Efflux (under Normoxia): In cells with normal oxygen levels (normoxia), the reduction of Cu(II)ATSM is less favorable. The intact complex can be transported back out of the cell, resulting in lower net accumulation.
Experimental Protocols
Detailed experimental protocols for assessing the cell membrane permeability of compounds like Cu(II)ATSM are crucial for reproducible research. While specific protocols for Cu(II)ATSM in PAMPA or Caco-2 assays were not detailed in the surveyed literature, the following sections describe the general methodologies for these assays and the specific methods used in published cellular uptake studies of Cu(II)ATSM.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method to predict passive membrane permeability.
Figure 2: General Workflow for a PAMPA Experiment
-
Preparation of Plates: A donor plate, typically a 96-well filter plate, and an acceptor plate are used. The filter membrane of the donor plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.
-
Compound Addition: The test compound, such as Cu(II)ATSM, is dissolved in a suitable buffer and added to the wells of the donor plate. The acceptor plate wells are filled with buffer.
-
Incubation: The donor plate is placed on top of the acceptor plate, creating a "sandwich." The assembly is incubated, allowing the compound to diffuse from the donor to the acceptor compartment through the artificial membrane.
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using an appropriate analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Calculation of Permeability: The apparent permeability coefficient (Papp) is calculated based on the change in compound concentration over time and the surface area of the membrane.
Caco-2 Permeability Assay
The Caco-2 permeability assay is a cell-based in vitro model that simulates the human intestinal barrier.
Figure 3: General Workflow for a Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded onto permeable filter supports in transwell plates and cultured for approximately 21 days to allow them to differentiate and form a polarized monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Permeability Experiment: The test compound is added to either the apical (top) or basolateral (bottom) chamber of the transwell. Samples are collected from the opposite chamber at various time points.
-
Analysis: The concentration of the compound in the collected samples is quantified.
-
Papp Calculation: The apparent permeability coefficient is calculated. By measuring transport in both directions (apical-to-basolateral and basolateral-to-apical), an efflux ratio can be determined to assess the involvement of active transporters.
Experimental Protocol for 64Cu-ATSM Cellular Uptake Studies
The following protocol is a summary of the methodology used in published studies to quantify the cellular uptake of 64Cu-ATSM.
-
Cell Culture: The selected cell lines (e.g., HEK-293, MCF-7, EMT6) are cultured under standard conditions. For hypoxia experiments, cells are pre-incubated in a hypoxic environment (e.g., 0.1% to 5% O2) for a specified period before the uptake assay.
-
Preparation of 64Cu-ATSM: Radiolabeled 64CuCl2 is reacted with the ATSM ligand to synthesize 64Cu-ATSM. The final product is purified and its radiochemical purity is confirmed.
-
Uptake Assay: The cultured cells are incubated with a known concentration of 64Cu-ATSM in the appropriate medium for various time points (e.g., 15 minutes to 3 hours).
-
Washing: After incubation, the cells are washed with ice-cold buffer to remove any unbound extracellular 64Cu-ATSM.
-
Cell Lysis and Radioactivity Measurement: The cells are lysed, and the intracellular radioactivity is measured using a gamma counter.
-
Data Analysis: The cellular uptake is typically expressed as a percentage of the total radioactivity added to the cells.
Conclusion
Cu(II)ATSM exhibits favorable physicochemical properties, including a small molecular weight and moderate lipophilicity, which contribute to its high cell membrane permeability. The primary mechanism of its cellular uptake is passive diffusion, driven by its lipophilic character. The subsequent intracellular reduction of Cu(II) to Cu(I) under hypoxic conditions leads to the dissociation of the complex and the trapping of the copper ion, resulting in selective accumulation in oxygen-deprived tissues. While specific Papp values from standardized permeability assays are not widely reported, cellular uptake studies provide valuable quantitative data on its ability to permeate cell membranes. The experimental protocols and mechanistic understanding presented in this guide offer a comprehensive resource for researchers and professionals in the fields of medicinal chemistry, nuclear medicine, and drug development.
References
- 1. Cellular Uptake of the ATSM-Cu(II) Complex under Hypoxic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell line-dependent differences in uptake and retention of the hypoxia-selective nuclear imaging agent Cu-ATSM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular Uptake of the ATSM−Cu(II) Complex under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PAMPA | Evotec [evotec.com]
- 5. pubs.acs.org [pubs.acs.org]
The Intracellular Journey of a Promising Theranostic Agent: A Technical Guide to Cu(II)ATSM Cellular Uptake and Retention
For Researchers, Scientists, and Drug Development Professionals
Copper(II)-diacetyl-bis(N4-methylthiosemicarbazone), or Cu(II)ATSM, has emerged as a significant radiopharmaceutical agent with theranostic potential, particularly for the imaging and treatment of hypoxic tumors.[1][2] Its ability to selectively accumulate in oxygen-deficient cells makes it a valuable tool in oncology. This technical guide delves into the core mechanisms governing its cellular uptake and retention, providing a comprehensive overview for researchers and professionals in drug development.
Cellular Uptake: Crossing the Membrane
Cu(II)ATSM is a low molecular weight, lipophilic complex that readily permeates the cell membrane.[3][4] The primary proposed mechanism for its entry into the cell is passive diffusion, driven by its favorable physicochemical properties.[5] However, the role of active transport mechanisms is also a subject of investigation. Some studies have suggested the potential involvement of the high-affinity copper transporter 1 (Ctr1), although the stability of the Cu(II)ATSM complex raises questions about whether the copper ion is released extracellularly for transport.[4][6] Further research is needed to fully elucidate the contribution of protein-mediated transport to the overall cellular uptake of the intact complex.
The Hypoxia-Selective Retention Mechanism: A Redox-Driven Process
The key to Cu(II)ATSM's utility lies in its selective retention in hypoxic cells. This process is fundamentally governed by the unique, over-reduced intracellular environment characteristic of tumors with inadequate oxygen supply.[3][5]
Intracellular Reduction of Cu(II) to Cu(I)
Once inside the cell, the Cu(II) center of the ATSM complex is susceptible to reduction to Cu(I).[5] This reduction is favored in the highly reductive intracellular environment of hypoxic cells, which is characterized by an accumulation of reducing equivalents such as NADH and NADPH.[7][8] Dysfunctional mitochondria in hypoxic conditions are thought to be a primary site for this reduction.[1][8] In normoxic cells, the presence of oxygen readily re-oxidizes any reduced complex, preventing its accumulation.[7]
Dissociation of the Unstable Cu(I)ATSM Complex
The resulting Cu(I)ATSM complex is significantly less stable than its Cu(II) counterpart.[5][8] This instability leads to the dissociation of the monovalent copper ion from the ATSM ligand.[5] The ATSM ligand itself is subsequently protonated to form H2-ATSM.[5]
Intracellular Trapping of Copper(I)
The released Cu(I) ion is then trapped within the cell. The precise mechanisms of this trapping are still under investigation, but it is hypothesized that the copper ion binds to intracellular components such as copper chaperone proteins or is sequestered through the formation of insoluble species like copper sulfides.[3][5] This irreversible trapping of the radiolabeled copper is what allows for the visualization of hypoxic tissues via positron emission tomography (PET) imaging when using copper radioisotopes like 64Cu.[3]
A diagrammatic representation of the proposed cellular uptake and retention pathway is provided below.
Quantitative Data on Cellular Uptake
The cellular uptake of Cu(II)ATSM varies depending on the cell line and oxygen conditions. The following tables summarize quantitative data from published studies.
Table 1: In Vitro Uptake of 64Cu-ATSM in EMT6 Mouse Mammary Carcinoma Cells
| Oxygen Concentration | % Uptake (1 hour) |
| 0 ppm (Anoxic) | 90% |
| 1 x 10³ ppm | 77% |
| 5 x 10³ ppm | 38% |
| 5 x 10⁴ ppm | 35% |
| 2 x 10⁵ ppm (Normoxic) | 31% |
| Data adapted from a study on EMT6 cells, demonstrating increased uptake with decreasing oxygen concentration.[9] |
Table 2: In Vitro Uptake of 64Cu-ATSM and 64CuCl2 in C6 Glioma Cells
| Oxygen Concentration | 64Cu-ATSM (% uptake/mg protein) | 64Cu-Cl2 (% uptake/mg protein) |
| 21% (Normoxia) | 20.6 ± 0.7 | 1.9 ± 0.1 |
| 5% | - | Significantly Increased |
| 1% | - | Significantly Increased |
| 0.5% | 187 ± 69 (normalized to normoxia) | - |
| 0.2% | 191 ± 13 (normalized to normoxia) | - |
| This study highlights a significant increase in 64Cu-ATSM uptake only under severe hypoxia in C6 glioma cells.[10] |
Table 3: Cellular Uptake of ATSM-64Cu(II) in HEK-293 and MCF-7 Cells
| Cell Line | Condition | % Activity (1 hour) | % Activity (3 hours) |
| HEK-293 | Normoxic | - | - |
| HEK-293 | Hypoxic | 1.07 | 3.35 |
| MCF-7 | Normoxic | - | 1.1 |
| MCF-7 | Hypoxic | 0.79 | 2.75 |
| This data shows a time-dependent and hypoxia-enhanced uptake of ATSM-64Cu(II) in both cell lines.[11] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are outlines of key experiments cited in the literature for studying Cu(II)ATSM.
In Vitro Cellular Uptake Assay
This protocol is designed to quantify the accumulation of radiolabeled Cu-ATSM in cell culture under varying oxygen concentrations.
Materials:
-
Cell line of interest (e.g., EMT6, C6, MCF-7)
-
Cell culture medium and supplements
-
Radiolabeled Cu-ATSM (e.g., 64Cu-ATSM)
-
Hypoxic chamber or incubator
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Gamma counter
-
Protein assay kit
Procedure:
-
Cell Seeding: Plate cells at a desired density in multi-well plates and allow them to adhere overnight under standard culture conditions (37°C, 5% CO2).
-
Hypoxia Induction: Transfer the plates to a hypoxic chamber with a controlled gas environment to achieve the target oxygen concentration. Allow the cells to equilibrate for a specified period.
-
Tracer Incubation: Add the radiolabeled Cu-ATSM to the cell culture medium at a specific concentration. Incubate for the desired time period (e.g., 1, 2, or 4 hours) under the same hypoxic or normoxic conditions.
-
Washing: Remove the medium containing the tracer and wash the cells multiple times with ice-cold PBS to eliminate any unbound radioactivity.
-
Cell Lysis: Add cell lysis buffer to each well and incubate to ensure complete cell lysis.
-
Quantification: Collect the cell lysates and measure the radioactivity using a gamma counter.
-
Normalization: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Calculation: Express the cellular uptake as the percentage of the total added radioactivity per milligram of cellular protein.
Synthesis of ATSM and Cu(II)ATSM
The ligand and the complex can be synthesized following established protocols.[4][6]
ATSM Ligand Synthesis:
-
Dissolve 4-Methyl-3-thiosemicarbazide in ethanol with heating and stirring.
-
Add an ethanolic solution of diacetyl (2,3-butanedione) dropwise.
-
Add a few drops of glacial acetic acid to the reaction mixture.
-
Reflux the mixture at 60–70 °C for 4 hours, during which a white precipitate will form.
-
Allow the flask to cool and then store at 4 °C overnight for complete precipitation.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry.
Cu(II)ATSM Complex Synthesis:
-
Dissolve the synthesized ATSM ligand in a suitable solvent (e.g., ethanol or DMSO).
-
Add an equimolar amount of a copper(II) salt (e.g., copper(II) chloride) dissolved in the same solvent.
-
Stir the reaction mixture at room temperature. The formation of the complex is often indicated by a color change.
-
The product can be isolated by filtration or precipitation and purified by recrystallization.
In Vivo Biodistribution Studies
These studies are essential to understand the pharmacokinetics and tumor-targeting efficacy of Cu-ATSM in a living organism.
Materials:
-
Tumor-bearing animal model (e.g., mice with xenografted tumors)
-
Radiolabeled Cu-ATSM
-
Anesthesia
-
Gamma counter or PET scanner
Procedure:
-
Animal Model: Establish tumors in immunocompromised mice by subcutaneously or orthotopically injecting cancer cells.
-
Tracer Administration: Once tumors reach a suitable size, administer a known amount of radiolabeled Cu-ATSM intravenously.
-
Time-Course Analysis: At various time points post-injection (e.g., 1, 4, 24 hours), euthanize cohorts of animals.
-
Organ Harvesting: Dissect and collect tumors and major organs (e.g., blood, liver, kidneys, muscle).
-
Radioactivity Measurement: Weigh each tissue sample and measure its radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor-to-background ratios.
Concluding Remarks
The cellular uptake and retention of Cu(II)ATSM are complex processes primarily driven by the redox state of the cell. While passive diffusion is the likely entry mechanism, the hypoxia-selective trapping through intracellular reduction and dissociation is the cornerstone of its diagnostic and therapeutic potential. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to further explore and harness the unique properties of this promising theranostic agent. Continued investigation into the nuances of its interaction with cellular machinery will undoubtedly pave the way for its refined clinical application in the management of hypoxic diseases.
References
- 1. Hypoxia imaging and theranostic potential of [64Cu][Cu(ATSM)] and ionic Cu(II) salts: a review of current evidence and discussion of the retention mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypoxia imaging and theranostic potential of [64Cu][Cu(ATSM)] and ionic Cu(II) salts: a review of current evidence and discussion of the retention mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Does the ATSM-Cu(II) Biomarker Integrate into the Human Cellular Copper Cycle? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Some thoughts on the mechanism of cellular trapping of Cu(II)-ATSM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hypoxia imaging and theranostic potential of [64Cu][Cu(ATSM)] and ionic Cu(II) salts: a review of current evidence and discussion of the retention mechanisms | springermedizin.de [springermedizin.de]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. 64Cu-ATSM/64Cu-Cl2 and their relationship to hypoxia in glioblastoma: a preclinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellular Uptake of the ATSM−Cu(II) Complex under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
exploring the neuroprotective effects of Cu(II)ATSM
An In-depth Technical Guide to the Neuroprotective Effects of Cu(II)ATSM
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diacetyl-bis(4-methylthiosemicarbazonato)copper(II), or Cu(II)ATSM, is a small, lipophilic, orally bioavailable, and blood-brain barrier-permeant copper complex that has emerged as a promising therapeutic candidate for several neurodegenerative diseases.[1][2] Originally developed as a hypoxia imaging agent, its neuroprotective properties have been extensively documented in preclinical models of Amyotrophic Lateral Sclerosis (ALS), Parkinson's Disease (PD), and stroke.[3][4] The compound is currently under clinical investigation, having completed Phase 1 trials for ALS and PD and progressed to later-stage testing.[4]
The neuroprotective mechanisms of Cu(II)ATSM are multifaceted. Key proposed actions include the correction of copper dyshomeostasis, particularly by improving the metallation and stability of mutant Superoxide Dismutase 1 (SOD1) in relevant ALS models; potent antioxidant activity, including the reduction of oxidative and nitrosative stress; inhibition of ferroptosis, an iron-dependent form of cell death; and modulation of neuroinflammation.[4][5][6] This guide provides a comprehensive technical overview of the core evidence supporting the neuroprotective effects of Cu(II)ATSM, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanisms and experimental workflows.
Mechanisms of Neuroprotective Action
The therapeutic potential of Cu(II)ATSM stems from its ability to intervene in multiple pathological pathways common to neurodegenerative diseases.
Copper Delivery and Protein Stabilization
In the context of ALS caused by mutations in SOD1, a primary mechanism involves the delivery of bioavailable copper to the central nervous system. Mutant SOD1 often exists in a copper-deficient state, which promotes misfolding and aggregation, leading to cellular toxicity.[5][7] Cu(II)ATSM can cross the blood-brain barrier, where it is thought to release its copper cargo within cells experiencing reductive stress.[8] This copper is then incorporated into apo-SOD1, converting it to a more stable, fully metallated (holo) form.[5][7][9] Paradoxically, this stabilization can increase the total amount of mutant SOD1 protein in tissues, but it concurrently reduces its toxicity, leading to improved motor neuron survival and function in preclinical models.[5][7]
Antioxidant and Anti-Ferroptotic Activity
Oxidative and nitrosative stress are hallmarks of neurodegeneration. Cu(II)ATSM has been shown to mitigate this damage by reducing protein nitration and oxidation in the CNS of animal models.[10] It is a potent scavenger of peroxynitrite, a highly reactive species that can damage a wide range of biomolecules.[3][11]
Furthermore, recent evidence has identified Cu(II)ATSM as a powerful inhibitor of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[4] Affected tissues in ALS and PD share features consistent with ferroptosis, including elevated iron, low glutathione, and increased lipid peroxidation.[4] Cu(II)ATSM acts as a radical-trapping antioxidant, inhibiting the propagation of lipid radicals with a potency approaching that of reference antiferroptotic compounds like liproxstatin-1.[4] This action is independent of modulating iron's oxidation state, suggesting a direct quenching of lipid radicals.[4]
Anti-Inflammatory Effects
Neuroinflammation, mediated by activated microglia and astrocytes, contributes significantly to neuronal damage. Cu(II)ATSM demonstrates potent anti-inflammatory properties. In vivo, it reduces acute cerebrovascular inflammation in response to a systemic lipopolysaccharide (LPS) challenge.[1][6][12] In vitro, it suppresses the production of pro-inflammatory mediators such as nitric oxide (NO), monocyte chemoattractant protein 1 (MCP-1), tumor necrosis factor (TNF), and interleukin 6 (IL-6) in activated primary microglia and astrocytes.[1][6][12] These effects are associated with increased intracellular copper levels and the upregulation of the neuroprotective protein metallothionein-1.[1][6][12]
Data Presentation: Preclinical and In Vitro Efficacy
The following tables summarize key quantitative data from preclinical and in vitro studies, demonstrating the therapeutic potential of Cu(II)ATSM across various models of neurodegeneration.
Table 1: Efficacy of Cu(II)ATSM in Animal Models of Amyotrophic Lateral Sclerosis (ALS)
| Animal Model | Dosing Regimen | Key Outcomes | Reference(s) |
|---|---|---|---|
| SOD1G37R Mice | 30-100 mg/kg/day, oral | Dose-dependent improvement in locomotor function (rotarod) and survival (up to 26% increase at highest dose). | [13] |
| SOD1G37R Mice | 60 mg/kg/day, oral | Increased levels of fully metallated holo-SOD1; decreased levels of Cu-deficient SOD1 in spinal cord. | [5][7] |
| SOD1G93A Mice | 30 mg/kg/day, oral | Mitigated decline in motor function, protected motor neurons, extended survival. | |
| SOD1G93A Mice | 50 mg/kg (twice daily) | Significantly increased SOD1 enzymatic activity in the spinal cord. | [14] |
| SOD1G93A Mice | 30 mg/kg/day, oral | Reduced protein carbonyls and 3-nitrotyrosine levels in spinal cord tissue. |[10][15] |
Table 2: Efficacy of Cu(II)ATSM in Animal Models of Parkinson's Disease (PD)
| Animal Model | Dosing Regimen | Key Outcomes | Reference(s) |
|---|---|---|---|
| MPTP-lesioned Mice | 15 mg/kg, oral | 43% increase in survival of Substantia Nigra pars compacta (SNpc) neurons. | [3] |
| MPTP-lesioned Mice | 30 mg/kg, oral | 61% increase in survival of SNpc neurons; 122% increase in striatal dopamine levels. | [3][16] |
| 6-OHDA-lesioned Mice | 30 mg/kg, oral | Significant increase in survival of SNpc dopaminergic neurons. | [3][16] |
| hA53T α-synuclein Mice | 30 mg/kg, oral | Improved motor performance and rescued SNpc dopaminergic neurons. |[3] |
Table 3: Neuroprotective and Anti-inflammatory Effects of Cu(II)ATSM In Vitro
| Cell Model | Insult/Stimulant | Cu(II)ATSM Conc. | Key Outcomes | Reference(s) |
|---|---|---|---|---|
| Differentiated SH-SY5Y Cells | SIN-1 (Peroxynitrite donor) | 40 µM | 26% increase in cell viability; 51% reduction in nitrotyrosine levels. | [3] |
| Primary Cortical Neurons | RSL3 (Ferroptosis inducer) | EC50: 143 nM | Potent rescue of ferroptotic cell death. | [4] |
| Primary Microglia | IFNγ/TNFα | 0.5 µM | ~50% suppression of NO production; significant reduction in TNF secretion. | [1] |
| Primary Astrocytes | LPS | 0.5 µM | Significant reduction in NO and MCP-1 secretion. |[1] |
Table 4: Summary of Early-Phase Clinical Trials
| Disease | Trial Identifier | Phase | Key Objective(s) | Status/Outcome | Reference(s) |
|---|---|---|---|---|---|
| ALS | NCT02870634 | 1 | Assess safety, tolerability, and pharmacokinetics of escalating oral doses. | Completed. Found to be well-tolerated. Showed promising benefits on functional and cognitive scales. | [4][17][18] |
| Parkinson's Disease | NCT03204929 | 1 | Establish the recommended phase 2 dose (RP2D) and assess tolerability. | Completed. Showed benefits in disease severity (UPDRS) and quality of life (PDQ-39). | [4][19] |
| ALS | NCT04082832 | 2/3 | Assess the efficacy and safety of Cu(II)ATSM in ALS participants. | Not recruiting (as of late 2022). |[20] |
Detailed Experimental Protocols
This section provides methodologies for key experiments used to evaluate the neuroprotective effects of Cu(II)ATSM.
Protocol 1: Synthesis of Cu(II)ATSM
-
Objective: To synthesize the Cu(II)ATSM complex for research use. This protocol is adapted from published procedures.[21][22]
-
Part A: Synthesis of the ATSM Ligand (H2ATSM)
-
Dissolve 4-Methyl-3-thiosemicarbazide (2 equivalents, e.g., 1.2 g, 11.4 mmol) in ethanol (e.g., 50 mL) with heating and stirring.
-
Add a solution of diacetyl (2,3-butanedione) (1 equivalent, e.g., 0.5 mL, 5.7 mmol) in ethanol dropwise to the heated solution.
-
Add 5-6 drops of glacial acetic acid to the reaction mixture.
-
Reflux the mixture at 60–70 °C for 4 hours, during which a white precipitate will form.
-
Allow the mixture to cool and store at 4 °C overnight to ensure complete precipitation.
-
Collect the white precipitate by filtration, wash with cold ethanol, and dry under vacuum.
-
-
Part B: Synthesis of the Cu(II)ATSM Complex
-
Dissolve the synthesized ATSM ligand (1 equivalent, e.g., 0.1 g, 0.38 mmol) in ethanol.
-
In a separate flask, dissolve copper(II) acetate (1 equivalent, e.g., 0.0768 g, 0.38 mmol) in ethanol.
-
Add the copper acetate solution dropwise to the ligand solution. The solution color will change to brown-red.
-
Reflux the reaction mixture at 60–70 °C for 3-4 hours.
-
Cool the mixture and collect the resulting precipitate by filtration. Wash with ethanol and dry.
-
-
Characterization: Confirm product identity and purity using techniques such as NMR, ESI-Mass Spectrometry, and UV-Vis Spectroscopy.[21][22]
Protocol 2: In Vivo Efficacy Assessment in an MPTP Mouse Model of Parkinson's Disease
-
Objective: To evaluate the neuroprotective effect of Cu(II)ATSM on dopaminergic neurons in a toxin-induced mouse model of PD.[3]
-
Materials: C57BL/6 mice, MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), Cu(II)ATSM, vehicle (e.g., saline or appropriate solvent), gavage needles, equipment for stereological cell counting.
-
Procedure:
-
Lesioning: Acclimatize mice to housing conditions. Administer MPTP (e.g., 40 mg/kg, intraperitoneally) to induce loss of dopaminergic neurons in the substantia nigra.
-
Treatment: 24 hours post-lesioning, begin daily oral gavage treatment. Divide mice into groups: Vehicle control, Cu(II)ATSM (e.g., 15 mg/kg), and Cu(II)ATSM (e.g., 30 mg/kg).
-
Dosing Period: Continue daily treatment for a predefined period (e.g., 20 days).
-
Tissue Collection: At the end of the treatment period, euthanize mice and perfuse with saline followed by 4% paraformaldehyde. Harvest brains for histological analysis.
-
Endpoint Analysis:
-
Neuroprotection: Section the substantia nigra and perform Nissl staining. Use unbiased stereological methods to count the total number of surviving neurons in the SNpc. Compare cell counts between vehicle- and Cu(II)ATSM-treated groups.
-
Dopamine Metabolism: Analyze striatal tissue using HPLC to quantify levels of dopamine and its metabolites. Perform Western blotting or immunohistochemistry for tyrosine hydroxylase (TH) to assess dopaminergic neuron integrity.
-
-
Protocol 3: In Vitro Ferroptosis Inhibition Assay
-
Objective: To determine the ability of Cu(II)ATSM to prevent ferroptotic cell death in a neuronal cell culture model.[4]
-
Materials: Primary cortical neurons or a neuronal cell line (e.g., N27), cell culture medium, RSL3 (GPX4 inhibitor to induce ferroptosis), Cu(II)ATSM, Liproxstatin-1 (positive control), reagents for viability assay (e.g., MTT or LDH release), reagents for lipid peroxidation measurement (e.g., C11-BODIPY 581/591).
-
Procedure:
-
Cell Plating: Plate neurons in appropriate multi-well plates and allow them to adhere and differentiate.
-
Treatment: Pre-treat cells with a dose range of Cu(II)ATSM, liproxstatin-1, or vehicle for a short period (e.g., 1-2 hours).
-
Induction of Ferroptosis: Add RSL3 (at a predetermined toxic concentration) to the wells to induce ferroptosis.
-
Incubation: Incubate for a specified time (e.g., 24 hours).
-
Endpoint Analysis:
-
Cell Viability: Measure cell viability using an MTT assay (measures metabolic activity) or by quantifying LDH release (measures membrane integrity).
-
Lipid Peroxidation: In a parallel experiment, load cells with C11-BODIPY 581/591 dye before or during treatment. Measure the shift in fluorescence from red to green using flow cytometry or fluorescence microscopy to quantify lipid peroxidation.
-
-
Data Analysis: Calculate the EC50 (half-maximal effective concentration) for Cu(II)ATSM's ability to rescue cell death and compare its potency to the positive control.
-
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate key concepts related to Cu(II)ATSM's mechanisms and experimental evaluation.
Caption: Overview of Cu(II)ATSM's multifaceted neuroprotective mechanisms.
Caption: Cu(II)ATSM corrects SOD1 metallation to prevent toxicity.
Caption: General workflow for a preclinical in vivo study of Cu(II)ATSM.
Caption: Cu(II)ATSM inhibits ferroptosis by trapping lipid radicals.
References
- 1. CuII(atsm) Attenuates Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The hypoxia imaging agent CuII(atsm) is neuroprotective and improves motor and cognitive functions in multiple animal models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CuII(atsm) inhibits ferroptosis: Implications for treatment of neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. DSpace [helda.helsinki.fi]
- 7. Oral treatment with Cu(II)(atsm) increases mutant SOD1 in vivo but protects motor neurons and improves the phenotype of a transgenic mouse model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cerebral Oxidative Stress in Early Alzheimer’s Disease Evaluated by 64Cu-ATSM PET/MRI: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jneurosci.org [jneurosci.org]
- 10. researchgate.net [researchgate.net]
- 11. CuATSM effectively ameliorates ALS patient astrocyte‐mediated motor neuron toxicity in human in vitro models of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | CuII(atsm) Attenuates Neuroinflammation [frontiersin.org]
- 13. UQ eSpace [espace.library.uq.edu.au]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. An Update on Copper-ATSM and Clinical Trials for ALS, Updated March 2017 – Linus Pauling Institute Blog [blogs.oregonstate.edu]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. A Multicenter, Randomized, Double-Blind, Placebo-Controlled Phase 2 Study of Cu(II)ATSM in Patients With Amyotrophic Lateral Sclerosis/Motor Neuron Disease | NEALS [neals.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Does the ATSM-Cu(II) Biomarker Integrate into the Human Cellular Copper Cycle? - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Bis(thiosemicarbazone) Copper Complexes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(thiosemicarbazone) copper (Cu(II)) complexes represent a class of coordination compounds with significant therapeutic potential, demonstrating a broad spectrum of biological activities.[1][2] These complexes, formed by the coordination of a copper ion with a tetradentate bis(thiosemicarbazone) ligand, have garnered considerable interest in the scientific community for their potent anticancer, antibacterial, and antiviral properties.[1][3] Furthermore, their unique physicochemical characteristics have led to their exploration as diagnostic and therapeutic radiopharmaceuticals.[1] This technical guide provides an in-depth overview of the foundational research on bis(thiosemicarbazone) copper complexes, focusing on their synthesis, characterization, mechanism of action, and preclinical evaluation. Detailed experimental protocols, quantitative data, and visual representations of key biological pathways and experimental workflows are presented to facilitate further research and development in this promising field.
Synthesis and Characterization
The synthesis of bis(thiosemicarbazone) copper complexes is typically a straightforward process involving the reaction of a bis(thiosemicarbazone) ligand with a copper(II) salt, such as copper(II) acetate or copper(II) chloride, in a suitable solvent like ethanol.[4] The resulting complexes are often colored precipitates that can be purified by washing and recrystallization. The bis(thiosemicarbazone) ligands themselves are synthesized through the condensation reaction of a dicarbonyl compound (e.g., glyoxal, diacetyl) with two equivalents of a thiosemicarbazide derivative.[5]
Characterization of these complexes is crucial to confirm their structure and purity. Standard analytical techniques employed include:
-
Spectroscopic Methods:
-
Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the copper center by observing shifts in the vibrational frequencies of the C=S and C=N bonds.
-
UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the diamagnetic analogues or the free ligands.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the complex.
-
-
X-ray Crystallography: To definitively determine the solid-state molecular structure and coordination geometry of the complex.[2]
-
Elemental Analysis: To determine the elemental composition (C, H, N, S, Cu) of the synthesized compound.
-
Cyclic Voltammetry (CV): To investigate the electrochemical properties of the complexes, particularly the Cu(II)/Cu(I) redox potential, which is often correlated with their biological activity.[6][7] The Cu(II) complexes typically exhibit quasi-reversible electrochemistry.[6][8]
Mechanism of Action
The anticancer activity of bis(thiosemicarbazone) copper complexes is multifaceted and not fully elucidated, but several key mechanisms have been proposed and investigated.
Intracellular Copper Delivery and Redox Cycling:
Bis(thiosemicarbazone) ligands act as ionophores, facilitating the transport of copper ions across cell membranes.[9] Once inside the cell, the Cu(II) complex can be reduced to a Cu(I) species. This redox cycling between Cu(II) and Cu(I) can catalyze the production of reactive oxygen species (ROS), such as superoxide radicals and hydroxyl radicals, leading to oxidative stress.[9] This increase in ROS can damage cellular components, including DNA, proteins, and lipids, ultimately triggering cell death.[10]
Inhibition of DNA Synthesis and Induction of DNA Damage:
Several studies have demonstrated that bis(thiosemicarbazone) copper complexes can inhibit DNA synthesis.[2][11] For instance, tritiated thymidine incorporation assays have shown a substantial reduction in DNA replication in cancer cells treated with these complexes.[2] Furthermore, some complexes have been shown to cause DNA cleavage, potentially through the generation of ROS in close proximity to the DNA molecule.[2][11] Certain derivatives have also been identified as inhibitors of topoisomerase IIα, an enzyme crucial for DNA replication and repair.[2][11]
Induction of Apoptosis:
A primary mechanism by which these copper complexes exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death.[2][10] Cell cycle analysis has revealed that treatment with these compounds can lead to an accumulation of cells in the sub-G1 phase, which is indicative of apoptosis.[12] The apoptotic process is often initiated by the cellular damage caused by ROS and DNA damage, leading to the activation of caspase cascades and other pro-apoptotic signaling pathways.
// Nodes Cu_complex [label="Bis(thiosemicarbazone) \n Copper Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_membrane [label="Cell Membrane", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Intracellular_Cu [label="Intracellular \n Copper", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS [label="Reactive Oxygen \n Species (ROS) \n Generation", fillcolor="#FBBC05", fontcolor="#202124"]; DNA_damage [label="DNA Damage / \n Inhibition of \n Topo IIα", fillcolor="#FBBC05", fontcolor="#202124"]; Mitochondria [label="Mitochondrial \n Dysfunction", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Cu_complex -> Cell_membrane [arrowhead=none]; Cell_membrane -> Intracellular_Cu [label="Ionophoric Activity"]; Intracellular_Cu -> ROS [label="Redox Cycling"]; ROS -> DNA_damage; ROS -> Mitochondria; DNA_damage -> Apoptosis; Mitochondria -> Apoptosis; }
Caption: General workflow for the synthesis of bis(thiosemicarbazone) copper(II) complexes.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a generalized procedure for assessing the cytotoxic effects of the synthesized complexes on cancer cell lines. [13][14][15] Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well microplates
-
Bis(thiosemicarbazone) copper complex stock solution (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the copper complex in complete culture medium from the stock solution. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the complex. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the complex concentration and fitting the data to a dose-response curve.
dot
References
- 1. Copper complexes of bis(thiosemicarbazones): from chemotherapeutics to diagnostic and therapeutic radiopharmaceuticals - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In vitro and in vivo anticancer activity of copper bis(thiosemicarbazone) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of novel bis(thiosemicarbazone) complexes and investigation of their acetylcholinesterase and glutathione S-transferase activities with in silico and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. asianjpr.com [asianjpr.com]
- 9. researchgate.net [researchgate.net]
- 10. Copper(I)-Thiosemicarbazone Complexes with Dual Anticancer and Antiparasitic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Collection - In Vitro and in Vivo Anticancer Activity of Copper Bis(thiosemicarbazone) Complexes - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 12. Evaluation of Cytotoxicity Cell Cycle and Apoptosis Induction of Methyl Thiosemicarbazone Complex with Copper on K562 Cell Line - Journal of Research in Applied and Basic Medical Sciences [ijrabms.umsu.ac.ir]
- 13. Cytotoxic mixed-ligand complexes of Cu(II): A combined experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Cytotoxic mixed-ligand complexes of Cu(II): A combined experimental and computational study [frontiersin.org]
- 15. 2.3. Cytotoxicity Assay [bio-protocol.org]
understanding the role of copper in Cu(II)ATSM activity
An In-depth Technical Guide to the Role of Copper in Diacetyl-bis(N4-methylthiosemicarbazone) [Cu(II)ATSM] Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacetyl-bis(N4-methylthiosemicarbazone) copper (II), or Cu(II)ATSM, is a lipophilic, charge-neutral metal complex that has garnered significant attention for its dual utility as a positron emission tomography (PET) imaging agent for hypoxic tissues and as a potential therapeutic for neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Parkinson's Disease.[1][2][3] The biological activity of this compound is intrinsically linked to its copper center. Understanding the precise role of copper—its redox chemistry, its interaction with cellular components, and its subsequent fate—is paramount to harnessing the full diagnostic and therapeutic potential of Cu(II)ATSM.
This technical guide provides a comprehensive overview of the core mechanisms of Cu(II)ATSM activity, focusing on the indispensable role of the copper ion. It synthesizes key quantitative data, details relevant experimental protocols, and visualizes complex pathways to serve as a critical resource for professionals in the field.
The Pivotal Role of Copper in the Mechanism of Action
The activity of Cu(II)ATSM is primarily dictated by the redox potential of the copper ion, which allows the complex to act as a sensor for the cellular redox environment. Two principal mechanisms have been elucidated: hypoxia-selective trapping and neuroprotective activity through ferroptosis inhibition and copper replenishment.
Hypoxia-Selective Retention for PET Imaging
The initial and most widely studied application of radiolabeled Cu(II)ATSM (e.g., with 64Cu, 62Cu, or 60Cu) is the non-invasive imaging of hypoxic tumors.[4][5] Hypoxic cells, often found in solid tumors, are resistant to radiotherapy and chemotherapy.[6][7] The mechanism for the selective retention of Cu(II)ATSM in these cells is a multi-step process centered on the reduction of the copper ion.
-
Cellular Uptake: Due to its high lipophilicity and neutral charge, Cu(II)ATSM readily crosses the cell membrane via passive diffusion.[8][9]
-
Reductive Trapping: In the highly reductive intracellular environment of hypoxic cells, the Cu(II) center of the complex is reduced to Cu(I).[7][8][9] This reduction is thought to be mediated by cellular reductants and enzymes like NADH-cytochrome b5 reductase and NADPH-cytochrome P450 reductase.[10]
-
Dissociation and Entrapment: The resulting Cu(I)ATSM complex is unstable.[8] It is proposed that the Cu(I) ion dissociates from the ATSM ligand. The positively charged, less lipophilic Cu(I) ion is then trapped intracellularly, binding to various copper chaperones and other cellular components.[8][9] In normoxic cells, the complex is not efficiently reduced and can diffuse back out of the cell.[7]
This hypoxia-dependent trapping mechanism allows for the accumulation of radiolabeled copper in hypoxic regions, enabling their visualization by PET imaging.[7]
Caption: Hypoxia-selective retention mechanism of Cu(II)ATSM.
Neuroprotective Mechanisms
Beyond its role in imaging, Cu(II)ATSM has demonstrated significant therapeutic potential in models of neurodegenerative diseases, where the role of copper is multifaceted.[1][2][3]
-
Inhibition of Ferroptosis: Ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation, is implicated in neurodegenerative diseases like ALS and Parkinson's disease.[1] Cu(II)ATSM has been shown to be a potent inhibitor of ferroptosis.[1][2] The proposed mechanism involves the quenching of lipid radicals, thereby preventing lipid peroxidation and subsequent cell death.[1] Interestingly, this activity is not unique to copper, as Ni(II)ATSM shows similar potency, suggesting the thiosemicarbazone ligand scaffold plays a crucial role, while the metal center influences the compound's stability and bioavailability.[1]
-
Copper Delivery to Aberrant Proteins: In certain familial forms of ALS linked to mutations in the Cu/Zn superoxide dismutase (SOD1) enzyme, the mutant protein is often copper-deficient, leading to misfolding and aggregation.[11][12] Studies in SOD1 mutant mouse models have shown that orally administered Cu(II)ATSM can cross the blood-brain barrier and deliver its copper payload to the deficient SOD1 protein.[11][12][13] This incorporation of copper helps to stabilize the SOD1 protein in its proper conformation, reducing its toxicity and improving motor function and survival in these models.[12][14] This suggests a role for Cu(II)ATSM as a copper chaperone or delivery agent to restore function to essential cuproenzymes.[13][15]
-
Anti-Inflammatory Effects: Cu(II)ATSM has also been shown to attenuate neuroinflammation. It can reduce the activation of microglia and astrocytes and decrease the production of pro-inflammatory mediators like nitric oxide (NO), monocyte chemoattractant protein 1 (MCP-1), and tumor necrosis factor (TNF).[16][17] This anti-inflammatory action is associated with increased cellular copper levels and the induction of the neuroprotective protein metallothionein-1.[16][17]
Caption: Neuroprotective mechanisms of Cu(II)ATSM.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of Cu(II)ATSM, highlighting the central role of copper in its activity.
Table 1: In Vitro Efficacy of Cu(II)ATSM
| Parameter | Cell Model | Condition | Value | Reference |
|---|---|---|---|---|
| EC50 | Primary Cortical Neurons | RSL3-induced ferroptosis | 143 nM | [1] |
| EC50 | N27 Neuronal Cells | RSL3-induced ferroptosis | 131 nM | [1] |
| 64Cu Uptake | Anoxic vs. Normoxic Cells | 0.5-1 hr incubation | ~2-10 fold higher in anoxia | [18] |
| Killing Rate | LL/2 Carcinoma Cells | [64Cu][Cu(ATSM)] exposure | 99% at 1.50 Bq/cell |[7] |
Table 2: In Vivo Efficacy in Animal Models
| Animal Model | Treatment | Key Outcome | Improvement | Reference |
|---|---|---|---|---|
| SOD1-G37R ALS Mice | Cu(II)ATSM (highest dose) | Survival | 26% increase | [14] |
| SOD1-G37R ALS Mice | Riluzole | Survival | 3.3% increase | [14] |
| LPS-induced Neuroinflammation Mice | Cu(II)ATSM (60 mg/kg) | Brain VCAM-1 expression | ~20% reduction |[16] |
Table 3: Radiochemistry and Imaging Data for [64Cu][Cu(ATSM)]
| Parameter | Method | Value | Reference |
|---|---|---|---|
| Molar Activity (EOS) | HPLC | 2.2–5.5 Ci/μmol | [6][19] |
| Molar Activity (EOS) | ATSM-titration | 2.2–2.6 Ci/μmol | [6][19] |
| Molar Activity (EOS) | ICP-MS | 3.0–4.4 Ci/μmol | [6][19] |
| Radiochemical Purity | radio-HPLC | >99% | [6][19] |
| Tumor/Muscle Ratio (Cervical Cancer) | PET Imaging ([62Cu][Cu(ATSM)]) | T/M > 3.2 predicts worse survival | [7] |
| HIF-1α Prediction (Cervical Cancer) | PET Imaging ([62Cu][Cu(ATSM)]) | 92.3% sensitivity, 88.9% specificity |[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research on Cu(II)ATSM. Below are synthesized protocols for key experiments.
Protocol 1: Synthesis of Cu(II)ATSM
This protocol is based on previously reported methods.[20]
-
Ligand (ATSM) Synthesis:
-
Dissolve 4-Methyl-3-thiosemicarbazide (11.4 mmol) in 50 mL of ethanol with heating and stirring.
-
Add an ethanolic solution of diacetyl (2,3-butanedione) (5.7 mmol) dropwise to the solution.
-
Add 5-6 drops of glacial acetic acid to the reaction mixture.
-
Reflux the mixture at 60–70 °C for 4 hours, during which a white precipitate of the ATSM ligand will form.
-
Allow the mixture to cool and store at 4 °C overnight to ensure complete precipitation.
-
Collect the white precipitate by filtration, wash with cold ethanol, and dry under vacuum.
-
-
Complexation with Copper(II):
-
Prepare a stock solution of the ATSM ligand (e.g., 10 mM) in a suitable solvent like dimethyl sulfoxide (DMSO).[20]
-
Prepare a stock solution of a copper(II) salt (e.g., CuCl2, 100 mM) in water.[20]
-
Combine equimolar amounts of the ATSM ligand and the copper(II) salt in a solvent mixture (e.g., 30% DMSO in phosphate buffer, pH 7.4) to facilitate solubility.[20]
-
The formation of the deep-colored Cu(II)ATSM complex can be monitored by UV-vis spectroscopy.[20]
-
The final product can be purified and characterized using standard techniques.
-
Protocol 2: Radiolabeling of ATSM with 64Cu
This protocol describes an automated synthesis suitable for PET tracer production.[6][19]
-
64Cu Production: Produce 64Cu via cyclotron irradiation of an enriched 64Ni target.[19]
-
Automated Synthesis Setup: Utilize a commercially available automated synthesis module (e.g., GE TRACERlab FXN or IBA Synthera®).[19]
-
Labeling Reaction:
-
The cyclotron-produced [64Cu]CuCl2 is transferred to the synthesis module.
-
The pH is adjusted to an optimal range for labeling (typically pH 4-5).
-
The [64Cu]CuCl2 solution is reacted with the ATSM ligand precursor in a suitable solvent (e.g., ethanol/water mixture) at an elevated temperature (e.g., 90-100°C) for a short duration (e.g., 5-10 minutes).
-
-
Purification:
-
The reaction mixture is passed through a solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak).
-
The cartridge traps the lipophilic [64Cu][Cu(ATSM)] while unreacted hydrophilic [64Cu]CuCl2 and other impurities are washed away.
-
The final product is eluted from the cartridge with ethanol.
-
-
Quality Control:
Caption: General experimental workflow for evaluating Cu(II)ATSM.
Protocol 3: Cell Viability and Ferroptosis Assay
This protocol is adapted from studies investigating the anti-ferroptotic effects of Cu(II)ATSM.[1]
-
Cell Culture: Culture primary cortical neurons or immortalized neuronal cell lines (e.g., N27) in appropriate media. For primary cultures, suppress astrocyte growth with cytosine arabinoside.[1]
-
Induction of Ferroptosis:
-
Induce ferroptosis by treating cells with a specific inhibitor of glutathione peroxidase-4 (GPX4), such as RSL3 (e.g., 100-200 nM), or an inhibitor of cystine uptake, such as erastin.[1]
-
-
Treatment:
-
Co-treat cells with the ferroptosis inducer and varying concentrations of Cu(II)ATSM (e.g., 1 nM to 10 µM). Include a known ferroptosis inhibitor, like liproxstatin-1, as a positive control.[1]
-
-
Assessment of Cell Viability:
-
After a set incubation period (e.g., 24 hours), assess cell viability using a standard method such as the MTT assay or CellTiter-Glo Luminescent Cell Viability Assay.
-
-
Assessment of Lipid Peroxidation:
-
Measure lipid peroxidation using a fluorescent probe like C11-BODIPY(581/591).[1]
-
Treat cells as described above, then incubate with the C11-BODIPY probe.
-
Analyze the shift in fluorescence (from red to green upon oxidation) using flow cytometry or fluorescence microscopy.
-
-
Data Analysis:
-
Normalize viability and lipid peroxidation data to vehicle-treated controls.
-
Calculate EC50 values for Cu(II)ATSM by fitting the dose-response data to a nonlinear regression curve.[1]
-
Conclusion
The biological activity of Cu(II)ATSM is unequivocally dependent on its copper center. The redox plasticity of copper (cycling between Cu(II) and Cu(I)) is the linchpin of the compound's utility as a hypoxia-selective PET imaging agent. In the realm of neurotherapeutics, the role of copper is more diverse. Cu(II)ATSM acts not only as a potent anti-ferroptotic agent, a function where the ligand scaffold is also critical, but also as a targeted delivery vehicle to replenish copper in deficient cuproenzymes like mutant SOD1.[12][13] Furthermore, its ability to modulate cellular copper levels contributes to its anti-inflammatory properties.[16] The continued exploration of these copper-dependent mechanisms will be vital for optimizing the clinical application of Cu(II)ATSM and for designing the next generation of metal-based diagnostics and therapeutics for cancer and neurodegenerative diseases.
References
- 1. CuII(atsm) inhibits ferroptosis: Implications for treatment of neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CuII (atsm) inhibits ferroptosis: Implications for treatment of neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Copper-ATSM as a Treatment for ALS: Support from Mutant SOD1 Models and Beyond [mdpi.com]
- 4. Cu–ATSM: A radiopharmaceutical for the PET imaging of hypoxia - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Cu-ATSM: a radiopharmaceutical for the PET imaging of hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of an automated production process of [64 Cu][Cu (ATSM)] for positron emission tomography imaging and theranostic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hypoxia imaging and theranostic potential of [64Cu][Cu(ATSM)] and ionic Cu(II) salts: a review of current evidence and discussion of the retention mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Focus on the Controversial Aspects of 64Cu-ATSM in Tumoral Hypoxia Mapping by PET Imaging [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Retention mechanism of hypoxia selective nuclear imaging/radiotherapeutic agent cu-diacetyl-bis(N4-methylthiosemicarbazone) (Cu-ATSM) in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oral Treatment with CuII(atsm) Increases Mutant SOD1 In Vivo but Protects Motor Neurons and Improves the Phenotype of a Transgenic Mouse Model of Amyotrophic Lateral Sclerosis | Journal of Neuroscience [jneurosci.org]
- 12. Oral treatment with Cu(II)(atsm) increases mutant SOD1 in vivo but protects motor neurons and improves the phenotype of a transgenic mouse model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Copper-ATSM as a Treatment for ALS: Support from Mutant SOD1 Models and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 14. UQ eSpace [espace.library.uq.edu.au]
- 15. researchgate.net [researchgate.net]
- 16. CuII(atsm) Attenuates Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | CuII(atsm) Attenuates Neuroinflammation [frontiersin.org]
- 18. Cell line-dependent differences in uptake and retention of the hypoxia-selective nuclear imaging agent Cu-ATSM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development of an automated production process of [64Cu][Cu (ATSM)] for positron emission tomography imaging and theranostic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note & Protocol: Laboratory Synthesis of Cu(II)ATSM
Audience: Researchers, scientists, and drug development professionals.
Introduction: Copper(II)-diacetyl-bis(N4-methylthiosemicarbazone), or Cu(II)ATSM, is a lipophilic, neutral complex that has garnered significant interest in biomedical research. Its ability to cross the blood-brain barrier and cell membranes, combined with its redox-dependent trapping mechanism in hypoxic cells, makes it a valuable agent for Positron Emission Tomography (PET) imaging of tissue hypoxia, a condition prevalent in many cancers and neurodegenerative diseases.[1][2] Furthermore, Cu(II)ATSM is being investigated for its therapeutic potential in conditions like amyotrophic lateral sclerosis (ALS) and Parkinson's disease, where it may act by delivering copper to essential cuproenzymes or inhibiting ferroptosis.[3][4][5] This document provides a detailed protocol for the synthesis of Cu(II)ATSM in a standard research laboratory setting, covering the preparation of the ligand precursor and the final copper complex.
Part 1: Synthesis of H₂ATSM Ligand
The first stage of the synthesis involves the preparation of the bis(thiosemicarbazone) ligand, diacetyl-bis(N4-methylthiosemicarbazone), commonly referred to as H₂ATSM.
Experimental Protocol: H₂ATSM Ligand Synthesis
-
Dissolution: In a round-bottom flask, dissolve 4-Methyl-3-thiosemicarbazide (1.2 g, 11.4 mmol) in 50 mL of ethanol. This may require constant heating and stirring.[6][7]
-
Addition of Diacetyl: To the heated solution, add an ethanolic solution of diacetyl (2,3-butanedione) (0.5 mL, 5.7 mmol) dropwise.[6][7]
-
Catalysis: Add 5-6 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.[6][7]
-
Reflux: Reflux the reaction mixture at 60–70 °C for 4 hours. A white-colored precipitate of the H₂ATSM ligand will form during this time.[6][7]
-
Precipitation & Collection: After the reflux period, allow the flask to cool. For complete precipitation, store the flask at 4 °C overnight.[6][7]
-
Washing: Collect the white precipitate by filtration and wash it several times with ice-cold water and a small amount of diethyl ether.[8]
-
Drying: Dry the purified H₂ATSM ligand in vacuo. The product can be characterized by NMR and mass spectrometry.[6][7]
Quantitative Data: H₂ATSM Synthesis
Table 1: Reagents for H₂ATSM Synthesis
| Reagent | Molecular Weight | Quantity | Moles (mmol) | Solvent |
|---|---|---|---|---|
| 4-Methyl-3-thiosemicarbazide | 105.15 g/mol | 1.2 g | 11.4 | 50 mL Ethanol |
| Diacetyl (2,3-butanedione) | 86.09 g/mol | 0.5 mL | 5.7 | Ethanol |
| Glacial Acetic Acid | 60.05 g/mol | 5-6 drops | - | - |
Table 2: Reaction Conditions for H₂ATSM Synthesis
| Parameter | Value |
|---|---|
| Reaction Temperature | 60–70 °C |
| Reaction Time | 4 hours |
| Cooling/Precipitation | 4 °C overnight |
Part 2: Synthesis of Cu(II)ATSM Complex
The second stage involves the chelation of a copper(II) ion by the synthesized H₂ATSM ligand to form the final Cu(II)ATSM complex.
Experimental Protocol: Cu(II)ATSM Complex Synthesis
-
Ligand Dissolution: In a round-bottom flask, dissolve the synthesized H₂ATSM ligand (0.1 g, 0.38 mmol) in ethanol, which may require gentle heating.[6][7][9]
-
Copper Addition: Prepare an ethanolic solution of copper(II) acetate (0.0768 g, 0.38 mmol) and add it dropwise to the ligand solution. The solution's color will change from turbid white to a distinct brown-red, indicating complex formation.[6][7][9]
-
Reflux: Reflux the reaction mixture at 60–70 °C for 3–4 hours.[6][7] For completion, the reaction can be stirred overnight at room temperature.[9]
-
Collection & Washing: A brown-red precipitate of Cu(II)ATSM will form. Collect the solid product by filtration. Wash the precipitate several times with ethanol and diethyl ether to remove any unreacted starting materials.[9]
-
Drying & Storage: Dry the final Cu(II)ATSM product. For experimental use, stock solutions are typically prepared in 100% DMSO.[6][7] The product can be characterized by UV-vis spectroscopy and mass spectrometry.[6][7][9]
Quantitative Data: Cu(II)ATSM Synthesis
Table 3: Reagents for Cu(II)ATSM Synthesis
| Reagent | Molecular Weight | Quantity | Moles (mmol) | Solvent |
|---|---|---|---|---|
| H₂ATSM Ligand | 258.38 g/mol | 0.1 g | 0.38 | Ethanol |
| Copper(II) Acetate | 181.63 g/mol | 0.0768 g | 0.38 | Ethanol |
Note: Other copper salts such as CuCl₂ can also be used for the complexation reaction.[1][10]
Table 4: Reaction Conditions for Cu(II)ATSM Synthesis
| Parameter | Value |
|---|---|
| Reaction Temperature | 60–70 °C |
| Reaction Time | 3–4 hours |
| Additional Stirring | Overnight at room temperature |
Visualizations
Synthesis Workflow
Caption: A flowchart of the two-stage synthesis process for Cu(II)ATSM.
Cellular Trapping Mechanism
Caption: The redox-based mechanism for selective Cu(II)ATSM retention in hypoxic cells.
Safety Precautions
Standard laboratory safety procedures should be followed at all times. This includes wearing personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All synthesis steps should be performed in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol before beginning any work.
Characterization
-
H₂ATSM Ligand: The synthesized ligand can be verified using ¹H NMR and Electrospray Ionization Mass Spectrometry (ESI-MS). Expected ESI-MS (+) shows m/z at 260.4.[6][7]
-
Cu(II)ATSM Complex: The final complex can be characterized by UV-visible spectroscopy and ESI-MS. The UV-vis spectrum in DMSO shows characteristic absorption maxima (λmax) at approximately 476 nm.[6][7][9] ESI-MS (+) should show a peak at m/z 322.[6][7][9]
References
- 1. Copper(II) diacetyl-di(N4-methylthiosemicarbazone) - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. CuII(atsm) inhibits ferroptosis: Implications for treatment of neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Does the ATSM-Cu(II) Biomarker Integrate into the Human Cellular Copper Cycle? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Cellular Uptake of the ATSM−Cu(II) Complex under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reversible ligand substitution with CuCl2 [franklychemistry.co.uk]
Application Notes and Protocols for 64Cu Radiolabeling of ATSM for PET Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper-64 (⁶⁴Cu) diacetyl-bis(N⁴-methylthiosemicarbazone), abbreviated as ⁶⁴Cu-ATSM, is a significant radiopharmaceutical used in Positron Emission Tomography (PET) imaging to visualize hypoxic tissues, particularly in oncology.[1] Tumor hypoxia, a condition of low oxygen, is a critical factor in cancer progression and resistance to therapy.[2] ⁶⁴Cu-ATSM is a neutral, lipophilic complex that can diffuse across cell membranes. In hypoxic cells, the Cu(II) center of the complex is reduced to Cu(I), leading to the dissociation of the complex and trapping of the ⁶⁴Cu radionuclide intracellularly. This selective retention allows for the non-invasive imaging of hypoxic regions within tumors, providing valuable information for diagnosis, prognosis, and treatment planning.[3] The 12.7-hour half-life of ⁶⁴Cu is well-suited for PET imaging, allowing for centralized production and distribution to satellite imaging centers.[4] This document provides detailed protocols for the radiolabeling of ATSM with ⁶⁴Cu, including both manual and automated synthesis methods, as well as comprehensive quality control procedures.
Chemical Structures
The ligand, diacetyl-bis(N⁴-methylthiosemicarbazone) (H₂-ATSM), chelates the copper-64 radionuclide.
Caption: Chemical structures of the H₂-ATSM ligand and the ⁶⁴Cu-ATSM complex.
Experimental Protocols
Manual Radiolabeling of ATSM with ⁶⁴Cu
This protocol is adapted from established laboratory methods for the small-scale synthesis of ⁶⁴Cu-ATSM.
Materials and Reagents:
-
⁶⁴CuCl₂ in 0.1 M HCl
-
Diacetyl-bis(N⁴-methylthiosemicarbazone) (H₂-ATSM) precursor
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sodium acetate (3 M)
-
Ethanol, absolute
-
Water for Injection (WFI)
-
C18 Sep-Pak light cartridge
-
Sterile 0.22 µm filter
Procedure:
-
Preparation of ⁶⁴Cu-acetate: In a sterile vial, add 4 ml of 3 M sodium acetate to the ⁶⁴CuCl₂ solution (5-50 mCi in approximately 2 ml of 0.1 M HCl) to form [⁶⁴Cu]copper acetate.
-
Precursor Preparation: Dissolve 4 µg of H₂-ATSM in 0.1 ml of anhydrous DMSO.
-
Radiolabeling Reaction: Add the H₂-ATSM solution to the [⁶⁴Cu]copper acetate solution. Vortex the mixture at room temperature for 5 minutes.
-
Purification:
-
Pre-condition a C18 Sep-Pak light cartridge by washing with 5 ml of absolute ethanol followed by 10 ml of WFI.
-
Dilute the reaction mixture with 5 ml of WFI and load it onto the pre-conditioned C18 Sep-Pak cartridge.
-
Wash the cartridge with 4 ml of WFI to remove unreacted ⁶⁴Cu and other hydrophilic impurities.
-
Elute the ⁶⁴Cu-ATSM product from the cartridge with 0.2 ml portions of absolute ethanol into a sterile collection vial.
-
-
Formulation: Evaporate the ethanol under a stream of nitrogen. Reconstitute the final product in sterile saline for injection.
-
Sterilization: Pass the final solution through a 0.22 µm sterile filter into a sterile vial.
Automated Synthesis of ⁶⁴Cu-ATSM using a Modified GE TRACERlab FXN Module
This protocol outlines the automated synthesis of ⁶⁴Cu-ATSM, suitable for routine clinical production.[5]
Reagents for Automated Synthesis:
-
⁶⁴CuCl₂ solution
-
H₂-ATSM precursor solution (20 µg in 20 µl DMSO)
-
Sodium acetate buffer (0.5 M, pH 5.89)
-
Ethanol, absolute
-
Water for Injection
-
Sep-Pak C18 cartridge
-
Physiological saline with 10 mM sodium ascorbate
-
Sterile 0.22 µm vented filter
Automated Synthesis Sequence:
-
Transfer of ⁶⁴Cu: The initial ⁶⁴CuCl₂ solution is transferred to the reactor of the TRACERlab FX2 N synthesis module.[5]
-
Evaporation: The solution is evaporated to dryness at 90°C for 30 minutes under a flow of helium and vacuum to remove excess HCl. The temperature is then increased to 130°C to ensure complete dryness.[5]
-
Reconstitution: The reactor is cooled to 40°C, and 2 ml of 0.5 M sodium acetate buffer (pH 5.89) is added to dissolve the ⁶⁴CuCl₂.[5]
-
Labeling Reaction: The H₂-ATSM precursor solution (20 µg in 20 µl DMSO) and 0.1 ml of ethanol are added to the reactor. The mixture is stirred for 10 minutes at 40°C.[5]
-
Purification: The reaction mixture is transferred to a Sep-Pak C18 column (pre-conditioned with 5 ml ethanol and 10 ml water). The reactor is washed with 3 ml of 20% ethanol in water, and the washing is also passed through the column.[5]
-
Elution and Formulation: The purified ⁶⁴Cu-ATSM is eluted from the Sep-Pak C18 column with 1 ml of absolute ethanol into a dilution flask. The eluate is then diluted with 9 ml of physiological saline containing 10 mM sodium ascorbate.[5]
-
Final Sterilization: The final product is passed through a 0.22 µm vented sterile filter into a sterile product vial.[5]
Caption: Experimental workflow for the production and quality control of ⁶⁴Cu-ATSM.
Quality Control Protocols
Radiochemical Purity
a) High-Performance Liquid Chromatography (HPLC)
-
System: A standard HPLC system with a UV and a radioactivity detector.
-
Column: Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of water and acetonitrile (1:1 v/v).
-
Flow Rate: 1.0 ml/min.
-
Detection: UV at 254 nm and radioactivity.
-
Expected Results: The radiochemical purity of ⁶⁴Cu-ATSM should be >99%.[5][6] Free ⁶⁴Cu will elute at the solvent front, while ⁶⁴Cu-ATSM will have a longer retention time.
b) Thin-Layer Chromatography (TLC)
-
Stationary Phase: Silica gel plates.
-
Mobile Phase: Ethyl acetate.
-
Procedure: Spot the sample on the TLC plate and develop it in a chamber saturated with the mobile phase.
-
Detection: Use a radio-TLC scanner to determine the distribution of radioactivity.
-
Expected Results:
Specific Activity
The specific activity can be determined using several methods:
-
HPLC Method: A standard curve of known concentrations of non-radioactive Cu-ATSM is generated by measuring the UV absorbance. The mass of Cu-ATSM in the radioactive sample is then determined from its UV absorbance, and the specific activity is calculated by dividing the radioactivity by the mass.
-
Titration Method: A series of samples with a fixed amount of ⁶⁴CuCl₂ and varying concentrations of H₂-ATSM are prepared. The percentage of bound ⁶⁴Cu is determined by radio-TLC. The amount of H₂-ATSM that results in 50% binding is used to estimate the molar activity.[5]
-
ICP-MS Method: Inductively coupled plasma mass spectrometry (ICP-MS) can be used to measure the total copper concentration (⁶³Cu and ⁶⁵Cu) in the sample. The molar activity is then calculated based on the initial radioactivity and the total copper concentration.[5]
In Vitro and In Vivo Stability
a) In Vitro Serum Stability
-
Procedure: Incubate the final ⁶⁴Cu-ATSM product in fresh human or mouse serum at 37°C for various time points (e.g., 0, 1, 2, 4, 12, 24 hours).
-
Analysis: At each time point, analyze the serum sample by radio-TLC or radio-HPLC to determine the percentage of intact ⁶⁴Cu-ATSM. Protein-bound radioactivity can be assessed by ethanol precipitation of the serum proteins.
-
Expected Results: ⁶⁴Cu-ATSM is generally stable in serum in vitro, with minimal dissociation over several hours.[1][6]
b) In Vivo Stability
-
Procedure: Administer ⁶⁴Cu-ATSM to a suitable animal model (e.g., mice). At various time points post-injection, collect blood samples.
-
Analysis: Separate the plasma and analyze for intact ⁶⁴Cu-ATSM using methods like octanol extraction and radio-TLC.
-
Expected Results: In vivo, ⁶⁴Cu-ATSM can show some degree of dissociation, with the released ⁶⁴Cu binding to serum proteins.[6]
Data Presentation
Table 1: Radiolabeling and Quality Control Parameters for ⁶⁴Cu-ATSM
| Parameter | Method | Typical Value/Range | Reference |
| Radiochemical Purity | HPLC, TLC | >99% | [5][6] |
| Specific Activity | HPLC, Titration, ICP-MS | 2.2 - 5.5 Ci/µmol | [2][5] |
| Radiolabeling Time | Manual/Automated | 5 - 10 minutes | [5][6] |
| TLC Rf (Ethyl Acetate) | Silica Gel | 0.5 - 0.6 | [5] |
| Free ⁶⁴Cu TLC Rf | Silica Gel | 0 - 0.1 | [5] |
Table 2: In Vitro and In Vivo Stability of ⁶⁴Cu-ATSM
| Study Type | Matrix | Time | Stability (% intact) | Reference |
| In Vitro | Human Serum (37°C) | 12 hours | >99% | [1] |
| In Vitro | Mouse Serum | 2 hours | ~85-90% | [6] |
| In Vivo | Mouse Blood (post-injection) | 5 minutes | ~23% (octanol extractable) | [6] |
| In Vivo | Mouse Blood (post-injection) | 30 minutes | ~3% (octanol extractable) | [6] |
Mechanism of Hypoxia-Selective Retention
The selective uptake and retention of ⁶⁴Cu-ATSM in hypoxic cells is a key feature for its use in PET imaging.
References
- 1. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 2. Development of an automated production process of [64 Cu][Cu (ATSM)] for positron emission tomography imaging and theranostic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Development of an automated production process of [64Cu][Cu (ATSM)] for positron emission tomography imaging and theranostic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Using Cu(II)ATSM for In Vivo Hypoxia Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tumor hypoxia, a state of low oxygen tension in solid tumors, is a critical factor in cancer progression, metastasis, and resistance to radiotherapy and chemotherapy.[1] Non-invasive imaging of hypoxic regions is crucial for predicting patient prognosis and tailoring personalized treatment strategies.[2][3] Copper(II)-diacetyl-bis(N4-methylthiosemicarbazone), or Cu(II)ATSM, is a lipophilic, neutral complex that has emerged as a promising positron emission tomography (PET) tracer for delineating hypoxic tissues in vivo.[4] This document provides a detailed overview of the application of Cu(II)ATSM, labeled with positron-emitting copper isotopes (e.g., 64Cu, 62Cu, 60Cu), for hypoxia imaging.[5]
Mechanism of Action
The selectivity of Cu(II)ATSM for hypoxic cells is based on a bioreductive trapping mechanism.[6][7] The lipophilic Cu(II)ATSM complex readily crosses the cell membrane. In the highly reduced intracellular environment characteristic of hypoxic cells, the Cu(II) center of the complex is reduced to Cu(I).[8] This reduction leads to the dissociation of the unstable Cu(I) ion from the ATSM ligand. The released radiocopper is then irreversibly trapped within the cell, likely by binding to intracellular copper-binding proteins and chaperones.[6][9] In normoxic cells, the complex remains stable and can diffuse back out of the cell, resulting in low background signal.[6] This selective retention provides high-contrast images of hypoxic regions.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies, demonstrating the utility of Cu-ATSM in hypoxia imaging.
Table 1: In Vitro Uptake of 64Cu-ATSM in EMT6 Cells (Data reflects tracer uptake after 1 hour at varying oxygen concentrations)
| Oxygen Concentration (ppm) | 64Cu-ATSM Uptake (%) |
| 0 (Anoxic) | 90%[10][11] |
| 1,000 | 77%[10][11] |
| 5,000 | 38%[10][11] |
| 50,000 | 35%[10][11] |
| 200,000 (Normoxic) | 31%[10][11] |
Table 2: Preclinical In Vivo Tumor-to-Muscle (T/M) Ratios
| Animal Model | Tumor Type | T/M Ratio | Imaging Time | Reference |
| BALB/c Mice | EMT6 Breast Carcinoma | 4:1 | 20 min post-injection | [6] |
| BALB/c Mice | EMT6 Breast Carcinoma | 12:1 | 18 hr post-injection | [6] |
| Fisher 344 Rats | R3230 Adenocarcinoma | 2.23 ± 0.11 | - | [12] |
| Fisher 344 Rats | Fibrosarcoma (FSA) | 5.19 | - | [12] |
| Fisher 344 Rats | 9L Glioma | 4.25 | - | [12] |
| ApoE(-/-) Mice | Atherosclerotic Plaque | 5.66 ± 0.23 | 7.5-30 min post-injection | [13] |
Table 3: Clinical In Vivo Tumor-to-Muscle (T/M) Ratios in NSCLC Patients (Data based on 60Cu-ATSM PET)
| Patient Group | Mean T/M Ratio (± SD) | Significance | Reference |
| Responders to Therapy | 1.5 ± 0.4 | P = 0.002[2][14] | [2][14][15] |
| Non-responders to Therapy | 3.4 ± 0.8 | [2][14][15] |
Note: A T/M threshold of 3.0 was found to effectively discriminate responders from non-responders.[14]
Experimental Protocols
This section outlines standardized protocols for the synthesis of 64Cu-ATSM and its application in a preclinical in vivo imaging study.
Protocol for Automated 64Cu-ATSM Synthesis
This protocol is adapted for a commercially available automated synthesis module (e.g., GE TRACERlab).[16][17]
-
Reagent Preparation :
-
Prepare a solution of the ATSM ligand in an appropriate solvent (e.g., ethanol).
-
Prepare a buffered solution (e.g., sodium acetate) to maintain pH.
-
Use cyclotron-produced 64CuCl2 in dilute HCl.
-
-
Automated Synthesis Steps :
-
The 64CuCl2 solution is transferred to the reactor vessel.
-
The buffer solution is added to adjust the pH to the optimal range for complexation (typically pH 4-5).
-
The ATSM ligand solution is added to the reactor.
-
The reaction mixture is heated (e.g., 95°C) for a short duration (e.g., 5-10 minutes) to facilitate radiolabeling.
-
-
Purification :
-
The reaction mixture is passed through a C18 Sep-Pak cartridge to trap the lipophilic 64Cu-ATSM complex.
-
The cartridge is washed with sterile water to remove unreacted hydrophilic 64Cu and other impurities.
-
The final product, 64Cu-ATSM, is eluted from the cartridge with ethanol.
-
-
Formulation & Quality Control :
-
The ethanol eluate is diluted with sterile saline for injection.
-
Radiochemical Purity : Assessed using radio-HPLC or RTLC. Purity should exceed 99%.[17][18]
-
Molar Activity : Determined to ensure a high specific activity, minimizing the mass of the injected compound.[16][17]
-
Sterility and Endotoxin Testing : Perform standard tests to ensure the final product is safe for in vivo use.
-
Protocol for In Vivo Hypoxia Imaging in a Tumor Model
This protocol describes a typical imaging study using tumor-bearing rodents (e.g., mice or rats).[12]
-
Animal Model Preparation :
-
Tracer Administration :
-
Anesthetize the animal using isoflurane or a similar anesthetic.
-
Administer a bolus injection of 64Cu-ATSM (typically 5-15 MBq, depending on the scanner) via the tail vein.
-
-
PET/CT Imaging :
-
Position the anesthetized animal in the PET/CT scanner. Maintain anesthesia and body temperature throughout the scan.
-
Acquire a CT scan for attenuation correction and anatomical localization.
-
Perform a dynamic PET scan for 60-90 minutes immediately following injection to assess tracer kinetics. Alternatively, static scans can be acquired at specific time points (e.g., 1 hour and 18 hours post-injection) to differentiate perfusion from hypoxia-specific retention.[6]
-
-
Image Reconstruction and Analysis :
-
Reconstruct PET images using an appropriate algorithm (e.g., OSEM).
-
Co-register PET and CT images.
-
Draw regions of interest (ROIs) over the tumor, muscle (as a background reference), and other organs.
-
Calculate tracer uptake values, such as the Standardized Uptake Value (SUV) or Tumor-to-Muscle (T/M) ratios.[2][12]
-
Protocol for Ex Vivo Validation
Ex vivo analysis is critical to validate that the in vivo PET signal corresponds to tissue hypoxia.
-
Hypoxia Marker Co-injection :
-
Biodistribution Study :
-
Immediately after the final scan, euthanize the animal.
-
Dissect tumors and major organs (liver, kidneys, heart, muscle, etc.).
-
Weigh the tissue samples and measure their radioactivity using a gamma counter.
-
Calculate the percent injected dose per gram of tissue (%ID/g).
-
-
Autoradiography and Histology :
-
Freeze the excised tumor in an optimal cutting temperature (OCT) compound.
-
Obtain thin sections (e.g., 10-20 µm) of the tumor.
-
Expose a selection of slices to a phosphor screen for digital autoradiography to visualize the microscopic distribution of 64Cu.
-
Stain adjacent sections with H&E for morphology and perform immunohistochemistry (IHC) for the co-injected hypoxia marker (e.g., anti-pimonidazole antibody) and other relevant markers like HIF-1α.[2]
-
Co-register the autoradiography and IHC images to confirm that high 64Cu-ATSM accumulation co-localizes with hypoxic regions.[12]
-
References
- 1. Hypoxia imaging and theranostic potential of [64Cu][Cu(ATSM)] and ionic Cu(II) salts: a review of current evidence and discussion of the retention mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Hypoxia with Cu-ATSM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. Cu–ATSM: A radiopharmaceutical for the PET imaging of hypoxia - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Focus on the Controversial Aspects of 64Cu-ATSM in Tumoral Hypoxia Mapping by PET Imaging [frontiersin.org]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Some thoughts on the mechanism of cellular trapping of Cu(II)-ATSM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of 64Cu-ATSM in vitro and in vivo in a hypoxic tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Imaging of hypoxia in mouse atherosclerotic plaques with (64)Cu-ATSM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vivo assessment of tumor hypoxia in lung cancer with {sup 60}Cu-ATSM (Journal Article) | ETDEWEB [osti.gov]
- 15. scispace.com [scispace.com]
- 16. Development of an automated production process of [64 Cu][Cu (ATSM)] for positron emission tomography imaging and theranostic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development of an automated production process of [64Cu][Cu (ATSM)] for positron emission tomography imaging and theranostic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
Application Notes and Protocols for Biodistribution Studies of 64Cu-ATSM in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting biodistribution studies of the hypoxia imaging agent Copper-64 diacetyl-bis(N4-methylthiosemicarbazone) (64Cu-ATSM) in mouse models. This document is intended to guide researchers in designing and executing robust preclinical imaging studies to evaluate the potential of 64Cu-ATSM as a diagnostic or theranostic agent.
Introduction to 64Cu-ATSM
64Cu-ATSM is a radioactive imaging agent used in Positron Emission Tomography (PET) to identify hypoxic tissues, which are tissues with low oxygen levels.[1][2] This characteristic is particularly relevant in oncology, as solid tumors often contain hypoxic regions that are resistant to traditional therapies like radiation and chemotherapy.[3][4] The uptake and retention of 64Cu-ATSM are believed to be dependent on the reductive environment within hypoxic cells.[4][5] In this environment, the Cu(II) in the complex is reduced to Cu(I), leading to the dissociation of the complex and the trapping of the radioactive copper isotope, 64Cu, inside the cell.[4][5]
Applications in Preclinical Research
Biodistribution studies of 64Cu-ATSM in mouse models are crucial for:
-
Assessing tumor targeting and hypoxia specificity: Evaluating the preferential accumulation of the tracer in tumor tissues compared to healthy organs.[2][6]
-
Pharmacokinetic profiling: Determining the uptake, distribution, and clearance of the agent over time.[7][8]
-
Evaluating therapeutic efficacy: In the context of 64Cu-ATSM as a theranostic agent, where the emitted radiation can have a therapeutic effect.[9]
-
Investigating disease models beyond cancer: Studies have explored its use in models of atherosclerosis to detect hypoxia in plaques.[1][10]
Experimental Protocols
I. Animal Models
A variety of mouse models have been utilized for 64Cu-ATSM biodistribution studies. The choice of model depends on the research question.
-
Tumor Xenograft Models:
-
Cell Lines: EMT6 (murine breast carcinoma)[2][6], FaDu (human pharyngeal squamous cell carcinoma)[11], C6 (rat glioma)[7], HT29 and H727 (human colon and lung carcinoma, respectively)[12].
-
Mouse Strains: BALB/c[2][8], BALB/c nude[7], and athymic nude mice[11][12] are commonly used.
-
Tumor Induction: Tumor cells are typically implanted subcutaneously in the flank or shoulder of the mice. Studies commence when tumors reach a predetermined size.
-
-
Atherosclerosis Model:
II. Radiotracer Preparation and Administration
-
Synthesis: 64Cu-ATSM is typically synthesized by mixing a 64CuCl2 solution with the ATSM ligand in a suitable buffer, such as a glycine buffer.[12]
-
Administration: The radiotracer is administered intravenously (i.v.) via the tail vein.[13][14]
-
Dose: The injected dose can vary, with typical ranges reported between 17.21 ± 3.09 MBq[12] and 35–40 MBq[13].
III. Biodistribution Study Procedure
The following protocol outlines the key steps for an ex vivo biodistribution study.
-
Animal Acclimatization: Allow mice to acclimatize to the facility for at least one week before the experiment.
-
Radiotracer Injection: Administer a known amount of 64Cu-ATSM intravenously to each mouse.
-
Time Points: Euthanize groups of mice (typically n=3-6 per group) at various time points post-injection (p.i.). Common time points include 5 min, 15 min, 30 min, 1 h, 2 h, 4 h, 6 h, 16 h, and 24 h.[7]
-
Tissue Collection: Immediately following euthanasia, dissect and collect organs and tissues of interest. These typically include blood, heart, lungs, liver, spleen, kidneys, stomach, small intestine, large intestine, muscle, bone, and tumor (if applicable).
-
Weighing: Carefully weigh each collected tissue sample.
-
Radioactivity Measurement: Measure the radioactivity in each sample using a gamma counter. Also, measure the activity of a standard dilution of the injected dose.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
IV. In Vivo Imaging (PET/CT)
For a non-invasive assessment of biodistribution, dynamic or static PET/CT imaging can be performed.
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Positioning: Place the anesthetized mouse on the scanner bed.
-
Radiotracer Injection: Administer 64Cu-ATSM intravenously.
-
PET Scan: Start the PET acquisition immediately for dynamic scans (e.g., 90 minutes)[12] or at specific time points for static scans (e.g., 20 min, 6 h, 18 h)[11].
-
CT Scan: Perform a CT scan for anatomical co-registration.
-
Image Analysis: Reconstruct the PET and CT images. Draw regions of interest (ROIs) on the images to quantify the tracer uptake in various organs and the tumor over time.
Data Presentation
The following tables summarize quantitative biodistribution data of 64Cu-ATSM in different mouse models from published studies.
Table 1: Biodistribution of 64Cu-ATSM in BALB/c Mice Bearing EMT6 Tumors (%ID/organ) [2][8]
| Organ | 5 min | 10 min |
| Tumor | 0.76 | 1.11 |
Data presented as mean percentage of injected dose per organ.
Table 2: Biodistribution of 64Cu-ATSM in BALB/c Nude Mice (%ID/g) [7]
| Organ/Tissue | 5 min | 15 min | 30 min | 1 h | 2 h | 4 h | 6 h | 16 h | 24 h |
| Blood | 3.65 | 2.89 | 2.55 | 2.33 | 2.25 | 2.22 | 2.18 | 1.98 | 1.87 |
| Liver | 12.89 | 14.56 | 15.11 | 14.89 | 13.56 | 12.11 | 11.22 | 9.89 | 8.78 |
| Kidney | 3.45 | 3.22 | 3.11 | 2.99 | 2.78 | 2.56 | 2.44 | 2.22 | 2.11 |
| Small Intestine | 2.33 | 3.11 | 3.56 | 4.11 | 4.56 | 4.89 | 5.11 | 4.89 | 4.56 |
| Large Intestine | 0.89 | 1.22 | 1.56 | 2.11 | 2.89 | 3.56 | 4.11 | 5.22 | 5.89 |
| Muscle | 1.22 | 1.11 | 1.05 | 0.98 | 0.89 | 0.82 | 0.78 | 0.65 | 0.59 |
Values are expressed as mean %ID/g ± SD (n=3-4 per time point).
Table 3: Tumor-to-Muscle Ratios of 64Cu-ATSM in FaDu Xenograft Tumors [11]
| Time Post-Injection | Tumor-to-Muscle Ratio |
| 20 min | 4 |
| 18 h | 12 |
Visualizations
Signaling Pathway and Uptake Mechanism
The uptake and retention of 64Cu-ATSM in hypoxic cells is a multi-step process driven by the intracellular redox environment.
Caption: Cellular uptake and trapping mechanism of 64Cu-ATSM in hypoxic cells.
Experimental Workflow
The following diagram illustrates a typical workflow for an ex vivo biodistribution study of 64Cu-ATSM in a mouse model.
Caption: Workflow for an ex vivo 64Cu-ATSM biodistribution study in mice.
Conclusion
Biodistribution studies are fundamental for the preclinical evaluation of 64Cu-ATSM. The protocols and data presented here provide a foundation for researchers to design and conduct their own studies. Careful selection of the animal model, adherence to detailed experimental procedures, and accurate data analysis are essential for obtaining reliable and reproducible results. These studies will continue to be vital in exploring the full potential of 64Cu-ATSM in imaging and therapy of cancer and other diseases characterized by hypoxia.
References
- 1. Imaging of hypoxia in mouse atherosclerotic plaques with (64)Cu-ATSM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of 64Cu-ATSM in vitro and in vivo in a hypoxic tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Focus on the Controversial Aspects of 64Cu-ATSM in Tumoral Hypoxia Mapping by PET Imaging [frontiersin.org]
- 4. Focus on the Controversial Aspects of 64Cu-ATSM in Tumoral Hypoxia Mapping by PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 64Cu-ATSM Predicts Efficacy of Carbon Ion Radiotherapy Associated with Cellular Antioxidant Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of 64Cu-ATSM in vitro and in vivo in a hypoxic tumor model - ProQuest [proquest.com]
- 9. api.mountainscholar.org [api.mountainscholar.org]
- 10. Imaging of hypoxia in mouse atherosclerotic plaques with 64Cu-ATSM - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 64Cu-ATSM pharmacokinetics in FaDu xenograft tumors and correlation with microscopic markers of hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Studies of copper trafficking in a mouse model of Alzheimer's disease by positron emission tomography: comparison of 64 Cu acetate and 64 CuGTSM - Metallomics (RSC Publishing) DOI:10.1039/C7MT00227K [pubs.rsc.org]
- 14. In vivo evaluation of 64Cu-labeled Magnetic Nanoparticles as a Dual-Modality PET/MR Imaging Agent - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Cellular Uptake of Cu(II)ATSM: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, understanding the cellular uptake of therapeutic and imaging agents is paramount. This document provides detailed application notes and protocols for measuring the uptake of Copper(II)-diacetyl-bis(N4-methylthiosemicarbazone), or Cu(II)ATSM, in cell culture. Cu(II)ATSM is a promising agent for the imaging and treatment of hypoxic tumors, and accurate measurement of its cellular uptake is crucial for preclinical evaluation.
Introduction to Cu(II)ATSM and its Mechanism of Action
Cu(II)ATSM is a lipophilic, neutral complex that can readily diffuse across cell membranes.[1] Its selectivity for hypoxic cells stems from its unique mechanism of action. In the low-oxygen environment characteristic of many solid tumors, the intracellular space is in a more reduced state.[2][3] This reductive environment facilitates the reduction of the Cu(II) center of the ATSM complex to Cu(I).[4] This change in oxidation state leads to the dissociation of the copper ion from the ATSM ligand, trapping the radioactive copper isotope (commonly 64Cu) within the cell.[4] In normoxic cells, the complex remains largely intact and can diffuse back out of the cell.[2] This hypoxia-selective trapping is the basis for its use in positron emission tomography (PET) imaging and targeted radiotherapy.[5][6]
Key Signaling and Uptake Pathway
The intracellular retention of Cu(II)ATSM is critically dependent on the cellular redox state, primarily influenced by the levels of nicotinamide adenine dinucleotide (NADH) and nicotinamide adenine dinucleotide phosphate (NADPH).[1][2] These molecules act as electron donors for the reduction of Cu(II) to Cu(I). The following diagram illustrates the proposed mechanism of Cu(II)ATSM uptake and retention in hypoxic cells.
Caption: Cellular uptake and hypoxia-selective trapping of Cu(II)ATSM.
Quantitative Data on 64Cu-ATSM Uptake
The uptake of 64Cu-ATSM varies significantly between different cell lines and is markedly increased under hypoxic conditions. The following table summarizes key quantitative data from published studies.
| Cell Line | Oxygen Condition | Incubation Time | Uptake/Retention | Reference |
| EMT6 (Murine Breast Carcinoma) | Anoxia (0% O₂) | 1 hour | ~90% of added radioactivity | [7] |
| EMT6 (Murine Breast Carcinoma) | Normoxia (21% O₂) | 1 hour | ~31% of added radioactivity | [7] |
| C6 (Rat Glioma) | Severe Hypoxia (0.2% O₂) | 1 hour | 191 ± 13% of normoxic uptake | [8][9] |
| C6 (Rat Glioma) | Normoxia (21% O₂) | 1 hour | 20.6 ± 0.7% uptake/mg protein | [8][9] |
| MCF-7 (Human Breast Cancer) | Hypoxia (<0.1% O₂) | 3 hours | 2.75% of added radioactivity | [2] |
| MCF-7 (Human Breast Cancer) | Normoxia | 3 hours | 1.1% of added radioactivity | [2] |
| FaDu (Human H&N Squamous Cell Carcinoma) | Hypoxia | 1 hour | Tumor-to-muscle ratio: 4:1 | [6] |
| FaDu (Human H&N Squamous Cell Carcinoma) | Hypoxia | 18 hours | Tumor-to-muscle ratio: 12:1 | [6] |
| CaNT (Murine Mammary Carcinoma) | Not specified | 2 hours | Tumor-to-muscle ratio: 9.93 ± 0.79 | [5] |
Experimental Protocols
This section provides detailed protocols for measuring the uptake of 64Cu-ATSM in both adherent and suspension cell cultures.
Experimental Workflow
The general workflow for a 64Cu-ATSM uptake assay is depicted in the following diagram.
Caption: A generalized workflow for measuring 64Cu-ATSM uptake in cell culture.
Protocol for Adherent Cells
-
Cell Seeding:
-
Induction of Hypoxia (if applicable):
-
For hypoxic conditions, transfer the plates to a hypoxic chamber with a controlled gas environment (e.g., 1% O₂, 5% CO₂, 94% N₂).
-
Equilibrate the cells under hypoxic conditions for a predetermined time (e.g., 4-24 hours) prior to the uptake assay.
-
-
64Cu-ATSM Incubation:
-
On the day of the assay, aspirate the growth medium.
-
Wash the cells once with pre-warmed assay buffer (e.g., Hank's Balanced Salt Solution with HEPES, pH 7.4).[10]
-
Add 64Cu-ATSM diluted in assay buffer to each well. The final concentration and specific activity should be optimized for the specific cell line and experimental goals. A typical starting point is 0.1-1.0 µCi/mL.
-
Incubate the cells for a predetermined time (e.g., 15, 30, 60, 120 minutes) at 37°C.[10]
-
-
Washing:
-
To terminate the uptake, rapidly aspirate the radioactive medium.
-
Wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any unbound 64Cu-ATSM.[10]
-
-
Cell Lysis:
-
Add a suitable lysis buffer (e.g., 0.1 M NaOH or a commercial cell lysis reagent) to each well.[10]
-
Incubate at room temperature with gentle agitation to ensure complete lysis.
-
-
Radioactivity Measurement:
-
Gamma Counting: Transfer the cell lysate from each well to a gamma counting tube. Measure the radioactivity using a gamma counter.[11]
-
Liquid Scintillation Counting: Transfer the cell lysate to a scintillation vial containing an appropriate scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.[7][12][13]
-
-
Data Analysis:
-
Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Express the uptake as counts per minute (CPM) per microgram of protein or as a percentage of the total added radioactivity.
-
Protocol for Suspension Cells
-
Cell Preparation:
-
On the day of the experiment, count the suspension cells and resuspend them in assay buffer at a concentration of 50,000 – 150,000 cells per 150 µL.[10]
-
-
Induction of Hypoxia (if applicable):
-
Equilibrate the cell suspension under hypoxic conditions in a sealed tube or a hypoxic chamber for the desired duration.
-
-
64Cu-ATSM Incubation:
-
Add 50 µL of 64Cu-ATSM in assay buffer to the cell suspension.
-
Incubate for the desired time at 37°C with gentle agitation.[10]
-
-
Termination of Uptake and Washing:
-
Radioactivity Measurement:
-
Data Analysis:
-
Express the uptake as CPM per number of cells or as a percentage of the total added radioactivity.
-
Concluding Remarks
The protocols and data presented in this document provide a comprehensive guide for researchers interested in measuring the cellular uptake of Cu(II)ATSM. Accurate and reproducible uptake data are essential for understanding the mechanism of action of this promising theranostic agent and for its continued development in the fight against cancer. It is important to note that the optimal conditions for uptake assays can be cell-line dependent, and therefore, some optimization of the protocols may be necessary for specific experimental systems.[11]
References
- 1. Alteration of Cellular Reduction Potential Will Change 64Cu-ATSM Signal With or Without Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alteration of Cellular Reduction Potential Will Change 64Cu-ATSM Signal With or Without Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rheniumbio.co.il [rheniumbio.co.il]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Frontiers | Focus on the Controversial Aspects of 64Cu-ATSM in Tumoral Hypoxia Mapping by PET Imaging [frontiersin.org]
- 7. openmedscience.com [openmedscience.com]
- 8. 64Cu-ATSM/64Cu-Cl2 and their relationship to hypoxia in glioblastoma: a preclinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. An Overview of In Vitro Assays of 64Cu-, 68Ga-, 125I-, and 99mTc-Labelled Radiopharmaceuticals Using Radiometric Counters in the Era of Radiotheranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nucleus.iaea.org [nucleus.iaea.org]
- 13. Liquid scintillation counting - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Analytical Characterization of Cu(II)ATSM
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the characterization of Copper(II)-diacetyl-bis(N4-methylthiosemicarbazone), or Cu(II)ATSM. This document is intended to guide researchers, scientists, and drug development professionals in the synthesis, purification, and quality control of this important therapeutic and imaging agent.
Introduction
Copper(II)-diacetyl-bis(N4-methylthiosemicarbazone) (Cu(II)ATSM) is a lipophilic, neutral complex that has demonstrated significant potential as both a therapeutic agent for neurodegenerative diseases like amyotrophic lateral sclerosis (ALS) and Parkinson's disease, and as a positron emission tomography (PET) imaging agent for hypoxic tissues in tumors.[1][2][3] The biological activity of Cu(II)ATSM is intrinsically linked to its chemical properties, including its purity, stability, and the redox potential of the copper center. Therefore, rigorous analytical characterization is paramount for ensuring the quality, safety, and efficacy of Cu(II)ATSM in both preclinical and clinical settings.
This document outlines the key analytical techniques and provides detailed protocols for the comprehensive characterization of Cu(II)ATSM, including its synthesis, purification, and quality control measures.
Synthesis and Purification of Cu(II)ATSM
The synthesis of Cu(II)ATSM is a two-step process involving the synthesis of the ligand, diacetyl-bis(N4-methylthiosemicarbazone) (H2ATSM), followed by its complexation with a copper(II) salt.
Synthesis of H2ATSM Ligand
Protocol:
-
Dissolve 4-methyl-3-thiosemicarbazide (1.2 g, 11.4 mmol) in 50 mL of ethanol with constant heating and stirring.[4][5]
-
Add a solution of diacetyl (2,3-butanedione) (0.5 mL, 5.7 mmol) in ethanol dropwise to the heated solution.[4][5]
-
Add 5-6 drops of glacial acetic acid to the reaction mixture.[4][5]
-
Reflux the reaction mixture at 60-70°C for 4 hours, during which a white precipitate will form.[4][5]
-
Allow the flask to cool to 4°C overnight to ensure complete precipitation.[4]
-
Collect the pale, yellow precipitate of the H2ATSM ligand by filtration.[5]
-
Wash the precipitate multiple times with ethanol and diethyl ether.[5]
-
Dry the purified H2ATSM ligand under vacuum.
Synthesis of Cu(II)ATSM Complex
Protocol:
-
Dissolve the synthesized H2ATSM ligand (0.1 g, 0.38 mmol) in ethanol.[4][5]
-
In a separate flask, dissolve copper(II) acetate (0.0768 g, 0.38 mmol) in ethanol.[4][5]
-
Add the ethanolic solution of copper acetate dropwise to the H2ATSM solution. The solution will change color from turbid white to a brown-red, indicating complex formation.[4][5]
-
Allow the mixture to reflux overnight at room temperature.[4][5]
-
Collect the brown-red precipitate of Cu(II)ATSM by filtration.[6]
-
Wash the precipitate several times with ethanol and diethyl ether.[6]
-
Dry the purified Cu(II)ATSM complex under vacuum.
Analytical Techniques for Characterization
A suite of analytical techniques is employed to ensure the identity, purity, and stability of the synthesized Cu(II)ATSM.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of both the H2ATSM ligand and the final Cu(II)ATSM complex. A reversed-phase HPLC method is typically used.
Experimental Protocol:
-
System: Agilent 1200 series HPLC system or equivalent.[7]
-
Column: Alltech Hypersil BDS–C18 column (4.6 × 150 mm, 5 μm) or equivalent.[7]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[7]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.[7]
-
Gradient: A gradient from 0% to 100% Mobile Phase B over 25 minutes is commonly used to ensure the elution of all components.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at λ 220, 254, 275, and 350 nm.[7]
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., DMSO or the mobile phase).
Data Presentation:
| Compound | Retention Time (min) | Purity (%) |
| H2ATSM | Varies | >99% |
| Cu(II)ATSM | Varies | >99% |
| 64Cu-ATSM | 6.22[8] | >99%[8] |
| Free 64Cu2+ | 2.01[8] | N/A |
Note: Retention times are system-dependent and should be determined with authentic standards.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the H2ATSM ligand and the Cu(II)ATSM complex, thereby verifying their identity. Electrospray ionization (ESI) is a common technique for these analyses.
Experimental Protocol:
-
System: Exactive Plus Orbitrap Infusion mass spectrometer or equivalent.[7]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Sample Preparation: Dissolve the sample in a suitable solvent such as methanol or acetonitrile and infuse it directly into the mass spectrometer.
Data Presentation:
| Compound | Expected m/z | Observed m/z |
| H2ATSM | [M+H]+ ≈ 261.1 | 260.4[4][5] |
| Cu(II)ATSM | [M+H]+ ≈ 322.0 | 322[4][5][6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of the diamagnetic H2ATSM ligand. Due to the paramagnetic nature of Cu(II), NMR is not typically used for the characterization of the Cu(II)ATSM complex itself.[9][10]
Experimental Protocol (for H2ATSM):
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).
-
Spectrometer: 400 MHz or higher.
-
Key ¹H NMR Signals (DMSO-d6):
UV-Visible Spectroscopy
UV-Visible spectroscopy is useful for monitoring the formation of the Cu(II)ATSM complex and for stability studies.
Experimental Protocol:
-
System: Carry 5000 spectrometer or equivalent.[4]
-
Solvent: Dimethyl Sulfoxide (DMSO).[4]
-
Procedure: Record the absorption spectrum of the H2ATSM ligand and the Cu(II)ATSM complex from 200 to 800 nm.
-
Characteristic λmax for Cu(II)ATSM in DMSO: 311 nm, 355 nm (shoulder), 476 nm, and 525 nm (shoulder).[4][5][6]
Stability Indicating Assays
The stability of Cu(II)ATSM is crucial for its therapeutic and diagnostic applications. Stability is typically assessed in relevant biological media and under various storage conditions.
Protocol for Stability in Human Serum:
-
Incubate the [64Cu]ATSM complex in freshly prepared human serum at 37°C.[8]
-
At various time points (e.g., 0, 1, 2, 4, 8, 12 hours), take an aliquot of the mixture.
-
Analyze the aliquots by radio-thin layer chromatography (RTLC) or radio-HPLC to determine the radiochemical purity.
-
RTLC System:
-
Stationary Phase: Silica gel plates.
-
Mobile Phase: Dry ethyl acetate.[8]
-
-
Results: [64Cu]ATSM has been shown to be stable in human serum for at least 12 hours at 37°C, with the radiochemical purity remaining above 99%.[8]
Radiolabeling with Copper-64
For its use as a PET imaging agent, the ATSM ligand is radiolabeled with a positron-emitting copper isotope, most commonly 64Cu (t½ = 12.7 h).
Protocol for 64Cu-ATSM Synthesis:
-
Prepare a [64Cu]copper acetate solution by transferring [64Cu]CuCl2 (5-50 mCi) to a vial containing 3M sodium acetate (4 ml).[8]
-
Add a solution of H2ATSM (4 µg) in anhydrous DMSO (0.1 ml) to the copper acetate solution.[8]
-
Vortex the mixture at 25°C for 5 minutes.[8]
-
Purify the resulting [64Cu]ATSM using a solid-phase extraction (SPE) cartridge.
Quality Control of 64Cu-ATSM:
-
Radiochemical Purity: Determined by radio-HPLC and/or RTLC. The radiochemical purity should be >99%.[8][11][12]
-
Molar Activity: Typically in the range of 2.2-5.5 Ci/µmol.[12]
-
Stability: The final product should maintain its radiochemical purity for at least 20 hours.[12]
Visualized Workflows and Relationships
Experimental Workflow for Cu(II)ATSM Synthesis and Characterization
References
- 1. researchgate.net [researchgate.net]
- 2. CuII(atsm) improves the neurological phenotype and survival of SOD1G93A mice and selectively increases enzymatically active SOD1 in the spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cu(II)ATSM - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Does the ATSM-Cu(II) Biomarker Integrate into the Human Cellular Copper Cycle? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular Uptake of the ATSM−Cu(II) Complex under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CuII(atsm) inhibits ferroptosis: Implications for treatment of neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 9. (Cu) Copper NMR [chem.ch.huji.ac.il]
- 10. researchgate.net [researchgate.net]
- 11. Production, quality control and imaging of 64Cu-ATSM in healthy rabbits for clinical applications [irjnm.tums.ac.ir]
- 12. Development of an automated production process of [64 Cu][Cu (ATSM)] for positron emission tomography imaging and theranostic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Cu(II)ATSM in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of Copper(II)-diacetyl-bis(N4-methylthiosemicarbazone) (Cu(II)ATSM) in in vivo animal studies, primarily focusing on rodent models of neurodegenerative diseases. The protocols and data presented are compiled from preclinical research to guide the design and execution of experiments aimed at evaluating the therapeutic potential of Cu(II)ATSM.
Introduction
Cu(II)ATSM is a lipophilic, blood-brain barrier-permeant copper complex that has demonstrated therapeutic efficacy in various animal models of neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS) and Parkinson's disease.[1][2] Its proposed mechanisms of action include the delivery of copper to copper-deficient enzymes like mutant SOD1, the modulation of neuroinflammation, and the inhibition of ferroptosis.[3][4][5] This document outlines standardized procedures for the preparation and administration of Cu(II)ATSM, along with methods for assessing its in vivo effects.
Quantitative Data Summary
The following tables summarize the quantitative outcomes of Cu(II)ATSM administration in preclinical animal models.
Table 1: Effects of Cu(II)ATSM on Survival and Motor Function in SOD1 Mouse Models of ALS
| Animal Model | Administration Route & Dose | Treatment Start | Key Findings | Reference |
| SOD1-G37R Mice | Oral Gavage (up to 30 mg/kg/day) | Pre-symptom onset | Dose-dependent improvement in survival (up to 26%) and locomotor function. More effective than riluzole. | [6][7] |
| SOD1-G37R Mice | Oral Gavage (30 mg/kg/day) | Post-symptom onset | Significantly improved locomotor function and survival, though less effective than pre-symptom onset treatment. | [6][7] |
| SOD1-G93A Mice | Oral Gavage (50 mg/kg, twice daily) | 50 days of age | Delayed onset of neurological symptoms, improved locomotive capacity, and extended median survival by 8% and mean survival by 11%. | [8] |
| SOD1-G93A Mice | Transdermal (100 mg/kg, twice daily in DMSO) | 50 days of age | Extended median survival by 22 days. | [4] |
Table 2: Neuroprotective Effects of Cu(II)ATSM in Parkinson's Disease Mouse Models
| Animal Model | Administration Route & Dose | Key Findings | Reference |
| MPTP-lesioned Mice | Oral Gavage (15 and 30 mg/kg) | Increased survival of SNpc dopaminergic neurons by 43% and 61%, respectively. | [9] |
| 6-OHDA-lesioned Mice | Oral Gavage (30 mg/kg) | Increased the number of SNpc dopaminergic neurons by 26%. | [9] |
| hA53T α-synuclein tg Mice | Oral Gavage (30 mg/kg) | Increased total nigral cells by 14%. | [9] |
| hA53T tg mice + MPTP | Oral Gavage (30 mg/kg) | Rescued SNpc neurons (15% increase). | [9] |
Experimental Protocols
Preparation of Cu(II)ATSM for Administration
3.1.1. Oral Gavage Suspension
This protocol is adapted from studies using SOD1 mouse models.[7][8]
Materials:
-
Cu(II)ATSM powder
-
Standard Suspension Vehicle (SSV):
-
0.9% (w/v) NaCl
-
0.5% (w/v) Sodium carboxymethylcellulose (medium viscosity)
-
0.5% (v/v) Benzyl alcohol
-
0.4% (v/v) Tween-80
-
-
Sterile water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Appropriate gavage needles (e.g., 18-20 gauge for mice)[10]
Procedure:
-
Calculate the required amount of Cu(II)ATSM based on the desired dose (e.g., 30 mg/kg) and the number and weight of the animals.
-
Prepare the SSV by dissolving the components in sterile water.
-
Weigh the calculated amount of Cu(II)ATSM powder.
-
Create a paste by adding a small amount of SSV to the Cu(II)ATSM powder and grinding with a mortar and pestle or using a homogenizer.
-
Gradually add the remaining SSV while continuously stirring to form a homogenous suspension.
-
Use a magnetic stirrer to maintain the suspension's homogeneity during administration.
-
Prepare the suspension fresh daily.[7]
3.1.2. Transdermal Solution
This protocol is based on studies demonstrating effective CNS delivery.[4][11]
Materials:
-
Cu(II)ATSM powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Vortex mixer or sonicator
-
Pipette
Procedure:
-
To prepare a 15 µg/µL solution, dissolve 1.5 g of Cu(II)ATSM in 100 mL of anhydrous DMSO.[4]
-
Use a vortex mixer or sonicator to ensure complete dissolution. Note that Cu(II)ATSM will not dissolve in DMSO containing water.[4]
-
Store the solution protected from light.
Administration Protocols
3.2.1. Oral Gavage
Procedure:
-
Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to immobilize the head.[12]
-
Measure the appropriate length of the gavage needle from the tip of the mouse's nose to the last rib to avoid stomach perforation.[13]
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.[12]
-
Ensure the animal can breathe normally before administering the substance.
-
Slowly administer the calculated volume of the Cu(II)ATSM suspension.[12]
-
Gently remove the gavage needle.
-
Monitor the animal for any signs of distress post-administration.[13]
3.2.2. Transdermal Application
Procedure:
-
Calculate the required volume of the Cu(II)ATSM in DMSO solution based on the desired dose (e.g., 100 mg/kg).
-
Apply the solution directly to the skin on the neck and back of the mouse using a pipette.[4]
-
For larger doses, apply the solution in multiple streaks along the back to maximize absorption.[4]
-
Shaving the application area is not necessary as the fur can help retain the compound on the animal.[4]
Assessment of Motor Function
3.3.1. Rotarod Test
This test assesses motor coordination and balance.[14][15]
Procedure:
-
Acclimatize the mice to the testing room for at least 15 minutes before the test.[15]
-
Place the mouse on the rotating rod of the rotarod apparatus.
-
For studies in ALS models, a constant speed (e.g., 14 rpm or 25 rpm) or an accelerating protocol (e.g., 4 to 40 rpm over 300 seconds) can be used.[3][15][16]
-
Record the latency to fall from the rod. A maximum trial duration (e.g., 180 seconds) is typically set.[3][16]
-
Perform multiple trials (e.g., three) with an inter-trial interval (e.g., 15 minutes) and record the longest latency or the average of the trials.[3][15]
3.3.2. Hanging Wire Test
This test measures muscle strength and endurance.[6][17]
Procedure:
-
Use a wire cage lid or a similar apparatus with a wire grid.
-
Place the mouse on the wire grid and gently shake it to encourage the mouse to grip the wire.[6]
-
Invert the lid, holding it at a safe height (approximately 0.5 m) above a soft surface.[6]
-
Start a timer and measure the latency to fall.
-
A cut-off time (e.g., 90 or 180 seconds) should be established.[1][6]
Visualization of Pathways and Workflows
Proposed Signaling Pathway of Cu(II)ATSM in Neuroprotection
Caption: Proposed mechanisms of Cu(II)ATSM neuroprotection.
Experimental Workflow for In Vivo Cu(II)ATSM Studies
Caption: Workflow for preclinical Cu(II)ATSM studies.
References
- 1. scribd.com [scribd.com]
- 2. Wire Hang Assessment [protocols.io]
- 3. Comparative study of behavioural tests in the SOD1G93A mouse model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper delivery to the CNS by CuATSM effectively treats motor neuron disease in SODG93A mice co-expressing the Copper-Chaperone-for-SOD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CuII(atsm) Attenuates Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scantox.com [scantox.com]
- 7. Oral Treatment with CuII(atsm) Increases Mutant SOD1 In Vivo but Protects Motor Neurons and Improves the Phenotype of a Transgenic Mouse Model of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CuII(atsm) improves the neurological phenotype and survival of SOD1G93A mice and selectively increases enzymatically active SOD1 in the spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The hypoxia imaging agent CuII(atsm) is neuroprotective and improves motor and cognitive functions in multiple animal models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. Transdermal Application of Soluble CuII(atsm) Increases Brain and Spinal Cord Uptake Compared to Gavage with an Insoluble Suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. iacuc.wsu.edu [iacuc.wsu.edu]
- 14. Rotarod - Rodent Behavioral Testing - Neurology CRO - InnoSer [innoserlaboratories.com]
- 15. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 16. jneurosci.org [jneurosci.org]
- 17. Wire Hanging - Rodent Behavioral Testing - Neurology CRO - InnoSer [innoserlaboratories.com]
Application Notes: The Theranostic Role of Copper-67 (Cu-ATSM) in Glioblastoma Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, characterized by extensive hypoxia and resistance to conventional therapies.[1][2] These hypoxic regions are associated with increased malignancy, therapeutic resistance, and poor patient prognosis.[3][4] Copper(II)-diacetyl-bis(N4-methylthiosemicarbazone), or Cu(II)ATSM, is a lipophilic, neutral complex that can readily cross the blood-brain barrier.[5][6] When labeled with copper radioisotopes like Copper-64 (⁶⁴Cu), it becomes a powerful theranostic agent, enabling both Positron Emission Tomography (PET) imaging of hypoxic tissues and targeted radionuclide therapy.[3][7] This document outlines the mechanism, applications, and protocols for using ⁶⁴Cu-ATSM in glioblastoma research.
Mechanism of Action: Hypoxia-Selective Trapping
The efficacy of ⁶⁴Cu-ATSM hinges on its selective retention within hypoxic cells. The proposed mechanism is a biphasic process based on the cell's redox state.[8] ⁶⁴Cu(II)ATSM, in its stable oxidized state, freely diffuses across cell membranes. In the highly reductive environment of hypoxic cells—characterized by an abundance of reductants like NADH and NADPH—the Cu(II) is reduced to Cu(I).[5][8] This unstable ⁶⁴Cu(I)ATSM complex dissociates, releasing the ⁶⁴Cu(I) ion, which is then trapped intracellularly by binding to other molecules.[8] This "copper sink" effect is less pronounced in normoxic cells, where ⁶⁴Cu(I) is readily re-oxidized to ⁶⁴Cu(II) and can diffuse out of the cell. This selective trapping allows for both targeted imaging and localized delivery of therapeutic radiation.
Caption: Mechanism of ⁶⁴Cu-ATSM trapping in hypoxic glioblastoma cells.
Applications in Glioblastoma Research
-
PET Imaging of Hypoxia: ⁶⁴Cu-ATSM serves as a PET tracer to visualize hypoxic regions within glioblastoma tumors.[5] High tracer uptake has been correlated with high expression of hypoxia-inducible factor-1α (HIF-1α) and is a potential biomarker for predicting more malignant tumor grades and poor prognosis.[3][4]
-
Radionuclide Therapy: The decay characteristics of ⁶⁴Cu, which emits both positrons (for imaging) and beta particles/Auger electrons (for therapy), make ⁶⁴Cu-ATSM a potent therapeutic agent.[3][9] The high-energy electrons induce localized DNA damage and cell death in the tumor cells where the agent accumulates.[9] Studies show that ⁶⁴Cu-ATSM can inhibit tumor growth and prolong survival in preclinical glioblastoma models.[3]
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical and clinical studies.
Table 1: In Vitro Uptake of ⁶⁴Cu-ATSM in C6 Glioma Cells Under Varying Hypoxia Data sourced from a preclinical study on C6 glioblastoma cells.[5]
| Oxygen Level | Radiotracer | Finding |
| Normoxia (21% O₂) | ⁶⁴Cu-ATSM | Baseline uptake |
| Moderate Hypoxia (5% & 1% O₂) | ⁶⁴Cu-ATSM | No significant increase in uptake compared to normoxia.[5] |
| Severe Hypoxia (0.5% O₂) | ⁶⁴Cu-ATSM | 187 ± 69% uptake increase compared to normoxia (p < 0.05).[5] |
| Severe Hypoxia (0.2% O₂) | ⁶⁴Cu-ATSM | 191 ± 13% uptake increase compared to normoxia (p < 0.05).[5] |
Table 2: In Vivo Therapeutic Efficacy of ⁶⁴Cu-ATSM in a U87MG Glioblastoma Xenograft Model Data from a translational study using mice with U87MG xenografts.[3]
| Treatment Group (Single Dose) | Tumor Growth Inhibition (vs. Control) | Survival Prolongation (vs. Control) | Notes |
| 18.5 MBq | Not significant | Not significant | Low dose.[3] |
| 37 MBq | Significant (p < 0.05) | Not significant | [3] |
| 74 MBq | Significant (p < 0.05) | Not significant | [3] |
| 111 MBq | Significant (p < 0.05) | Significant (p < 0.05) | Showed slight body weight loss and reduced white blood cells/platelets.[3] |
| 148 MBq | Significant (p < 0.05) | Not significant | Showed toxicity, including a reduction in red blood cells.[3] |
| 37 MBq x 4 (Multiple Doses) | Significant (p < 0.05) | Significant (p < 0.05) | Optimal therapeutic effect with no significant adverse events observed. [3] |
Table 3: Phase I Clinical Trial of ⁶⁴Cu-ATSM in Malignant Brain Tumors Data from a Phase I clinical trial for patients with grade III/IV glioma and other malignant brain tumors.[10][11]
| Dose Cohort | No. of Patients | Dose-Limiting Toxicity (DLT) Observed |
| 30 MBq/kg | 3 | None |
| 60 MBq/kg | 6 | 1 patient (Grade 3 lymphocytopenia) |
| 99 MBq/kg | 6 | 1 patient (Grade 3 lymphocytopenia) |
| 150 MBq/kg | 3 | 2 patients (Grade 4 lymphocytopenia) |
| Conclusion | 18 | Maximum Tolerated Dose (MTD) determined to be 99 MBq/kg. [10][11] |
Experimental Protocols
Protocol 1: In Vitro ⁶⁴Cu-ATSM Uptake Assay Under Hypoxic Conditions
This protocol is designed to quantify the uptake of ⁶⁴Cu-ATSM in glioblastoma cell lines under different oxygen concentrations.
Materials:
-
Glioblastoma cell line (e.g., C6, U87MG)
-
Standard cell culture medium (e.g., DMEM with 10% FBS)
-
Hypoxia workstation or incubator capable of regulating O₂ levels
-
⁶⁴Cu-ATSM solution
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Gamma counter
Methodology:
-
Cell Seeding: Plate glioblastoma cells in 12-well plates at a density of 2x10⁵ cells/well and allow them to adhere overnight under normoxic conditions (21% O₂, 5% CO₂).
-
Hypoxic Preconditioning: Transfer the plates to a hypoxia workstation. Expose cells to desired oxygen concentrations (e.g., 21%, 5%, 1%, 0.5%, 0.2% O₂) for a preconditioning period of 3 to 24 hours.[5]
-
Radiotracer Incubation: Add ⁶⁴Cu-ATSM to the culture medium at a final activity concentration of ~100 kBq/mL. Incubate the cells for 1 to 4 hours under the same oxygen conditions.[5]
-
Washing: Remove the radioactive medium and wash the cells three times with ice-cold PBS to eliminate extracellular radiotracer.
-
Cell Lysis: Add 500 µL of cell lysis buffer to each well and incubate for 10 minutes to lyse the cells.
-
Quantification: Collect the lysate from each well and measure the radioactivity using a gamma counter. Normalize the counts to the protein content of a parallel sample to determine cellular uptake.
Caption: Workflow for the in vitro ⁶⁴Cu-ATSM cellular uptake experiment.
Protocol 2: In Vivo ⁶⁴Cu-ATSM Therapy in a Glioblastoma Xenograft Model
This protocol describes a study to evaluate the therapeutic efficacy of ⁶⁴Cu-ATSM in an animal model of glioblastoma.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude)
-
Human glioblastoma cell line (e.g., U87MG)
-
Matrigel or similar basement membrane matrix
-
⁶⁴Cu-ATSM solution in sterile saline
-
Calipers for tumor measurement
-
Anesthesia
Methodology:
-
Tumor Cell Implantation: Subcutaneously inject 5x10⁶ U87MG cells suspended in a 1:1 mixture of media and Matrigel into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume using the formula: (Length x Width²)/2.
-
Randomization: Randomize mice into treatment groups (n=7 per group)[3]:
-
Control (saline injection)
-
Single dose ⁶⁴Cu-ATSM (e.g., 18.5, 37, 74, 111, 148 MBq)
-
Multiple doses ⁶⁴Cu-ATSM (e.g., 37 MBq administered weekly for 4 weeks)
-
-
⁶⁴Cu-ATSM Administration: Administer the assigned dose of ⁶⁴Cu-ATSM or saline intravenously via the tail vein.[3]
-
Monitoring: Measure tumor volume and body weight twice weekly to assess treatment efficacy and toxicity.[3]
-
Survival Analysis: Monitor mice until a predetermined endpoint (e.g., tumor volume > 2000 mm³ or signs of distress). Record survival data for Kaplan-Meier analysis.
Caption: Workflow for the in vivo ⁶⁴Cu-ATSM glioblastoma therapy study.
Signaling Pathway Context: HIF-1α and Copper Transporters
The selective uptake of ⁶⁴Cu-ATSM is intrinsically linked to the hypoxia-inducible factor (HIF-1α) signaling pathway. In glioblastoma, hypoxic conditions prevent the degradation of HIF-1α, allowing it to accumulate and activate target genes. While the primary mechanism of ⁶⁴Cu-ATSM retention is redox-based, evidence suggests that HIF-1α may enhance this effect by upregulating the expression of copper transporters like CTR1 and DMT-1.[5] This increased transporter expression could facilitate a greater influx of copper complexes into the cell, further contributing to their accumulation in hypoxic tumor regions.
References
- 1. Signaling pathways and therapeutic approaches in glioblastoma multiforme (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Multiple Administrations of 64Cu-ATSM as a Novel Therapeutic Option for Glioblastoma: a Translational Study Using Mice with Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 64Cu-ATSM/64Cu-Cl2 and their relationship to hypoxia in glioblastoma: a preclinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-ATSM as a Treatment for ALS: Support from Mutant SOD1 Models and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the theranostic potential of [64Cu]CuCl2 in glioblastoma spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Some thoughts on the mechanism of cellular trapping of Cu(II)-ATSM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hypoxia imaging and theranostic potential of [64Cu][Cu(ATSM)] and ionic Cu(II) salts: a review of current evidence and discussion of the retention mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. Phase I clinical trial of <sup>64</sup>Cu-ATSM for malignant brain tumors. - ASCO [asco.org]
Application Notes & Protocols: Methodology for Assessing Cu(II)ATSM Blood-Brain Barrier Penetration
Introduction
Diacetyl-bis(N4-methylthiosemicarbazone) copper (II) [Cu(II)ATSM] is a low molecular weight, lipophilic, and charge-neutral compound capable of crossing the blood-brain barrier (BBB).[1] It is under investigation for various neurological conditions, including as a positron emission tomography (PET) imaging agent for hypoxia and as a potential therapeutic for neurodegenerative diseases like Parkinson's and Alzheimer's disease.[2][3][4] A critical aspect of its development is the rigorous assessment of its ability to penetrate the BBB and its subsequent effects on BBB components. These application notes provide detailed methodologies for researchers, scientists, and drug development professionals to assess the BBB penetration and interactions of Cu(II)ATSM using a combination of in vitro, in situ, and in vivo techniques.
Part 1: In Vitro Assessment of BBB Interactions
In vitro models are essential for initial screening and mechanistic studies. They typically involve culturing brain endothelial cells as a monolayer on a semi-permeable membrane to mimic the BBB. These models are used to assess permeability and to study the compound's effect on BBB-specific proteins, such as the efflux transporter P-glycoprotein (P-gp).[5][6][7]
Experimental Protocols
Protocol 1: Primary Mouse Brain Endothelial Cell (mBEC) Culture and Treatment
-
Isolation: Isolate mBECs from the cortices of C57BL/6J mice. This can be achieved through enzymatic digestion followed by magnetic-activated cell sorting (MACS) to ensure a pure endothelial cell population.[8]
-
Culture: Culture the isolated mBECs in appropriate endothelial cell growth medium on collagen-coated plates.
-
Treatment: Once confluent, treat the mBECs with Cu(II)ATSM (e.g., 100 nM) or a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 24 hours) to assess its effect on protein expression and function.[1]
Protocol 2: P-glycoprotein (P-gp) Expression Analysis by Western Blot
-
Lysate Preparation: Following treatment with Cu(II)ATSM, wash the mBECs with ice-cold PBS and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against P-gp. Use an antibody for a housekeeping protein (e.g., β-actin) for loading control.
-
Detection: Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry software and normalize the P-gp signal to the housekeeping protein.
Protocol 3: Functional P-gp Efflux Assay
-
Objective: To assess whether changes in P-gp expression translate to altered function. This is commonly done by measuring the intracellular accumulation of a known fluorescent P-gp substrate, such as Rhodamine 123 (R123).[1]
-
Procedure:
-
Culture and treat mBECs with Cu(II)ATSM as described in Protocol 1.
-
Incubate the cells with R123 for a defined period (e.g., 60 minutes).
-
Wash the cells thoroughly to remove extracellular R123.
-
Lyse the cells and measure the intracellular fluorescence using a plate reader.
-
Normalize the fluorescence reading to the total protein content of each sample.
-
-
Interpretation: A decrease in R123 accumulation in Cu(II)ATSM-treated cells compared to controls indicates an increase in P-gp efflux function.[1]
Data Presentation: In Vitro Results
The following table summarizes quantitative data from studies on Cu(II)ATSM's effects on brain endothelial cells.
| Parameter | Cell Model | Treatment | Result | Reference |
| P-gp Expression | Primary mBECs | 100 nM Cu(II)ATSM for 24h | 1.6-fold increase vs. vehicle | [1] |
| hCMEC/D3 | 100 nM Cu(II)ATSM for 24h | 2-fold increase vs. vehicle | [1] | |
| P-gp Function | Primary mBECs | 100 nM Cu(II)ATSM for 24h | 20-25% reduction in R123 accumulation | [1] |
| hCMEC/D3 | 100 nM Cu(II)ATSM for 24h | 30% increase in R123 efflux | [1] | |
| Intracellular Copper | hCMEC/D3 | 100 nM Cu(II)ATSM for 24h | 6-fold increase in Cu levels | [1] |
Visualizations
Part 2: In Situ Assessment of BBB Transport
The in situ transcardiac brain perfusion technique offers a more physiologically relevant model than in vitro cultures by maintaining the complex microenvironment of the BBB while allowing for precise control over the composition of the cerebral circulation.[9][10]
Experimental Protocol
Protocol 4: In Situ Transcardiac Brain Perfusion in Mice
-
Animal Preparation: Anesthetize the mouse (e.g., C57BL/6J) and expose the heart through a thoracotomy.
-
Catheterization: Insert a perfusion needle into the left ventricle of the heart and secure it. Cut the right atrium to allow for the outflow of perfusate.
-
Perfusion: Begin perfusion with a warmed, oxygenated physiological buffer (e.g., Krebs-Ringer bicarbonate buffer) at a constant flow rate.
-
Tracer Infusion: After an initial washout period, switch to a perfusion buffer containing the radiolabeled P-gp substrate (e.g., [³H]-digoxin) and a vascular space marker (e.g., [¹⁴C]-sucrose) for a short duration (e.g., 60 seconds).
-
Termination & Dissection: Stop the perfusion, decapitate the animal, and dissect the brain.
-
Sample Analysis:
-
Homogenize the brain tissue.
-
Take an aliquot of the perfusion fluid.
-
Quantify the radioactivity ([³H] and [¹⁴C]) in the brain homogenate and perfusate using a liquid scintillation counter.
-
-
Calculation: Calculate the apparent brain distribution volume (Brain:Perfusate ratio, mL/g) after correcting for the vascular space occupied by [¹⁴C]-sucrose. The formula is: B:P (mL/g) = (Q_brain / C_p) / Brain_weight(g), where Q_brain is the radioactivity in the brain (vascular volume subtracted) and C_p is the radioactivity per mL of perfusate.[8]
Data Presentation: In Situ Results
This table presents data from mice treated orally with Cu(II)ATSM prior to the perfusion experiment.
| Parameter | Animal Model | Treatment | Result | Reference |
| BBB Transport | C57BL/6J Mice | 30 mg/kg/day Cu(II)ATSM for 28 days | 20% reduction in brain uptake of [³H]-digoxin vs. vehicle | [1][11] |
| P-gp Expression | C57BL/6J Mice | 30 mg/kg/day Cu(II)ATSM for 28 days | 1.5-fold increase in brain microvascular P-gp | [1][11] |
| Brain Copper Levels | C57BL/6J Mice | 30 mg/kg/day Cu(II)ATSM for 28 days | 3.5-fold increase in Cu in brain microvessels | [1][11] |
Visualization
Part 3: In Vivo Assessment of BBB Penetration
In vivo methods, particularly PET imaging with radiolabeled Cu(II)ATSM, provide the most direct evidence of BBB penetration and brain distribution in a living organism.
Experimental Protocols
Protocol 5: Radiolabeling of ATSM with ⁶⁴Cu
-
⁶⁴Cu Preparation: Produce ⁶⁴Cu via a cyclotron. The resulting [⁶⁴Cu]CuCl₂ is typically dissolved in an acidic medium.
-
Buffering: Transfer the [⁶⁴Cu]CuCl₂ solution to a vial containing a buffer like sodium acetate to form a [⁶⁴Cu]copper acetate solution.[12]
-
Complexation: Add a solution of the ATSM ligand in a solvent like DMSO to the copper acetate solution. Vortex the mixture at room temperature for approximately 5 minutes to form the [⁶⁴Cu]Cu(II)ATSM complex.[12]
-
Purification: Purify the final product using solid-phase extraction, for example, with a C18 Sep-Pak column, to remove unreacted ⁶⁴Cu and other impurities.[12]
-
Quality Control: Verify the radiochemical purity of the final product using methods like radio-TLC or radio-HPLC. The radiolabeled complex should be stable for several hours.[12][13]
Protocol 6: PET Imaging and Brain Uptake Analysis
-
Animal Model: Use appropriate animal models (e.g., wild-type mice or transgenic models of disease).
-
Injection: Administer a known quantity of [⁶⁴Cu]Cu(II)ATSM intravenously (i.v.) into the animal.
-
Imaging: Acquire dynamic or static PET scans at various time points post-injection (e.g., 0-30 min, 60 min, 24h) to visualize the distribution of the tracer in the brain and other organs.[14]
-
Image Analysis:
-
Reconstruct the PET images.
-
Draw regions of interest (ROIs) over the brain and other tissues.
-
Calculate the tracer uptake, often expressed as the percentage of the injected dose per gram of tissue (%ID/g) or the Standardized Uptake Value (SUV).
-
Protocol 7: Ex Vivo Biodistribution
-
Procedure: At a predetermined time point after injecting [⁶⁴Cu]Cu(II)ATSM (e.g., 60 minutes), euthanize the animal.[15]
-
Tissue Collection: Collect blood and dissect the brain and other organs of interest.
-
Measurement: Weigh each tissue sample and measure its radioactivity using a gamma counter.
-
Calculation: Calculate the uptake in each tissue as %ID/g. The brain-to-blood ratio can also be calculated to assess the extent of BBB penetration relative to systemic circulation.[15]
Data Presentation: In Vivo Results
This table summarizes quantitative data from in vivo studies.
| Parameter | Animal Model | Tracer | Time Point | Result | Reference |
| Brain Uptake | Wild-Type Mice | [⁶⁴Cu]Cu(II)gtsm | 60 min | 1.58 ± 0.14 %ID/g | [15] |
| AβPP/PS1 Mice | [⁶⁴Cu]Cu(II)gtsm | 60 min | 3.0 ± 0.25 %ID/g | [15] | |
| Brain/Plasma Ratio | Mice | Cu(II)ATSM | 0-6h (oral dose) | 0.32 (based on AUC) | [3] |
| Max Brain Conc. | Mice | Cu(II)ATSM | 120 min (oral dose) | 198 ± 61 ng/g (~0.6 µM) | [3] |
Note: Data for Cu(II)gtsm, a close analogue, is included for comparison of brain uptake values achievable with this class of compounds.
Visualization
References
- 1. Cu(ATSM) Increases P-Glycoprotein Expression and Function at the Blood-Brain Barrier in C57BL6/J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypoxia imaging and theranostic potential of [64Cu][Cu(ATSM)] and ionic Cu(II) salts: a review of current evidence and discussion of the retention mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The hypoxia imaging agent CuII(atsm) is neuroprotective and improves motor and cognitive functions in multiple animal models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CuII(atsm) inhibits ferroptosis: Implications for treatment of neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Situ Brain Perfusion Technique | Springer Nature Experiments [experiments.springernature.com]
- 10. In situ brain perfusion technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Cu(ATSM) Increases P-Glycoprotein Expression and Function at the Blood-Brain Barrier in C57BL6/J Mice | Semantic Scholar [semanticscholar.org]
- 12. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 13. Development of an automated production process of [64 Cu][Cu (ATSM)] for positron emission tomography imaging and theranostic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing Cu(II)ATSM Analogues with Improved Therapeutic Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the development of novel Cu(II)ATSM analogues with the goal of enhancing their therapeutic efficacy in neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Parkinson's Disease. This document outlines the rationale for analogue development, key structural modifications, and detailed protocols for synthesis and evaluation.
Introduction and Rationale
Copper(II)-diacetyl-bis(N4-methylthiosemicarbazone), or Cu(II)ATSM, is a promising therapeutic agent that has shown significant neuroprotective effects in preclinical models of neurodegenerative diseases and is currently in clinical trials.[1] Its mechanisms of action are multifaceted and include the delivery of copper to copper-deficient enzymes like superoxide dismutase 1 (SOD1), the inhibition of ferroptosis (an iron-dependent form of cell death), and the reduction of oxidative and nitrosative stress.[1][2][3]
The development of Cu(II)ATSM analogues is driven by the potential to improve upon its therapeutic window and efficacy. Key goals for analogue development include:
-
Enhanced Blood-Brain Barrier (BBB) Penetration: Optimizing lipophilicity to increase central nervous system (CNS) bioavailability.
-
Modulated Redox Properties: Fine-tuning the Cu(II)/Cu(I) redox potential to control the release of copper within target cells and tissues.
-
Increased Target Specificity: Modifying the ligand structure to enhance interaction with specific cellular targets and reduce off-target effects.
-
Improved Pharmacokinetic Profile: Altering the metabolic stability and clearance of the compound.
Key Structural Modifications and Structure-Activity Relationships
The core structure of Cu(II)ATSM, a bis(thiosemicarbazone) ligand complexed with copper, offers several sites for chemical modification to generate analogues with potentially improved properties.
2.1. Modifications to the Diimine Backbone:
Alkyl substitutions on the diimine backbone of the bis(thiosemicarbazone) ligand have been shown to significantly influence the Cu(II)/Cu(I) redox potential. This is a critical parameter as the reduction of Cu(II) to Cu(I) is believed to be a key step in the intracellular trapping and therapeutic action of these compounds. Generally, increasing the number of alkyl groups on the backbone lowers the redox potential.
2.2. Variations in the N-terminal Substituents:
Alterations to the N-terminal substituents of the thiosemicarbazide moiety can impact the lipophilicity and biodistribution of the complex. For instance, creating dissymmetrically substituted ligands can modulate these properties.
2.3. Metal Ion Substitution:
Replacing the central copper ion with other transition metals, such as nickel (Ni), can help elucidate the mechanism of action. Studies with Ni(II)ATSM have shown that it also possesses potent anti-ferroptotic activity, suggesting that the ligand itself plays a crucial role in this neuroprotective pathway.[2]
Quantitative Data Summary
The following tables summarize key quantitative data for Cu(II)ATSM and its analogues from preclinical studies.
Table 1: In Vitro Efficacy of Cu(II)ATSM and Analogues in Neuroprotection Assays
| Compound | Assay | Cell Line | EC50 (nM) | Reference |
| Cu(II)ATSM | RSL3-induced Ferroptosis Rescue | Primary Cortical Neurons | 143 | [2] |
| RSL3-induced Ferroptosis Rescue | N27 Neuronal Cells | 131 | [2] | |
| Ni(II)ATSM | RSL3-induced Ferroptosis Rescue | N27 Neuronal Cells | 178 | [2] |
| Liproxstatin-1 (Control) | RSL3-induced Ferroptosis Rescue | Primary Cortical Neurons | 32 | [2] |
Table 2: In Vivo Efficacy of Cu(II)ATSM in Animal Models of Neurodegenerative Disease
| Animal Model | Treatment Dose (mg/kg/day) | Key Efficacy Outcomes | Reference |
| SOD1 G93A Mice (ALS) | 30 | Delayed onset of paresis by 6 days (p=0.01); Improved survival trends. | [4] |
| SOD1 G37R Mice (ALS) | Dose-dependent | Improved locomotor function and survival (up to 26% increase in survival at the highest dose). | [5][6] |
| MPTP-lesioned Mice (Parkinson's) | 15 and 30 | 43% (p<0.05) and 61% (p<0.01) increase in SNpc neurons, respectively; Improved motor function. | [7] |
| 6-OHDA-lesioned Rats (Parkinson's) | Not specified | Neuroprotective effects. | [7] |
Experimental Protocols
4.1. Synthesis of Cu(II)ATSM Analogues
This protocol is a general template for the synthesis of Cu(II)bis(thiosemicarbazone) complexes and can be adapted for various analogues by using different starting materials.
Protocol 4.1.1: Synthesis of a Bis(thiosemicarbazone) Ligand
-
Dissolve the desired thiosemicarbazide derivative (2 molar equivalents) in a suitable solvent (e.g., ethanol).
-
Add the corresponding 1,2-dicarbonyl compound (1 molar equivalent) to the solution.
-
Add a catalytic amount of acid (e.g., acetic acid).
-
Reflux the reaction mixture for 2-4 hours.
-
Cool the mixture to allow the precipitation of the bis(thiosemicarbazone) ligand.
-
Collect the precipitate by filtration, wash with cold solvent, and dry in vacuo.
-
Characterize the ligand using techniques such as NMR, IR spectroscopy, and mass spectrometry.
Protocol 4.1.2: Complexation with Copper(II)
-
Dissolve the synthesized bis(thiosemicarbazone) ligand in a suitable solvent (e.g., ethanol).
-
Add a solution of a copper(II) salt (e.g., copper(II) acetate) in the same solvent in a 1:1 molar ratio.
-
Reflux the mixture for 1-2 hours, during which a color change should be observed, indicating complex formation.
-
Cool the reaction mixture to allow the precipitation of the Cu(II) complex.
-
Collect the complex by filtration, wash with cold solvent, and dry in vacuo.
-
Characterize the final product using elemental analysis, UV-Vis spectroscopy, and, if possible, X-ray crystallography.
4.2. In Vitro Evaluation of Neuroprotective Efficacy
Protocol 4.2.1: Neuronal Cell Viability Assay for Neuroprotection
This assay assesses the ability of a compound to protect neuronal cells from a toxic insult.
-
Cell Culture: Plate primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y, N27) in 96-well plates at an appropriate density.[8]
-
Compound Treatment: Pre-treat the cells with various concentrations of the Cu(II)ATSM analogue for 1-2 hours.
-
Induction of Toxicity: Induce cell death using a relevant toxin, for example:
-
Oxidative Stress: Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
-
Ferroptosis: Erastin or RSL3.[2]
-
-
Incubation: Incubate the cells for 24-48 hours.
-
Viability Assessment: Measure cell viability using a standard method such as:
-
MTT Assay: Measures mitochondrial reductase activity.
-
LDH Release Assay: Measures membrane integrity.
-
Calcein-AM Staining: A fluorescent dye that stains live cells.[8]
-
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the EC50 value for each compound.
4.3. In Vivo Evaluation of Therapeutic Efficacy
Protocol 4.3.1: Rotarod Test for Motor Coordination in Mouse Models of Neurodegeneration
The rotarod test is a widely used behavioral assay to assess motor coordination and balance in rodent models of neurodegenerative diseases like ALS and Parkinson's.[9][10]
-
Apparatus: Use a rotarod apparatus with a rotating rod of a specified diameter.
-
Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the test.
-
Training:
-
Place the mouse on the stationary rod.
-
Start the rotation at a low speed (e.g., 4 rpm) and gradually increase the speed.
-
Train the mice for a set duration or a certain number of trials per day for 2-3 consecutive days before the actual test.
-
-
Testing:
-
Place the mouse on the accelerating rotarod (e.g., accelerating from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall for each mouse.
-
Perform 3-5 trials per mouse with a rest interval of at least 15 minutes between trials.
-
-
Data Analysis: Compare the mean latency to fall between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of action for Cu(II)ATSM analogues.
Caption: Workflow for developing and evaluating Cu(II)ATSM analogues.
References
- 1. Copper-ATSM as a Treatment for ALS: Support from Mutant SOD1 Models and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CuII(atsm) inhibits ferroptosis: Implications for treatment of neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CuATSM efficacy is independently replicated in a SOD1 mouse model of ALS while unmetallated ATSM therapy fails to reveal benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. Therapeutic effects of CuII(atsm) in the SOD1-G37R mouse model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The hypoxia imaging agent CuII(atsm) is neuroprotective and improves motor and cognitive functions in multiple animal models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rotarod-Test for Mice [protocols.io]
- 10. Rotarod assay to detect motor phenotypes in mice [protocols.io]
Application Notes & Protocols: Utilizing ⁶⁴Cu(II)ATSM for Studying Copper Trafficking in Alzheimer's Disease
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles.[1] A growing body of evidence suggests that the dysregulation of metal homeostasis, particularly copper, is a significant factor in the pathogenesis of AD.[2][3] Copper ions have been found to interact with key proteins in AD pathology, including the amyloid precursor protein (APP) and Aβ itself, potentially promoting Aβ aggregation, oxidative stress, and neurotoxicity.[1][2][4] However, the precise role of copper is complex, with some studies indicating copper deficiency in specific brain regions of AD patients, while others point to an overload.[1][2]
This ambiguity highlights the need for sophisticated tools to study copper trafficking and distribution in the brain in real-time. Copper(II)-diacetyl-bis(N4-methylthiosemicarbazone), or Cu(II)ATSM, is a lipophilic, blood-brain barrier-permeable complex that offers a unique method for investigating this process.[5][6] When labeled with the positron-emitting isotope Copper-64 (⁶⁴Cu), ⁶⁴Cu(II)ATSM can be used with Positron Emission Tomography (PET) to non-invasively image and quantify copper distribution and trafficking dynamics in the brain.[7][8]
These application notes provide a comprehensive overview and detailed protocols for using ⁶⁴Cu(II)ATSM as a tool to investigate the role of copper in Alzheimer's disease, from radiotracer synthesis to in vivo imaging in animal models.
Mechanism of Action and Rationale for Use
The utility of ⁶⁴Cu(II)ATSM as an imaging agent stems from its unique retention mechanism. The neutral, lipophilic Cu(II)ATSM complex readily crosses the blood-brain barrier and cell membranes.[5] Inside the cell, particularly in environments with a highly reductive state, the divalent copper [Cu(II)] within the complex is reduced to monovalent copper [Cu(I)].[9][10] This reduction destabilizes the complex, leading to the dissociation of the ⁶⁴Cu(I) ion, which is then trapped intracellularly.[5] This retention mechanism is sensitive to the cell's redox environment, which is often altered in neurodegenerative diseases due to mitochondrial dysfunction and oxidative stress.[9] In the context of AD, this allows for the visualization of regions with altered cellular metabolism and copper handling.
Caption: Cellular uptake and trapping of ⁶⁴Cu(II)ATSM.
Quantitative Data from Preclinical AD Models
PET imaging studies using ⁶⁴Cu-labeled bis(thiosemicarbazone) complexes in transgenic mouse models of AD have revealed significant alterations in brain copper trafficking compared to healthy controls. These findings provide a quantitative basis for the use of this technique in AD research.
Table 1: Summary of ⁶⁴Cu PET Imaging in TASTPM Mouse Model of AD
| Parameter | TASTPM Mice vs. Wild-Type Controls | Age of Mice | Reference |
| Global Brain ⁶⁴Cu Concentration (30 min post-injection) | ~1.3-fold increase | 6-8 months | [4][11] |
| Global Brain ⁶⁴Cu Concentration (24 h post-injection) | ~1.3-fold increase | 6-8 months | [4][11] |
| Brain ⁶⁴Cu Clearance Rate | ~5-fold faster | 6-8 months | [4][11] |
Data derived from studies using ⁶⁴Cu-GTSM, a close analogue of ⁶⁴Cu-ATSM that also delivers copper intracellularly via a bioreductive mechanism.[4][12]
Table 2: Brain Uptake of ⁶⁴Cu Radiotracers in AβPP/PS1 Mouse Model of AD
| Radiotracer | Brain Uptake (%ID/g) in AβPP/PS1 Mice | Brain Uptake (%ID/g) in Wild-Type Mice | Reference |
| ⁶⁴Cu(II)gtsm | 3.0 ± 0.25 | 1.58 ± 0.14 | [13] |
| ⁶⁴Cu(II)atsm | ~1.5 (no significant difference from WT) | ~1.5 | [13] |
%ID/g = percentage of injected dose per gram of tissue.
Experimental Protocols
Protocol 1: Automated Synthesis and Quality Control of [⁶⁴Cu][Cu(ATSM)]
This protocol outlines the automated synthesis of ⁶⁴Cu(II)ATSM, adapted from methods developed for clinical use, ensuring high radiochemical purity and molar activity.[14][15]
Workflow Diagram
References
- 1. Role of Copper in the Onset of Alzheimer’s Disease Compared to Other Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Role of Copper in Alzheimer’s Disease Etiopathogenesis: An Updated Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PET Imaging of Copper Trafficking in a Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Transdermal Application of Soluble CuII(atsm) Increases Brain and Spinal Cord Uptake Compared to Gavage with an Insoluble Suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cu–ATSM: A radiopharmaceutical for the PET imaging of hypoxia - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Hypoxia imaging and theranostic potential of [64Cu][Cu(ATSM)] and ionic Cu(II) salts: a review of current evidence and discussion of the retention mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cerebral Oxidative Stress in Early Alzheimer’s Disease Evaluated by 64Cu-ATSM PET/MRI: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. PET Imaging of Copper Trafficking in a Mouse Model of Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development of an automated production process of [64Cu][Cu (ATSM)] for positron emission tomography imaging and theranostic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of an automated production process of [64 Cu][Cu (ATSM)] for positron emission tomography imaging and theranostic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PET Imaging with 64Cu-ATSM in Human Subjects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for positron emission tomography (PET) imaging with Copper-64 diacetyl-bis(N4-methylthiosemicarbazone) (64Cu-ATSM) in human subjects. 64Cu-ATSM is an investigational PET radiopharmaceutical used for imaging hypoxic tissues in various cancers and other diseases.
Introduction to 64Cu-ATSM PET Imaging
Copper-64 (64Cu) is a radionuclide with a half-life of 12.7 hours, which allows for flexible imaging schedules.[1] 64Cu-ATSM is a lipophilic complex that can passively diffuse across cell membranes. In hypoxic cells, the Cu(II) in the complex is reduced to Cu(I), leading to the dissociation of the complex and trapping of the copper radionuclide intracellularly.[2][3][4] This selective retention in hypoxic tissues makes 64Cu-ATSM a promising agent for identifying and characterizing regions of low oxygenation, which are often associated with resistance to therapy and poor prognosis in cancer.[2][5]
Patient Selection and Preparation
Inclusion and Exclusion Criteria
The selection of patients for 64Cu-ATSM PET imaging should be based on the specific clinical trial protocol. General criteria observed in studies for rectal and cervical cancer include:
Table 1: General Inclusion and Exclusion Criteria for 64Cu-ATSM PET Imaging Studies
| Inclusion Criteria | Exclusion Criteria |
| Histologically confirmed malignancy (e.g., rectal or cervical cancer) | Metastatic disease (depending on the study focus) |
| Age 18 years and older | Contraindications to PET/CT imaging (e.g., pregnancy) |
| Adequate performance status (e.g., ECOG 0-1) | Known hypersensitivity to copper-containing compounds |
| Sufficient hematological and renal function | Previous pelvic radiotherapy (for pelvic imaging studies) |
Patient Preparation
Unlike 18F-FDG PET imaging, which requires significant dietary restrictions to minimize background glucose metabolism, specific dietary preparations for 64Cu-ATSM PET scans are not extensively documented in the reviewed protocols. However, general patient comfort and hydration are important.
-
Hydration: Patients should be encouraged to drink plenty of water before and after the scan to aid in the clearance of the radiotracer.[6]
-
Medications: Patients should inform the clinical team of all current medications. For general PET/CT procedures, most medications can be continued as prescribed.[6][7]
-
Physical Activity: Strenuous physical activity should be avoided for 24 hours prior to the scan to prevent non-specific muscle uptake.[6][8]
-
Clothing: Patients should wear comfortable clothing without metal zippers or buttons. Jewelry should be removed before the scan.[6][7]
Radiopharmaceutical Administration and Dosimetry
Dosage
The administered dose of 64Cu-ATSM can vary depending on the specific protocol.
Table 2: 64Cu-ATSM Dosage in Human Studies
| Indication | Dosage | Reference |
| Rectal Cancer | ~3 MBq/kg | [9] |
| Cervical Cancer | 821–952 MBq (mean 903 MBq) | [1] |
Administration
64Cu-ATSM is administered intravenously.
Dosimetry
The estimated effective dose for 64Cu-ATSM is within the range of other copper-based radiopharmaceuticals.
Table 3: Radiation Dosimetry for 64Cu-ATSM
| Parameter | Value |
| Effective Dose | 0.011 mSv/MBq |
PET/CT Imaging Protocols
Scan Timing
The time between radiotracer injection and the start of the PET scan is crucial for optimal image quality and is dependent on the clinical indication.
Table 4: Scan Timing for 64Cu-ATSM PET Imaging
| Indication | Scan Timing Post-Injection | Reference |
| Cervical Cancer | 30-40 minutes | [10] |
| Rectal Cancer | Early scan: 1 hour | [9] |
| Late scan: 23-25 hours | [9] | |
| Atherosclerosis | 30-60 minutes |
PET/CT Acquisition Parameters
Specific acquisition parameters can vary based on the scanner manufacturer and institutional protocols. The following table provides general guidance.
Table 5: General PET/CT Acquisition Parameters
| Parameter | Specification |
| CT Scan | |
| Tube Voltage | 80-140 kVp |
| Tube Current | Modulated based on patient size (e.g., using CARE Dose4D) |
| Slice Thickness | 2-5 mm |
| PET Scan | |
| Acquisition Mode | 3D |
| Scan Duration | Cervical Cancer: 30 minutes. Other indications may vary. |
| Reconstruction Algorithm | Ordered Subset Expectation Maximization (OSEM) is commonly used.[11][12] |
| Corrections | Attenuation, scatter, decay, randoms |
Image Analysis and Interpretation
Qualitative Analysis
PET images are visually assessed for areas of increased 64Cu-ATSM uptake that are higher than the surrounding background tissue, indicating potential regions of hypoxia.
Quantitative Analysis
Quantitative analysis involves measuring the tracer uptake in specific regions of interest (ROIs). The most common metric is the Standardized Uptake Value (SUV).
-
SUVmax: The maximum pixel value within an ROI, which is often drawn around the tumor.
-
Tumor-to-Muscle Ratio (T/M): The ratio of the SUVmax in the tumor to the mean SUV in a reference muscle tissue (e.g., gluteus).
Image Analysis Workflow:
-
Image Reconstruction: Reconstruct PET data using an appropriate algorithm (e.g., 2D or 3D OSEM).[11][12]
-
ROI Definition: Draw ROIs on the PET images, often guided by the co-registered CT or MRI scans, to delineate the tumor and reference tissues.
-
SUV Calculation: Calculate SUVmax for the tumor and mean SUV for the reference tissue.
-
T/M Ratio Calculation: Divide the tumor SUVmax by the reference tissue mean SUV.
Visualizations
Cellular Uptake and Retention Mechanism of 64Cu-ATSM
Caption: Cellular uptake and retention mechanism of 64Cu-ATSM in hypoxic cells.
Experimental Workflow for 64Cu-ATSM PET/CT Imaging
Caption: A generalized experimental workflow for 64Cu-ATSM PET/CT imaging in human subjects.
References
- 1. Copper-64 Radiopharmaceuticals for PET Imaging of Cancer: Advances in Preclinical and Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Focus on the Controversial Aspects of 64Cu-ATSM in Tumoral Hypoxia Mapping by PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 64Cu-ATSM Predicts Efficacy of Carbon Ion Radiotherapy Associated with Cellular Antioxidant Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypoxia imaging and theranostic potential of [64Cu][Cu(ATSM)] and ionic Cu(II) salts: a review of current evidence and discussion of the retention mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. flcancer.com [flcancer.com]
- 7. Preparing for Your PET/CT Scan | Dana-Farber Cancer Institute [dana-farber.org]
- 8. How to Prepare for Your PET/CT Scan - General Directions | Brown University Health [brownhealth.org]
- 9. 64Cu-ATSM PET/CT in Rectum Cancer (TEP 64Cu-ATSM-Rectum) | MedPath [trial.medpath.com]
- 10. Phase II Trial of 64Cu-ATSM PET/CT in Cervical Cancer | MedPath [trial.medpath.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: In Vivo Studies with Cu(II)ATSM
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cu(II)ATSM in vivo.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for Cu(II)ATSM's retention in tissues?
A1: The retention of Cu(II)ATSM is thought to be initiated by the reduction of the stable, lipophilic Cu(II) complex to the less stable Cu(I) form within cells. This reduction is more likely to occur in hypoxic environments with an excess of reducing agents like NADH and NADPH.[1] The unstable Cu(I)ATSM complex can then dissociate, releasing the copper ion, which is subsequently trapped intracellularly by binding to copper chaperones and other proteins.[1][2] However, this mechanism is still a subject of research, with some evidence suggesting that the inherent biology of copper uptake in hypoxic cells may also play a significant role.[3][4]
Q2: How stable is the Cu(II)ATSM complex in a biological system?
A2: Cu(II)ATSM is a highly stable complex.[2][5] In vitro studies have shown that it remains largely intact in the presence of high-affinity Cu(II)-binding molecules.[5] However, its stability in vivo is more complex. The complex can be reduced by physiological reductants such as ascorbate, L-cysteine, and glutathione, although this often requires high concentrations of these reducing agents.[2] There is also evidence of some dissociation of the complex in blood serum in vivo.[6]
Q3: My in vivo experiment with orally administered Cu(II)ATSM showed low bioavailability. What could be the reason?
A3: Low bioavailability following oral administration is a common challenge with Cu(II)ATSM. This is primarily due to its poor solubility in aqueous solutions.[2] The compound is often administered as a suspension, which can lead to inefficient absorption from the gastrointestinal tract.[1] For improved bioavailability and higher tissue concentrations, particularly in the central nervous system, transdermal administration of Cu(II)ATSM dissolved in dimethyl sulfoxide (DMSO) has been shown to be more effective than oral gavage of a suspension.[7][8]
Q4: I am observing unexpected toxicity in my animal model. What are the potential causes?
A4: While Cu(II)ATSM has been shown to be safe in several preclinical and clinical studies, unexpected toxicity can occur.[6] Potential causes include:
-
Off-target effects: The released copper ion could disrupt normal cellular copper homeostasis if not properly sequestered.
-
Vehicle toxicity: The vehicle used for administration, such as DMSO for transdermal application, can have its own toxic effects, especially at high concentrations or with repeated administration.
-
Impurities: The synthesis of Cu(II)ATSM can sometimes result in impurities that may have toxic properties.[2] It is crucial to ensure the purity of the compound before in vivo use.
Q5: Can I use Cu(II)ATSM to treat animal models of diseases other than amyotrophic lateral sclerosis (ALS)?
A5: Yes, while much of the research has focused on ALS, Cu(II)ATSM has shown therapeutic potential in other disease models.[9] It has been investigated in models of Parkinson's disease, cerebral ischemia, and has anti-inflammatory properties.[9][10][11] Its ability to inhibit ferroptosis, a form of iron-dependent cell death, suggests its potential in a broader range of neurodegenerative diseases.[12]
Troubleshooting Guides
Issue 1: Inconsistent or Low Efficacy in In Vivo Experiments
| Possible Cause | Troubleshooting Step |
| Poor Bioavailability | Switch from oral gavage of a suspension to transdermal application of a DMSO-based solution to improve absorption.[7][8] |
| Insufficient Dose | The therapeutic effects of Cu(II)ATSM can be dose-dependent. Consider performing a dose-escalation study to determine the optimal dose for your model. |
| Timing of Administration | For therapeutic interventions, the timing of administration relative to disease onset or progression can be critical. Starting treatment after the onset of symptoms may be less effective.[9] |
| Instability of Formulation | Prepare Cu(II)ATSM formulations fresh daily to avoid degradation.[1] |
Issue 2: Difficulty in Preparing a Stable Formulation for In Vivo Administration
| Possible Cause | Troubleshooting Step |
| Poor Aqueous Solubility | For oral administration, prepare a fine suspension in a standard suspension vehicle (SSV) containing NaCl, Na-carboxymethylcellulose, benzyl alcohol, and Tween-80.[1] For transdermal administration, dissolve Cu(II)ATSM in dry, pharmaceutical-grade DMSO. Note that the presence of water can hinder dissolution in DMSO.[2] |
| Precipitation of the Compound | Ensure thorough mixing and sonication when preparing suspensions to achieve a uniform particle size. For DMSO solutions, ensure the DMSO is anhydrous.[2] |
Quantitative Data
Table 1: Pharmacokinetic Parameters of Cu-ATSM and ATSM in Mouse Plasma after Intravenous Administration [3]
| Compound | Cmax (ng/mL) | T1/2 (minutes) |
| Cu-ATSM | 130 ± 30 | 21.5 |
| ATSM | 1100 ± 100 | 22.4 |
Data are presented as mean ± SD.
Table 2: Biodistribution of 64Cu-ATSM in BALB/c Nude Mice (%ID/g) [4]
| Organ | 30 min | 1 hr | 4 hr | 24 hr |
| Liver | 10.2 ± 1.5 | 9.8 ± 1.1 | 7.5 ± 0.9 | 2.1 ± 0.3 |
| Kidneys | 3.5 ± 0.4 | 3.1 ± 0.3 | 2.0 ± 0.2 | 0.5 ± 0.1 |
| Small Intestine | 2.1 ± 0.3 | 2.5 ± 0.4 | 3.1 ± 0.5 | 0.8 ± 0.2 |
| Large Intestine | 0.8 ± 0.2 | 1.2 ± 0.3 | 4.5 ± 0.7 | 1.5 ± 0.4 |
| Blood | 1.5 ± 0.2 | 1.1 ± 0.1 | 0.5 ± 0.1 | 0.1 ± 0.0 |
%ID/g = percentage of injected dose per gram of tissue. Data are presented as mean ± SD.
Table 3: In Vitro Efficacy of Cu(II)ATSM in Inhibiting Ferroptosis [12]
| Inducer of Ferroptosis | Cell Line | EC50 of Cu(II)ATSM (nM) |
| RSL3 | N27 | 134 |
| Erastin | N27 | 169 |
| Iron(II) | N27 | 171 |
EC50 is the half-maximal effective concentration.
Experimental Protocols
Protocol 1: Oral Gavage Administration of Cu(II)ATSM Suspension in Mice[1][13][14][15]
-
Preparation of Suspension:
-
Synthesize Cu(II)ATSM as previously described.[2]
-
Prepare a standard suspension vehicle (SSV) consisting of 0.9% (w/v) NaCl, 0.5% (w/v) Na-carboxymethylcellulose (medium viscosity), 0.5% (v/v) benzyl alcohol, and 0.4% (v/v) Tween-80 in sterile water.
-
Prepare the Cu(II)ATSM suspension daily by adding the desired amount of the compound to the SSV to achieve the target concentration (e.g., 30 mg/kg body weight).
-
Vortex or sonicate the suspension to ensure it is well-mixed before each administration.
-
-
Administration:
-
Weigh the mouse to determine the correct volume of suspension to administer. The maximum recommended volume for oral gavage in mice is 10 mL/kg.
-
Use an appropriately sized gavage needle (e.g., 18-20 gauge for adult mice) with a ball tip to prevent injury.
-
Gently restrain the mouse and insert the gavage needle into the esophagus.
-
Slowly administer the suspension.
-
Monitor the animal for any signs of distress after administration.
-
Protocol 2: Transdermal Administration of Cu(II)ATSM in DMSO in Mice[2]
-
Preparation of Solution:
-
Dissolve Cu(II)ATSM in dry, pharmaceutical-grade dimethyl sulfoxide (DMSO) to the desired concentration (e.g., 15 µg/µL). Sonication may be required to fully dissolve the compound.
-
Prepare the solution fresh before use.
-
-
Administration:
-
Weigh the mice to calculate the required dose (e.g., 100 mg/kg).
-
Using a pipette, apply the Cu(II)ATSM solution directly to the skin on the back of the mouse's neck.
-
For larger doses, apply the solution in multiple streaks along the back to maximize the surface area for absorption. Shaving the application site is not necessary.
-
Administer an equivalent volume of DMSO to control animals.
-
Protocol 3: In Vitro Stability Assessment of Radiolabeled Cu(II)ATSM in Blood[16]
-
Incubation:
-
Incubate 64Cu-ATSM in whole blood or serum at 37°C for various time points (e.g., 5, 30, 60, 120 minutes).
-
-
Octanol-Extraction Method (to determine intact complex):
-
To a sample of the incubated blood, add an equal volume of octanol.
-
Vortex vigorously and then centrifuge to separate the layers.
-
Measure the radioactivity in the octanol layer (containing the lipophilic, intact 64Cu-ATSM) and the aqueous/cellular layer.
-
Calculate the percentage of octanol-extractable radioactivity.
-
-
Ethanol Precipitation Method (to determine protein-bound copper):
-
To a sample of the incubated serum, add cold ethanol to precipitate the proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Measure the radioactivity in the protein pellet and the supernatant.
-
Calculate the percentage of radioactivity bound to serum proteins.
-
Visualizations
Caption: Proposed mechanism of Cu(II)ATSM retention in hypoxic cells.
Caption: Workflow for comparing oral and transdermal administration of Cu(II)ATSM.
Caption: Troubleshooting flowchart for unexpected in vivo results with Cu(II)ATSM.
References
- 1. Oral Treatment with CuII(atsm) Increases Mutant SOD1 In Vivo but Protects Motor Neurons and Improves the Phenotype of a Transgenic Mouse Model of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper delivery to the CNS by CuATSM effectively treats motor neuron disease in SODG93A mice co-expressing the Copper-Chaperone-for-SOD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Pharmacokinetic and Safety Studies of Copper-Diacetyl-Bis(N4-Methylthiosemicarbazone) (Cu-ATSM): Translational Studies for Internal Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The hypoxia imaging agent CuII(atsm) is neuroprotective and improves motor and cognitive functions in multiple animal models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hypoxia imaging and theranostic potential of [64Cu][Cu(ATSM)] and ionic Cu(II) salts: a review of current evidence and discussion of the retention mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transdermal Application of Soluble CuII(atsm) Increases Brain and Spinal Cord Uptake Compared to Gavage with an Insoluble Suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Copper-ATSM as a Treatment for ALS: Support from Mutant SOD1 Models and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CuII(atsm) Attenuates Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. CuII(atsm) inhibits ferroptosis: Implications for treatment of neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting poor 64Cu radiolabeling efficiency of ATSM
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor radiolabeling efficiency of ATSM with 64Cu.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the 64Cu-ATSM radiolabeling process in a question-and-answer format.
Q1: My radiochemical yield of [64Cu]Cu-ATSM is consistently low. What are the most likely causes?
A1: Low radiochemical yield is a common issue that can often be attributed to one or more of the following factors:
-
Presence of Metal Ion Impurities: Trace metal ions in your 64CuCl2 solution can compete with 64Cu for chelation by the ATSM ligand.
-
Suboptimal pH of the Reaction Mixture: The pH of the reaction buffer is critical for efficient complexation.
-
Poor Quality or Degradation of the ATSM Ligand: The integrity of the ATSM ligand is essential for successful labeling.
-
Incorrect Reagent Concentrations: The molar ratio of ATSM to copper is a key parameter.
-
Suboptimal Reaction Conditions: While the reaction is generally robust, extreme deviations in temperature or time can affect the outcome.
The following sections will delve into troubleshooting each of these potential causes.
Q2: How do I know if trace metal impurities are affecting my labeling efficiency?
A2: Trace metal impurities, particularly non-radioactive copper (Cu2+) and nickel (Ni2+), are a significant cause of poor labeling efficiency as they compete directly with 64Cu for the ATSM ligand.[1] Iron (Fe2+) and Zinc (Zn2+) can also be present but tend to have a lesser effect on the labeling yield.[1]
Troubleshooting Steps:
-
Analyze your 64CuCl2 solution: If possible, use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify the concentration of trace metal impurities in your starting 64CuCl2 solution.
-
Purify the 64CuCl2: Employ an ion-exchange chromatography step to purify the 64Cu from competing metal ions prior to the labeling reaction. Automated synthesis modules often incorporate a purification step that can significantly reduce levels of contaminating metals like iron and lead.
-
Review the source of 64Cu: The production method of 64Cu, particularly the target material (e.g., enriched 64Ni) and subsequent purification process, will influence the level of metal impurities.[2]
Q3: What is the optimal pH for the radiolabeling reaction, and how do I troubleshoot pH-related issues?
A3: The optimal pH for 64Cu-ATSM labeling is typically in the slightly acidic to neutral range, generally between pH 5 and 7. A common buffering agent used is sodium acetate.
Troubleshooting Steps:
-
Verify the pH of your reaction buffer: Use a calibrated pH meter to confirm that your buffer is within the optimal range. One recommended condition is a 0.5 M sodium acetate buffer at pH 5.89.
-
Ensure adequate buffering capacity: The addition of the acidic 64CuCl2 solution should not significantly alter the pH of the final reaction mixture.
-
Adjust the final pH: After adding all components, you can check and adjust the final pH of the reaction mixture to be within the 5-7 range.
Q4: How can I assess the quality and stability of my ATSM ligand?
A4: The purity and stability of the ATSM ligand are crucial for efficient radiolabeling.
Troubleshooting Steps:
-
Purity of the Ligand: The ATSM ligand can be prepared to a high purity (>99%) through crystallization in ethanol.[3] If you are synthesizing the ligand in-house, ensure proper purification and characterization (e.g., via NMR, MS, or melting point).
-
Proper Storage: Store the ATSM ligand under appropriate conditions (cool, dry, and protected from light) to prevent degradation.
-
Stability of the Radiolabeled Product: Once formed, [64Cu]Cu-ATSM is highly stable. It has been shown to remain over 99% pure for at least 12 hours in human serum at 37°C.[3] If you suspect instability of the final product, it is more likely due to issues in the initial labeling reaction rather than degradation of the complex.
Q5: I'm seeing unexpected peaks in my radio-TLC or radio-HPLC analysis. What do they mean?
A5: Your radio-TLC or radio-HPLC chromatogram is the primary indicator of labeling efficiency and purity.
Troubleshooting Radio-TLC:
-
Stationary Phase: Silica gel plates are commonly used.
-
Mobile Phase: Ethyl acetate is a typical mobile phase.
-
Expected Results: Free [64Cu]Cu2+ will remain at the origin (Rf = 0), while the [64Cu]Cu-ATSM complex is more lipophilic and will move with the solvent front (Rf closer to 1).
-
Unexpected Peaks: Streaking or spots between the origin and the solvent front may indicate the presence of radiochemical impurities or degradation products.
Troubleshooting Radio-HPLC:
-
Column: A reverse-phase column (e.g., C18) is standard.
-
Mobile Phase: A common mobile phase is a 1:1 mixture of water and acetonitrile.[3]
-
Expected Results:
-
Unexpected Peaks: Peaks other than the two mentioned above may represent radiochemical impurities. The presence of a large peak corresponding to free 64Cu indicates a failed or inefficient labeling reaction.
Data Summary
The following tables summarize key quantitative data related to the 64Cu-ATSM radiolabeling process.
Table 1: Impact of Metal Ion Impurities on [64Cu]Cu-ATSM Radiolabeling Yield
| Metal Ion | Molar Ratio (Metal Ion / ATSM) causing <90% Yield |
| Cu2+ | 1.2 |
| Ni2+ | 288 |
| Zn2+ | > 10,000 |
| Fe2+ | > 10,000 |
Data adapted from a study on the effects of trace metal impurities.[1]
Table 2: Typical 64Cu-ATSM Radiolabeling and Quality Control Parameters
| Parameter | Typical Value / Condition |
| Radiochemical Purity | >99%[1][3] |
| Specific Activity | ~300 Ci/mmol[3] |
| Reaction Time | 10 minutes[1] |
| Reaction Temperature | Room Temperature to 42°C |
| pH | 5 - 7 |
| Radio-TLC Mobile Phase | Ethyl Acetate |
| Radio-HPLC Mobile Phase | Water:Acetonitrile (1:1)[3] |
| [64Cu]Cu-ATSM Stability | Stable for at least 12 hours in aqueous solution and human serum[3] |
Experimental Protocols
1. Preparation of ATSM Ligand
This protocol provides a general method for the synthesis of the diacetyl-bis(N4-methylthiosemicarbazone) (ATSM) ligand.
-
Dissolve 4-methyl-3-thiosemicarbazide in ethanol with heating and stirring.
-
Add an ethanolic solution of diacetyl (2,3-butanedione) dropwise to the solution.
-
Add a few drops of glacial acetic acid to the reaction mixture.
-
Reflux the mixture at 60-70°C for approximately 4 hours, during which a precipitate will form.
-
Allow the mixture to cool, and then store at 4°C overnight to ensure complete precipitation.
-
Collect the white precipitate by filtration and wash with cold ethanol.
-
Recrystallize the product from ethanol to achieve high purity.
2. 64Cu Radiolabeling of ATSM
This protocol describes a typical procedure for the radiolabeling of ATSM with 64Cu.
-
Prepare a solution of 64CuCl2 in a suitable buffer, typically 0.5 M sodium acetate at pH 5.5 - 6.0.
-
Add the ATSM ligand, typically dissolved in a small amount of ethanol or DMSO. The molar ratio of ATSM to 64Cu should be optimized, but an excess of the ligand is often used.
-
Allow the reaction to proceed at room temperature for approximately 10 minutes. Gentle mixing is recommended.
-
After the reaction is complete, the final product can be purified using a solid-phase extraction (SPE) cartridge (e.g., a C18 Sep-Pak) to remove any unreacted 64Cu and other hydrophilic impurities.
-
The purified [64Cu]Cu-ATSM is eluted from the cartridge with ethanol and then formulated in a suitable vehicle (e.g., saline) for injection.
3. Quality Control by Radio-TLC
This protocol outlines the quality control of [64Cu]Cu-ATSM using radio-thin layer chromatography.
-
Spot a small amount (e.g., 1 µL) of the final [64Cu]Cu-ATSM solution onto a silica gel TLC plate.
-
Develop the plate in a chromatography tank containing ethyl acetate as the mobile phase.
-
Allow the solvent front to travel near the top of the plate, then remove and dry the plate.
-
Analyze the distribution of radioactivity on the plate using a radio-TLC scanner.
-
Calculate the radiochemical purity by integrating the peaks corresponding to free 64Cu (at the origin) and the [64Cu]Cu-ATSM complex (near the solvent front).
Visualizations
The following diagrams illustrate key concepts in the 64Cu-ATSM radiolabeling process.
Caption: Chelation of 64Cu by the ATSM ligand to form the [64Cu]Cu-ATSM complex.
Caption: A troubleshooting workflow for addressing poor 64Cu-ATSM radiolabeling efficiency.
References
overcoming low cell permeability of Cu(II)ATSM derivatives
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental resources for researchers working with Cu(II)ATSM and its derivatives, with a focus on overcoming challenges related to cellular permeability and intracellular accumulation.
Frequently Asked Questions (FAQs)
Q1: Why do my Cu(II)ATSM derivatives exhibit low cellular accumulation, even though the parent compound, Cu(II)ATSM, is reported to have high cell permeability?
This is a common point of confusion. While Cu(II)ATSM itself is a neutral, lipophilic molecule with high passive cell membrane permeability[1][2][3], several factors can lead to a net result of low intracellular concentration, especially for its derivatives:
-
Efflux Pump Activity: The most significant factor is often the activity of ATP-dependent efflux pumps, such as P-glycoprotein (P-gp/MDR1).[4][5] These membrane proteins actively transport a wide range of xenobiotics out of the cell, reducing their intracellular accumulation. Some Cu(II)ATSM derivatives may be strong substrates for these pumps.[6]
-
Altered Physicochemical Properties: Modifications to the parent ATSM ligand can alter key properties. A decrease in lipophilicity or the introduction of a charge can drastically reduce passive diffusion across the lipid bilayer.[7]
-
Cellular Trapping Inefficiency: The retention of copper delivered by ATSM is dependent on the intracellular reduction of Cu(II) to Cu(I) within the reductive environment of hypoxic cells.[2][8] If a derivative's redox potential is too low, it may not be easily reduced and is subsequently washed out of the cell, even after initial entry.[3]
-
Compound Stability: The derivative may be unstable in the culture medium, degrading before it has a chance to enter the cells.
-
Cell-Line Specific Differences: Different cell lines express varying levels of influx transporters (e.g., Ctr1) and efflux pumps (P-gp), and possess different metabolic and redox states, all of which can affect the net uptake of a compound.[9][10]
Q2: What is the accepted cellular uptake and trapping mechanism for Cu(II)ATSM?
The mechanism is a multi-step process primarily dependent on the cell's redox state, which is why it is selective for hypoxic tissues.[8]
-
Passive Diffusion: Due to its lipophilicity and neutral charge, Cu(II)ATSM readily diffuses across the cell membrane.[1]
-
Intracellular Redox Chemistry:
-
In Normoxic (Normal Oxygen) Cells: The intracellular environment is not sufficiently reducing to alter the Cu(II)ATSM complex. The compound, therefore, diffuses back out of the cell.
-
In Hypoxic (Low Oxygen) Cells: The intracellular environment becomes highly reductive. This "over-reduced" state, characterized by an increase in reductants like NADH, facilitates the reduction of the complex's central copper atom from Cu(II) to Cu(I).[2][8][11]
-
-
Dissociation and Trapping: The Cu(I) ion is less stable within the ATSM ligand structure. This leads to the dissociation of the complex. The released Cu(I) is then trapped intracellularly by binding to other cellular components, like copper chaperone proteins, while the ligand diffuses out.[8]
Q3: How does modifying lipophilicity affect the cellular uptake of my derivatives?
Lipophilicity is a critical factor influencing membrane permeability.[7]
-
Increasing Lipophilicity: Generally, increasing the lipophilicity of a metal complex by modifying its ligands can enhance passive diffusion across the cell membrane. This has been a successful strategy for promoting the uptake of various metal complexes.[7]
-
The Drawback: Highly lipophilic compounds often suffer from poor aqueous solubility. This necessitates the use of organic solvents like DMSO for dissolution, which can independently increase membrane permeability and complicate the interpretation of results.[7] Furthermore, excessive lipophilicity can sometimes lead to increased non-specific binding and higher cytotoxicity.
Q4: What is P-glycoprotein (P-gp) and how can I determine if it's responsible for the low accumulation of my compound?
P-glycoprotein (P-gp, also known as MDR1 or ABCB1) is a well-characterized efflux transporter that pumps a vast array of structurally diverse compounds out of cells.[5][12] Its overexpression is a major mechanism of multidrug resistance in cancer.[12]
To determine if your compound is a P-gp substrate, you can perform a cell permeability assay in the presence and absence of a known P-gp inhibitor, such as Verapamil or Valspodar.[13]
-
If the intracellular accumulation of your compound significantly increases in the presence of the inhibitor, it strongly suggests that your compound is being actively removed from the cell by P-gp.
-
If there is no change in accumulation, P-gp is likely not the primary reason for the low uptake.
Troubleshooting Guide
Q: I'm observing very low intracellular concentrations of my new radiolabeled Cu(II)ATSM derivative. What steps should I take to diagnose the problem?
Low intracellular concentration is a multifaceted problem. Use the following workflow to systematically identify the potential cause.
Q: My results are highly variable between different cancer cell lines. What could be the cause?
This is often due to the inherent biological differences between cell lines.[9] Key factors to investigate are:
-
Expression of Efflux Pumps: Check the relative expression levels of P-glycoprotein (MDR1/ABCB1) in your cell lines via Western Blot or qPCR. Cell lines with high P-gp expression will likely show lower accumulation.[6]
-
Expression of Copper Transporters: While Cu(II)ATSM uptake is primarily passive, the overall copper metabolism of the cell, including the expression of the primary copper influx transporter Ctr1, can influence the fate of the delivered copper.[10]
-
Redox State: The baseline metabolic and redox state can differ significantly. Some cancer cells may have a more or less reductive environment, affecting the efficiency of Cu(II) reduction and trapping.
Quantitative Data Summary
The effectiveness and uptake of copper complexes can be highly cell-type dependent. The following table summarizes the IC50 values of Cu(II)ATSM in various cell lines under both normal and low-oxygen conditions, demonstrating this variability.
Table 1: IC50 Values of Cu(II)ATSM in Different Cell Lines
| Cell Line | Condition | IC50 (µM) | Source |
|---|---|---|---|
| DA-3 (Mouse Breast Cancer) | Normoxic | > 1000 | [9] |
| Hypoxic | 120 ± 21 | [9] | |
| HEK-293 (Human Embryonic Kidney) | Normoxic | 180 ± 29 | [9] |
| Hypoxic | 100 ± 19 | [9] | |
| MCF-7 (Human Breast Cancer) | Normoxic | 45 ± 8 | [9] |
| Hypoxic | 20 ± 5 | [9] | |
| Hela (Human Cervical Cancer) | Normoxic | 150 ± 25 | [9] |
| | Hypoxic | 100 ± 15 |[9] |
Data adapted from Ashkenazi, A., et al. (2021).[9]
Experimental Protocols
Protocol 1: Synthesis of Cu(II)ATSM Complex
This protocol is adapted from previously published methods.[14][15]
Materials:
-
4-Methyl-3-thiosemicarbazide
-
Diacetyl (2,3-butanedione)
-
Ethanol
-
Glacial Acetic Acid
-
Copper (II) Acetate
-
Reflux apparatus
Procedure:
-
Ligand Synthesis (ATSM): a. Dissolve 4-Methyl-3-thiosemicarbazide (11.4 mmol) in 50 mL of ethanol with heating and stirring. b. Add an ethanolic solution of diacetyl (5.7 mmol) dropwise. c. Add 5-6 drops of glacial acetic acid. d. Reflux the mixture at 60–70 °C for 4 hours. A white precipitate should form. e. Cool the flask and store at 4 °C overnight to ensure complete precipitation. f. Collect the white ATSM ligand precipitate by filtration and wash with cold ethanol.
-
Complexation (Cu(II)ATSM): a. Dissolve the synthesized ATSM ligand (0.38 mmol) in ethanol. b. In a separate flask, dissolve copper (II) acetate (0.38 mmol) in ethanol. c. Add the copper acetate solution dropwise to the ligand solution. The solution color should change to a brownish-red. d. Reflux the reaction mixture at 60–70 °C for 3-4 hours. e. Allow the mixture to stir overnight at room temperature to complete the reaction. f. The resulting Cu(II)ATSM complex can be purified by recrystallization.
Protocol 2: Cellular Uptake Assay with Radiolabeled ⁶⁴Cu
This protocol provides a general framework for measuring the uptake of a ⁶⁴Cu-labeled derivative.
Materials:
-
⁶⁴Cu-labeled Cu(II)ATSM derivative
-
Target cell lines (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Cell scraper
-
Gamma counter
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80-90% confluency on the day of the experiment. Incubate overnight.
-
Compound Preparation: Prepare working solutions of your ⁶⁴Cu-labeled derivative in serum-free medium at the desired final concentration.
-
Uptake Incubation: a. Aspirate the culture medium from the wells and wash the cells once with warm PBS. b. Add the medium containing the ⁶⁴Cu-labeled compound to the wells. c. Incubate for the desired time points (e.g., 15 min, 1h, 3h) at 37 °C. For hypoxic conditions, pre-incubate cells in a hypoxic chamber (O₂ < 0.1%) for at least 2.5 hours before and during the compound incubation.[9]
-
Washing: a. At the end of the incubation period, quickly aspirate the radioactive medium. b. Wash the cells three times with ice-cold PBS to stop uptake and remove extracellular compound.
-
Cell Lysis and Counting: a. Lyse the cells in the well using a suitable lysis buffer (e.g., 0.1 M NaOH). b. Transfer the lysate to counting tubes. c. Measure the radioactivity in a gamma counter.
-
Data Analysis: a. Determine the protein concentration of a parallel sample using a BCA or Bradford assay. b. Express the uptake as a percentage of the total added activity or normalize to the protein content (e.g., CPM/µg protein).
Protocol 3: Cell Viability (MTT) Assay
This protocol measures the cytotoxicity of a compound.[9]
Materials:
-
Cu(II)ATSM derivative
-
Target cell lines
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed 10,000 cells per well in a 96-well plate and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of your compound in serum-free medium. Replace the old medium with the treatment medium. Include a vehicle control (e.g., <1% DMSO).
-
Incubation: Incubate the cells with the compound for the desired duration (e.g., 24 hours).
-
MTT Addition: a. Remove the treatment medium. b. Add 20 µL of 5 mg/mL MTT solution to each well. c. Incubate for 4 hours at 37 °C until purple formazan crystals are visible.
-
Solubilization: a. Aspirate the MTT solution carefully. b. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at ~570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value.
References
- 1. Evaluation of Hypoxia with Cu-ATSM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 6. Cu(ATSM) Increases P-Glycoprotein Expression and Function at the Blood-Brain Barrier in C57BL6/J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies to promote permeation and vectorization, and reduce cytotoxicity of metal complex luminophores for bioimaging and intracellular sensing - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00049G [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Cellular Uptake of the ATSM−Cu(II) Complex under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Some thoughts on the mechanism of cellular trapping of Cu(II)-ATSM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The role of the MDR1 (P-glycoprotein) gene in multidrug resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bioivt.com [bioivt.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Does the ATSM-Cu(II) Biomarker Integrate into the Human Cellular Copper Cycle? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cu(II)ATSM Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Cu(II)ATSM (Copper(II)-diacetyl-bis(N4-methylthiosemicarbazone)). Our goal is to help you optimize your synthesis for both high yield and high purity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of the ATSM ligand (H₂ATSM) and the final Cu(II)ATSM complex.
Issue 1: Low Yield of ATSM Ligand (H₂ATSM)
Question: I am getting a very low yield of the white/pale yellow precipitate for my H₂ATSM ligand. What are the common causes and how can I improve it?
Answer:
A low yield of the H₂ATSM ligand is a common issue that can often be resolved by carefully controlling the reaction conditions. Here are the primary factors to consider:
-
Incomplete Reaction: The condensation reaction between 4-methyl-3-thiosemicarbazide and diacetyl (2,3-butanedione) requires sufficient time and temperature to go to completion.
-
Solution: Ensure the reaction mixture is refluxed at 60–70 °C for at least 4 hours. Adding a few drops of glacial acetic acid acts as a catalyst and can improve the reaction rate.
-
-
Precipitation Issues: The ligand may not fully precipitate out of the ethanol solution if not given enough time at a low temperature.
-
Solution: After refluxing, allow the flask to cool to room temperature, and then store it at 4 °C overnight to ensure maximum precipitation.
-
-
Reagent Quality: The purity of your starting materials, particularly the 4-methyl-3-thiosemicarbazide and diacetyl, is critical. Impurities can lead to side reactions and reduce the yield of the desired product.
-
Solution: Use high-purity reagents. If you suspect contamination, consider purifying the starting materials before use.
-
Issue 2: The Final Cu(II)ATSM Product is Not the Correct Color
Question: My final Cu(II)ATSM product is not the expected brown-red color. What does an off-color indicate and how can I fix it?
Answer:
The color of the Cu(II)ATSM complex is a key indicator of its successful formation and purity. The reaction should result in a color change from a turbid white or pale yellow to a distinct brown-red.
-
Green or Blue Tinge: This often indicates the presence of unreacted Cu(II) salts (like copper acetate) or the formation of other copper complexes. This can happen if there is an excess of the copper salt or if the ATSM ligand is impure.
-
Solution: Ensure you are using a 1:1 molar ratio of the ATSM ligand to the copper acetate. Purify the ATSM ligand before the complexation step to remove any unreacted starting materials.
-
-
Pale or Dull Color: A pale product may suggest an incomplete reaction.
-
Solution: Confirm that the complexation reaction was refluxed at 60-70°C for at least 3-4 hours. Extending the reflux time or allowing the reaction to stir overnight at room temperature after the initial reflux can help drive the reaction to completion.
-
Issue 3: Low Purity of the Final Cu(II)ATSM Product
Question: My final product shows impurities in my analysis (HPLC, TLC, or NMR). What are the likely sources of these impurities and what are the best purification strategies?
Answer:
Purity is critical, especially for downstream applications. Impurities can arise from both the ligand synthesis and the complexation step.
-
Sources of Impurities:
-
Unreacted Ligand: If the complexation reaction is incomplete, you will have leftover H₂ATSM in your final product.
-
Metal Impurities: If you are performing radiolabeling, trace metal contaminants in your copper source (like Ni²⁺, Zn²⁺, or Fe²⁺) can compete with copper for the ATSM ligand. Non-radioactive copper (Cu²⁺) is a particularly problematic impurity as it directly competes with the radioactive copper, lowering the specific activity.
-
Side Products: Impurities in the initial reagents can lead to the formation of side products.
-
-
Purification Strategies:
-
Washing: After filtration, thoroughly wash the Cu(II)ATSM precipitate with ethanol and diethyl ether to remove soluble impurities.
-
Recrystallization: For non-radiolabeled ("cold") Cu(II)ATSM, recrystallization is an effective purification method. Ethanol is a suitable solvent for this purpose. The principle is to dissolve the compound in a minimum amount of hot solvent and then allow it to cool slowly, which causes the pure compound to crystallize out, leaving impurities in the solution.
-
Solid-Phase Extraction (SPE): For radiolabeled [⁶⁴Cu]Cu-ATSM, purification is commonly achieved using a C18 Sep-Pak cartridge. The product is retained on the column while more polar impurities are washed away. The final product is then eluted with ethanol.
-
Frequently Asked Questions (FAQs)
Question: What is the optimal pH for Cu(II)ATSM synthesis?
Answer: The synthesis is typically carried out in ethanol with a catalytic amount of acetic acid for the ligand formation, creating a mildly acidic environment. For the complexation step, using copper(II) acetate in ethanol is standard and does not typically require further pH adjustment. For radiolabeling with [⁶⁴Cu]CuCl₂, the solution is often buffered with sodium acetate to a pH of around 5-6 to facilitate the reaction.
Question: How can I confirm the identity and purity of my synthesized H₂ATSM ligand and Cu(II)ATSM complex?
Answer: A combination of analytical techniques should be used:
-
H₂ATSM Ligand:
-
¹H NMR: The proton NMR spectrum in DMSO-d₆ should show characteristic peaks for the NH, NHCH₃, and CH₃ groups.
-
Mass Spectrometry (MS): ESI-MS should show a peak corresponding to the molecular weight of the ligand (m/z ≈ 260.4 for [M+H]⁺).
-
-
Cu(II)ATSM Complex:
-
Mass Spectrometry (MS): ESI-MS should confirm the mass of the complex (m/z ≈ 322).
-
UV-Vis Spectroscopy: In DMSO, the complex exhibits characteristic absorption peaks around 310, 355, 476, and 525 nm.
-
HPLC: High-Performance Liquid Chromatography is the standard method to determine the purity of both the cold compound and the radiochemical purity of the radiolabeled version.
-
Question: How stable is the Cu(II)ATSM complex and how should it be stored?
Answer: Cu(II)ATSM is a highly stable complex due to the strong affinity of the ATSM ligand for copper(II). It is generally stable under aerobic conditions. For long-term storage, it is best to store the solid compound in a cool, dark, and dry place. Solutions of Cu(II)ATSM are typically prepared fresh in DMSO for experiments. The radiolabeled complex, [⁶⁴Cu]Cu-ATSM, can undergo radiolysis over time, so it is important to use it within a reasonable timeframe after synthesis. However, it has been shown to maintain high radiochemical purity for over 20 hours.
Question: What impact do trace metal impurities have on the synthesis of [⁶⁴Cu]Cu-ATSM?
Answer: Trace metal impurities can significantly impact the radiochemical yield and specific activity. Non-radioactive Cu²⁺ and Ni²⁺ are the most problematic as they effectively compete with ⁶⁴Cu²⁺ for the ATSM ligand. Zn²⁺ and Fe²⁺ have a much smaller effect on the labeling yield. It is crucial to use a highly purified ⁶⁴Cu source to minimize these competing metals.
Data Presentation
Table 1: Summary of Reaction Parameters for H₂ATSM Ligand Synthesis
| Parameter | Value | Reference |
| Reagents | 4-methyl-3-thiosemicarbazide, Diacetyl (2,3-butanedione) | |
| Molar Ratio | 2:1 (thiosemicarbazide:diacetyl) | |
| Solvent | Ethanol | |
| Catalyst | Glacial Acetic Acid (a few drops) | |
| Temperature | 60-70 °C (Reflux) | |
| Reaction Time | 4 hours | |
| Precipitation | 4 °C, Overnight |
Table 2: Summary of Reaction Parameters for Cu(II)ATSM Complex Synthesis
| Parameter | Value | Reference |
| Reagents | H₂ATSM Ligand, Copper(II) Acetate | |
| Molar Ratio | 1:1 (Ligand:Copper Acetate) | |
| Solvent | Ethanol | |
| Temperature | 60-70 °C (Reflux) | |
| Reaction Time | 3-4 hours, then stir overnight at room temperature | |
| Product Appearance | Brown-red precipitate |
Table 3: Effect of Metal Impurities on [⁶⁴Cu]Cu-ATSM Labeling Yield
| Metal Impurity | Molar Ratio (Impurity:ATSM) Causing Yield <90% | Impact Level | Reference |
| Cu²⁺ | 1.2 | High | |
| Ni²⁺ | 288 | Moderate | |
| Zn²⁺ | >248 | Low | |
| Fe²⁺ | >290 | Low |
Experimental Protocols
Protocol 1: Synthesis of ATSM Ligand (H₂ATSM)
-
Dissolve 4-methyl-3-thiosemicarbazide (e.g., 1.2 g, 11.4 mmol) in ethanol (e.g., 50 mL) in a round-bottom flask with heating and stirring.
-
Once dissolved, add a solution of diacetyl (2,3-butanedione) (e.g., 0.5 mL, 5.7 mmol) in ethanol dropwise to the flask.
-
Add 5-6 drops of glacial acetic acid to the reaction mixture.
-
Heat the mixture to reflux at 60–70 °C and maintain for 4 hours. A white precipitate should form.
-
Allow the flask to cool to room temperature, then place it in a refrigerator at 4 °C overnight to ensure complete precipitation.
-
Collect the pale, yellow precipitate by vacuum filtration.
-
Wash the precipitate thoroughly with cold ethanol and then with diethyl ether (3-4 times each).
-
Dry the purified ligand under vacuum. Confirm identity with ¹H NMR and Mass Spectrometry.
Protocol 2: Synthesis of Cu(II)ATSM Complex (Non-radiolabeled)
-
Dissolve the purified H₂ATSM ligand (e.g., 0.1 g, 0.38 mmol) in ethanol in a round-bottom flask.
-
In a separate beaker, dissolve an equimolar amount of copper(II) acetate (e.g., 0.0768 g, 0.38 mmol) in ethanol.
-
Add the copper acetate solution dropwise to the stirring ligand solution. The color should change from turbid white to brown-red.
-
Heat the reaction mixture to reflux at 60–70 °C and maintain for 3-4 hours.
-
After reflux, allow the mixture to cool and stir overnight at room temperature.
-
Collect the brown-red precipitate by vacuum filtration.
-
Wash the product with ethanol and diethyl ether.
-
Dry the final Cu(II)ATSM complex under vacuum. Confirm identity with Mass Spectrometry and UV-Vis spectroscopy.
Visualizations
Caption: Experimental Workflow for Cu(II)ATSM Synthesis.
Caption: Troubleshooting Decision Tree for Cu(II)ATSM Synthesis.
Technical Support Center: Addressing Off-Target Effects of Cu(II)ATSM in Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cu(II)ATSM in vivo. The information is designed to help address specific issues that may be encountered during experiments, with a focus on off-target effects.
Troubleshooting Guides
This section provides solutions to common problems encountered during in vivo studies with Cu(II)ATSM.
Issue 1: Unexpected Animal Toxicity or Adverse Effects
Question: We are observing unexpected toxicity (e.g., weight loss, lethargy, mortality) in our animal models following Cu(II)ATSM administration. What are the potential causes and how can we troubleshoot this?
Answer:
Unexpected toxicity can arise from several factors, including dose, formulation, animal strain, and underlying health status. Here’s a step-by-step guide to troubleshoot this issue:
-
Verify Dose and Formulation:
-
Dose Calculation: Double-check your dose calculations. While doses up to 60 mg/kg have been used in mice, it's crucial to start with lower doses and perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model and strain.[1]
-
Formulation and Suspension: Ensure proper preparation of the Cu(II)ATSM suspension. Improper suspension can lead to inconsistent dosing. A commonly used vehicle is a standard suspension vehicle (SSV) containing 0.9% (w/v) NaCl, 0.5% (w/v) Na-carboxymethylcellulose, 0.5% (v/v) benzyl alcohol, and 0.4% (v/v) Tween-80.[2] The suspension should be prepared fresh daily.[2]
-
-
Monitor for Signs of Copper Toxicity:
-
Chronic copper poisoning can be subclinical initially but may lead to a sudden hemolytic crisis.[3][4] Monitor for clinical signs such as depression, lethargy, weakness, anorexia, pale mucous membranes, and hemoglobinuria (port-wine-colored urine).[3]
-
Elevated liver enzymes (e.g., ALT, AST, glutamate dehydrogenase) in plasma can be an early indicator of liver damage due to copper accumulation.[3][5]
-
Post-mortem examination may reveal swollen, gunmetal-colored kidneys and an enlarged, friable liver.[3]
-
-
Assess Organ-Specific Toxicity:
-
Liver: The liver is a primary site of copper accumulation.[5] Assess liver function through blood biochemistry and perform histological analysis of liver tissue to look for signs of necrosis or damage.[5]
-
Kidneys: Renal tubular necrosis can occur in cases of copper toxicity.[3] Histological examination of the kidneys is recommended if toxicity is suspected.
-
Central Nervous System (CNS): While Cu(II)ATSM is designed to deliver copper to the CNS, excessive accumulation could lead to neurotoxicity. Monitor for any unexpected neurological deficits.
-
-
Experimental Controls:
-
Include a vehicle-only control group to ensure the observed effects are not due to the administration vehicle.
-
Consider a control group receiving an equivalent dose of copper in a different form (e.g., copper chloride) to differentiate the effects of the Cu(II)ATSM complex from general copper exposure. However, be aware that free copper administration is generally more toxic.
-
Issue 2: Inconsistent or Lack of Therapeutic Efficacy
Question: We are not observing the expected therapeutic effects of Cu(II)ATSM in our disease model. What could be the reasons?
Answer:
Several factors can contribute to a lack of efficacy. Consider the following:
-
Bioavailability and Administration Route:
-
Oral gavage of an insoluble suspension is a common administration route.[2] However, transdermal application of soluble Cu(II)ATSM (dissolved in DMSO) has been shown to result in higher brain and spinal cord uptake.[6]
-
Pharmacokinetic studies in rats have shown an oral bioavailability of approximately 53%.[7] Ensure your dosing regimen achieves therapeutic concentrations in the target tissue.
-
-
Target Engagement:
-
Confirm that Cu(II)ATSM is reaching the target tissue and engaging with its intended molecular targets. This can be challenging in vivo. Radiotracer-based imaging methods like microPET with 64Cu-ATSM can be used to monitor target engagement.
-
Assess downstream biomarkers of Cu(II)ATSM activity, such as changes in inflammatory markers or markers of ferroptosis.
-
-
Disease Model Specificity:
-
The therapeutic effects of Cu(II)ATSM have been extensively studied in SOD1 mutant models of ALS.[8] Its efficacy in other models or sporadic forms of neurodegenerative diseases may vary.
-
Recent studies suggest that the mechanism of action may involve inhibition of ferroptosis, which could be relevant in a broader range of neurodegenerative conditions.[9]
-
-
Timing of Treatment Initiation:
-
Commencing treatment after the onset of symptoms may be less effective than pre-symptomatic treatment.[10]
-
Issue 3: Off-Target Effects on Copper Homeostasis
Question: How can we assess if Cu(II)ATSM is disrupting normal copper homeostasis in our animal models?
Answer:
Monitoring copper levels in various tissues is crucial.
-
Tissue Copper Measurement:
-
Collect tissue samples (e.g., liver, kidney, brain, spinal cord, plasma) at different time points during the study.
-
Use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for accurate quantification of copper levels.
-
-
Control Groups:
-
Compare copper levels in Cu(II)ATSM-treated animals to those in vehicle-treated and untreated control animals.
-
This will help determine if the observed changes in copper levels are a result of the treatment.
-
-
Expression of Copper-Related Proteins:
-
Analyze the expression of key proteins involved in copper transport and storage, such as CTR1, ATP7A, ATP7B, and metallothioneins, in relevant tissues.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary known off-target effect of Cu(II)ATSM in vivo?
A1: The primary concern for off-target effects is related to the potential for copper toxicity due to the administration of a copper-containing compound. While the ATSM ligand is designed to tightly bind copper and facilitate its delivery to target cells, dysregulation of copper homeostasis can lead to adverse effects, particularly in the liver.[3][5]
Q2: Can Cu(II)ATSM interact with other drugs?
A2: Cu(II)ATSM has been shown to increase the expression and function of P-glycoprotein (P-gp) at the blood-brain barrier.[11] This could potentially lead to drug-drug interactions by affecting the pharmacokinetics of other drugs that are P-gp substrates.[11] Co-administration of Cu(II)ATSM with riluzole, a common ALS therapeutic, did not appear to alter the protective activity of Cu(II)ATSM in a mouse model.[10]
Q3: How can I differentiate between the on-target therapeutic effects and potential off-target effects of Cu(II)ATSM?
A3: This can be challenging. One approach is to use a multi-pronged assessment strategy:
-
Correlate therapeutic outcomes with target engagement: If possible, measure target engagement and see if it correlates with the observed therapeutic effect.
-
Use of a "metal-free" ligand control: Administering the ATSM ligand without copper can help determine if any observed effects are due to the ligand itself.
-
Investigate downstream signaling pathways: The therapeutic effects of Cu(II)ATSM are thought to be mediated, in part, through the inhibition of ferroptosis and modulation of inflammation.[1][9] Assessing markers of these pathways can provide evidence for on-target activity.
Q4: What are the recommended experimental controls for in vivo studies with Cu(II)ATSM?
A4:
-
Vehicle Control: A group of animals receiving the administration vehicle only.
-
Untreated Control: A naive group of animals to establish baseline parameters.
-
Positive Control: If available for your disease model, a known therapeutic agent to benchmark the efficacy of Cu(II)ATSM.
-
Dose-Response Groups: Include multiple dose levels of Cu(II)ATSM to assess dose-dependent effects and toxicity.
Quantitative Data Summary
Table 1: In Vitro Efficacy of Cu(II)ATSM in Neuronal Cell Models
| Cell Model | Insult | Outcome Measure | Cu(II)ATSM EC50 | Reference Compound (EC50) |
| Primary Cortical Neurons | RSL3 | Cell Death | 143 nM | Liproxstatin-1 (32 nM) |
| N27 Rat Mesencephalic Cells | RSL3 | Cell Death | 131 nM | Liproxstatin-1 (EC50 not specified) |
| N27 Rat Mesencephalic Cells | Erastin | Cell Death | 169 nM | Liproxstatin-1 (EC50 not specified) |
Table 2: In Vivo Effects of Cu(II)ATSM in SOD1G37R Mouse Model of ALS
| Treatment Group | Dose | Improvement in Survival | Reference |
| Cu(II)ATSM | 30 mg/kg/day | 26% | [10] |
| Riluzole | Not specified | 3.3% | [10] |
Experimental Protocols
Protocol 1: Preparation of Cu(II)ATSM Suspension for Oral Gavage in Mice
Materials:
-
Cu(II)ATSM powder
-
Standard Suspension Vehicle (SSV):
-
0.9% (w/v) NaCl
-
0.5% (w/v) Na-carboxymethylcellulose (medium viscosity)
-
0.5% (v/v) benzyl alcohol
-
0.4% (v/v) Tween-80
-
-
Sterile water
-
Mortar and pestle or homogenizer
-
Appropriately sized gavage needles
Procedure:
-
Calculate the required amount of Cu(II)ATSM based on the desired dose and the number and weight of the animals.
-
Prepare the SSV solution.
-
Weigh the Cu(II)ATSM powder accurately.
-
Create a suspension by gradually adding the SSV to the Cu(II)ATSM powder while triturating with a mortar and pestle or using a homogenizer to ensure a uniform suspension.
-
Prepare the suspension fresh daily before administration.[2]
-
Administer the suspension to the mice using an appropriately sized gavage needle. The maximum recommended volume for oral gavage in mice is 10 ml/kg.[13]
Protocol 2: Assessment of Tissue Copper Levels by ICP-MS
Materials:
-
Tissue samples (e.g., liver, brain)
-
Concentrated nitric acid (trace metal grade)
-
Microwave digestion system
-
Inductively Coupled Plasma Mass Spectrometer (ICP-MS)
-
Certified copper standard solutions
Procedure:
-
Accurately weigh a small portion of the tissue sample (e.g., 20-50 mg).
-
Place the tissue in a microwave digestion vessel.
-
Add concentrated nitric acid to the vessel.
-
Digest the tissue using a validated microwave digestion program.
-
After digestion, dilute the sample to a known volume with deionized water.
-
Fortify the diluted sample with an internal standard.
-
Analyze the sample using ICP-MS to determine the concentration of copper.
-
Prepare a calibration curve using certified copper standard solutions to quantify the copper concentration in the samples.
-
Express the results as µg of copper per gram of wet or dry tissue weight.
Visualizations
Caption: Proposed anti-inflammatory signaling pathway of Cu(II)ATSM.
Caption: Troubleshooting workflow for unexpected in vivo toxicity of Cu(II)ATSM.
References
- 1. CuII(atsm) Attenuates Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral Treatment with CuII(atsm) Increases Mutant SOD1 In Vivo but Protects Motor Neurons and Improves the Phenotype of a Transgenic Mouse Model of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper Poisoning in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 4. - NADIS [nadis.org.uk]
- 5. Long-term observation of subclinical chronic copper poisoning in two sheep breeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transdermal Application of Soluble CuII(atsm) Increases Brain and Spinal Cord Uptake Compared to Gavage with an Insoluble Suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Copper-ATSM as a Treatment for ALS: Support from Mutant SOD1 Models and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CuII(atsm) inhibits ferroptosis: Implications for treatment of neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Cu(II)ATSM - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
Cu(II)ATSM Synthesis: A Technical Support Guide to Navigating Batch-to-Batch Variability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of batch-to-batch variability in the synthesis of Copper(II)-diacetyl-bis(N4-methylthiosemicarbazone), or Cu(II)ATSM. Ensuring consistency is paramount for the reliable application of this compound in research and drug development. This guide offers structured solutions to common issues encountered during synthesis, purification, and quality control.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters in the synthesis of the ATSM ligand that can affect the final Cu(II)ATSM product?
A1: The synthesis of the ATSM ligand is a crucial first step where variability can be introduced. Key parameters to control are:
-
Purity of Reactants: The quality of 4-methyl-3-thiosemicarbazide and diacetyl (2,3-butanedione) is critical. Impurities in these starting materials can lead to side reactions and the formation of related impurities that are difficult to remove later.
-
Reaction Temperature and Time: The reflux temperature should be maintained between 60-70°C for approximately 4 hours.[1][2] Deviations can lead to incomplete reaction or the formation of degradation products.
-
pH of the Reaction Mixture: The addition of a few drops of glacial acetic acid is necessary to catalyze the reaction.[1][2] The amount should be consistent across batches as pH can influence the reaction rate and product stability.
-
Precipitation and Washing: Allowing the precipitate to form overnight at 4°C ensures maximum yield.[1][2] Thorough washing of the resulting pale, yellow precipitate with ethanol and diethyl ether is essential to remove unreacted starting materials and by-products.[2]
Q2: What are the common causes of low yield or purity in the final Cu(II)ATSM complex?
A2: Low yield or purity of the final Cu(II)ATSM product can often be traced back to several factors:
-
Suboptimal Ligand Quality: If the ATSM ligand is not pure, the subsequent complexation with copper will result in a mixture of products.
-
Trace Metal Impurities: The presence of other divalent metal ions, such as non-radioactive copper (Cu²⁺), nickel (Ni²⁺), zinc (Zn²⁺), and iron (Fe²⁺), in the copper source or reaction vessels can competitively bind to the ATSM ligand, reducing the yield of the desired Cu(II)ATSM complex.[3][4]
-
Incorrect Stoichiometry: The molar ratio of the ATSM ligand to the copper source (e.g., copper acetate) should be 1:1.[1][2] Inaccurate weighing or addition of reactants will lead to unreacted starting materials in the final product.
-
Inadequate Reaction Conditions: Similar to the ligand synthesis, maintaining the correct reflux temperature (60-70°C) and time (3-4 hours followed by stirring at room temperature overnight) is crucial for complete complexation.[1][2]
-
Inefficient Purification: The final product must be thoroughly washed to remove any unreacted ligand or copper salt. The choice of solvent for washing is important to ensure impurities are removed without dissolving the product.
Q3: How does the choice of solvent impact the synthesis and stability of Cu(II)ATSM?
A3: Cu(II)ATSM and its ligand are known to be insoluble in water and aqueous solutions.[1][2] Therefore, ethanol is a commonly used solvent for the synthesis. For biological experiments or in cases where aqueous buffers are necessary, a co-solvent like dimethyl sulfoxide (DMSO) is often used to improve solubility.[1][2] It is important to note that the solvent can influence the UV-visible spectrum of the complex; for instance, a blue shift in the d-d band is observed when moving from DMSO to a 30% DMSO in phosphate buffer solution.[1] The purity of the solvents is also a critical factor, as impurities can introduce contaminants.
Q4: What are the expected analytical characterization results for a successful Cu(II)ATSM synthesis?
A4: A successfully synthesized batch of Cu(II)ATSM should yield analytical data consistent with established values. The following tables summarize the key characterization parameters.
Quantitative Data Summary
Table 1: Physicochemical and Spectroscopic Data for ATSM Ligand and Cu(II)ATSM Complex
| Parameter | ATSM Ligand | Cu(II)ATSM Complex | Reference |
| Appearance | Pale, yellow precipitate | Brown-red solid | [1][2] |
| ¹H NMR (DMSO-d₆, δ/ppm) | 10.22 (s, 2H) NH8.38 (m, 2H) NHCH₃3.02 (d, 6H) NHCH₃2.20 (s, 6H) 2xCH₃ | Not typically reported due to paramagnetic Cu(II) | [1][2] |
| ESI-MS (+) | m/z 260.4 | m/z 322 | [1][2] |
| UV-vis (λmax, nm in DMSO) | Not specified | 311, 355 (shoulder), 476, 525 (shoulder) | [1][2] |
| UV-vis (λmax, nm in 30% DMSO/Phosphate Buffer) | Not specified | 461 | [1] |
Table 2: Quality Control Parameters for Radiometallated [⁶⁴Cu]Cu-ATSM
| Parameter | Specification | Reference |
| Radiochemical Purity | >99% | [3][5] |
| Stability in Human Serum | >99% radiochemical purity after 12 hours at 37°C | [5] |
| Molar Activity (EOS) | 2.2–5.5 Ci/μmol (HPLC)2.2–2.6 Ci/μmol (ATSM-titration)3.0–4.4 Ci/μmol (ICP-MS) | [3] |
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during Cu(II)ATSM synthesis.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of ATSM Ligand | Incomplete reaction | Ensure reflux temperature is maintained at 60-70°C for the full 4 hours. |
| Verify the correct amount of glacial acetic acid was added. | ||
| Incomplete precipitation | Allow the reaction mixture to stand at 4°C overnight. | |
| Low Yield of Cu(II)ATSM Complex | Impure ATSM ligand | Re-purify the ligand or synthesize a new batch, ensuring thorough washing. |
| Presence of competing metal ions | Use high-purity copper sources and acid-washed glassware to avoid trace metal contamination. | |
| Inaccurate stoichiometry | Carefully weigh the ATSM ligand and copper acetate to ensure a 1:1 molar ratio. | |
| Final Product is an Unusual Color (not brown-red) | Incomplete reaction | Extend the reflux time or ensure the temperature is within the 60-70°C range. |
| Presence of impurities | Analyze the product using techniques like HPLC to identify the impurity and optimize the purification steps. | |
| Inconsistent Spectroscopic Data (NMR, MS, UV-vis) | Presence of unreacted starting materials | Improve the washing steps of both the ligand and the final complex. |
| Product degradation | Avoid excessive heating during synthesis and ensure proper storage conditions (cool, dry, and dark). | |
| Incorrect solvent for analysis | Use the appropriate solvent (e.g., DMSO for UV-vis) as specified in the literature for comparison. | |
| Poor Solubility of Final Product | Incorrect product or presence of insoluble impurities | Verify the product identity and purity through analytical characterization. |
| Aggregation | Attempt sonication or use of a co-solvent like DMSO to aid dissolution. |
Experimental Protocols
Synthesis of ATSM Ligand
-
Dissolve 4-methyl-3-thiosemicarbazide (1.2 g, 11.4 mmol) in ethanol (50 mL) with constant heating and stirring.[1][2]
-
Add an ethanolic solution of diacetyl (2,3-butanedione) (0.5 mL, 5.7 mmol) dropwise to the solution.[1][2]
-
Add 5-6 drops of glacial acetic acid to the reaction mixture.[1][2]
-
Reflux the mixture at 60-70°C for 4 hours, during which a white-colored precipitate will form.[1][2]
-
Store the flask at 4°C overnight to ensure complete precipitation.[1][2]
-
Collect the pale, yellow precipitate by filtration and wash it 3-4 times with ethanol and then 3-4 times with diethyl ether.[2]
Synthesis of Cu(II)ATSM Complex
-
Dissolve the ATSM ligand (0.1 g, 0.38 mmol) in ethanol.[1][2]
-
Add an ethanolic solution of copper acetate (0.0768 g, 0.38 mmol) dropwise to the ligand solution. The solution will change color from turbid white to brown-red.[1][2]
-
Allow the mixture to cool and stir overnight at room temperature.[1][2]
-
Collect the brown-red precipitate by filtration and wash thoroughly with ethanol to remove any unreacted starting materials.
Visualized Workflows and Logic
Caption: Workflow for the two-stage synthesis of Cu(II)ATSM.
Caption: Decision tree for troubleshooting Cu(II)ATSM synthesis variability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Does the ATSM-Cu(II) Biomarker Integrate into the Human Cellular Copper Cycle? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Trace Metal Impurities Effects on the Formation of [64Cu]Cu-diacetyl-bis(N4-methylthiosemicarbazone) ([64Cu]Cu-ATSM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of an automated production process of [64Cu][Cu (ATSM)] for positron emission tomography imaging and theranostic applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Hypoxia Selectivity of Cu(II)ATSM
Welcome to the technical support center for researchers working with Cu(II)ATSM and its derivatives. This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols to assist you in your research and development efforts to enhance the hypoxia selectivity of this important radiopharmaceutical.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism behind the hypoxia selectivity of Cu(II)ATSM?
A1: The hypoxia selectivity of Cu(II)ATSM is primarily attributed to a "reductive trapping" mechanism. The neutral and lipophilic Cu(II)ATSM complex can freely diffuse across cell membranes. In the low-oxygen (hypoxic) environment of tumor cells, the intracellular space is often in a more reduced state, with elevated levels of NADH and NADPH.[1][2] In these cells, Cu(II)ATSM is reduced to its Cu(I) form.[1][3] This reduction is facilitated by enzymes such as NADH-cytochrome b5 reductase and NADPH-cytochrome P450 reductase.[1][4] The resulting Cu(I)ATSM complex is unstable and dissociates, releasing the copper ion, which is then trapped within the cell.[1][5][6] In normoxic cells, the complex is less likely to be reduced and can diffuse back out of the cell.
Q2: My Cu(II)ATSM uptake studies are showing high retention in normoxic cells. What could be the cause?
A2: High normoxic retention of Cu(II)ATSM can be a complex issue. One potential reason is that the retention of Cu(II)ATSM is not solely dependent on hypoxia but also on the overall redox state of the cells.[1][7] Some tumor cell lines may have a highly reducing intracellular environment even under normoxic conditions, leading to the reduction and trapping of the complex.[1][8] Additionally, the expression of multidrug resistance (MDR1) proteins has been shown to decrease Cu(II)ATSM retention by enhancing its efflux from the cell.[1] Therefore, variations in the redox state and MDR1 expression between different cell lines can lead to unexpected normoxic uptake.
Q3: How can the chemical structure of the ATSM ligand be modified to improve hypoxia selectivity?
A3: One promising strategy is the development of bifunctional chelators. This involves attaching a targeting moiety, such as an amino acid or a peptide, to the ATSM ligand.[9] For example, conjugating octreotide, a somatostatin analogue, to the ATSM backbone can direct the radiopharmaceutical to tumors that overexpress somatostatin receptors.[9] This approach aims to combine the hypoxia-selective trapping mechanism with receptor-mediated targeting for a dual-targeting strategy, potentially enhancing both tumor uptake and selectivity. Another approach involves modifying the substituents on the thiosemicarbazone backbone to fine-tune the redox potential of the copper complex, making it more or less susceptible to reduction.
Q4: What is the role of copper transporters in the uptake of Cu(II)ATSM?
A4: The role of copper transporters in Cu(II)ATSM uptake is still a subject of investigation and some controversy. While the primary uptake mechanism is thought to be passive diffusion due to the complex's lipophilicity, there is evidence suggesting that copper metabolism and transporters like copper transporter 1 (Ctr1) may play a role in the accumulation of copper from the dissociated complex.[1][10][11] Some studies have found a correlation between the expression of copper transporters and the uptake of radiocopper from both 64Cu-ATSM and 64Cu-Cl2, particularly in non-hypoxic tumor regions.[12]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High background signal in in vivo imaging | Inefficient clearance of the radiotracer from non-target tissues. | Consider co-administration of a copper chelator like penicillamine, which has been shown to reduce liver-absorbed dose without affecting tumor accumulation.[1] Optimize the imaging time point post-injection to allow for maximal clearance from background tissues while retaining tumor signal. |
| Inconsistent results in in vitro hypoxia assays | Fluctuations in oxygen levels in the hypoxia chamber. Inadequate pre-conditioning of cells to hypoxia. | Ensure the hypoxia chamber is properly sealed and calibrated to maintain a stable, low-oxygen environment. Pre-condition cells for a sufficient duration (e.g., 3 to 24 hours) to allow for the establishment of a hypoxic phenotype before adding the radiotracer.[12] |
| Low radiochemical purity of 64Cu-ATSM | Incomplete complexation of 64Cu with the ATSM ligand. | Ensure the pH of the reaction mixture is optimized for complexation. Use a sufficient molar excess of the ATSM ligand to drive the reaction to completion. Purify the final product using a suitable method like C18 solid-phase extraction to remove any unreacted 64Cu. |
| Discrepancy between Cu(II)ATSM uptake and hypoxia staining (e.g., with pimonidazole or HIF-1α) | Cu(II)ATSM uptake may reflect the cellular redox state more than direct oxygen levels.[1][7] Differences in the temporal dynamics of Cu(II)ATSM uptake and the expression of hypoxia markers. | Co-register images of Cu(II)ATSM distribution with those of redox-sensitive probes or markers of NADH/NADPH levels.[8] Perform a time-course study to understand the kinetics of both Cu(II)ATSM uptake and the expression of the chosen hypoxia marker. |
Quantitative Data Summary
Table 1: In Vivo Tumor-to-Muscle (T/M) Ratios of 64Cu-ATSM in Different Tumor Models
| Tumor Model | T/M Ratio (microPET) | Reference |
| FSA (Fibrosarcoma) | 5.19 | [13] |
| 9L (Glioma) | 4.25 | [13] |
| R3230 (Mammary Adenocarcinoma) | 2.23 ± 0.11 | [13] |
Table 2: Effect of Redox-Modulating Agents on 64Cu-ATSM Uptake in SiHa Cells (Normoxic)
| Treatment | Change in 64Cu-ATSM Uptake | Key Effect | Reference |
| Rotenone | Increased | Inhibits Complex I, increases NADH | [8] |
| β-lapachone | Decreased | NQO1 substrate, consumes NADH | [8] |
| 6-Aminonicotinamide (6-AN) | Decreased | Inhibits pentose phosphate pathway, decreases NADPH | [8] |
Experimental Protocols
Protocol 1: Synthesis of Cu(II)ATSM
This protocol is adapted from previously reported methods.[14]
Materials:
-
4-Methyl-3-thiosemicarbazide
-
Diacetyl (2,3-butanedione)
-
Ethanol
-
Glacial acetic acid
-
Copper(II) acetate
Procedure:
-
Synthesis of the ATSM ligand: a. Dissolve 4-methyl-3-thiosemicarbazide (11.4 mmol) in ethanol (50 mL) with heating and stirring. b. Add an ethanolic solution of diacetyl (5.7 mmol) dropwise to the solution. c. Add 5-6 drops of glacial acetic acid to the reaction mixture. d. Reflux the mixture at 60-70°C for 4 hours. A white precipitate should form. e. Cool the flask to 4°C overnight to ensure complete precipitation. f. Collect the white precipitate (ATSM ligand) by filtration and wash with cold ethanol.
-
Synthesis of the Cu(II)ATSM complex: a. Dissolve the ATSM ligand (0.38 mmol) in ethanol. b. Add an ethanolic solution of copper(II) acetate (0.38 mmol) dropwise to the ligand solution. The solution should turn from turbid white to brown-red. c. Reflux the reaction mixture at 60-70°C for 3-4 hours. d. Continue to stir the reaction mixture overnight at room temperature. e. The Cu(II)ATSM complex can be isolated by filtration or evaporation of the solvent.
Protocol 2: In Vitro Hypoxia Selectivity Assay
This protocol is a general guideline based on common practices in the field.[11][12]
Materials:
-
Cancer cell line of interest (e.g., EMT6, C6, SiHa)
-
Cell culture medium and supplements
-
64Cu-ATSM
-
Hypoxia chamber (e.g., with 1% O2, 5% CO2, 94% N2)
-
Gamma counter
Procedure:
-
Seed cells in multi-well plates and allow them to attach overnight.
-
Place one set of plates in a normoxic incubator (21% O2) and another set in a hypoxia chamber for a pre-conditioning period of 3-24 hours.
-
Prepare a working solution of 64Cu-ATSM in serum-free medium.
-
Remove the plates from the incubators and add the 64Cu-ATSM solution to the cells.
-
Incubate the plates under their respective normoxic or hypoxic conditions for a defined period (e.g., 1-4 hours).
-
After incubation, remove the radioactive medium and wash the cells multiple times with ice-cold PBS to stop uptake and remove unbound tracer.
-
Lyse the cells using a suitable lysis buffer (e.g., 1M NaOH).
-
Collect the cell lysates and measure the radioactivity using a gamma counter.
-
Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
Express the results as a percentage of the added dose per microgram of protein and calculate the hypoxia-to-normoxia uptake ratio.
Visualizations
Caption: Reductive trapping mechanism of Cu(II)ATSM in hypoxic cells.
Caption: Workflow for the evaluation of a new Cu(II)ATSM derivative.
Caption: Logic of bifunctional Cu(II)ATSM derivatives for enhanced selectivity.
References
- 1. Frontiers | Focus on the Controversial Aspects of 64Cu-ATSM in Tumoral Hypoxia Mapping by PET Imaging [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Focus on the Controversial Aspects of 64Cu-ATSM in Tumoral Hypoxia Mapping by PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retention mechanism of hypoxia selective nuclear imaging/radiotherapeutic agent cu-diacetyl-bis(N4-methylthiosemicarbazone) (Cu-ATSM) in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hypoxia imaging and theranostic potential of [64Cu][Cu(ATSM)] and ionic Cu(II) salts: a review of current evidence and discussion of the retention mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Alteration of Cellular Reduction Potential Will Change 64Cu-ATSM Signal With or Without Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bifunctional chelators for copper radiopharmaceuticals: the synthesis of [Cu(ATSM)-amino acid] and [Cu(ATSM)-octreotide] conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Does the ATSM-Cu(II) Biomarker Integrate into the Human Cellular Copper Cycle? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellular Uptake of the ATSM−Cu(II) Complex under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 64Cu-ATSM/64Cu-Cl2 and their relationship to hypoxia in glioblastoma: a preclinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. pubs.acs.org [pubs.acs.org]
resolving issues with Cu(II)ATSM solubility for in vitro assays
Welcome to the technical support center for the utilization of Cu(II)ATSM in in vitro assays. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly those related to the solubility of Cu(II)ATSM.
Frequently Asked Questions (FAQs)
Q1: What is Cu(II)ATSM and what are its primary applications in in vitro research?
A: Cu(II)ATSM, or Copper(II)-diacetyl-bis(N4-methylthiosemicarbazone), is a small, lipophilic molecule capable of crossing the blood-brain barrier.[1] In in vitro research, it is widely investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS) and Parkinson's disease.[1][2] Its proposed mechanisms of action include the inhibition of ferroptosis, a form of iron-dependent cell death, and the delivery of copper to cells to stabilize copper-dependent enzymes like superoxide dismutase 1 (SOD1).[1][3][4]
Q2: What are the main challenges when working with Cu(II)ATSM in vitro?
A: The primary challenge is the poor solubility of Cu(II)ATSM in aqueous solutions, including cell culture media.[5][6][7][8][9] This can lead to precipitation of the compound, resulting in inconsistent and unreliable experimental outcomes.[8][9][10]
Q3: What is the recommended solvent for dissolving Cu(II)ATSM?
A: Cu(II)ATSM is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[5] For in vitro applications, DMSO is the most commonly used solvent to prepare a concentrated stock solution.[5][6]
Q4: How should I prepare a stock solution of Cu(II)ATSM?
A: It is recommended to prepare a stock solution in 100% anhydrous DMSO.[6] To minimize oxidation, the DMSO should be purged with an inert gas.[5] A stock solution of up to 50 mM in DMSO has been reported.[6]
Q5: How do I prepare a working solution from the DMSO stock for my in vitro assay?
A: The DMSO stock solution should be diluted with your aqueous buffer or cell culture medium to the desired final concentration immediately before use.[5] It is crucial to ensure rapid and thorough mixing to minimize precipitation. It is not recommended to store the aqueous working solution for more than one day.[5]
Q6: What is the maximum recommended final concentration of DMSO in the cell culture medium?
A: While the tolerance of cell lines to DMSO varies, it is generally advisable to keep the final concentration of DMSO in the culture medium as low as possible, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity. However, some studies have used up to 30% DMSO in the final solution to maintain Cu(II)ATSM solubility in specific buffer systems.[6][7][8][11] It is essential to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide
Issue 1: Precipitation of Cu(II)ATSM upon dilution in aqueous media.
| Potential Cause | Troubleshooting Step |
| High final concentration of Cu(II)ATSM | Decrease the final concentration of Cu(II)ATSM in your assay. Determine the empirical solubility limit in your specific medium. |
| Insufficient DMSO in the final solution | While keeping DMSO toxicity in mind, a slight increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) might improve solubility. Always include a vehicle control. |
| Slow or inadequate mixing | Add the Cu(II)ATSM stock solution to the aqueous medium while vortexing or stirring vigorously to ensure rapid dispersion. |
| Temperature of the aqueous medium | Ensure the cell culture medium is at the appropriate temperature (e.g., 37°C) before adding the Cu(II)ATSM stock solution, as temperature can affect solubility.[10] |
| Presence of incompatible components in the medium | Certain components in complex cell culture media might promote precipitation. Consider using a simpler buffered solution for initial solubility tests. |
| Precipitation over time | Prepare the final working solution immediately before adding it to the cells. Do not store diluted aqueous solutions of Cu(II)ATSM.[5] |
Issue 2: Inconsistent or non-reproducible experimental results.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cu(II)ATSM concentration due to precipitation | Visually inspect your working solutions for any signs of precipitation before each use. If precipitation is observed, discard the solution and prepare a fresh one. Refer to the troubleshooting steps for precipitation. |
| Degradation of Cu(II)ATSM stock solution | Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. |
| Cell line variability | Ensure consistent cell passage number and confluency, as these factors can influence cellular response. |
| Variability in experimental conditions | Maintain strict consistency in all experimental parameters, including incubation times, temperatures, and reagent concentrations. |
Quantitative Data Summary
Table 1: Solubility of Cu(II)ATSM in Various Solvents
| Solvent | Approximate Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | ~10 mg/mL | [5] |
| Dimethylformamide (DMF) | ~2 mg/mL | [5] |
| 1:9 solution of DMSO:PBS (pH 7.2) | ~0.1 mg/mL | [5] |
| Aqueous Buffers | Sparingly soluble | [5] |
Experimental Protocols
Protocol 1: Preparation of Cu(II)ATSM Stock and Working Solutions
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Weigh out the required amount of solid Cu(II)ATSM (Molecular Weight: 321.9 g/mol ).
-
In a sterile, light-protected tube, add the appropriate volume of anhydrous DMSO (purged with an inert gas) to achieve a 10 mM concentration.[5]
-
Vortex or sonicate until the Cu(II)ATSM is completely dissolved.
-
Store the stock solution in small aliquots at -20°C.
-
-
Working Solution Preparation (e.g., 10 µM in Cell Culture Medium):
-
Warm the cell culture medium to 37°C.
-
Thaw an aliquot of the 10 mM Cu(II)ATSM stock solution.
-
Perform a serial dilution of the stock solution in pre-warmed medium to achieve the final desired concentration (e.g., for 10 µM, dilute the 10 mM stock 1:1000).
-
Add the stock solution to the medium while vortexing to ensure rapid mixing.
-
Use the working solution immediately.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for preparing and using Cu(II)ATSM in in vitro cell-based assays.
Caption: Simplified signaling pathways influenced by Cu(II)ATSM.
References
- 1. Copper-ATSM as a Treatment for ALS: Support from Mutant SOD1 Models and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CuII(atsm) inhibits ferroptosis: Implications for treatment of neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cu(II)ATSM - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Copper delivery to the CNS by CuATSM effectively treats motor neuron disease in SODG93A mice co-expressing the Copper-Chaperone-for-SOD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Does the ATSM-Cu(II) Biomarker Integrate into the Human Cellular Copper Cycle? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of human serum albumin on Cu II and Zn II complexation by ATSM (diacetyl-bis( N 4-methylthiosemicarbazone)) and a water soluble analogue - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT02380J [pubs.rsc.org]
- 9. librarysearch.colby.edu [librarysearch.colby.edu]
- 10. Investigating trace metal precipitation in highly concentrated cell culture media with Pourbaix diagrams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
improving the signal-to-noise ratio in 64Cu-ATSM imaging
Welcome to the technical support center for 64Cu-ATSM imaging. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the signal-to-noise ratio and troubleshooting common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of 64Cu-ATSM retention in cells?
A1: 64Cu-ATSM, or [64Cu]-diacetyl-bis(N4-methylthiosemicarbazone), is a lipophilic radiotracer that can freely diffuse across cell membranes. The retention mechanism is based on the reduction of Cu(II) to Cu(I) in the over-reduced environment of hypoxic cells. This reduction leads to the dissociation of the complex, trapping the 64Cu radionuclide inside the cell.[1][2] However, it's important to note that retention is not solely dependent on hypoxia. Other factors such as the overall cellular redox potential, copper metabolism, and the expression of multi-drug resistance (MDR1) protein can also influence tracer accumulation.[1][3]
Q2: Why am I observing high variability in 64Cu-ATSM uptake across different tumor models?
A2: The uptake and retention of 64Cu-ATSM can be highly dependent on the specific cell line and tumor type.[1][3] This variability can be attributed to differences in cellular redox states, with some tumor types having a lower-than-average redox potential even in normoxic areas, leading to tracer trapping.[3] Additionally, expression levels of proteins involved in copper metabolism and efflux pumps like MDR1 can significantly alter tracer retention.[3] Therefore, it is crucial to characterize the 64Cu-ATSM uptake in your specific model.
Q3: What are the typical radiochemical and radionuclide purity specifications for 64Cu-ATSM?
A3: For reliable and reproducible results, high purity of the 64Cu-ATSM radiopharmaceutical is essential. Typically, a radiochemical purity of greater than 99% is expected, with a radionuclide purity of over 96%.[4][5]
Q4: How does 64Cu-ATSM compare to other hypoxia PET tracers like 18F-MISO?
A4: 64Cu-ATSM generally offers advantages such as more rapid pharmacokinetics and a better signal-to-noise ratio compared to tracers like 18F-MISO.[6] However, the interpretation of 64Cu-ATSM uptake can be more complex due to its sensitivity to factors other than just hypoxia.[1][3]
Troubleshooting Guides
Issue 1: Low Tumor-to-Background Ratio
Potential Causes and Solutions:
-
Suboptimal Imaging Time Point: The tumor-to-muscle ratio for 64Cu-ATSM increases over time. Early imaging (e.g., < 1 hour post-injection) may reflect perfusion more than hypoxia, potentially leading to lower contrast.[1][3]
-
High Background Signal from Free 64Cu: Dissociation of the 64Cu-ATSM complex in vivo can lead to free 64Cu in circulation, which can increase background signal, particularly in the liver.[1]
-
Solution: Consider co-administration of a chelating agent like d-penicillamine to help clear free copper from the bloodstream.[1]
-
-
Tumor Physiology: Some tumor models may inherently exhibit low 64Cu-ATSM uptake due to their specific metabolic profile or high expression of efflux pumps like MDR1.[3]
-
Solution: Characterize the expression of MDR1 and other relevant markers in your tumor model. If high MDR1 expression is suspected, 64Cu-ATSM may not be the optimal tracer for your application.
-
Issue 2: Heterogeneous Tracer Uptake Within the Tumor
Potential Causes and Solutions:
-
True Biological Heterogeneity: Tumors are often heterogeneous in their oxygenation, perfusion, and cellular metabolism. The observed heterogeneous uptake of 64Cu-ATSM can be a true reflection of this microenvironment.[1][6]
-
Perfusion-Dominated Uptake at Early Time Points: At early time points after injection, the distribution of 64Cu-ATSM can be strongly correlated with blood perfusion rather than hypoxia.[7]
-
Solution: Compare early and late time-point images to distinguish between perfusion-related and hypoxia-related retention.
-
-
Image Reconstruction Artifacts: The choice of reconstruction algorithm can influence the apparent heterogeneity and quantification of tracer uptake.
-
Solution: Standardize your reconstruction parameters across all studies for consistent results. Be aware that different algorithms can yield different quantitative values (see Data Presentation section).[9]
-
Data Presentation
Table 1: Effect of PET Reconstruction Algorithms on 64Cu-ATSM Quantification
| Reconstruction Algorithm | Relative SUVmax | Relative Tumor-to-Background (T/B) Ratio | Standard Deviation (SD) |
| 2D Filtered Backprojection (FBP) | Lowest | Lowest | High |
| 3D OSEM | Intermediate | Intermediate | Intermediate |
| 3D OSEM MAP | High | High | Intermediate |
| 2D OSEM | Highest | Highest | Lowest |
Data synthesized from a preclinical study comparing different reconstruction algorithms.[9][10] "Relative" values indicate the general trend observed in the study. OSEM: Ordered Subset Expectation Maximization; MAP: Maximum A Posteriori.
Table 2: In Vitro Uptake of 64Cu-ATSM in EMT6 Cells at Different Oxygen Concentrations
| Oxygen Concentration (ppm) | % Uptake of 64Cu-ATSM after 1 hour |
| 0 | 90% |
| 1 x 10³ | 77% |
| 5 x 10³ | 38% |
| 5 x 10⁴ | 35% |
| 2 x 10⁵ | 31% |
Data from a study by Lewis et al. (1998).[11][12]
Experimental Protocols
Protocol 1: In Vitro 64Cu-ATSM Cellular Uptake Assay
This protocol is adapted from studies investigating 64Cu-ATSM uptake in cancer cell lines.[13]
-
Cell Seeding: Seed 2 x 10⁵ cells per well in 6-well plates and incubate overnight at 37°C in a standard incubator.
-
Hypoxia Induction (if applicable): For hypoxic conditions, transfer plates to a hypoxic chamber with the desired oxygen concentration (e.g., 1% O₂) for a specified pre-incubation period (e.g., 3 to 24 hours).[14]
-
Tracer Incubation: Add 64Cu-ATSM to the culture medium to a final concentration of 10 kBq/mL.
-
Incubation: Incubate the cells with the tracer for various time points (e.g., 30 and 60 minutes) at 37°C under their respective normoxic or hypoxic conditions.
-
Washing: Aspirate the radioactive medium and wash the cells three times with cold phosphate-buffered saline (PBS) to remove extracellular tracer.
-
Cell Lysis and Collection: Lyse the cells using a suitable lysis buffer (e.g., 1N NaOH) and collect the lysate.
-
Radioactivity Measurement: Measure the radioactivity in the cell lysate using a gamma counter.
-
Data Normalization: Normalize the measured radioactivity to the cell number or protein concentration to determine the percent uptake.
Protocol 2: In Vivo 64Cu-ATSM Biodistribution Study in a Mouse Tumor Model
This protocol is a generalized procedure based on common practices in preclinical 64Cu-ATSM imaging studies.[12][15]
-
Animal Model: Use tumor-bearing mice (e.g., subcutaneous xenografts).
-
Tracer Administration: Intravenously inject approximately 2 MBq of 64Cu-ATSM per mouse via the tail vein.
-
PET/CT Imaging (Optional): For in vivo imaging, perform a PET/CT scan at desired time points (e.g., 1 hour post-injection). Anesthesia is required during scanning.
-
Euthanasia and Tissue Collection: At predetermined time points post-injection (e.g., 1, 2, 4, and 24 hours), euthanize the mice according to approved animal care protocols.
-
Organ Harvesting: Dissect and collect tumors and major organs (e.g., blood, heart, lungs, liver, kidneys, muscle, bone).
-
Weight and Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter. Include standards of the injected dose for calibration.
-
Data Calculation: Calculate the biodistribution as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizations
Caption: Cellular uptake and retention pathway of 64Cu-ATSM.
Caption: Decision tree for troubleshooting low tumor-to-background ratios.
References
- 1. Focus on the Controversial Aspects of 64Cu-ATSM in Tumoral Hypoxia Mapping by PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Focus on the Controversial Aspects of 64Cu-ATSM in Tumoral Hypoxia Mapping by PET Imaging [frontiersin.org]
- 4. Production, quality control and imaging of 64Cu-ATSM in healthy rabbits for clinical applications [irjnm.tums.ac.ir]
- 5. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 6. Hypoxia imaging and theranostic potential of [64Cu][Cu(ATSM)] and ionic Cu(II) salts: a review of current evidence and discussion of the retention mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 64Cu-ATSM pharmacokinetics in FaDu xenograft tumors and correlation with microscopic markers of hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Pre-clinical PET reconstruction algorithm effect on Cu-64 ATSM lesion hypoxia [] [jag.journalagent.com]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of 64Cu-ATSM in vitro and in vivo in a hypoxic tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. 64Cu-ATSM Predicts Efficacy of Carbon Ion Radiotherapy Associated with Cellular Antioxidant Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 64Cu-ATSM/64Cu-Cl2 and their relationship to hypoxia in glioblastoma: a preclinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Oral Administration of Cu(II)ATSM for Preclinical Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the oral administration of Cu(II)ATSM for preclinical models.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the oral administration of Cu(II)ATSM in preclinical models.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent Dosing | - Inhomogeneous suspension of Cu(II)ATSM.- Difficulty in accurately measuring and administering the suspension volume. | - Ensure the Cu(II)ATSM suspension is prepared fresh daily and vortexed thoroughly before each administration.- Use calibrated positive displacement pipettes for accurate volume measurement.- Consider using a more soluble formulation or an alternative administration route if inconsistency persists.[1] |
| Animal Stress or Adverse Reactions During Gavage | - Improper gavage technique.- Irritation from the suspension vehicle. | - Ensure personnel are properly trained in oral gavage techniques for the specific animal model.- Use flexible gavage needles of the appropriate size.- Administer the suspension slowly to prevent regurgitation or aspiration.- If using the standard suspension vehicle (SSV), ensure all components are well-dissolved and the final suspension is smooth. |
| Weight Loss, Hunched Posture, or Hypoactivity in Animals | - High dosage of Cu(II)ATSM.- Potential copper-related toxicity. | - Reduce the administered dose. A study in SOD1G93A mice reported toxicity signs at 100 mg/kg/day.[2]- Monitor animal health closely, including daily weight checks and behavioral observations.- Consider a dose-escalation study to determine the maximum tolerated dose in your specific model.[3][4][5]- Note that Cu(II)ATSM is reported to be remarkably safe in mice and rats at therapeutic doses.[6] |
| Low or Variable Bioavailability | - Poor absorption of the insoluble Cu(II)ATSM suspension from the gastrointestinal tract. | - Ensure the suspension is well-mixed to maximize the surface area for absorption.- Consider alternative administration routes, such as transdermal application of a soluble form in DMSO, which has been shown to increase brain and spinal cord uptake compared to oral gavage of an insoluble suspension.[1] |
| Difficulty in Detecting Cu(II)ATSM in Plasma or Tissues | - Inadequate sample collection or processing.- Insufficient sensitivity of the analytical method. | - Follow a robust protocol for blood and tissue collection and immediate processing to prevent degradation of the compound.- Utilize a sensitive analytical method such as LC-MS/MS for quantification.[7] |
Frequently Asked Questions (FAQs)
Formulation and Administration
-
Q1: How should I prepare the Cu(II)ATSM suspension for oral gavage? A1: A standard protocol involves preparing a suspension of Cu(II)ATSM in a Standard Suspension Vehicle (SSV). The SSV typically consists of 0.9% (w/v) NaCl, 0.5% (w/v) Na-carboxymethylcellulose (medium viscosity), 0.5% (v/v) benzyl alcohol, and 0.4% (v/v) Tween-80.[8] The suspension should be prepared fresh daily and vortexed thoroughly before each administration to ensure homogeneity.[8]
-
Q2: What is a typical oral dose of Cu(II)ATSM for mice? A2: Doses in preclinical studies have ranged from 15 mg/kg to 100 mg/kg body weight per day.[2][9] A common starting dose is 30 mg/kg/day.[8] However, the optimal dose is model-dependent and should be determined empirically. Dose-dependent effects on locomotor function and survival have been observed.[3][4][5]
-
Q3: How often should Cu(II)ATSM be administered orally? A3: Daily administration is the most common regimen reported in preclinical studies.[8] Some studies have used twice-daily administration.[10]
-
Q4: Are there alternatives to oral gavage for Cu(II)ATSM administration? A4: Yes, transdermal application of Cu(II)ATSM dissolved in a solvent like dimethyl sulfoxide (DMSO) has been shown to result in higher copper concentrations in the brain and spinal cord compared to oral gavage of an insoluble suspension.[1]
Pharmacokinetics and Analysis
-
Q5: What is the oral bioavailability of Cu(II)ATSM? A5: In Sprague Dawley rats, the apparent oral bioavailability of Cu(II)ATSM has been reported to be approximately 53 ± 5%.[9]
-
Q6: How can I measure the concentration of Cu(II)ATSM in biological samples? A6: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a sensitive and specific method for quantifying Cu(II)ATSM in plasma and tissue homogenates.[7]
Mechanism of Action
-
Q7: What is the proposed mechanism of action for Cu(II)ATSM? A7: Cu(II)ATSM is a blood-brain barrier permeant copper complex.[11] Its therapeutic effects are attributed to several mechanisms, including:
-
Copper Delivery: It can deliver copper to copper-deficient enzymes like mutant SOD1.[8]
-
Inhibition of Ferroptosis: It can protect against iron-dependent cell death known as ferroptosis.[12][13]
-
Modulation of Signaling Pathways: It has been shown to influence the extracellular signal-regulated kinase (ERK) 1/2 signaling pathway.[11]
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Cu(II)ATSM Following Oral Administration in Rodents
| Parameter | Sprague Dawley Rats (20 mg/kg) |
| Cmax | 488.1 ± 67.0 ng/mL |
| Tmax | 10 h |
| Elimination Half-life | 3.1 ± 0.4 h |
| Apparent Oral Bioavailability | 53 ± 5% |
| Data from Hung et al., 2012[9] |
Table 2: Dose-Dependent Effects of Oral Cu(II)ATSM in SOD1-G37R Mice
| Dose | Improvement in Survival |
| Low Dose | Modest |
| High Dose | 26% |
| Data from McAllum et al., 2013[3][4][5] |
Experimental Protocols
1. Preparation of Cu(II)ATSM Suspension for Oral Gavage
-
Materials:
-
Cu(II)ATSM powder
-
Standard Suspension Vehicle (SSV):
-
Sodium chloride (NaCl)
-
Sodium carboxymethylcellulose (medium viscosity)
-
Benzyl alcohol
-
Tween-80
-
Sterile water for injection
-
-
Sterile conical tubes
-
Vortex mixer
-
-
Procedure:
-
Prepare the SSV by dissolving 0.9 g NaCl, 0.5 g Na-carboxymethylcellulose, and 0.4 mL Tween-80 in approximately 90 mL of sterile water.
-
Add 0.5 mL of benzyl alcohol and bring the final volume to 100 mL with sterile water. Mix until all components are fully dissolved.
-
Weigh the required amount of Cu(II)ATSM powder to achieve the desired final concentration (e.g., for a 30 mg/kg dose in a 25 g mouse with a 10 mL/kg dosing volume, the concentration would be 3 mg/mL).
-
Add the Cu(II)ATSM powder to a sterile conical tube.
-
Add the appropriate volume of SSV to the tube.
-
Vortex the tube vigorously for at least 1-2 minutes until a uniform suspension is achieved.
-
Prepare the suspension fresh daily.
-
Vortex the suspension immediately before each gavage administration to ensure homogeneity.
-
2. Quantification of Cu(II)ATSM in Plasma and Brain Tissue by LC-MS/MS
-
Sample Collection and Preparation:
-
Collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood at 4°C to separate the plasma.
-
Harvest brain tissue and immediately snap-freeze in liquid nitrogen.
-
Store plasma and brain samples at -80°C until analysis.
-
For analysis, thaw samples on ice.
-
Homogenize brain tissue in a suitable buffer.
-
Perform protein precipitation by adding a solvent like acetonitrile to the plasma or brain homogenate.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant containing Cu(II)ATSM to a clean tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Use a C18 reverse-phase column for chromatographic separation.
-
Employ a gradient elution with mobile phases such as water with 0.1% formic acid and methanol or acetonitrile.
-
Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode for sensitive and specific detection of Cu(II)ATSM and an appropriate internal standard.
-
Develop a calibration curve using known concentrations of Cu(II)ATSM to quantify the compound in the samples.
-
Visualizations
Caption: Experimental workflow for oral administration of Cu(II)ATSM.
Caption: Proposed ERK1/2 signaling pathway activated by Cu(II)ATSM.
Caption: Inhibition of ferroptosis by Cu(II)ATSM.
References
- 1. Transdermal Application of Soluble CuII(atsm) Increases Brain and Spinal Cord Uptake Compared to Gavage with an Insoluble Suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CuATSM improves motor function and extends survival but is not tolerated at a high dose in SOD1G93A mice with a C57BL/6 background - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. Therapeutic effects of CuII(atsm) in the SOD1-G37R mouse model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Summary for ALS Patients about CuATSM and Clinical Trials – Linus Pauling Institute Blog [blogs.oregonstate.edu]
- 7. Preclinical Pharmacokinetic and Safety Studies of Copper-Diacetyl-Bis(N4-Methylthiosemicarbazone) (Cu-ATSM): Translational Studies for Internal Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oral Treatment with CuII(atsm) Increases Mutant SOD1 In Vivo but Protects Motor Neurons and Improves the Phenotype of a Transgenic Mouse Model of Amyotrophic Lateral Sclerosis | Journal of Neuroscience [jneurosci.org]
- 9. The hypoxia imaging agent CuII(atsm) is neuroprotective and improves motor and cognitive functions in multiple animal models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CuII(atsm) improves the neurological phenotype and survival of SOD1G93A mice and selectively increases enzymatically active SOD1 in the spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper-ATSM as a Treatment for ALS: Support from Mutant SOD1 Models and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CuII (atsm) inhibits ferroptosis: Implications for treatment of neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CuII(atsm) inhibits ferroptosis: Implications for treatment of neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in Cu(II)ATSM cytotoxicity studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cu(II)ATSM.
Frequently Asked Questions (FAQs)
Q1: What is Cu(II)ATSM and what is its primary mechanism of cytotoxic action?
A1: Cu(II)ATSM, or copper(II)-diacetyl-bis(N4-methylthiosemicarbazone), is a lipophilic copper complex. Its cytotoxic effect is believed to stem from its ability to cross cell membranes and undergo reduction from Cu(II) to Cu(I) within the cell, particularly in hypoxic (low oxygen) environments. This redox cycling can lead to the generation of reactive oxygen species (ROS), causing oxidative stress and subsequent damage to cellular components like DNA, ultimately leading to cell death.[1][2] The uptake and retention of Cu(II)ATSM are significantly higher in hypoxic cells compared to normoxic cells, which is a key aspect of its selective toxicity.[2][3][4]
Q2: Why am I observing inconsistent IC50 values for Cu(II)ATSM across different cancer cell lines?
A2: Inconsistent IC50 values are a common observation and can be attributed to several factors:
-
Cell-type specific differences: The cytotoxic effect of Cu(II)ATSM can vary significantly between different cancer cell lines.[1][5] For example, it has been shown to be more toxic to breast cancer cell lines than to cervical cancer (HeLa) or non-cancerous (HEK-293) cells.[1]
-
Hypoxia levels: The toxicity of Cu(II)ATSM is often enhanced under hypoxic conditions.[1][2][4] Variations in the level of hypoxia achieved in your experiments can lead to different IC50 values.
-
Cellular redox environment: The intracellular redox state, including the levels of reducing molecules like NADH and NADPH, can influence the reduction of Cu(II)ATSM and its subsequent cytotoxicity, independent of hypoxia.[6][7]
Q3: My Cu(II)ATSM powder won't dissolve in aqueous media. How should I prepare my stock solution?
A3: Cu(II)ATSM and its ligand are known to be insoluble in water and aqueous buffers.[8][9] To prepare a stock solution, it is recommended to dissolve the compound in 100% dimethyl sulfoxide (DMSO).[8][9] For cell-based assays, this stock solution should then be diluted in the cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically less than 1%) to avoid solvent-induced cytotoxicity.[1]
Q4: Can components of my cell culture medium interfere with the activity of Cu(II)ATSM?
A4: Yes, components of the cell culture medium, particularly fetal bovine serum (FBS), can interact with Cu(II)ATSM.[10] It has been observed that in the presence of FBS, a significant fraction of the copper from the complex can become associated with molecules larger than 3 kDa, which could be serum proteins.[10] This interaction may affect the availability and uptake of the compound by the cells, potentially leading to variability in experimental results.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells in a cytotoxicity assay. | Inconsistent cell seeding. Air bubbles in the wells.[11] Incomplete dissolution of formazan crystals (in MTT assay). | Ensure a homogenous cell suspension before and during seeding. Carefully inspect plates for bubbles and remove them with a sterile needle if necessary.[11] Ensure complete solubilization of the formazan product by gentle mixing or shaking before reading the absorbance. |
| No significant cytotoxicity observed even at high concentrations. | The cell line is resistant to Cu(II)ATSM. The compound has degraded. Insufficient hypoxia (if expecting hypoxia-dependent cytotoxicity). | Test a different cell line known to be sensitive to Cu(II)ATSM. Verify the quality and purity of your Cu(II)ATSM. It is recommended to use freshly prepared solutions.[12] Confirm the level of hypoxia in your experimental setup using a hypoxia probe or by measuring the expression of hypoxia-inducible markers like HIF-1α.[2][4] |
| Unexpectedly high cytotoxicity in control (vehicle-treated) cells. | High concentration of DMSO in the final culture medium. | Ensure the final concentration of DMSO is at a non-toxic level (typically < 1%).[1] Run a vehicle-only control to determine the effect of the solvent on cell viability. |
| Precipitation of the compound in the culture medium. | The final concentration of Cu(II)ATSM exceeds its solubility in the medium. | Prepare the final dilutions from the DMSO stock immediately before adding to the cells. Visually inspect the medium for any signs of precipitation. If precipitation occurs, reduce the final concentration of the compound. |
Experimental Protocols
Protocol 1: Preparation of Cu(II)ATSM Stock Solution
-
Weigh the desired amount of Cu(II)ATSM powder in a sterile microcentrifuge tube.
-
Add 100% DMSO to achieve a high-concentration stock solution (e.g., 50 mM).[8][9]
-
Vortex or sonicate the solution until the compound is completely dissolved.[13]
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.[14][15]
-
Compound Treatment: Prepare serial dilutions of Cu(II)ATSM in the appropriate cell culture medium from the DMSO stock solution. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.[11]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) under either normoxic or hypoxic conditions.[1][5]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[15]
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO or another suitable solubilization buffer to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution.[13] Read the absorbance at a wavelength of 570 nm using a microplate reader.[15][16]
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate cell viability as a percentage of the no-treatment control.
Visualizations
Caption: Workflow for a typical Cu(II)ATSM cytotoxicity experiment using the MTT assay.
Caption: Simplified signaling pathway of Cu(II)ATSM-induced cytotoxicity.
References
- 1. Cellular Uptake of the ATSM−Cu(II) Complex under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypoxia imaging and theranostic potential of [64Cu][Cu(ATSM)] and ionic Cu(II) salts: a review of current evidence and discussion of the retention mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Hypoxia with Cu-ATSM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radiobiological effects of hypoxia-dependent uptake of {sup 64}Cu-ATSM: enhanced DNA damage and cytotoxicity in hypoxic cells (Journal Article) | ETDEWEB [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. Alteration of Cellular Reduction Potential Will Change 64Cu-ATSM Signal With or Without Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Some thoughts on the mechanism of cellular trapping of Cu(II)-ATSM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Does the ATSM-Cu(II) Biomarker Integrate into the Human Cellular Copper Cycle? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. The Cytotoxic Effect of Copper (II) Complexes with Halogenated 1,3-Disubstituted Arylthioureas on Cancer and Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bds.berkeley.edu [bds.berkeley.edu]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Cu(II)ATSM and ¹⁸F-FMISO for Hypoxia Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two leading radiotracers for positron emission tomography (PET) imaging of hypoxia: Copper(II)-diacetyl-bis(N⁴-methylthiosemicarbazone), commonly known as Cu(II)ATSM, and ¹⁸F-Fluoromisonidazole (¹⁸F-FMISO). This analysis is supported by experimental data to aid in the selection of the appropriate tracer for preclinical and clinical research.
Executive Summary
Tumor hypoxia is a critical factor in cancer progression and resistance to therapy. Non-invasive imaging of hypoxic regions within tumors is crucial for guiding treatment strategies. Both Cu(II)ATSM and ¹⁸F-FMISO are PET tracers that are retained in hypoxic cells, offering a window into the tumor microenvironment. However, they differ significantly in their mechanism of action, pharmacokinetics, and imaging characteristics. ¹⁸F-FMISO is a nitroimidazole-based tracer that is reductively trapped intracellularly under low oxygen conditions. Cu(II)ATSM, a copper-based complex, is also believed to be trapped following intracellular reduction, though its mechanism is still a subject of some debate.
Generally, Cu-ATSM offers the advantage of faster kinetics, allowing for earlier imaging post-injection and often providing higher image contrast.[1] Conversely, ¹⁸F-FMISO has been more extensively validated in clinical studies and its mechanism of retention is well-characterized. The choice between these tracers will depend on the specific research question, available infrastructure, and the desired imaging window.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data from comparative studies of Cu(II)ATSM and ¹⁸F-FMISO.
| Parameter | Cu(II)ATSM | ¹⁸F-FMISO | References |
| Isotope | ⁶⁰Cu, ⁶¹Cu, ⁶²Cu, ⁶⁴Cu | ¹⁸F | [2] |
| Half-life | 23.7 min (⁶⁰Cu), 3.33 h (⁶¹Cu), 9.7 min (⁶²Cu), 12.7 h (⁶⁴Cu) | 109.8 min | [2][3] |
| Typical Injected Dose (Clinical) | ~925 MBq (⁶⁴Cu-ATSM) | 3.7 MBq/kg (max 370 MBq) | [2][4] |
| Imaging Time Post-Injection | 10-20 minutes for ⁶²Cu-ATSM; can be imaged up to 24h for ⁶⁴Cu-ATSM | 2-4 hours | [5][6] |
| Image Contrast | Generally higher tumor-to-background ratio | Lower contrast compared to Cu-ATSM | [1][7] |
| Urinary Excretion | Minimal | Significant, can interfere with pelvic imaging | [8] |
| Study Type | Cancer Model | Cu-ATSM Metric (Tumor-to-Muscle/Background) | ¹⁸F-FMISO Metric (Tumor-to-Muscle/Background) | Key Findings | References |
| Preclinical | EMT6 Breast Cancer | Higher cellular uptake in hypoxia | Lower cellular uptake in hypoxia | Cu-ATSM showed more rapid washout from normoxic cells. | [8] |
| Clinical | Head and Neck Cancer | - | - | A tumor-to-blood ratio of >1.2 is often used to define hypoxic volumes. | [9] |
| Clinical | Non-Small Cell Lung Cancer | T/M ratio > 3.0 predictive of non-responders to therapy | - | No significant difference in tumor SUV between responders and non-responders with ¹⁸F-FDG. | [8] |
| Preclinical | Squamous Cell Carcinoma | - | Optimal TMR threshold of 1.4 identified for defining hypoxia. | - | [10][11] |
| Study | Cancer Type | Cu-ATSM SUV | ¹⁸F-FMISO SUV | Notes | References |
| Modeled Clinical Data | Head-and-Neck | Mean SUV of 3.1 | Mean SUV of 2.0 | Higher contrast is achieved with Cu-ATSM. | [7] |
| Clinical | Non-Small Cell Lung Cancer | - | Mean SUVmax of 3 (±1.4) | - | [12] |
| Clinical | Pancreatic Cancer | Mean SUVmax of 2.3 | - | Minimal FMISO activity observed. | [13] |
Mechanism of Action and Signaling Pathways
Both tracers rely on the reductive environment of hypoxic cells for their retention.
¹⁸F-FMISO: As a 2-nitroimidazole compound, ¹⁸F-FMISO passively diffuses into cells. In the presence of low oxygen, the nitro group is reduced by intracellular reductases. In normoxic cells, the reduced molecule is rapidly re-oxidized and diffuses back out of the cell. However, in hypoxic cells, the reduced intermediate can bind to intracellular macromolecules, effectively trapping the tracer.
Cu(II)ATSM: The lipophilic Cu(II)ATSM complex also readily crosses cell membranes. In hypoxic cells, the Cu(II) is reduced to Cu(I). This change in oxidation state leads to the dissociation of the complex, and the charged copper ion is then trapped intracellularly.[5] The exact intracellular binding partners of the reduced copper are still under investigation.
Cellular uptake and retention mechanisms of ¹⁸F-FMISO and Cu(II)ATSM.
Experimental Protocols
Detailed methodologies for preclinical and clinical imaging are provided below.
Preclinical Imaging Protocol: Small Animal PET/CT
Animal Preparation:
-
Tumor-bearing mice (e.g., subcutaneous xenografts) are anesthetized (e.g., 2% isoflurane in air).
-
Body temperature is maintained at 37°C throughout the procedure.
Tracer Injection:
-
¹⁸F-FMISO: Approximately 150 µCi (5.55 MBq) is injected via retro-orbital or tail vein injection.[14]
-
Cu-ATSM (⁶⁴Cu): The injected activity can vary, with studies using a range of doses.
Imaging:
-
¹⁸F-FMISO: Static PET images are typically acquired for 20 minutes, starting 80-120 minutes post-injection.[14] A CT scan is performed for anatomical co-registration.
-
Cu-ATSM (⁶¹Cu/⁶⁴Cu): Imaging can be performed much earlier. For ⁶¹Cu-ATSM, imaging can occur 60 minutes post-injection.[3] For ⁶⁴Cu-ATSM, dynamic imaging can be performed in frames (e.g., 0-10, 10-20, etc.) up to 60 minutes post-injection.[15]
Image Analysis:
-
Regions of interest (ROIs) are drawn on the tumor and a reference tissue (e.g., muscle) using the co-registered CT images.
-
Standardized Uptake Values (SUV) are calculated as: SUV = (activity concentration in ROI) / (injected dose / body weight).
-
Tumor-to-background ratio (TBR) is calculated as: TBR = Tumor SUV / Muscle SUV.
Clinical Imaging Protocol: Human PET/CT
Patient Preparation:
-
¹⁸F-FMISO: Patients are typically not required to fast.[16]
-
Cu-ATSM: Patient preparation protocols may vary.
Tracer Injection:
-
¹⁸F-FMISO: An intravenous injection of 3.7 MBq/kg (0.1 mCi/kg), with a maximum of 370 MBq (10 mCi), is administered.[16]
-
Cu-ATSM (⁶⁴Cu): A fixed activity of around 300-925 MBq may be injected.[2][17]
Imaging:
-
¹⁸F-FMISO: A static emission scan (e.g., 20 minutes) of the tumor region is acquired approximately 90-120 minutes post-injection.[16] Some protocols may include a later scan at 240 minutes if the tumor-to-background uptake is suboptimal.[18]
-
Cu-ATSM (⁶²Cu): Imaging is performed 10-20 minutes after injection.[17] For ⁶⁴Cu-ATSM, imaging can be performed at later time points, such as 16 or 18 hours post-injection.[17]
Image Analysis:
-
Tumor hypoxic volumes are often defined using a threshold, for example, a tumor-to-blood ratio of ≥1.2 for ¹⁸F-FMISO.[19]
-
Maximum and mean SUVs within the tumor are calculated.
-
For Cu-ATSM, tumor-to-muscle ratios are often used for prognostication, with a threshold of >3.0-3.5 indicating significant hypoxia.[8]
Generalized workflow for a comparative hypoxia imaging study.
Conclusion
Both Cu(II)ATSM and ¹⁸F-FMISO are valuable tools for the non-invasive imaging of tumor hypoxia. Cu(II)ATSM offers logistical advantages with its rapid uptake kinetics and high image contrast, which can be particularly beneficial in a busy clinical setting.[1] However, the mechanism of its retention is still debated, and different copper isotopes with varying half-lives add another layer of complexity. ¹⁸F-FMISO, while requiring a longer waiting period for imaging and providing lower contrast, is a well-established tracer with a clearly understood mechanism of action and extensive clinical validation.[6]
The selection of a hypoxia tracer should be guided by the specific aims of the research or clinical application. For studies requiring high throughput or where pelvic imaging is necessary, Cu(II)ATSM may be preferable. For longitudinal studies or when a well-characterized and validated tracer is paramount, ¹⁸F-FMISO remains a strong choice. Future research, including head-to-head comparative trials, will further elucidate the relative strengths and weaknesses of these important imaging agents.
References
- 1. Contribution of [64Cu]-ATSM PET in molecular imaging of tumour hypoxia compared to classical [18F]-MISO--a selected review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. researchgate.net [researchgate.net]
- 5. e-century.us [e-century.us]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Hypoxia imaging and theranostic potential of [64Cu][Cu(ATSM)] and ionic Cu(II) salts: a review of current evidence and discussion of the retention mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imaging Hypoxia with 18F-Fluoromisonidazole: Challenges in Moving to a More Complicated Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The optimal 18F-Fluoromisonidazole PET threshold to define tumor hypoxia in preclinical squamous cell carcinomas using pO2 electron paramagnetic resonance imaging as reference truth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The optimal 18F-fluoromisonidazole PET threshold to define tumor hypoxia in preclinical squamous cell carcinomas using pO2 electron paramagnetic resonance imaging as reference truth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. 18F-Fluoromisonidazole in tumor hypoxia imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 18F-FMISO PET Imaging Identifies Hypoxia and Immunosuppressive Tumor Microenvironments and Guides Targeted Evofosfamide Therapy in Tumors Refractory to PD-1 and CTLA-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Hypoxia Imaging with [F-18] FMISO-PET in Head and Neck Cancer: Potential for Guiding Intensity Modulated Radiation Therapy in Overcoming Hypoxia-Induced Treatment Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Advances in PET and MRI imaging of tumor hypoxia [frontiersin.org]
- 18. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 19. Reproducibility of Intratumor Distribution of 18F-fluoromisonidazole in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating Cu(II)ATSM as a Marker for Tumor Hypoxia: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate detection and measurement of tumor hypoxia are critical for developing effective cancer therapies. Hypoxic tumors are associated with increased aggressiveness, metastasis, and resistance to radiation and chemotherapy.[1] This guide provides an objective comparison of Copper(II)-diacetyl-bis(N4-methylthiosemicarbazone) [Cu(II)ATSM], a promising PET tracer for hypoxia, with other established markers: [18F]-fluoromisonidazole (FMISO), pimonidazole, and Hypoxia-Inducible Factor 1-alpha (HIF-1α).
Overview of Hypoxia Markers
The selection of a hypoxia marker depends on the specific research question, model system, and available technology. Markers can be broadly categorized as endogenous (cellular responses to hypoxia) or exogenous (probes that are administered and trapped in hypoxic cells).
-
Cu(II)ATSM (Copper-64 ATSM) is an exogenous, radioactive PET tracer. Its neutral, lipophilic nature allows it to diffuse readily across cell membranes.[2] In hypoxic cells, the Cu(II) complex is reduced to Cu(I), becomes charged and unstable, and the copper is trapped intracellularly.[3] This hypoxia-selective retention allows for non-invasive imaging.[4]
-
[18F]-FMISO is the most widely used PET tracer for imaging hypoxia.[5][6] As a 2-nitroimidazole compound, it undergoes bioreduction and covalent binding to macromolecules in hypoxic cells.[4]
-
Pimonidazole is another 2-nitroimidazole compound used as an exogenous chemical probe.[7][8] It forms stable adducts with thiol groups in proteins specifically in hypoxic cells, which can then be detected via immunohistochemistry (IHC) using specific antibodies.[7]
-
HIF-1α is an endogenous marker and a key transcription factor in the cellular response to hypoxia. Under normoxic conditions, it is rapidly degraded. Under hypoxic conditions, it stabilizes, translocates to the nucleus, and activates genes involved in angiogenesis, glycolysis, and cell survival.[9] Its presence, typically detected by IHC, is an indicator of a hypoxic state.[9][10]
Quantitative Data Comparison
The following tables summarize the key characteristics and performance metrics of Cu(II)ATSM against its alternatives, based on experimental data from preclinical and clinical studies.
Table 1: General Characteristics of Hypoxia Markers
| Feature | Cu(II)ATSM | [18F]-FMISO | Pimonidazole | HIF-1α |
| Marker Type | Exogenous (PET Tracer) | Exogenous (PET Tracer) | Exogenous (IHC Probe) | Endogenous (Protein) |
| Detection Method | Positron Emission Tomography (PET) | Positron Emission Tomography (PET) | Immunohistochemistry (IHC) / Immunofluorescence (IF) | Immunohistochemistry (IHC) / Western Blot |
| Measurement | Non-invasive, quantitative | Non-invasive, quantitative | Invasive, semi-quantitative | Invasive, semi-quantitative |
| Mechanism | Hypoxia-induced reduction and trapping of 64Cu[2][3] | Hypoxia-induced reduction and covalent binding[4] | Reductive activation and binding to thiol groups[7] | Stabilization of protein under low oxygen[9] |
| Resolution | Millimeter (PET scanner dependent) | Millimeter (PET scanner dependent) | Micrometer (Cellular level) | Micrometer (Cellular level) |
| Key Advantage | Rapid kinetics, high tumor-to-background ratio[4][5] | Well-established and widely studied[5] | High cellular resolution, "gold standard" for IHC[8] | Reflects cellular response to hypoxia[9] |
| Key Disadvantage | Hypoxia selectivity can be tumor-dependent[3][11] | Slow kinetics, requires long waiting times[4][5] | Invasive (biopsy required), not quantitative[8] | Short half-life, challenging to detect reliably[9][12] |
Table 2: Performance Metrics from Comparative Studies
| Performance Metric | Cu(II)ATSM | [18F]-FMISO | Pimonidazole | HIF-1α |
| Imaging Time Post-Injection | < 1 hour[4] | 2 - 4 hours[6][13] | 90 minutes before sacrifice[7][14] | N/A (Endogenous) |
| Tumor-to-Muscle (T/M) Ratio | Typically > 2.0; can be predictive of prognosis[4] | Lower contrast, typically < 2.0[4] | N/A | N/A |
| Correlation with Pimonidazole | Varies; strong positive correlation in some tumors, weak or negative in others[8][11] | Generally positive trend[15][16] | N/A | Correlates with hypoxic regions |
| Correlation with HIF-1α | Significant correlation in gliomas (T/B ratio > 1.8 showed 92.3% sensitivity for HIF-1α expression)[2] | Correlates with HIF-1α target genes | Strong spatial correlation | N/A |
| Hypoxia Selectivity | Generally high, but can show hypoxia-independent uptake in some tumor models like fibrosarcoma[11][17] | Considered a reliable indicator of moderate to severe hypoxia[15] | Highly selective for cells with pO2 < 10 mm Hg[18] | Specific to cellular hypoxic response, but can be activated by non-hypoxic stimuli[9] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological mechanisms and experimental procedures is crucial for understanding how these markers function and how they are validated.
Hypoxia Signaling Pathway
Under normal oxygen conditions (normoxia), the HIF-1α subunit is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) protein, ubiquitination, and subsequent degradation by the proteasome. In the absence of sufficient oxygen (hypoxia), PHDs are inactive, allowing HIF-1α to stabilize, dimerize with HIF-1β, and activate the transcription of hypoxia-responsive genes.
Caption: The HIF-1α signaling pathway under normoxic versus hypoxic conditions.
Experimental Workflows
1. PET Imaging with Cu(II)ATSM or FMISO
This workflow outlines the non-invasive procedure for assessing tumor hypoxia using PET tracers. The primary difference between Cu(II)ATSM and FMISO is the tracer uptake time.
Caption: Generalized workflow for conducting a tumor hypoxia study using PET imaging.
2. Immunohistochemistry with Pimonidazole or HIF-1α
This workflow describes the invasive, histology-based method for detecting hypoxia at the cellular level.
Caption: Standard workflow for detecting hypoxia via immunohistochemistry.
Detailed Experimental Protocols
Protocol 1: [18F]-FMISO PET/CT Imaging
This protocol is adapted from procedures used in clinical and preclinical studies.[13][19][20]
-
Patient/Animal Preparation: No fasting is required for FMISO PET scans.[6] Establish intravenous access for tracer injection.[13]
-
Radiotracer Administration: Administer [18F]-FMISO intravenously at a dose of 3.7 MBq/kg (0.1 mCi/kg), with a maximum dose of 370 MBq (10 mCi).[13][20]
-
Uptake Period: A waiting period of 2 to 4 hours post-injection is required to allow for sufficient tracer accumulation in hypoxic tissues and clearance from normoxic tissues.[6][13]
-
Image Acquisition:
-
Image Analysis:
Protocol 2: Pimonidazole Staining for Hypoxia (In Vivo)
This protocol outlines the procedure for using pimonidazole to label hypoxic tumor cells for subsequent IHC analysis.[7][14][22]
-
Pimonidazole Preparation: Dissolve pimonidazole hydrochloride in sterile 0.9% saline to a concentration of 30 mg/mL.[14][22]
-
Administration: Inject the pimonidazole solution intravenously (IV) or intraperitoneally (IP) into the tumor-bearing animal at a dose of 60 mg/kg.[14][18]
-
Circulation: Allow the pimonidazole to circulate for 90 minutes to ensure adequate distribution and reductive activation in hypoxic cells.[7][14]
-
Tissue Harvesting and Processing:
-
Euthanize the animal according to approved protocols.
-
Excise the tumor and other organs of interest.
-
Fix the tissue in 10% neutral buffered formalin and embed in paraffin, or snap-freeze in OCT for frozen sections.[7]
-
-
Immunohistochemistry:
-
Cut 5-10 µm thick sections onto microscope slides.
-
Deparaffinize and rehydrate the sections if using paraffin-embedded tissue.
-
Perform antigen retrieval if necessary.
-
Block non-specific binding using a suitable blocking solution (e.g., 5% BSA or 20% aqua block).[14][22]
-
Incubate with a primary antibody that recognizes pimonidazole adducts (e.g., Hypoxyprobe-1 antibody) for 1 hour at room temperature or overnight at 4°C.[7][14]
-
Wash the slides and incubate with a suitable HRP-conjugated or fluorescent secondary antibody for 1 hour at room temperature.[22]
-
For HRP, add a chromogen substrate (like DAB) until staining develops. For fluorescence, mount with an appropriate medium containing DAPI.[7]
-
-
Analysis: Image the slides using a light or fluorescence microscope to visualize the brown (DAB) or fluorescent signal, which indicates hypoxic regions.
Protocol 3: HIF-1α Immunohistochemistry
This protocol provides a general guideline for detecting the endogenous hypoxia marker HIF-1α in paraffin-embedded tissue sections.[10]
-
Tissue Preparation:
-
Use formalin-fixed, paraffin-embedded tissue. Any delay in fixation after excision can result in HIF-1α degradation.[12]
-
Cut 4-5 µm sections and mount on charged slides.
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol washes.
-
-
Antigen Retrieval: Perform heat-induced epitope retrieval. A common method is to steam slides in a sodium citrate buffer (pH 6.0) for 20-30 minutes.[10]
-
Staining Procedure:
-
Inactivate endogenous peroxidases with a 3% hydrogen peroxide solution for 10 minutes.
-
Block non-specific binding with a protein block or serum for at least 20-30 minutes.[10]
-
Incubate with a primary monoclonal antibody against HIF-1α (e.g., at 0.4 µg/mL) overnight at 4°C in a humidified chamber.[10]
-
Wash slides, then apply a biotinylated or polymer-based secondary antibody for 30-60 minutes at room temperature.
-
Apply a streptavidin-HRP or HRP-polymer complex for 30 minutes.
-
Develop the signal with a DAB chromogen substrate for 2-5 minutes.
-
-
Counterstaining and Mounting:
-
Rinse with distilled water.
-
Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydrate the sections and mount with a permanent mounting medium.
-
-
Analysis: Examine slides under a microscope. Positive HIF-1α staining is typically observed as a brown precipitate in the nucleus of cells in hypoxic regions.[9]
Conclusion: Choosing the Right Tool
Validating Cu(II)ATSM as a marker for tumor hypoxia requires a multi-faceted approach, often involving comparison with established methods.
-
Cu(II)ATSM offers significant advantages for non-invasive, quantitative imaging due to its rapid kinetics and high image contrast, making it superior to [18F]-FMISO in terms of imaging performance.[5][23] However, its utility must be carefully validated, as studies have shown its uptake may not be exclusively linked to hypoxia in all tumor types, potentially reflecting a more general state of cellular reductive stress.[3][11][16]
-
Pimonidazole and HIF-1α immunohistochemistry provide essential ground truth at the cellular level. They are invaluable for validating PET signals from tracers like Cu(II)ATSM by allowing direct spatial correlation between the radiotracer distribution (via autoradiography) and cellular hypoxia.[8][11] While HIF-1α directly reflects the physiological response to hypoxia, its transient nature can make detection challenging.[9] Pimonidazole offers a more stable and robust histological marker of severely hypoxic cells.[18]
For drug development professionals and researchers, Cu(II)ATSM is a powerful tool for assessing tumor hypoxia non-invasively, with potential applications in patient stratification and therapy response monitoring.[4][24] However, its validation in any new tumor model or clinical context should be supported by correlative studies with established histological markers like pimonidazole to confirm its hypoxia selectivity.
References
- 1. Researchers discover common markers of tumour hypoxia across 19 cancer types - Ontario Institute for Cancer Research [oicr.on.ca]
- 2. Evaluation of Hypoxia with Cu-ATSM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Focus on the Controversial Aspects of 64Cu-ATSM in Tumoral Hypoxia Mapping by PET Imaging [frontiersin.org]
- 4. Assessing tumor hypoxia by positron emission tomography with Cu-ATSM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Contribution of [64Cu]-ATSM PET in molecular imaging of tumour hypoxia compared to classical [18F]-MISO--a selected review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 64Cu-ATSM and 18FDG PET uptake and 64Cu-ATSM autoradiography in spontaneous canine tumors: comparison with pimonidazole hypoxia immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of Hypoxia in Cancer Models: Significance, Challenges, and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Double Immunohistochemical Staining Method for HIF-1α and its Regulators PHD2 and PHD3 in Formalin Fixed Paraffin Embedded Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Controls for HIF-1 Alpha's WB, ICC-IF, IHC, IP & FLOW Analysis [bio-techne.com]
- 13. Hypoxia Imaging with [F-18] FMISO-PET in Head and Neck Cancer: Potential for Guiding Intensity Modulated Radiation Therapy in Overcoming Hypoxia-Induced Treatment Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hypoxia Studies with Pimonidazole in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The influence of tumor oxygenation on hypoxia imaging in murine squamous cell carcinoma using [64Cu]Cu-ATSM or [18F]Fluoromisonidazole positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. pubcompare.ai [pubcompare.ai]
- 19. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 20. med.emory.edu [med.emory.edu]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Hypoxia Studies with Pimonidazole in vivo [bio-protocol.org]
- 23. researchgate.net [researchgate.net]
- 24. Hypoxia imaging and theranostic potential of [64Cu][Cu(ATSM)] and ionic Cu(II) salts: a review of current evidence and discussion of the retention mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Copper-Based Therapeutics: Cu(II)ATSM, Elesclomol, and Disulfiram-Copper
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapeutics is continually evolving, with a growing interest in leveraging the unique properties of metals to combat malignant cells. Copper, an essential trace element, has emerged as a focal point in this endeavor due to its critical role in various cellular processes and the differential copper metabolism observed between cancerous and healthy tissues. This guide provides a detailed comparison of three prominent copper-based therapeutic strategies: Cu(II)ATSM, elesclomol, and disulfiram-copper. We will delve into their mechanisms of action, present comparative preclinical and clinical data, and provide insights into the experimental methodologies used to evaluate their efficacy.
Introduction to Copper-Based Cancer Therapy
Cancer cells exhibit an increased demand for copper to support their rapid proliferation, angiogenesis, and metastatic processes. This dependency creates a therapeutic window, allowing for the development of agents that can either chelate copper to starve cancer cells or, conversely, elevate intracellular copper levels to induce cytotoxicity. The three compounds discussed herein primarily operate through the latter mechanism, utilizing copper's redox activity to generate reactive oxygen species (ROS) and disrupt critical cellular pathways, ultimately leading to cancer cell death.
Mechanism of Action
Cu(II)ATSM (Copper(II)-diacetyl-bis(N4-methylthiosemicarbazone))
Initially developed as a positron emission tomography (PET) imaging agent for hypoxic tumors, Cu(II)ATSM has demonstrated therapeutic potential. Its mechanism of action is rooted in its redox properties. The lipophilic Cu(II)ATSM complex readily crosses cell membranes. In the hypoxic and highly reductive environment of tumor cells, Cu(II) is reduced to Cu(I). This reduction leads to the dissociation of the complex, trapping copper intracellularly. The accumulation of copper disrupts cellular redox balance and is thought to induce cell death through pathways sensitive to oxidative stress.
Elesclomol
Elesclomol is a potent copper ionophore that facilitates the transport of copper into the mitochondria. Once inside the mitochondria, the elesclomol-copper complex induces a redox cycle where Cu(II) is reduced to Cu(I), leading to the generation of high levels of ROS. This surge in oxidative stress overwhelms the antioxidant capacity of the cancer cells, triggering apoptosis through the mitochondrial pathway.[1][2] More recent studies have also implicated elesclomol in inducing a novel form of copper-dependent cell death termed cuproptosis, which is linked to the aggregation of lipoylated mitochondrial proteins.[3][4]
Disulfiram-Copper (DSF-Cu)
Disulfiram, a drug historically used for the treatment of alcoholism, forms a potent anticancer complex with copper. The active component is believed to be the copper-diethyldithiocarbamate (Cu(DDC)₂) complex.[5] This complex exhibits multiple anticancer activities, including the induction of ROS, which can trigger apoptosis through signaling pathways like the ROS/JNK pathway.[6] Additionally, DSF-Cu is a potent inhibitor of the proteasome, leading to the accumulation of misfolded proteins and induction of the unfolded protein response (UPR), which can also culminate in apoptosis.[7][8] DSF-Cu has also been shown to target cancer stem cells and inhibit NF-κB signaling.[5][9]
Preclinical and Clinical Data Comparison
The following tables summarize the available quantitative data for Cu(II)ATSM, elesclomol, and disulfiram-copper from preclinical and clinical studies.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Compound | Cancer Cell Line | IC50 (µM) | Conditions | Reference |
| Cu(II)ATSM | DA-3 (mouse breast cancer) | <50 | Hypoxic | [10] |
| MCF-7 (human breast cancer) | <50 | Normoxic & Hypoxic | [10] | |
| Elesclomol | SK-MEL-5 (melanoma) | 0.024 | - | [11][12] |
| MCF-7 (breast cancer) | 0.110 | - | [11][12] | |
| HL-60 (leukemia) | 0.009 | - | [11][12] | |
| Breast Adenocarcinoma Cells | ~0.1 | 48h treatment | [13] | |
| Disulfiram-Copper | Nasopharyngeal Carcinoma (5-8F) | ~1 (DSF) with 1µM Cu | 24h treatment | [14] |
| Nasopharyngeal Carcinoma (CNE2) | ~1 (DSF) with 1µM Cu | 24h treatment | [14] |
Table 2: In Vivo Efficacy (Tumor Growth Inhibition)
| Compound | Cancer Model | Treatment Regimen | Tumor Growth Inhibition (%) | Reference |
| Cu(II)ATSM | EMT6 (murine breast carcinoma) | Single high-dose (148 MBq) ⁶⁴Cu-ATSM | Significant inhibition | [15] |
| EMT6 (murine breast carcinoma) | Multiple doses (4 x 37 MBq) ⁶⁴Cu-ATSM | Optimal inhibition | [15] | |
| Elesclomol | DLD-1 (colorectal cancer) xenograft | Intraperitoneal injection | Significant reduction in tumor volume and weight | [16] |
| Disulfiram-Copper | Gastric Cancer (MKN-45) xenograft | 5 mg/kg DSF/Cu, oral gavage every other day for 2 weeks | 48.24 | [17] |
| Breast Cancer (MDA-MB-231) xenograft | DSF administration | 74 | [8] |
Table 3: Clinical Trial Outcomes
| Compound | Cancer Type | Phase | Key Findings | Reference |
| Cu(II)ATSM | Not extensively studied in cancer trials; primarily neurodegenerative diseases. | - | - | - |
| Elesclomol + Paclitaxel | Metastatic Melanoma | II | Doubled median progression-free survival (PFS) vs. paclitaxel alone (112 vs 56 days; P=0.035).[18] | [1][18] |
| Metastatic Melanoma | III | Did not meet primary endpoint of improved PFS in the overall population. Showed benefit in a subgroup of patients with normal baseline LDH.[19] | [19] | |
| Disulfiram-Copper + Chemotherapy | Recurrent Glioblastoma | Randomized | No significant difference in survival; increased toxicity in the DSF-Cu arm.[20][21] | [20][21] |
| Newly Diagnosed Glioblastoma | I/II | MTD of DSF established; promising efficacy in a subset of patients with specific mutations (IDH1, BRAF, NF1).[22] | [22] |
Experimental Protocols
In Vitro Cytotoxicity Assays (General Protocol)
-
Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.[1]
-
Drug Preparation: The copper-based therapeutic and any co-treatment agents are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then diluted to the desired concentrations in cell culture media.[1]
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds.
-
Incubation: Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Cell viability is assessed using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity, or LDH (lactate dehydrogenase) assay, which measures membrane integrity.[14]
-
Data Analysis: The absorbance is read using a microplate reader, and the IC50 value (the concentration of drug that inhibits cell growth by 50%) is calculated from the dose-response curves.
In Vivo Tumor Xenograft Studies (General Protocol)
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor xenografts.[14]
-
Tumor Cell Implantation: A specific number of cancer cells (e.g., 5 x 10⁶) are injected subcutaneously or orthotopically into the mice.[14]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 150–200 mm³), and their dimensions are measured regularly with calipers.[14]
-
Treatment Administration: Mice are randomized into control and treatment groups. The copper-based therapeutic is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.[14][17]
-
Efficacy Evaluation: Tumor volume and mouse body weight are monitored throughout the study. At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry for proliferation markers like Ki-67).[17]
-
Statistical Analysis: Tumor growth curves and final tumor weights are compared between the treatment and control groups to determine the statistical significance of the antitumor effect.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of Cu(II)ATSM-induced cell death.
Caption: Elesclomol's dual mechanism of inducing cell death.
Caption: Multifaceted anticancer mechanisms of Disulfiram-Copper.
Caption: General experimental workflow for preclinical evaluation.
Conclusion
Cu(II)ATSM, elesclomol, and disulfiram-copper represent promising, albeit distinct, approaches to copper-based cancer therapy. While all three leverage the generation of ROS to induce cancer cell death, their specific mechanisms of copper delivery and their additional cellular targets differ. Elesclomol and disulfiram-copper have progressed further in clinical trials for cancer, with elesclomol showing promise in specific patient populations and disulfiram-copper demonstrating potent preclinical activity but facing challenges with toxicity in some clinical settings. Cu(II)ATSM remains an intriguing candidate, particularly for targeting hypoxic tumors, though more extensive cancer-focused clinical evaluation is needed. The future of copper-based therapeutics may lie in personalized medicine approaches, where the metabolic state of a patient's tumor could predict their response to a specific copper-based agent. Further research into the intricate details of copper metabolism in cancer and the development of novel delivery systems will be crucial for unlocking the full therapeutic potential of these compounds.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Elesclomol induces cancer cell apoptosis through oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel insights into anticancer mechanisms of elesclomol: More than a prooxidant drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elesclomol: a copper ionophore targeting mitochondrial metabolism for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in Repurposing Disulfiram and Disulfiram Derivatives as Copper-Dependent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The disulfiram/copper complex induces apoptosis and inhibits tumour growth in human osteosarcoma by activating the ROS/JNK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Disulfiram, a clinically used anti-alcoholism drug and copper-binding agent, induces apoptotic cell death in breast cancer cultures and xenografts via inhibition of the proteasome activity [pubmed.ncbi.nlm.nih.gov]
- 9. Disulfiram combined with copper inhibits metastasis and epithelial–mesenchymal transition in hepatocellular carcinoma through the NF‐κB and TGF‐β pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular Uptake of the ATSM−Cu(II) Complex under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elesclomol, a copper-transporting therapeutic agent targeting mitochondria: from discovery to its novel applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. mdpi.com [mdpi.com]
- 14. Disulfiram/Copper Induces Antitumor Activity against Both Nasopharyngeal Cancer Cells and Cancer-Associated Fibroblasts through ROS/MAPK and Ferroptosis Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hypoxia imaging and theranostic potential of [64Cu][Cu(ATSM)] and ionic Cu(II) salts: a review of current evidence and discussion of the retention mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Disulfiram Chelated With Copper Inhibits the Growth of Gastric Cancer Cells by Modulating Stress Response and Wnt/β-catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phase II, randomized, controlled, double-blinded trial of weekly elesclomol plus paclitaxel versus paclitaxel alone for stage IV metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Final results of phase III SYMMETRY study: randomized, double-blind trial of elesclomol plus paclitaxel versus paclitaxel alone as treatment for chemotherapy-naive patients with advanced melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effect of Disulfiram and Copper Plus Chemotherapy vs Chemotherapy Alone on Survival in Patients With Recurrent Glioblastoma: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. ascopubs.org [ascopubs.org]
A Comparative Guide: Cross-Validation of Cu(II)ATSM PET with Immunohistochemistry for Hypoxia Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Copper(II)-diacetyl-bis(N4-methylsemicarbazone) Positron Emission Tomography (Cu(II)ATSM PET) with immunohistochemistry (IHC) for the detection and quantification of tumor hypoxia. Experimental data from peer-reviewed studies are presented to support the comparison, along with detailed experimental protocols and visualizations to aid in understanding the methodologies and underlying biological pathways.
Introduction to Hypoxia and its Imaging
Tumor hypoxia, a state of low oxygen tension, is a critical factor in cancer progression and treatment resistance. It is associated with increased tumor aggressiveness, metastasis, and resistance to both radiotherapy and chemotherapy. Accurate assessment of tumor hypoxia is therefore crucial for prognostic evaluation and for the development of targeted therapies.
Several methods exist to measure hypoxia, broadly categorized as invasive (e.g., oxygen electrodes) and non-invasive techniques. Among the non-invasive methods, PET imaging with hypoxia-specific radiotracers has gained prominence. Cu(II)ATSM is one such tracer that has been extensively investigated. To validate its efficacy, Cu(II)ATSM PET imaging is often cross-validated with the "gold standard" ex vivo methods of immunohistochemistry using hypoxia markers like pimonidazole and Hypoxia-Inducible Factor 1-alpha (HIF-1α).
Principles of Detection
Cu(II)ATSM PET: Cu-ATSM is a PET radiopharmaceutical used for imaging hypoxia.[1] The mechanism of trapping is linked to the reduction of Cu(II) to Cu(I) within hypoxic cells, leading to the dissociation of the complex and trapping of the copper radioisotope.[2] This accumulation can be non-invasively visualized and quantified using PET imaging.
Immunohistochemistry (IHC) for Hypoxia:
-
Pimonidazole: This 2-nitroimidazole compound is reductively activated in hypoxic cells (low oxygen levels), forming stable adducts with proteins.[3][4] These adducts can be detected using specific antibodies, allowing for the microscopic visualization of hypoxic regions in tissue sections.[3][4] The amount of pimonidazole detected is directly proportional to the level of hypoxia.[3]
-
HIF-1α: This transcription factor is a key regulator of the cellular response to hypoxia.[5] Under normoxic conditions, HIF-1α is rapidly degraded. However, under hypoxic conditions, it stabilizes and translocates to the nucleus, where it activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.[5] IHC can be used to detect the accumulation of HIF-1α in the nucleus, providing an indirect measure of hypoxia.
Quantitative Comparison of Cu(II)ATSM PET and Immunohistochemistry
The following table summarizes quantitative data from studies that have compared Cu(II)ATSM PET with pimonidazole and HIF-1α immunohistochemistry.
| Study Reference | Tumor Model | PET Parameter | IHC Marker | Correlation Metric | Value | Key Findings |
| Hansen AE, et al. (2012)[6] | Spontaneous canine tumors | 64Cu-ATSM Tmax/Mmean (3h) | Pimonidazole (max pixel value) | Spearman's ρ | 0.81 (p=0.011) | Strong positive correlation between 64Cu-ATSM uptake at 3 hours post-injection and pimonidazole staining. |
| Hansen AE, et al. (2012)[6] | Spontaneous canine tumors | 64Cu-ATSM Tmean/Mmean (3h) | Pimonidazole (max pixel value) | Spearman's ρ | 0.77 (p=0.021) | Significant positive correlation observed. |
| Lewis JS, et al. (2006)[7] | R3230Ac rat mammary adenocarcinoma | 64Cu-ATSM autoradiography | Pimonidazole | Spatial correlation coefficient (r) | 0.73 (p<0.001) | Close spatial correlation between 64Cu-ATSM uptake and pimonidazole binding. |
| Lewis JS, et al. (2006)[8] | 9L rat gliosarcoma | 64Cu-ATSM autoradiography | EF5 (another 2-nitroimidazole) | Spatial correlation coefficient (r) | 0.61 ± 0.04 (p<0.001) | Moderate but significant spatial correlation. |
| Lewis JS, et al. (2006)[8] | FSA rat fibrosarcoma | 64Cu-ATSM autoradiography | EF5 | Spatial correlation coefficient (r) | 0.11 ± 0.03 | No significant correlation, suggesting tumor-type dependent hypoxia selectivity of 64Cu-ATSM. |
| Tateishi K, et al. (2008)[1] | Human gliomas | 62Cu-ATSM T/B ratio | HIF-1α expression | Sensitivity / Specificity | 92.3% / 88.9% | A tumor-to-brain ratio cutoff of 1.8 was highly predictive of HIF-1α expression. |
| Bourgeois M, et al. (2016)[9] | Glioblastoma multiforme (case report) | 64Cu-ATSM PET/CT | HIF-1α expression | Qualitative | High correlation | Observed high correlation between 64Cu-ATSM uptake and HIF-1α expression. |
Tmax/Mmean: Maximum tumor to mean muscle uptake ratio. Tmean/Mmean: Mean tumor to mean muscle uptake ratio. T/B ratio: Tumor to brain ratio.
Experimental Protocols
Cu(II)ATSM PET Imaging Protocol (Preclinical)
This protocol is a synthesis of methodologies reported in preclinical studies.[1][10]
-
Radiotracer Administration:
-
Anesthetize the animal model (e.g., mouse or rat) using an appropriate anesthetic (e.g., isoflurane).
-
Administer a bolus injection of 64Cu-ATSM (typically 3.7-7.4 MBq) via the tail vein.
-
-
Uptake Period:
-
Allow for a 3-hour uptake period post-injection. During this time, the animal should be kept warm to maintain normal physiological conditions.
-
-
PET/CT Imaging:
-
Position the animal on the scanner bed.
-
Perform a CT scan for anatomical localization and attenuation correction.
-
Acquire PET data for a specified duration (e.g., 10-20 minutes).
-
-
Image Reconstruction and Analysis:
-
Reconstruct PET images using an appropriate algorithm (e.g., OSEM).
-
Co-register PET and CT images.
-
Draw regions of interest (ROIs) on the tumor and a reference tissue (e.g., muscle) to calculate uptake values (e.g., Standardized Uptake Value (SUV) or tumor-to-muscle ratios).
-
Pimonidazole Immunohistochemistry Protocol
This protocol is based on established methods for detecting pimonidazole adducts in tissues.[3][11][12]
-
Pimonidazole Administration:
-
Inject the animal with pimonidazole hydrochloride (60 mg/kg body weight) intraperitoneally or intravenously.
-
Allow the pimonidazole to circulate for 60-90 minutes before sacrificing the animal.
-
-
Tissue Processing:
-
Excise the tumor and either snap-freeze in liquid nitrogen for frozen sections or fix in 10% neutral buffered formalin for paraffin embedding.
-
For frozen sections, cut 5-10 µm thick sections using a cryostat.
-
For paraffin-embedded tissue, process through graded alcohols and xylene, and embed in paraffin wax. Cut 4-5 µm thick sections.
-
-
Immunostaining:
-
Antigen Retrieval (for paraffin sections): Deparaffinize and rehydrate sections. Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate sections with a primary antibody against pimonidazole adducts (e.g., FITC-conjugated mouse monoclonal antibody) overnight at 4°C.
-
Secondary Antibody Incubation: For non-conjugated primary antibodies, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the antibody binding using a suitable chromogen (e.g., DAB, which produces a brown stain) or by fluorescence microscopy for fluorescently labeled antibodies.
-
Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.
-
-
Image Analysis:
-
Acquire images using a light or fluorescence microscope.
-
Quantify the hypoxic fraction by measuring the percentage of pimonidazole-positive staining area relative to the total tumor area.
-
HIF-1α Immunohistochemistry Protocol
This protocol outlines the general steps for HIF-1α staining in paraffin-embedded tissues.[13][14]
-
Tissue Preparation:
-
Fix tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm thick sections and mount on charged slides.
-
-
Deparaffinization and Rehydration:
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval, typically in a citrate buffer (pH 6.0) using a pressure cooker or water bath.
-
-
Immunostaining:
-
Blocking: Inactivate endogenous peroxidases with 3% H2O2 and block non-specific protein binding with a blocking solution (e.g., 10% goat serum in PBS).
-
Primary Antibody Incubation: Incubate sections with a primary antibody specific for HIF-1α (e.g., rabbit polyclonal or mouse monoclonal) overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Apply a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex (ABC) reagent, or use a polymer-based detection system.
-
Detection: Develop the signal with a chromogen such as DAB.
-
Counterstaining: Lightly counterstain with hematoxylin.
-
-
Analysis:
-
Evaluate the percentage of tumor cells with positive nuclear HIF-1α staining. Staining intensity can also be scored.
-
Visualizations
Hypoxia Signaling Pathway
Caption: Simplified signaling pathway of HIF-1α under normoxic and hypoxic conditions.
Experimental Workflow for Cross-Validation
Caption: Experimental workflow for the cross-validation of Cu(II)ATSM PET with immunohistochemistry.
Discussion and Conclusion
The cross-validation studies summarized in this guide demonstrate that Cu(II)ATSM PET imaging shows a generally good correlation with immunohistochemical markers of hypoxia, particularly pimonidazole. The strong positive correlations observed in several tumor models suggest that Cu(II)ATSM PET can be a reliable, non-invasive method for assessing tumor hypoxia.[6]
However, it is important to note that the hypoxia selectivity of Cu(II)ATSM can be tumor-type dependent, as evidenced by the lack of correlation in the FSA fibrosarcoma model.[8] This highlights the need for careful validation of this tracer in different cancer types. The correlation with HIF-1α, while showing high predictive value in some studies, may be more complex due to the regulation of HIF-1α by both hypoxic and non-hypoxic stimuli.[1]
References
- 1. Evaluation of Hypoxia with Cu-ATSM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing tumor hypoxia by positron emission tomography with Cu-ATSM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxia Studies with Pimonidazole in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Immunohistochemical detection of hypoxia-inducible factor-1alpha in human renal allograft biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Hypoxia Imaging Using PET and SPECT: The Effects of Anesthetic and Carrier Gas on [64Cu]-ATSM, [99mTc]-HL91 and [18F]-FMISO Tumor Hypoxia Accumulation | PLOS One [journals.plos.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. 2.8. IHC Staining for Tumor Hypoxia [bio-protocol.org]
- 13. Immunohistochemistry Protocol for HIF-1 alpha Antibody (NB110-57031): Novus Biologicals [novusbio.com]
- 14. Double Immunohistochemical Staining Method for HIF-1α and its Regulators PHD2 and PHD3 in Formalin Fixed Paraffin Embedded Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Cu(II)ATSM and its Analogues in Preclinical ALS Models: A Guide for Researchers
For researchers and drug development professionals navigating the therapeutic landscape for Amyotrophic Lateral Sclerosis (ALS), the copper-containing compound Cu(II)ATSM (diacetyl-bis(N4-methylthiosemicarbazonato)copper(II)) has emerged as a significant candidate. Its journey from preclinical models to clinical trials has spurred interest in its analogues as potentially more effective or safer alternatives. This guide provides an objective comparison of the efficacy of Cu(II)ATSM and its key analogues, supported by experimental data from preclinical studies, primarily in transgenic mouse models of ALS.
This document summarizes quantitative data on survival and motor function, details key experimental protocols, and visualizes the proposed mechanism of action to aid in the critical evaluation of these compounds.
Quantitative Efficacy Comparison
The therapeutic potential of Cu(II)ATSM and its analogues has been predominantly evaluated in transgenic mouse models expressing mutant human superoxide dismutase 1 (SOD1), a common model for familial ALS. The following table summarizes key efficacy data from studies comparing Cu(II)ATSM with its unmetallated ligand, ATSM, and its zinc-containing analogue, Zn(II)ATSM.
| Compound | Mouse Model | Dosing Regimen | Key Efficacy Outcomes | Reference |
| Cu(II)ATSM | SOD1G93A (B6SJL) | 30 mg/kg/day, oral gavage, from day 50 | - Delayed onset of paresis by 6 days (p=0.01). - More pronounced delay in males (10.5 days, p<0.01). - Improved survival trends. | [1][2][3] |
| SOD1G37R | 30 mg/kg/day, oral gavage | - Improved locomotor function. - Extended survival. | [4] | |
| SOD1G93A (low copy) | Not specified | - Mitigated progressive decline in motor function. - Protected motor neurons. - Extended overall survival. | [5][6] | |
| Unmetallated ATSM | SOD1G93A (B6SJL) | 30 mg/kg/day, oral gavage, from day 50 | - No significant effect on disease onset, survival, or motor function. | [1][2][3] |
| Zn(II)ATSM | SOD1G37R | Treatment details not specified | - Improved locomotor function and survival. - Increased copper content in the spinal cord and in SOD1, suggesting in vivo transmetallation to Cu(II)ATSM. | [7][8] |
Key Findings from Comparative Studies:
-
Cu(II)ATSM consistently demonstrates therapeutic efficacy in multiple SOD1 mutant mouse models, leading to delayed disease onset, improved motor function, and extended survival.[1][5][6][9][10][11]
-
The unmetallated ATSM ligand shows no therapeutic benefit , highlighting the critical role of the copper ion in the compound's mechanism of action.[1][2][3]
-
Zn(II)ATSM also shows protective effects , which are attributed to its ability to transmetallate in vivo to form Cu(II)ATSM, thereby delivering copper to the central nervous system.[7][8]
Experimental Protocols
Standardized and reproducible experimental protocols are crucial for the comparative evaluation of therapeutic candidates. Below are detailed methodologies for two key assays used to assess the efficacy of Cu(II)ATSM and its analogues in ALS mouse models.
Rotarod Test for Motor Coordination
The rotarod test is a widely used behavioral assay to assess motor coordination, balance, and motor learning in rodents.
Objective: To measure the ability of mice to remain on a rotating rod, with a decrease in latency to fall indicating motor impairment.
Apparatus: An automated rotarod apparatus with a textured rod to ensure grip.
Procedure:
-
Acclimation and Training:
-
Acclimate mice to the testing room for at least 30 minutes before the first session.
-
For 2-3 consecutive days prior to the first test, train the mice on the rotarod at a constant, low speed (e.g., 4 rpm) for 5 minutes. This allows the mice to learn the task and reduces anxiety.
-
-
Testing Protocol:
-
Place the mouse on the rotarod, facing away from the direction of rotation.
-
Start the rotation, which can be at a constant speed or, more commonly, an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).[12][13][14]
-
Record the latency to fall (in seconds) for each mouse. A fall is defined as the mouse falling off the rod or clinging to the rod and making one full passive rotation without attempting to walk.
-
Conduct three trials per mouse per testing day, with a 15-20 minute inter-trial interval.
-
The average latency to fall across the three trials is typically used for analysis.
-
Motor Neuron Counting in the Spinal Cord
Quantifying the number of surviving motor neurons in the spinal cord is a primary endpoint for assessing neuroprotection in ALS models.
Objective: To determine the number of alpha motor neurons in the lumbar spinal cord, the region most affected in many ALS mouse models.
Procedure:
-
Tissue Preparation:
-
Anesthetize the mouse and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Dissect the spinal cord and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the tissue by incubating in a series of sucrose solutions of increasing concentration (e.g., 10%, 20%, 30%) until the tissue sinks.
-
Embed the lumbar region of the spinal cord in an optimal cutting temperature (OCT) compound and freeze.
-
-
Sectioning and Staining:
-
Cut serial transverse sections (e.g., 20-30 µm thick) of the lumbar spinal cord using a cryostat.
-
Mount the sections on charged glass slides.
-
Perform Nissl staining (e.g., with cresyl violet) to visualize neuronal cell bodies. Alternatively, immunohistochemistry for specific motor neuron markers like choline acetyltransferase (ChAT) can be used for more specific identification.
-
-
Stereological Counting:
-
Use an unbiased stereological method, such as the optical fractionator, to count the number of motor neurons.
-
Define the ventral horn of the spinal cord as the region of interest.
-
Identify alpha motor neurons based on their large cell body size (e.g., >25 µm in diameter), polygonal shape, and prominent nucleolus.
-
Count the neurons within a defined counting frame that is systematically and randomly moved throughout the region of interest.
-
The total number of motor neurons is estimated by multiplying the number of counted neurons by the reciprocal of the sampling fractions.
-
Proposed Mechanism of Action of Cu(II)ATSM
The precise mechanism by which Cu(II)ATSM exerts its neuroprotective effects is still under investigation, but several interconnected pathways have been proposed. The following diagram illustrates a plausible signaling pathway.
Caption: Proposed mechanism of action for Cu(II)ATSM in ALS motor neurons.
References
- 1. CuATSM efficacy is independently replicated in a SOD1 mouse model of ALS while unmetallated ATSM therapy fails to reveal benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CuATSM efficacy is independently replicated in a SOD1 mouse model of ALS while unmetallated ATSM therapy fails to reveal benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral Treatment with CuII(atsm) Increases Mutant SOD1 In Vivo but Protects Motor Neurons and Improves the Phenotype of a Transgenic Mouse Model of Amyotrophic Lateral Sclerosis | Journal of Neuroscience [jneurosci.org]
- 5. Copper-ATSM as a Treatment for ALS: Support from Mutant SOD1 Models and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Zn II(atsm) is protective in amyotrophic lateral sclerosis model mice via a copper delivery mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ZnII(atsm) is protective in amyotrophic lateral sclerosis model mice via a copper delivery mechanism : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 9. UQ eSpace [espace.library.uq.edu.au]
- 10. CuII(atsm) improves the neurological phenotype and survival of SOD1G93A mice and selectively increases enzymatically active SOD1 in the spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 13. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 14. Comparative study of behavioural tests in the SOD1G93A mouse model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Cu(II)ATSM and CuCl₂ in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of metal-based therapeutics has identified copper as a promising agent in oncology. Its essential role in cellular processes, coupled with the increased demand for copper in tumor tissues, presents a unique therapeutic window. Two copper-based compounds, copper(II) diacetyl-bis(N⁴-methylthiosemicarbazone) (Cu(II)ATSM) and the simple inorganic salt copper(II) chloride (CuCl₂), have emerged as subjects of intensive research. This guide provides a comprehensive head-to-head comparison of their performance in cancer therapy, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
At a Glance: Key Performance Indicators
| Feature | Cu(II)ATSM | CuCl₂ |
| Primary Mechanism | Hypoxia-selective cytotoxicity, redox cycling, induction of oxidative stress. | Increased intracellular copper levels, ROS production, induction of apoptosis and paraptosis, MAPK pathway activation. |
| Cellular Uptake | High membrane permeability, uptake increased in hypoxic conditions. | Primarily through copper transporters (e.g., CTR1). |
| Cytotoxicity | Potent cytotoxicity, particularly in hypoxic cancer cells; selective for some cancer cells over normal cells.[1][2] | Cytotoxicity observed at micromolar concentrations, generally less potent than Cu(II)ATSM.[3] |
| In Vivo Efficacy | Demonstrated tumor growth inhibition and prolonged survival in preclinical models. | Shown to reduce tumor growth in preclinical models.[4] |
| Theranostic Potential | Used as a PET imaging agent for tumor hypoxia ([⁶⁴Cu]ATSM) and has therapeutic effects. | [⁶⁴Cu]CuCl₂ is used for PET imaging and has shown therapeutic potential.[5] |
Mechanism of Action: A Tale of Two Copper Compounds
The anticancer effects of Cu(II)ATSM and CuCl₂ stem from their ability to disrupt the delicate copper homeostasis within cancer cells, albeit through different mechanisms.
Cu(II)ATSM is a lipophilic molecule that can readily cross cell membranes. Its selectivity for hypoxic tumor cells is a key feature. Inside the cell, particularly in the reductive environment characteristic of hypoxia, the Cu(II) in the complex is reduced to Cu(I). This leads to the dissociation of the complex and the intracellular trapping of copper. The subsequent redox cycling of copper generates reactive oxygen species (ROS), leading to oxidative stress, DNA damage, and ultimately, cell death.[1][6]
CuCl₂ , being a simple salt, increases the extracellular concentration of copper ions. These ions are then transported into the cell, primarily through copper transporters like CTR1.[5] The resulting intracellular copper overload can induce cell death through multiple pathways. One major mechanism is the generation of ROS via Fenton-like reactions, leading to oxidative stress.[3][7] Additionally, CuCl₂ has been shown to activate the MAPK signaling pathway, specifically ERK1/2 phosphorylation, and can induce both apoptosis and a form of programmed cell death known as paraptosis, which is characterized by extensive cytoplasmic vacuolization.[8][9]
Quantitative Comparison of In Vitro Performance
The following tables summarize the quantitative data from various in vitro studies, providing a direct comparison of the efficacy of Cu(II)ATSM and CuCl₂.
Table 1: Cytotoxicity (IC₅₀ Values)
| Cell Line | Compound | IC₅₀ (µM) | Conditions |
| MCF-7 (Breast Cancer) | Cu(II)ATSM | <50 | Normoxic & Hypoxic |
| MCF-7 (Breast Cancer) | CuCl₂ | >1000 (Normoxic), ~500 (Hypoxic) | 48 hours |
| DA-3 (Mouse Breast Cancer) | Cu(II)ATSM | Toxic at concentrations >50 µM | Normoxic & Hypoxic |
| Hela (Cervical Cancer) | Cu(II)ATSM | Less toxic than in breast cancer cells | Normoxic & Hypoxic |
| HEK-293 (Normal Kidney) | Cu(II)ATSM | Non-toxic | Normoxic |
| MDA-MB468 (Breast Cancer) | CuCl₂ | ~1000 | 48 hours |
Data compiled from multiple sources.[1][3] Note that experimental conditions can significantly affect IC₅₀ values.
Table 2: Cellular Uptake
| Cell Line | Compound | Uptake (% of total radioactivity) | Time | Conditions |
| MCF-7 | [⁶⁴Cu]ATSM | ~1.1% (Normoxic), ~2.75% (Hypoxic) | 3 h | |
| MCF-7 | [⁶⁴Cu]CuCl₂ | Lower than [⁶⁴Cu]ATSM | 3 h | |
| HEK-293 | [⁶⁴Cu]ATSM | Slightly higher than in MCF-7 | 3 h | Normoxic |
| C6 (Glioblastoma) | [⁶⁴Cu]ATSM | 20.6 ± 0.7% uptake/mg protein | Normoxic | |
| C6 (Glioblastoma) | [⁶⁴Cu]CuCl₂ | 1.9 ± 0.1% uptake/mg protein | Normoxic |
Data is illustrative and sourced from studies using radiolabeled copper.[1][10] Direct comparison of absolute uptake values across different studies should be done with caution.
Preclinical In Vivo Efficacy
Both Cu(II)ATSM and CuCl₂ have demonstrated anticancer activity in preclinical animal models. Studies using xenograft models have shown that administration of these copper compounds can lead to a significant reduction in tumor volume and an increase in survival time.
For instance, in a glioblastoma model, both [⁶⁴Cu]ATSM and [⁶⁴Cu]CuCl₂ were found to accumulate in the hypoxic regions of the tumor. While [⁶⁴Cu]ATSM also stained non-hypoxic regions with high expression of copper transporters, both showed therapeutic potential.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in this guide.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose the cells to a range of concentrations of Cu(II)ATSM or CuCl₂. Include untreated and vehicle controls.
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Cellular Uptake Study with Radiolabeled Compounds
This protocol outlines the general steps for measuring the cellular uptake of [⁶⁴Cu]ATSM or [⁶⁴Cu]CuCl₂.
-
Cell Culture: Grow cells to a suitable confluency in culture plates.
-
Treatment: Add the radiolabeled copper compound to the cell culture medium at a known activity concentration.
-
Incubation: Incubate the cells for various time points (e.g., 1, 2, 4 hours) under either normoxic or hypoxic conditions.
-
Washing: After incubation, wash the cells thoroughly with ice-cold PBS to remove any unbound radiotracer.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Radioactivity Measurement: Measure the radioactivity in the cell lysate using a gamma counter.
-
Protein Quantification: Determine the total protein concentration in the lysate using a standard protein assay (e.g., BCA assay).
-
Data Analysis: Express the cellular uptake as a percentage of the total added radioactivity per milligram of protein.
In Vivo Xenograft Tumor Model
This protocol describes a typical workflow for evaluating the in vivo efficacy of Cu(II)ATSM and CuCl₂.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Grouping and Treatment: Randomize the mice into different treatment groups: vehicle control, Cu(II)ATSM, and CuCl₂. Administer the treatments according to a predefined schedule and dosage.
-
Monitoring: Measure the tumor dimensions with calipers and calculate the tumor volume regularly. Monitor the body weight of the mice as an indicator of toxicity.
-
Analysis: Weigh the tumors and perform further analyses such as histology to assess necrosis and apoptosis, and Western blotting to examine the expression of relevant proteins.
Conclusion
Both Cu(II)ATSM and CuCl₂ demonstrate significant potential as anticancer agents, leveraging the unique copper metabolism of tumor cells. Cu(II)ATSM exhibits potent cytotoxicity, particularly in the hypoxic microenvironment of solid tumors, and holds promise as a theranostic agent. CuCl₂, while generally less potent, offers a simpler chemical entity that can effectively induce cancer cell death through multiple mechanisms.
The choice between these two agents for further drug development will depend on the specific cancer type, the desired mechanism of action, and the therapeutic strategy. This guide provides a foundational comparison to aid researchers and drug development professionals in making informed decisions in the pursuit of novel copper-based cancer therapies. Further research, including more direct comparative in vivo studies and clinical trials, is warranted to fully elucidate their therapeutic potential.
References
- 1. Cellular Uptake of the ATSM−Cu(II) Complex under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular Uptake of the ATSM-Cu(II) Complex under Hypoxic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in Cancer Imaging with 64CuCl2 PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Copper(II) generates ROS and RNS, impairs antioxidant system and damages membrane and DNA in human blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulation of Intracellular Copper Levels as the Mechanism of Action of Anticancer Copper Complexes: Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validating the Antiferroptotic Activity of Cu(II)ATSM: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiferroptotic activity of Diacetyl-bis(N4-methylthiosemicarbazonato)copper(II) [Cu(II)ATSM] with other known ferroptosis inhibitors. The information presented is supported by experimental data to aid in the evaluation of Cu(II)ATSM as a potential therapeutic agent targeting ferroptosis-mediated cell death.
Introduction
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. It has been implicated in the pathophysiology of various diseases, including neurodegenerative disorders, ischemia-reperfusion injury, and cancer. Consequently, the identification and validation of compounds that can inhibit ferroptosis are of significant interest in drug development. Cu(II)ATSM, a compound initially investigated for its hypoxia-selective cytotoxicity, has emerged as a potent inhibitor of ferroptosis. This guide compares its efficacy and mechanism of action with other established antiferroptotic agents.
Mechanism of Action: Radical-Trapping Antioxidants
The primary mechanism by which Cu(II)ATSM inhibits ferroptosis is through its activity as a radical-trapping antioxidant (RTA). It effectively quenches lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation that is central to ferroptosis.[1][2][3] This mode of action is shared with other well-known ferroptosis inhibitors like ferrostatin-1 and liproxstatin-1. However, the specific chemical mechanism of radical trapping differs. While ferrostatin-1 and liproxstatin-1 donate a hydrogen atom from their arylamine moiety, Cu(II)ATSM is proposed to operate via a distinct mechanism that does not involve hydrogen atom transfer.[2][3]
Comparative Performance Data
The efficacy of ferroptosis inhibitors is typically quantified by their half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) in cell-based assays. The following table summarizes the reported potencies of Cu(II)ATSM and its key alternatives. It is important to note that direct comparisons of absolute values across different studies can be challenging due to variations in experimental conditions, cell lines, and ferroptosis inducers used.
| Compound | EC50/IC50 (nM) | Cell Line | Ferroptosis Inducer | Reference |
| Cu(II)ATSM | ≈130 | Primary cortical neurons, N27 | RSL3, Erastin | [4] |
| Ni(II)ATSM | ≈178 | N27 | RSL3 | [4] |
| Liproxstatin-1 | ≈32 | Primary cortical neurons | RSL3 | [4] |
| Ferrostatin-1 | 60 | - | Erastin | [5] |
| α-Tocopherol (Vitamin E) | >5000 | - | - | [6] |
Data presented for Cu(II)ATSM, Ni(II)ATSM, and Liproxstatin-1 are from a direct comparative study, enhancing the reliability of the comparison.[4]
Experimental Protocols
Accurate validation of antiferroptotic activity relies on robust and reproducible experimental methods. Below are detailed protocols for key assays used to assess ferroptosis inhibition.
1. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Cells of interest (e.g., HT22, N27)
-
96-well plates
-
Complete culture medium
-
Ferroptosis inducer (e.g., RSL3, erastin)
-
Test compounds (Cu(II)ATSM and alternatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds (Cu(II)ATSM, alternatives) for a specified period (e.g., 1-2 hours).
-
Induce ferroptosis by adding the appropriate inducer (e.g., RSL3 or erastin) to the wells, including control wells without test compounds.
-
Incubate for a duration sufficient to induce cell death in the control group (e.g., 24-48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control and plot dose-response curves to determine EC50 values.
-
2. Lipid Peroxidation Assay (C11-BODIPY Staining)
This assay directly measures lipid peroxidation, a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY™ 581/591.
-
Materials:
-
Cells of interest
-
Culture plates or dishes
-
Complete culture medium
-
Ferroptosis inducer
-
Test compounds
-
C11-BODIPY™ 581/591 stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
-
-
Procedure:
-
Seed cells and treat with test compounds and ferroptosis inducers as described in the MTT assay protocol.
-
Towards the end of the treatment period, add C11-BODIPY to the culture medium at a final concentration of 1-5 µM.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells twice with PBS to remove excess probe.
-
For flow cytometry: Harvest the cells, resuspend in PBS, and analyze using a flow cytometer. The oxidized probe fluoresces in the green channel (e.g., FITC), while the reduced probe fluoresces in the red channel (e.g., PE-Texas Red). An increase in the green/red fluorescence ratio indicates lipid peroxidation.
-
For fluorescence microscopy: Observe the cells directly under a fluorescence microscope. A shift from red to green fluorescence indicates lipid peroxidation.
-
Visualizing the Pathways
The following diagrams, generated using Graphviz, illustrate the ferroptosis signaling pathway and the mechanism of action of radical-trapping antioxidants.
Caption: Overview of the canonical ferroptosis signaling pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Radical-Trapping Antioxidant Activity of Copper and Nickel Bis(Thiosemicarbazone) Complexes Underlies Their Potency as Inhibitors of Ferroptotic Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. CuII(atsm) inhibits ferroptosis: Implications for treatment of neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ferroptosis inhibitors: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Biodistribution of 64Cu-ATSM and 64Cu-acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo biodistribution of two prominent copper-64 based radiopharmaceuticals: 64Cu-diacetyl-bis(N4-methylthiosemicarbazone) (64Cu-ATSM) and 64Cu-acetate. The information presented is supported by experimental data to aid in the selection and application of these tracers in preclinical and clinical research.
At a Glance: Key Differences and Similarities
64Cu-ATSM is primarily investigated as a positron emission tomography (PET) agent for imaging hypoxic tissues, with its retention believed to be dependent on the low oxygen environment within tumors.[1][2][3] 64Cu-acetate, a simpler copper salt, serves as a control for studying copper metabolism and its potential role in radiopharmaceutical localization.[1][4] While both tracers exhibit broadly similar biodistribution profiles in vivo, notable differences in their tumor uptake and retention kinetics have been observed.[1][4]
Quantitative Biodistribution Data
The following table summarizes the comparative biodistribution data of 64Cu-ATSM and 64Cu-acetate in key organs and tumors from preclinical studies. Data is presented as the percentage of injected dose per gram of tissue (%ID/g).
| Organ/Tumor | Time Point | 64Cu-ATSM (%ID/g) | 64Cu-acetate (%ID/g) | Animal Model | Reference |
| CaNT Tumor | 15 min | Lower than 64Cu-acetate | Higher than 64Cu-ATSM | CaNT tumor-bearing mice | [1] |
| 2 h | Similar to 64Cu-acetate | Similar to 64Cu-ATSM | CaNT tumor-bearing mice | [1] | |
| 16 h | Similar to 64Cu-acetate | Similar to 64Cu-ATSM | CaNT tumor-bearing mice | [1] | |
| EMT6 Tumor | 2 h | 9.8 ± 0.63 | 7.9 ± 0.77 | EMT6 tumor-bearing mice | [4] |
| Liver | 1 h | High | 31.56 ± 11.33 | PC-3 tumor-bearing nude mice | [5] |
| Kidneys | 1 h | Moderate | High | PC-3 tumor-bearing nude mice | [5] |
| Blood | 2 h | Cleared quickly | Cleared quickly | CaNT tumor-bearing mice | [4] |
Note: The biodistribution of both compounds is characterized by rapid clearance from the blood and significant hepatobiliary excretion.[4] Interestingly, in CaNT and EMT6 tumors, the distribution of radiocopper from 64Cu-ATSM essentially mirrors that of 64Cu-acetate, suggesting that copper metabolism may play a significant role in the tumor selectivity of 64Cu-ATSM.[1][6]
Experimental Protocols
The following outlines a typical experimental workflow for a comparative biodistribution study of 64Cu-ATSM and 64Cu-acetate.
Radiopharmaceutical Preparation:
-
64Cu Production: 64Cu is typically produced via the 64Ni(p,n)64Cu reaction on a biomedical cyclotron.
-
Radiolabeling:
-
64Cu-ATSM: Synthesized by reacting 64CuCl2 with diacetyl-bis(N4-methylthiosemicarbazone) ligand.
-
64Cu-acetate: Prepared by reacting 64CuCl2 with sodium acetate.
-
-
Quality Control: The radiochemical purity of the final products is assessed using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Animal Models:
-
Tumor-bearing mice are commonly used, with cell lines such as CaNT (murine mammary adenocarcinoma) or EMT6 (murine mammary sarcoma) implanted subcutaneously.[1][4]
Administration of Radiotracers:
-
A known activity of 64Cu-ATSM or 64Cu-acetate is administered to the animals, typically via intravenous (tail vein) injection.
In Vivo Imaging (PET):
-
Dynamic or static PET scans are acquired at various time points post-injection (e.g., 15 min, 2 h, 16 h) to visualize the biodistribution of the radiotracer.[1]
Ex Vivo Biodistribution Analysis:
-
At predetermined time points, animals are euthanized.
-
Organs of interest (e.g., tumor, liver, kidneys, muscle, blood) are harvested, weighed, and the radioactivity is measured using a gamma counter.
-
The uptake in each organ is calculated as the percentage of the injected dose per gram of tissue (%ID/g).
Data Analysis:
-
The %ID/g values for 64Cu-ATSM and 64Cu-acetate in different tissues are compared at each time point to determine differences in their biodistribution profiles.
-
Tumor-to-muscle ratios are often calculated to assess the tumor-targeting efficacy of the tracers.[4][7]
Visualizing the Experimental Workflow
Caption: Experimental workflow for comparative biodistribution studies.
Signaling Pathways and Uptake Mechanisms
The retention of 64Cu-ATSM in tumors is closely linked to hypoxia. The proposed mechanism involves the reduction of the Cu(II)-ATSM complex to an unstable Cu(I) form within the low-oxygen environment of the cell. This leads to the dissociation of the complex and the trapping of the 64Cu radionuclide within the cell, potentially binding to intracellular copper-binding proteins.[1][8]
The similar biodistribution of 64Cu-acetate suggests that the underlying copper metabolism of the tissue also plays a crucial role in the retention of the radiolabel from 64Cu-ATSM.[1]
Caption: Proposed uptake mechanism of 64Cu-ATSM in hypoxic cells.
References
- 1. A comparison of the behavior of (64)Cu-acetate and (64)Cu-ATSM in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Hypoxia imaging and theranostic potential of [64Cu][Cu(ATSM)] and ionic Cu(II) salts: a review of current evidence and discussion of the retention mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Preclinical Theranostic Profiling of [64Cu]Cu-Acetate in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Frontiers | Focus on the Controversial Aspects of 64Cu-ATSM in Tumoral Hypoxia Mapping by PET Imaging [frontiersin.org]
The Great Divide: Unraveling the Correlation Between Cu(II)ATSM Uptake and Pimonidazole Staining in Hypoxia Imaging
A Comprehensive Guide for Researchers in Oncology and Drug Development
The accurate detection and quantification of tumor hypoxia are critical for predicting cancer progression, treatment resistance, and for the development of hypoxia-targeted therapies. Among the various methods to visualize hypoxic regions, positron emission tomography (PET) with copper(II)-diacetyl-bis(N4-methylthiosemicarbazone) (Cu(II)ATSM) and immunohistochemical staining with pimonidazole are two of the most widely utilized techniques. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the most appropriate method for their preclinical and clinical investigations.
The correlation between Cu(II)ATSM uptake and pimonidazole staining, the gold standard for ex vivo hypoxia detection, is not always straightforward and has been shown to be highly dependent on the tumor type and the specific tumor microenvironment. While some studies report a strong positive correlation, others have found a weak or even inverse relationship, highlighting the complex and sometimes disparate biological processes these two markers represent.
Quantitative Analysis: A Tale of Two Markers
The following table summarizes the quantitative data from various preclinical studies that have investigated the spatial correlation between Cu(II)ATSM uptake (measured by autoradiography) and pimonidazole staining.
| Tumor Model | Correlation Coefficient (r) | Key Findings |
| R3230Ac Mammary Adenocarcinoma | 0.73 (p < 0.001)[1][2] | Strong positive correlation, suggesting Cu(II)ATSM is a valid hypoxia marker in this model.[1][2] |
| 9L Glioma | 0.61 ± 0.04 (p < 0.001)[1] | Moderate positive correlation.[1] |
| FSA Fibrosarcoma | 0.11 ± 0.03[1][2] | Poor correlation, with Cu(II)ATSM uptake observed in well-perfused areas, indicating hypoxia-independent retention mechanisms.[1][2] |
| Canine Spontaneous Tumors | Positive correlation in most heterogeneous regions (r = 0.41 to 0.88)[3] | Generally positive but variable correlation, with some tumors showing a negative correlation.[3] |
| Glioblastoma (C6 model) | Spatial overlapping observed[4][5][6] | Both Cu(II)ATSM and its counterpart Cu-Cl2 accumulated in pimonidazole-positive hypoxic areas. However, Cu(II)ATSM also showed uptake in some non-hypoxic regions.[4][5][6] |
Experimental Methodologies: A Step-by-Step Guide
Reproducibility and accuracy are paramount in scientific research. Below are detailed protocols for the key experiments cited in the comparison of Cu(II)ATSM and pimonidazole.
Pimonidazole Staining for Hypoxia Detection
Pimonidazole is a 2-nitroimidazole compound that is reductively activated and binds to macromolecules in hypoxic cells (pO2 < 10 mmHg).
Protocol:
-
Administration: Pimonidazole hydrochloride is dissolved in sterile 0.9% saline at a concentration of 30 mg/mL.[7] Mice are injected intravenously with a dose of 60 mg/kg.[7]
-
Circulation: The compound is allowed to circulate for 90 minutes to ensure adequate distribution and binding to hypoxic tissues.[7]
-
Tissue Harvest and Processing: Following euthanasia, tumors are excised, and can be either snap-frozen in liquid nitrogen for cryosectioning or fixed in formalin for paraffin embedding.[7]
-
Immunohistochemistry:
-
Tissue sections (typically 5-10 µm) are prepared.
-
Sections are incubated with a primary antibody specific for pimonidazole adducts (e.g., a FITC-conjugated monoclonal antibody).
-
A secondary antibody, if required, is applied to amplify the signal.
-
The staining is visualized using fluorescence microscopy or with a chromogenic substrate (e.g., DAB).
-
Cu(II)ATSM for PET Imaging of Hypoxia
Cu(II)ATSM is a lipophilic complex that can cross cell membranes. Its retention mechanism is thought to involve intracellular reduction of Cu(II) to Cu(I) in hypoxic conditions, trapping the radionuclide.
Protocol:
-
Radiotracer Synthesis: ⁶⁴Cu is produced via a cyclotron and used to synthesize ⁶⁴Cu-ATSM. The final product is purified and formulated in a sterile solution for injection.
-
Administration: Animals are typically injected intravenously with a specific dose of ⁶⁴Cu-ATSM, which can vary depending on the animal model and imaging protocol.
-
PET Imaging: Dynamic or static PET scans are acquired at various time points post-injection (e.g., 1, 3, or 24 hours) to visualize the biodistribution of the tracer.[3][8]
-
Autoradiography: For ex vivo analysis with higher resolution, tumors are excised post-imaging, frozen, and sectioned. The sections are then exposed to a phosphor imaging screen to create a semi-quantitative image of the radiotracer's distribution at a microscopic level.[3]
Visualizing the Pathways
To better understand the mechanisms of action and the experimental workflow, the following diagrams are provided.
Caption: Experimental workflow for comparing Cu(II)ATSM uptake and pimonidazole staining.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. 64Cu-ATSM and 18FDG PET uptake and 64Cu-ATSM autoradiography in spontaneous canine tumors: comparison with pimonidazole hypoxia immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 64Cu-ATSM/64Cu-Cl2 and their relationship to hypoxia in glioblastoma: a preclinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypoxia imaging and theranostic potential of [64Cu][Cu(ATSM)] and ionic Cu(II) salts: a review of current evidence and discussion of the retention mechanisms | springermedizin.de [springermedizin.de]
- 6. Hypoxia imaging and theranostic potential of [64Cu][Cu(ATSM)] and ionic Cu(II) salts: a review of current evidence and discussion of the retention mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hypoxia Studies with Pimonidazole in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Hypoxia with Cu-ATSM - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cu(II)ATSM Efficacy Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Cu(II)ATSM's Anti-Cancer Activity with Supporting Experimental Data.
Copper(II)-diacetyl-bis(N4-methylthiosemicarbazone), or Cu(II)ATSM, is a compound of significant interest in oncology. Initially developed as a PET imaging agent for hypoxic tumors, its therapeutic potential has become a key area of research. This guide provides a comparative analysis of the cytotoxic effects of Cu(II)ATSM across various cancer cell lines, supported by quantitative data from recent studies. We delve into its mechanism of action, present comparative efficacy data, and provide detailed experimental protocols for key assays.
Comparative Cytotoxicity of Cu(II)ATSM
The cytotoxic efficacy of Cu(II)ATSM varies significantly among different cancer cell lines and is notably influenced by the cellular oxygen environment. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. Below is a summary of reported IC50 values for Cu(II)ATSM in several cancer cell lines under both normal oxygen (normoxic) and low oxygen (hypoxic) conditions.
| Cell Line | Cancer Type | Condition | IC50 (µM) | Reference |
| DA-3 | Mouse Breast Cancer | Normoxic | 298.0 ± 18.7 | [1] |
| Hypoxic | <50 | [1] | ||
| MCF-7 | Human Breast Cancer | Normoxic | <50 | [1] |
| Hypoxic | <50 | [1] | ||
| HeLa | Human Cervical Cancer | Normoxic | >500 | [1] |
| Hypoxic | >500 | [1] | ||
| PC3 | Human Prostate Cancer | Normoxic | - | [2] |
| HEK-293 | Human Embryonic Kidney (Non-cancerous) | Normoxic | >500 | [1] |
| Hypoxic | >500 | [1] |
Key Observations:
-
Differential Toxicity: Cu(II)ATSM exhibits selective toxicity, with breast cancer cell lines (DA-3 and MCF-7) being significantly more sensitive than the cervical cancer cell line (HeLa) and non-cancerous HEK-293 cells.[1]
-
Hypoxia-Enhanced Efficacy: The cytotoxicity of Cu(II)ATSM is markedly increased under hypoxic conditions in the DA-3 cell line.[1] In contrast, MCF-7 cells show high sensitivity regardless of oxygen levels.[1]
-
Prostate Cancer Cell Sensitivity: While specific IC50 values were not provided in the reviewed literature, studies indicate that Cu(II)ATSM is effective in inducing cell death in prostate cancer cells, such as PC3.[2]
Mechanism of Action: A Tale of Reduction and Oxidative Stress
The cytotoxic effects of Cu(II)ATSM are intrinsically linked to its redox activity within the cancer cell. The proposed mechanism involves a cascade of events initiated by the intracellular reduction of the copper ion, leading to the generation of reactive oxygen species (ROS) and subsequent apoptosis.
A key factor in the differential toxicity of Cu(II)ATSM is the intracellular reduction of Cu(II) to its more toxic form, Cu(I).[3] Cancer cells, particularly under hypoxic conditions, often have a more reduced intracellular environment, which facilitates this conversion.[3] This leads to the dissociation of the Cu(I) ion from the ATSM ligand. The liberated copper ions can then participate in Fenton-like reactions, generating highly reactive hydroxyl radicals. This surge in ROS leads to oxidative stress, causing damage to vital cellular components such as DNA, lipids, and proteins, ultimately triggering programmed cell death, or apoptosis.[4]
The expression levels of copper transporters, such as CTR1, may also play a role in the uptake and subsequent toxicity of Cu(II)ATSM.[1]
Below is a diagram illustrating the proposed signaling pathway for Cu(II)ATSM-induced cytotoxicity.
References
Validating the Mechanism of Cu(II)ATSM in SOD1 Mutant Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cu(II)ATSM's performance against other alternatives in preclinical models of Amyotrophic Lateral Sclerosis (ALS) with Superoxide Dismutase 1 (SOD1) mutations. It includes a summary of supporting experimental data, detailed methodologies for key experiments, and visualizations of the proposed mechanisms and experimental workflows.
Comparative Efficacy of Cu(II)ATSM in SOD1 Mutant Mouse Models
Cu(II)ATSM has demonstrated significant therapeutic benefits in mouse models of ALS expressing mutant SOD1.[1][2] These benefits include improved motor function, neuroprotection, and increased survival, with some studies indicating superior efficacy compared to the approved ALS treatment, riluzole.[1][3]
Table 1: Survival and Motor Function in SOD1-G37R Mice
| Treatment Group | Dosage | Survival Improvement (%) | Motor Function Improvement | Reference |
| Cu(II)ATSM | High Dose | 26% | Significant improvement in rotarod performance | [3][4][5] |
| Riluzole | Standard Dose | 3.3% | No significant improvement in rotarod performance | [3][4][5] |
| Vehicle Control | - | - | Progressive decline | [3][4] |
Table 2: Neuropathological and Biochemical Changes in SOD1 Mutant Mice
| Parameter | Effect of Cu(II)ATSM Treatment | Reference |
| Motor Neuron Count | Preservation of motor neurons in the spinal cord | [1][6] |
| Oxidative Stress Markers | Decreased protein nitration and oxidation damage | [1][6][7] |
| Neuroinflammation | Decreased astrogliosis and microgliosis | [1] |
| Mutant SOD1 Metallation | Increased copper content in mutant SOD1, converting it to a more stable form | [6][8][9] |
| SOD1 Activity | Increased SOD1 enzymatic activity in the spinal cord | [10] |
Proposed Mechanisms of Action of Cu(II)ATSM
The therapeutic effects of Cu(II)ATSM in SOD1 mutant models are attributed to several interconnected mechanisms. A primary proposed mechanism is the delivery of copper to the copper-deficient mutant SOD1 protein in the central nervous system.[6][8][9] This is thought to stabilize the protein and restore some of its normal function. Additionally, Cu(II)ATSM exhibits antioxidant properties, protecting against oxidative damage, and may also inhibit ferroptosis, an iron-dependent form of cell death.[1][11][12]
Caption: Proposed multifaceted mechanism of Cu(II)ATSM action in SOD1-ALS models.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the validation of Cu(II)ATSM's mechanism.
Animal Models and Drug Administration
-
Animal Model: Transgenic mice expressing human SOD1 with disease-causing mutations (e.g., SOD1-G37R or SOD1G93A) are commonly used.[4][5][10]
-
Drug Formulation: Cu(II)ATSM is synthesized and prepared daily as a suspension in a standard suspension vehicle (SSV) containing 0.9% (w/v) NaCl, 0.5% (w/v) Na-carboxymethylcellulose, 0.5% (v/v) benzyl alcohol, and 0.4% (v/v) Tween-80.[6]
-
Administration: The Cu(II)ATSM suspension is administered daily to the mice via oral gavage. Dosages in preclinical studies have ranged, with doses up to 30 mg/kg of body weight per day being common.[6][8] Treatment can be initiated either before or after the onset of motor symptoms to evaluate both preventative and therapeutic effects.[3][4][5]
Assessment of Locomotor Function
-
Rotarod Assay: This is a widely used test to assess motor coordination and balance in rodent models of ALS.
-
Training: Mice are trained on the rotarod for several consecutive days before data collection begins.[8]
-
Testing: During the testing phase, mice are placed on the rotating rod, and the latency to fall is recorded. The rotation speed can be constant (e.g., 25 rpm) or accelerating.[8] A maximum trial duration (e.g., 180 seconds) is typically set.[8] Testing is performed at regular intervals (e.g., twice a week) to monitor disease progression and the effects of the treatment.[8]
-
Biochemical and Histological Analyses
-
Tissue Collection: At the end of the study, mice are euthanized, and tissues, particularly the spinal cord and brain, are collected for analysis.[6]
-
Mass Spectrometry: To assess the metallation state of SOD1, spinal cord tissue can be analyzed by liquid chromatography-inductively coupled plasma-mass spectrometry (LC-ICP-MS). This technique can quantify the amount of copper and zinc associated with the SOD1 protein.[6][8]
-
Isotope Tracing: To confirm the direct transfer of copper from Cu(II)ATSM to SOD1, mice can be treated with Cu(II)ATSM isotopically enriched with 65Cu. The presence of 65Cu in SOD1 extracted from the spinal cord is then measured using mass spectrometry.[6][8]
-
Immunohistochemistry: Spinal cord sections are stained with antibodies against markers of motor neurons (e.g., Nissl stain), astrogliosis (e.g., GFAP), and microgliosis to assess neuroprotection and neuroinflammation.[6]
-
Oxidative Stress Markers: Levels of oxidatively modified proteins in the spinal cord can be measured as an indicator of oxidative stress.[6][7]
Caption: A typical experimental workflow for evaluating Cu(II)ATSM in SOD1 mouse models.
Comparison with Other ALS Therapies
Currently, two drugs, riluzole and edaravone, are widely approved for the treatment of ALS.[1] Riluzole is a glutamate antagonist, while edaravone is a free-radical scavenger.[1][13] In head-to-head comparisons in SOD1 mutant mouse models, Cu(II)ATSM has shown a more pronounced effect on survival and motor function than riluzole.[3][4][5] The distinct mechanism of Cu(II)ATSM, targeting copper homeostasis and SOD1 stability, sets it apart from these other therapies and suggests it could have a more direct, disease-modifying effect in patients with SOD1 mutations.
Conclusion
The body of preclinical evidence strongly supports the therapeutic potential of Cu(II)ATSM for ALS, particularly in cases driven by SOD1 mutations. Its ability to correct the copper deficiency of mutant SOD1, reduce oxidative stress, and protect motor neurons has been consistently demonstrated in robust animal models. These findings have provided a strong rationale for its progression into clinical trials.[1][2][14] Further research, including the outcomes of ongoing clinical trials, will be critical in fully validating its mechanism and establishing its role in the treatment of ALS.
References
- 1. Copper-ATSM as a Treatment for ALS: Support from Mutant SOD1 Models and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. Therapeutic effects of CuII(atsm) in the SOD1-G37R mouse model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oral Treatment with CuII(atsm) Increases Mutant SOD1 In Vivo but Protects Motor Neurons and Improves the Phenotype of a Transgenic Mouse Model of Amyotrophic Lateral Sclerosis | Journal of Neuroscience [jneurosci.org]
- 7. researchgate.net [researchgate.net]
- 8. jneurosci.org [jneurosci.org]
- 9. Oral treatment with Cu(II)(atsm) increases mutant SOD1 in vivo but protects motor neurons and improves the phenotype of a transgenic mouse model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CuII(atsm) improves the neurological phenotype and survival of SOD1G93A mice and selectively increases enzymatically active SOD1 in the spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CuII(atsm) inhibits ferroptosis: Implications for treatment of neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evidence for disrupted copper availability in human spinal cord supports CuII(atsm) as a treatment option for sporadic cases of ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DSpace [open.bu.edu]
- 14. Blog: Copper ATSM as a Potential Treatment for ALS | ALS TDI [als.net]
A Comparative Analysis of Oral vs. Intravenous Administration of Cu(II)ATSM
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper(II)-diacetyl-bis(4-methylthiosemicarbazone), or Cu(II)ATSM, is a promising therapeutic agent under investigation for a range of neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS) and Parkinson's Disease. A critical aspect of its clinical development is the optimization of its delivery route. This guide provides an objective comparison of oral and intravenous (IV) administration of Cu(II)ATSM, supported by preclinical experimental data. While direct head-to-head comparative studies are limited, this document synthesizes available data to inform researchers on the pharmacokinetic profiles, biodistribution, and mechanistic actions associated with each route.
Data Presentation: Pharmacokinetic and Biodistribution Profiles
The following tables summarize key quantitative data from separate preclinical studies in rodents. It is important to note that variations in experimental conditions (e.g., species, dose, vehicle) across studies necessitate caution in direct comparisons.
Table 1: Pharmacokinetic Parameters of Cu(II)ATSM
| Parameter | Oral Administration (Rodent) | Intravenous Administration (Mouse) | Source(s) |
| Bioavailability | ~53% (in rats) | Not Applicable | |
| Time to Maximum Plasma Concentration (Tmax) | 1 - 10 hours | 2 minutes | |
| Maximum Plasma Concentration (Cmax) | 488.1 ± 67.0 ng/mL (20 mg/kg in rats) 591 ± 203 ng/mL (30 mg/kg in mice) | Observed at 2 minutes post-injection | |
| Plasma Half-life (t1/2) | 3.1 ± 0.4 hours (in rats) | 21.5 minutes |
Table 2: Biodistribution of Copper Following Cu(II)ATSM Administration in Mice
| Organ | Oral Administration (30 mg/kg/day for 28 days) (Fold increase in total Cu vs. vehicle) | Intravenous Administration (Qualitative observation of 64Cu accumulation) | Source(s) |
| Liver | 19.9-fold | High accumulation | |
| Brain | 3.5-fold (in brain microvessels) | Crosses the blood-brain barrier | |
| Spinal Cord | Elevated copper concentrations | Elevated copper concentrations | |
| Jejunum | 1.8-fold | - | |
| Kidney | No significant change | - | |
| Small Intestine | - | Noticeable accumulation | |
| Large Intestine | - | Noticeable accumulation |
Experimental Protocols
Oral Administration (Gavage) in Mice
This protocol is based on methodologies described in studies assessing the therapeutic efficacy of Cu(II)ATSM in mouse models of neurodegenerative disease.
-
Preparation of Cu(II)ATSM Suspension: Cu(II)ATSM is typically prepared as a suspension in a standard suspension vehicle (SSV). A common SSV formulation consists of 0.9% (w/v) NaCl, 0.5% (w/v) sodium carboxymethylcellulose, 0.5% (v/v) benzyl alcohol, and 0.4% (v/v) Tween-80. The suspension is prepared fresh daily.
-
Dosing: Mice are administered the Cu(II)ATSM suspension via oral gavage using a ball-tipped feeding needle. The volume administered is calculated based on the animal's body weight to achieve the desired dose (e.g., 30 mg/kg).
-
Frequency: Administration is typically performed daily for the duration of the study.
-
Control Group: The control group receives an equivalent volume of the SSV without the active compound.
Intravenous Administration in Mice
This protocol is derived from preclinical pharmacokinetic and safety studies of Cu(II)ATSM.
-
Preparation of Cu(II)ATSM Solution: For intravenous administration, Cu(II)ATSM is dissolved in a suitable solvent, such as a mixture of dimethyl sulfoxide (DMSO) and a solubilizing agent like Polysorbate-80, and then diluted with saline to the final concentration.
-
Dosing: The solution is administered as a single bolus injection into a tail vein. The injection volume is typically low (e.g., 5-10 mL/kg) and administered at a controlled rate.
-
Blood Sampling: For pharmacokinetic analysis, blood samples are collected at various time points post-injection (e.g., 2, 5, 15, 30, 60, 120, 240, and 480 minutes) from the tail vein or via cardiac puncture at the terminal time point.
-
Plasma Analysis: Plasma is separated by centrifugation, and the concentrations of Cu(II)ATSM and its metabolites are determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Mandatory Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathway: Inhibition of Ferroptosis by Cu(II)ATSM
Cu(II)ATSM has been shown to inhibit ferroptosis, a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides. The proposed mechanism involves the ability of Cu(II)ATSM to act as a radical-trapping antioxidant.
Caption: Proposed mechanism of Cu(II)ATSM in the inhibition of the ferroptosis signaling pathway.
Experimental Workflow: Comparative Pharmacokinetic Analysis
The following diagram illustrates a generalized workflow for comparing the pharmacokinetics of oral and intravenous Cu(II)ATSM administration in a preclinical setting.
Caption: Generalized experimental workflow for comparative pharmacokinetic analysis of oral vs. IV Cu(II)ATSM.
Summary and Conclusion
The available data suggest that Cu(II)ATSM is orally bioavailable, achieving systemic circulation and penetrating the central nervous system. Oral administration results in a slower absorption profile with a delayed Tmax compared to the rapid systemic availability following intravenous injection. The plasma half-life of intravenously administered Cu(II)ATSM in mice is short, indicating rapid clearance from the circulation.
Biodistribution studies show that regardless of the administration route, there is a notable accumulation of copper in the liver, brain, and spinal cord, key target organs for neurodegenerative diseases. However, oral administration over an extended period leads to a very significant increase in liver copper concentrations.
The choice between oral and intravenous administration will depend on the specific research or clinical objective. Oral administration offers the convenience of non-invasive, chronic dosing, which is advantageous for long-term therapeutic interventions. Intravenous administration provides rapid and complete bioavailability, which may be preferable for acute applications or imaging studies where precise control over plasma concentration is required.
Further direct comparative studies in the same animal model under identical conditions are warranted to provide a more definitive quantitative comparison of the pharmacokinetic and biodistribution profiles of oral versus intravenous Cu(II)ATSM.
Assessing the Specificity of Cu(II)ATSM: A Comparative Guide for Hypoxic vs. Inflamed Tissue Imaging
For researchers, scientists, and drug development professionals, the accurate in vivo identification of specific tissue states is paramount. Copper(II)-diacetyl-bis(N4-methylthiosemicarbazone), or Cu(II)ATSM, has emerged as a promising PET imaging agent, primarily for its ability to detect hypoxic tissues. However, its specificity for hypoxia over other physiological conditions, such as inflammation, is a critical consideration for its clinical translation and utility in research. This guide provides a comprehensive comparison of Cu(II)ATSM's performance in delineating hypoxic versus inflamed tissues, supported by experimental data and detailed methodologies.
Executive Summary
Cu(II)ATSM has demonstrated significant uptake in hypoxic tissues, a phenomenon attributed to the intracellular reduction of Cu(II) to Cu(I) and subsequent trapping of the radionuclide. While this mechanism provides a basis for its use in imaging tumor hypoxia, emerging evidence suggests that Cu(II)ATSM also accumulates in inflamed tissues, albeit potentially through different mechanisms. This guide synthesizes the current understanding of Cu(II)ATSM's behavior in both environments, presenting a nuanced view of its specificity.
Data Presentation: Quantitative Comparison of Cu(II)ATSM Uptake
The following tables summarize quantitative data from preclinical studies, comparing the uptake of 64Cu-ATSM in hypoxic tumors and inflamed tissues.
| Tissue Type | Animal Model | Tracer Uptake (%ID/g or SUV) | Control Tissue Uptake | Fold Increase | Citation |
| Hypoxic Tumor | EMT6 Breast Carcinoma (mice) | ~3.5 %ID/g (hypoxic) | ~1.0 %ID/g (normoxic) | ~3.5 | [1] |
| C6 Glioblastoma (rats) | High (qualitative) | Low (qualitative) | - | [2] | |
| Inflamed Tissue | Glioblastoma-associated Astrogliosis (rats) | Moderate (qualitative) | Low (normal brain) | - | [2] |
Note: %ID/g = percentage of injected dose per gram of tissue; SUV = Standardized Uptake Value. Direct quantitative comparisons in the same animal model are limited in the current literature.
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating experimental findings. Below are representative protocols for inducing hypoxia and inflammation in animal models for PET imaging studies.
Induction of Tumor Hypoxia
Model: Subcutaneous tumor xenograft in mice.
Protocol:
-
Cell Culture: Human cancer cells (e.g., HT-29 human colon adenocarcinoma) are cultured under standard conditions.
-
Tumor Implantation: A suspension of 1-5 x 106 cells in 100-200 µL of a suitable medium (e.g., Matrigel) is injected subcutaneously into the flank of immunocompromised mice (e.g., BALB/c nude mice).
-
Tumor Growth: Tumors are allowed to grow to a suitable size for imaging (typically 100-500 mm³), which usually takes 2-4 weeks. The development of a hypoxic core is a natural consequence of rapid tumor growth outstripping its vascular supply.
-
PET Imaging: 64Cu-ATSM (typically 3.7-7.4 MBq) is administered intravenously. Dynamic or static PET scans are acquired at specified time points (e.g., 1, 4, and 24 hours post-injection) to assess tracer biodistribution.
Induction of Sterile Inflammation
Model: Carrageenan-induced paw edema in rats.[3][4]
Protocol:
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week.
-
Induction of Edema: A 1% w/v solution of carrageenan in sterile saline is prepared. 0.1 mL of this solution is injected into the sub-plantar region of the right hind paw of the rat. The left hind paw is injected with 0.1 mL of sterile saline to serve as a control.
-
Inflammation Development: The inflammatory response, characterized by paw edema, develops over several hours.
-
PET Imaging: At the peak of inflammation (e.g., 3-6 hours post-carrageenan injection), 64Cu-ATSM is administered intravenously. PET imaging is then performed to compare tracer uptake in the inflamed paw versus the control paw.
Signaling Pathways and Uptake Mechanisms
The retention of Cu(II)ATSM is contingent on the cellular microenvironment. The following diagrams illustrate the proposed signaling pathways and uptake mechanisms in hypoxic and inflammatory conditions.
Caption: Proposed mechanism of Cu(II)ATSM uptake and retention in hypoxic cells.
In hypoxic cells, the low oxygen environment favors the reduction of Cu(II) to Cu(I), leading to the dissociation of the complex and trapping of the copper ion.
Caption: Potential mechanisms of Cu(II)ATSM uptake in inflammatory cells like macrophages.
In inflamed tissues, activated immune cells, such as macrophages, may upregulate copper transporters like CTR1, leading to increased intracellular copper accumulation.[2][5] The exact fate of the Cu(II)ATSM complex within these cells is still under investigation, with possibilities including dissociation or intracellular aggregation.[6][7]
Comparison with Alternative Imaging Agents
A comprehensive assessment requires comparison with other established imaging agents for hypoxia and inflammation.
| Imaging Agent | Target | Advantages | Disadvantages |
| 18F-FDG | Glucose Metabolism | Widely available; good for detecting metabolically active tissues. | Not specific for hypoxia; high uptake in both tumors and inflammation.[6] |
| 18F-FMISO | Hypoxia (reductive trapping) | Specific for hypoxia. | Slow clearance from normoxic tissues, leading to lower image contrast. |
| TSPO Ligands (e.g., 11C-PK11195) | Translocator Protein (TSPO) | Specific for neuroinflammation.[8][9] | Genetic polymorphism affects binding; not specific to a single inflammatory cell type. |
| Cu(II)ATSM | Hypoxia (proposed) | Rapid uptake and clearance from normoxic tissue. | Potential for uptake in inflamed tissues, questioning its specificity for hypoxia alone. |
Discussion and Conclusion
The available evidence suggests that while Cu(II)ATSM is a sensitive marker for hypoxia, it is not entirely specific. Studies have shown its accumulation in inflamed tissues, particularly in the context of neuroinflammation and inflammatory components of tumors. The mechanism of uptake in inflamed cells may differ from that in hypoxic cells, potentially involving upregulated copper transport pathways in activated immune cells.
For researchers and drug development professionals, this has important implications. When using Cu(II)ATSM to assess tumor hypoxia, the presence of significant inflammation within the tumor microenvironment could lead to an overestimation of the hypoxic fraction. Therefore, co-registration with an inflammation-specific tracer or complementary histological analysis is recommended for a more accurate interpretation of Cu(II)ATSM PET images.
Further research is warranted to elucidate the precise mechanisms of Cu(II)ATSM uptake and retention in different types of inflammatory cells and to conduct head-to-head comparative imaging studies in animal models with distinct and well-characterized regions of hypoxia and sterile inflammation. Such studies will be invaluable in defining the precise clinical and research applications of this promising but complex imaging agent.
References
- 1. Evaluation of 64Cu-ATSM in vitro and in vivo in a hypoxic tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bis(thiosemicarbazone) copper complexes: mechanism of intracellular accumulation. | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. PET Imaging of Neuroinflammation in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Copper(II) Waste: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance necessitates rigorous adherence to proper chemical waste disposal protocols. Copper(II) compounds, prevalent in many research and development applications, are classified as hazardous waste due to their toxicity to aquatic life and potential environmental impact. Direct disposal of Cu(II) waste into the sanitary sewer system is prohibited.
This guide provides essential, step-by-step procedures for the safe handling and disposal of Cu(II) waste in a laboratory setting, in alignment with general principles of hazardous waste management. The primary methods for managing Cu(II) waste involve collection by a licensed hazardous waste disposal service or chemical precipitation to remove copper from aqueous solutions before disposal.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure appropriate personal protective equipment (PPE) is worn, including chemical splash goggles, chemical-resistant gloves, and a lab coat.[1] All handling of solid copper compounds or concentrated solutions should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or mists.[2]
In case of a spill, prevent the material from entering drains or waterways.[3] Solid spills should be carefully swept up to avoid dust generation and placed in a sealed, labeled container for hazardous waste disposal.[4] Liquid spills should be absorbed with an inert material, such as vermiculite or sand, and the resulting solid waste collected for disposal.[2]
Step-by-Step Disposal Procedures
The preferred method for disposing of all chemical waste, including Cu(II) compounds, is through a designated hazardous waste management program.[5][6] However, for aqueous solutions, chemical precipitation can be an effective pretreatment step to separate the hazardous copper component.
Method 1: Collection for Hazardous Waste Disposal (Recommended for all Cu(II) waste forms)
-
Segregation: Do not mix Cu(II) waste with other waste streams, especially incompatible materials like strong acids, bases, or oxidizers, unless it is part of a specific treatment protocol.[7]
-
Containerization: Collect all Cu(II) waste (solid, liquid, and contaminated labware) in a clearly labeled, sealed, and chemically compatible container. The container must be marked with the words "Hazardous Waste" and identify the contents (e.g., "Hazardous Waste: Copper(II) Sulfate Solution").[3]
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Pickup: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Method 2: Chemical Precipitation of Aqueous Cu(II) Waste
This procedure is suitable for treating aqueous solutions to remove copper ions before disposing of the remaining liquid. Local regulations must be consulted to ensure this on-site treatment is permissible.[1]
Experimental Protocol: Precipitation of Copper(II) as Copper(II) Phosphate [1]
-
Preparation: In a chemical fume hood, place your aqueous Cu(II) waste solution in an appropriately sized beaker with a magnetic stir bar.
-
Reagent Addition: While stirring, slowly add a 2x molar excess of solid sodium phosphate tribasic (Na₃PO₄·12H₂O) to the copper solution. A turquoise precipitate of copper(II) phosphate (Cu₃(PO₄)₂) will form.
-
Filtration: Once the precipitation is complete, separate the solid copper(II) phosphate from the liquid using gravity or vacuum filtration.
-
Precipitate Disposal: Allow the collected copper(II) phosphate precipitate to dry completely in the fume hood. Collect the dried solid in a sealed container labeled "Hazardous Waste: Copper(II) Phosphate" for disposal via your hazardous waste program.
-
Filtrate Disposal: Check the pH of the remaining filtrate. Neutralize it to a pH between 5.5 and 9.5 if necessary.[8] The remaining liquid, now largely free of copper, can typically be flushed down the drain with a large excess of water (at least 20-fold).[1][8] However, confirm this with your local wastewater authority and institutional guidelines.
Quantitative Data for Precipitation
The following table provides a sample calculation for the precipitation of a common Cu(II) solution.
| Parameter | Value | Reference |
| Initial Waste Solution | 1.0 L of 0.10 M Copper(II) Chloride | [1] |
| Moles of Cu(II) | 0.10 moles | Calculation |
| Stoichiometric Moles of Na₃PO₄ Needed | 0.067 moles | [1] |
| Recommended Moles for 2x Excess | 0.134 moles | [1] |
| Mass of Na₃PO₄·12H₂O (FW: 380.12 g/mol ) | ~51 g | [1] |
| EPA Wastewater Limit for Copper | Generally < 1 mg/L | [6][9] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of Cu(II) waste in a laboratory setting.
Caption: Decision workflow for Cu(II) waste disposal.
References
- 1. flinnsci.ca [flinnsci.ca]
- 2. intralabs.co.uk [intralabs.co.uk]
- 3. reddit.com [reddit.com]
- 4. quora.com [quora.com]
- 5. vumc.org [vumc.org]
- 6. Experiment 2: Copper Precipitation – PROCTECH 2EC3 Lab Manual [ecampusontario.pressbooks.pub]
- 7. Section 2.0 Safe Disposal of Hazardous Chemical Waste | Environment, Health and Safety [ehs.ku.edu]
- 8. wwdmag.com [wwdmag.com]
- 9. Do You Need to Remove Copper From Your Wastewater? - SAMCO Technologies [samcotech.com]
Personal protective equipment for handling Cu(II)astm
Essential Safety and Handling Guide for Cu(II)ATSM
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Copper(II) diacetyl-bis(N4-methylthiosemicarbazone), also known as Cu(II)ATSM or Cu-ATSM. This information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Disclaimer: Safety data for Cu(II)ATSM presents some inconsistencies. While a formal Safety Data Sheet (SDS) from one supplier indicates the substance is not classified as hazardous under the Globally Harmonized System (GHS), other product information advises treating it as potentially hazardous.[1][2] Therefore, a cautious approach adhering to standard laboratory safety protocols for chemical handling is strongly recommended.
Health and Safety Information
Cu(II)ATSM is a copper complex under investigation for various therapeutic and imaging applications.[3][4][5][6] While some data suggests a low hazard profile, comprehensive toxicological information for laboratory handling is not widely available.[1] It is prudent to handle this compound as a potentially hazardous substance.
Primary Hazards:
-
The primary risks associated with copper compounds, in general, include irritation to the skin, eyes, and respiratory tract upon contact or inhalation.[7]
-
Ingestion of copper compounds can lead to gastrointestinal distress.[7]
First Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing difficulties arise, seek medical attention.[1]
-
Skin Contact: While one source suggests the product does not typically irritate the skin, it is best practice to wash the affected area thoroughly with soap and water.[1]
-
Eye Contact: Rinse eyes cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing.[1]
-
Ingestion: If swallowed and symptoms persist, seek medical advice.[1]
Quantitative Data Summary
Occupational exposure limits for Cu(II)ATSM have not been specifically established. Therefore, the exposure limits for general copper dusts and mists are provided below as a conservative reference.
| Parameter | Value | Agency |
| Permissible Exposure Limit (PEL) | 1 mg/m³ (as Copper dusts and mists) | OSHA |
| 0.1 mg/m³ (as Copper fume) | OSHA | |
| Recommended Exposure Limit (REL) | 1 mg/m³ (as Copper dusts and mists) | NIOSH |
| 0.1 mg/m³ (as Copper fume) | NIOSH | |
| Threshold Limit Value (TLV) | 1 mg/m³ (as Copper dusts and mists) | ACGIH |
| 0.2 mg/m³ (as Copper fume) | ACGIH |
Data sourced from general copper compound safety information.
Operational Protocols
Personal Protective Equipment (PPE)
A standard laboratory PPE protocol should be followed when handling Cu(II)ATSM.
-
Hand Protection: Wear nitrile or other suitable chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side shields or chemical safety goggles.
-
Skin and Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.
Experimental Workflow: Standard Handling of Cu(II)ATSM
This protocol outlines the standard procedure for handling Cu(II)ATSM in a laboratory setting.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Preclinical Pharmacokinetic and Safety Studies of Copper-Diacetyl-Bis(N4-Methylthiosemicarbazone) (Cu-ATSM): Translational Studies for Internal Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper(II) diacetyl-di(N4-methylthiosemicarbazone) - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Trace Metal Impurities Effects on the Formation of [64Cu]Cu-diacetyl-bis(N4-methylthiosemicarbazone) ([64Cu]Cu-ATSM) [mdpi.com]
- 6. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 7. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
